molecular formula C8H12O2 B074993 2-Cyclohexylideneacetic acid CAS No. 1552-91-6

2-Cyclohexylideneacetic acid

Cat. No.: B074993
CAS No.: 1552-91-6
M. Wt: 140.18 g/mol
InChI Key: UKYISVNNIPKTNG-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetic acid is a versatile and valuable α,β-unsaturated carboxylic acid that serves as a key synthetic intermediate in organic and medicinal chemistry. Its structure features an electron-deficient alkene conjugated to a carboxylic acid, making it an excellent Michael acceptor and a versatile building block for cycloaddition reactions, such as the Diels-Alder reaction, to construct complex carbocyclic systems. The carboxylic acid functionality allows for further derivatization into esters, amides, and other conjugates, enhancing its utility in library synthesis. Researchers primarily utilize this compound in the synthesis of prostaglandin analogs and other bioactive molecules with cyclohexyl scaffolds, exploiting the ring's conformational properties to modulate the compound's biological activity and physicochemical characteristics. Its mechanism of action in research contexts is defined by its reactivity, enabling the efficient formation of carbon-carbon bonds and the introduction of the cyclohexylidene moiety into target structures, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, this compound finds application in the development of novel polymers and functional materials, where it can act as a cross-linking agent or a monomer component. This product is intended for research and development purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylideneacetic acid
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InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKYISVNNIPKTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50165855
Record name Acetic acid, cyclohexylidene-
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Molecular Weight

140.18 g/mol
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CAS No.

1552-91-6
Record name Acetic acid, cyclohexylidene-
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Record name Cyclohexylideneacetic acid
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Record name 2-Cyclohexylideneacetic acid
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Cyclohexylideneacetic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-cyclohexylideneacetic acid, a valuable building block in medicinal chemistry and materials science, represents a fundamental challenge in olefination chemistry. This technical guide provides an in-depth analysis of the principal synthetic routes originating from cyclohexanone. We move beyond mere procedural outlines to explore the mechanistic underpinnings, strategic advantages, and practical limitations of the Horner-Wadsworth-Emmons, Wittig, and Reformatsky reactions. By dissecting the causality behind experimental choices and presenting validated protocols, this document serves as a comprehensive resource for optimizing the synthesis of this important α,β-unsaturated carboxylic acid and its ester derivatives.

Introduction and Strategic Overview

This compound and its corresponding esters are key intermediates in the synthesis of various pharmaceuticals and complex organic molecules. The exocyclic double bond conjugated with the carbonyl group provides a reactive handle for a multitude of transformations. The primary challenge in their synthesis from cyclohexanone lies in the efficient and stereoselective formation of this carbon-carbon double bond.

Three classical name reactions are predominantly employed for this transformation. The choice among them is not arbitrary but is dictated by factors such as desired stereochemistry, substrate reactivity, and, critically, the ease of product purification.

Synthetic Route Key Reagent Primary Product Stereoselectivity Byproduct Purification
Horner-Wadsworth-Emmons Phosphonate Esterα,β-Unsaturated EsterHigh (E)-selectivity[1][2][3]Water-soluble Phosphate SaltSimple Aqueous Extraction[1][4]
Wittig Reaction Phosphonium YlideAlkene (E/Z mixture)Ylide Dependant[5][6]Triphenylphosphine OxideOften requires Chromatography[4]
Reformatsky Reaction α-Halo Ester + Zincβ-Hydroxy EsterN/A (requires dehydration)Zinc SaltsStraightforward

This guide will dissect each of these methodologies, providing the requisite theoretical grounding and practical protocols to empower researchers in making an informed decision for their specific synthetic goals.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Method of Choice

For the synthesis of this compound derivatives, the Horner-Wadsworth-Emmons (HWE) reaction is frequently the superior method. Its primary advantages are the high stereoselectivity for the thermodynamically favored (E)-alkene and the operational simplicity of the workup.[1][3][4]

Mechanistic Rationale

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[1][7] The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate) to form a highly nucleophilic phosphonate carbanion.[1][2]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step and forms an intermediate.[1][8]

  • Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered oxaphosphetane ring, which rapidly collapses.[2][8] The driving force for this elimination is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct. This elimination preferentially yields the (E)-alkene.[3]

HWE_Mechanism HWE Reaction Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base NaH Cyclohexanone Cyclohexanone Intermediate Betaine Intermediate Cyclohexanone->Intermediate Product Ethyl (E)-cyclohexylideneacetate Byproduct Sodium diethyl phosphate (water-soluble) Carbanion->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Oxaphosphetane->Product Oxaphosphetane->Byproduct

HWE Reaction Mechanism for Cyclohexanone.
Detailed Experimental Protocol: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its robustness and reproducibility.[9]

Reagents & Quantities:

ReagentMolar Eq.AmountM.W.Moles
Sodium Hydride (60% in oil)1.11.32 g24.000.033
Anhydrous Benzene-75 mL--
Triethyl phosphonoacetate1.07.40 g224.160.033
Cyclohexanone1.03.27 g98.140.033

Procedure:

  • Preparation: A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The system is flushed with dry nitrogen.

  • Base Suspension: 1.32 g of 60% sodium hydride is washed with anhydrous benzene to remove mineral oil, then suspended in 50 mL of fresh anhydrous benzene.

  • Ylide Formation: 7.40 g of triethyl phosphonoacetate is added dropwise to the stirred NaH suspension at room temperature. The mixture is stirred for 1 hour after the addition is complete to ensure full formation of the phosphonate carbanion. Hydrogen gas evolution will be observed.[9]

  • Carbonyl Addition: A solution of 3.27 g of cyclohexanone in 25 mL of anhydrous benzene is added dropwise to the ylide solution, maintaining the temperature between 20-30°C with an ice bath.[9]

  • Reaction Completion: After the addition, the mixture is heated to 60-65°C for 15 minutes. A gummy precipitate of sodium diethyl phosphate will form.[9]

  • Workup: The mixture is cooled, and the benzene solution is decanted. The precipitate is washed with several portions of hot benzene. The combined benzene fractions are washed with water (3 x 50 mL) and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield ethyl cyclohexylideneacetate.

  • Hydrolysis (Optional): To obtain the final acid, the purified ester is subjected to standard saponification using aqueous NaOH or KOH, followed by acidic workup.

The Wittig Reaction: The Classic Approach

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.[10][11][12] However, for the synthesis of this compound esters, it presents significant practical challenges.

Mechanistic Rationale

The reaction involves a phosphonium ylide, which is less nucleophilic than its HWE counterpart. The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[13][14] This intermediate then collapses to form the alkene and triphenylphosphine oxide (TPPO). The formation of the extremely stable P=O bond in TPPO is the thermodynamic driving force for the reaction.[13]

Wittig_Mechanism Wittig Reaction Mechanism cluster_1 Step 1: [2+2] Cycloaddition cluster_2 Step 2: Fragmentation Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane Product Cyclohexylideneacetic acid ester Byproduct Triphenylphosphine Oxide (TPPO) Oxaphosphetane->Product Oxaphosphetane->Byproduct Driving Force

Wittig Reaction Mechanism for Cyclohexanone.
Protocol and Key Challenges

Protocol Outline:

  • Ylide Preparation: A phosphonium salt (e.g., (carboethoxymethyl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF. A strong base (e.g., potassium tert-butoxide) is added to generate the characteristic orange-red ylide.[14]

  • Reaction: The ylide solution is cooled and cyclohexanone is added. The reaction is stirred until completion, monitored by TLC.

  • Workup and Purification: The reaction is quenched and extracted. The major challenge arises here: the byproduct, triphenylphosphine oxide, is non-polar and often co-elutes with the desired product during silica gel chromatography, making purification difficult and reducing isolated yields.[4][7]

The Reformatsky Reaction: An Organozinc Approach

The Reformatsky reaction provides an alternative route that avoids phosphorus-based reagents. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[15][16][17]

Mechanistic Rationale
  • Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, often called a Reformatsky enolate.[15][18]

  • Carbonyl Addition: This enolate is less reactive than a Grignard reagent or lithium enolate, and it adds nucleophilically to the carbonyl carbon of cyclohexanone.[18][19]

  • Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester.[15][20]

  • Dehydration: The β-hydroxy ester must then be dehydrated, typically under acidic conditions, to form the target α,β-unsaturated ester.

Reformatsky_Mechanism Reformatsky Reaction and Dehydration A Ethyl Bromoacetate + Zn B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D C Cyclohexanone C->D Nucleophilic Addition E Ethyl 2-(1-hydroxycyclohexyl)acetate (β-Hydroxy Ester) D->E Acidic Workup (H3O+) F Ethyl cyclohexylideneacetate E->F Dehydration (e.g., H2SO4, heat)

Reformatsky Reaction and subsequent dehydration.
Protocol and Considerations

Protocol Outline:

  • Zinc Activation: Zinc dust is activated, often with a small amount of iodine or by washing with dilute acid.

  • Reaction: Activated zinc, cyclohexanone, and ethyl bromoacetate are heated in an inert solvent like benzene or THF.[16]

  • Workup: The reaction is cooled and quenched with dilute acid, followed by extraction to isolate the β-hydroxy ester.

  • Dehydration: The isolated β-hydroxy ester is heated with a dehydrating agent (e.g., catalytic sulfuric acid, P₂O₅) to yield the final product.

The primary drawback of this method is its two-step nature (addition followed by a separate dehydration step), which can impact overall yield.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and its structure confirmed.

General Purification Workflow
General post-reaction workflow.
Spectroscopic Characterization

The identity and purity of this compound (or its ester) are confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key signals include a strong C=O stretch for the carboxylic acid or ester (approx. 1690-1740 cm⁻¹) and a C=C stretch for the conjugated alkene (approx. 1650 cm⁻¹).

  • ¹H NMR Spectroscopy: A characteristic signal for the vinylic proton (=C-H) will appear in the downfield region (approx. 5.6-6.0 ppm). The protons on the cyclohexyl ring will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR Spectroscopy: Diagnostic peaks include the carbonyl carbon (approx. 165-175 ppm) and the two sp² hybridized carbons of the double bond (approx. 120-160 ppm).

Conclusion and Recommendation

For the synthesis of this compound and its esters from cyclohexanone, the Horner-Wadsworth-Emmons reaction stands out as the most efficient and practical method. Its key advantages—high (E)-stereoselectivity, enhanced reactivity with ketones, and a simple purification process due to its water-soluble byproduct—make it the preferred choice for both lab-scale and potential scale-up operations.[1][3][4] While the Wittig reaction is mechanistically foundational and the Reformatsky reaction offers a phosphorus-free alternative, the HWE reaction provides a superior combination of yield, selectivity, and operational convenience that is highly valued in a professional research and development setting.

References

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia.
  • Reformatsky reaction. (n.d.). In Wikipedia.
  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
  • Jakubke, H.-D. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons reaction. (2014, May 22). Slideshare.
  • Reformatsky reaction. (n.d.). BYJU'S.
  • JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.
  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts.
  • Reformatsky reaction Mechanism. (n.d.). Physics Wallah.
  • Wittig Reaction. (n.d.). BYJU'S.
  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps.
  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). YouTube.
  • Reformatsky reaction. (n.d.). Grokipedia.
  • Reformatsky Reaction. (n.d.). NROChemistry.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Vlase, T., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1835. [Link]
  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. (2025, August 9). ResearchGate.
  • Reformatsky Reaction. (n.d.). Name-Reaction.com.
  • (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. (n.d.). SpectraBase.
  • The Reformatsky Reaction Mechanism. (2024, July 20). YouTube.
  • Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. (2025, August 7). ResearchGate.
  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal.
  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.
  • A Practical and Convenient Protocol for the Synthesis of ( E )-α,β-Unsaturated Acids. (2025, August 10). ACS Publications.
  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (n.d.). MDPI.
  • ethyl cyclohexylideneacetate. (n.d.). Organic Syntheses Procedure.
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Sources

2-Cyclohexylideneacetic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Cyclohexylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₁₂O₂) is a bifunctional organic molecule that serves as a valuable scaffold in synthetic and medicinal chemistry.[1] Its unique architecture, featuring a cyclohexyl ring, an exocyclic double bond, and a carboxylic acid group, gives rise to specific stereochemical, electronic, and reactive properties. This guide provides a comprehensive analysis of its molecular structure, orbital hybridization, and bonding, validated by spectroscopic evidence. We will delve into the conformational intricacies of the ring system, the electronic delocalization within the α,β-unsaturated acid moiety, and provide a field-proven protocol for its stereoselective synthesis. This document is intended to serve as a foundational resource for researchers leveraging this molecule in complex synthetic pathways and drug design.

Deconstruction of the Molecular Architecture

The structure of this compound is best understood by dissecting it into its three constituent components: the saturated carbocyclic ring, the exocyclic alkene, and the terminal carboxylic acid. The interplay between these components dictates the molecule's overall geometry, stability, and chemical behavior.

Conformational Landscape of the Cyclohexyl Ring

Like unsubstituted cyclohexane, the six-membered ring in this compound adopts a chair conformation to minimize torsional and steric strain.[2] This is the lowest energy arrangement for the sp³ hybridized carbons of the ring. However, the presence of the sp² hybridized carbon (C1) as part of the exocyclic double bond introduces a degree of flattening at that position. Crystal structure analysis of similar cyclohexylidene derivatives confirms the prevalence of the chair conformation for the ring system.[3][4]

Stereochemistry of the Exocyclic Alkene

The exocyclic double bond introduces the possibility of E/Z isomerism. However, due to the cyclic nature of one substituent, the geometry is fixed. The primary stereochemical consideration arises during synthesis. Olefination reactions used to construct this moiety, such as the Horner-Wadsworth-Emmons (HWE) reaction, exhibit a strong preference for the formation of the (E)-isomer where the larger substituents on the double bond are positioned trans to each other.[5][6] This stereoselectivity is a key advantage for its application in targeted synthesis.

Carboxylic Acid Conformation

The carboxylic acid group itself has rotational freedom around the C-C single bond. It predominantly exists in one of two planar conformations: syn and anti. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable due to favorable dipole interactions and the potential for intramolecular hydrogen bonding.[7]

A Quantum View of Bonding and Electronics

A deeper understanding of the molecule's properties requires an examination of its electronic structure, focusing on orbital hybridization and delocalization.

Hybridization and Bond Framework

The molecule presents a clear distinction between sp³ and sp² hybridized centers, which defines its geometry and reactivity.

  • sp³ Hybridization: Five of the six carbons in the cyclohexyl ring (C2-C6) are sp³ hybridized, resulting in a tetrahedral geometry and forming the flexible, saturated portion of the molecule.

  • sp² Hybridization: The remaining carbon of the ring (C1), the adjacent vinylic carbon (Cα), and the carboxyl carbon (Cβ) are all sp² hybridized. This enforces a trigonal planar geometry around these atoms. The two oxygen atoms of the carboxyl group are also considered sp² hybridized, accommodating lone pairs in sp² orbitals.

The framework of the molecule is constructed from a robust network of sigma (σ) bonds formed by the overlap of these hybrid orbitals and the s orbitals of the hydrogen atoms.

Table 1: Summary of Hybridization and Bond Types

Atom(s)Hybridization StateKey Bonds Formed
C1, Cα, Cβsp²σ(sp²-sp²), σ(sp²-sp³), σ(sp²-s), π(p-p)
C2, C3, C4, C5, C6sp³σ(sp³-sp³), σ(sp³-s)
Carbonyl Oxygen (O)sp²σ(sp²-sp²), π(p-p)
Hydroxyl Oxygen (OH)sp²σ(sp²-sp²), σ(sp²-s)
The Conjugated π-System and Resonance

The defining electronic feature of this compound is the conjugation between the C=C double bond and the C=O double bond of the carboxylic acid. The parallel alignment of the p-orbitals on C1, Cα, and the carboxyl group (Cβ and O) allows for the delocalization of π-electrons across this four-atom system.

This electron delocalization is best represented by resonance structures, which illustrate the distribution of electron density. This has several critical consequences:

  • Increased Stability: Resonance stabilization makes the conjugated system more thermodynamically stable than isolated double bonds.

  • Modified Bond Character: The Cα-Cβ bond acquires partial double-bond character, leading to a shorter bond length than a typical C-C single bond. Conversely, the C=C and C=O bonds gain partial single-bond character.

  • Altered Reactivity: The electron density is pulled towards the electronegative oxygen atom, making the C1 carbon electrophilic and susceptible to nucleophilic attack (e.g., in Michael additions).

Diagram 1: Orbital Overlap in the Conjugated System

Caption: p-orbital overlap forming the delocalized π-system.

Spectroscopic Signature: The Experimental Validation

The theoretical model of structure and bonding is confirmed by spectroscopic analysis. The predictable electronic environment gives rise to a distinct and interpretable spectroscopic signature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds, providing direct evidence for the functional groups present.[8][9]

  • O-H Stretch: A very broad absorption centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption at approximately 1690 cm⁻¹. The frequency is lower than that of a saturated carboxylic acid (~1710 cm⁻¹) due to the conjugation, which weakens the carbonyl double bond.

  • C=C Stretch: An absorption of medium intensity around 1650 cm⁻¹, confirming the presence of the alkene.

  • C-H Stretches: A band for sp² C-H stretches appears just above 3000 cm⁻¹, while the more intense sp³ C-H stretches from the cyclohexyl ring appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[10]

  • ¹H NMR:

    • Carboxyl Proton (-COOH): A broad singlet appearing far downfield (δ 10-12 ppm) due to extreme deshielding and hydrogen bonding. This signal disappears upon shaking with D₂O.

    • Vinylic Proton (=CH-): A singlet at δ ~5.8 ppm. Its downfield position is a result of the anisotropic effect of the double bond and deshielding from the conjugated carbonyl group.

    • Allylic Protons (-CH₂-C=): The four protons on the carbons adjacent to the exocyclic double bond are deshielded and appear as a multiplet around δ 2.2-2.4 ppm.

    • Cyclohexyl Protons (-CH₂-): The remaining six protons of the ring appear as a complex multiplet in the upfield region of δ 1.5-1.7 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The least shielded carbon, appearing around δ 172 ppm.

    • Vinylic Carbons (=C<): The two sp² carbons of the double bond appear at δ ~160 ppm (C1, substituted) and δ ~115 ppm (Cα, proton-bearing).

    • Cyclohexyl Carbons (-CH₂-): The sp³ carbons of the ring appear in the range of δ 26-38 ppm.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Shift / FrequencyRationale
IR O-H stretch~2500-3300 cm⁻¹ (broad)Carboxylic acid dimer H-bonding
C=O stretch~1690 cm⁻¹ (strong)Conjugated carbonyl
C=C stretch~1650 cm⁻¹ (medium)Alkene
¹H NMR -COOHδ 10-12 ppm (broad s)Acidic, deshielded proton
=CH-δ ~5.8 ppm (s)Vinylic proton, deshielded by C=O
Allylic -CH₂-δ 2.2-2.4 ppm (m)Adjacent to π-system
Ring -CH₂-δ 1.5-1.7 ppm (m)Aliphatic protons
¹³C NMR -C OOHδ ~172 ppmCarbonyl carbon
=C < (ring)δ ~160 ppmQuaternary sp² carbon
=C H-δ ~115 ppmProtonated sp² carbon
Ring -C H₂-δ 26-38 ppmSaturated sp³ carbons

Field-Proven Synthesis Protocol: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for the stereoselective synthesis of α,β-unsaturated esters from aldehydes or ketones, which can then be hydrolyzed to the target carboxylic acid.[5][11] It offers significant advantages over the classical Wittig reaction, including higher (E)-selectivity and easier purification, as the phosphate byproduct is water-soluble.[12][13]

Causality Behind Experimental Choices:
  • Reagent Choice: Triethyl phosphonoacetate is a stabilized phosphonate, making its corresponding carbanion highly nucleophilic but not excessively basic, which minimizes side reactions. Cyclohexanone is the carbonyl partner.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate to form the reactive carbanion. The reaction is irreversible as H₂ gas evolves.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is aprotic and effectively solvates the intermediate ions without interfering with the reaction.

  • Temperature Control: The initial deprotonation can be exothermic, so cooling is employed to maintain control. The subsequent addition of cyclohexanone is also performed at a controlled temperature to ensure a smooth reaction profile.

  • Hydrolysis: A final step using a strong base (like NaOH) followed by acidic workup is required to hydrolyze the resulting ethyl ester to the final carboxylic acid product.

Diagram 2: Experimental Workflow for HWE Synthesis

G reagents 1. Prepare Reagents - Triethyl phosphonoacetate - Sodium Hydride (60%) - Anhydrous THF - Cyclohexanone deprotonation 2. Deprotonation - Add NaH to THF under N₂ - Add phosphonate dropwise at 0°C - Stir 1 hr at RT to form carbanion reagents->deprotonation addition 3. Olefination - Cool solution to 0°C - Add cyclohexanone dropwise - Warm to RT, stir overnight deprotonation->addition quench 4. Workup & Extraction - Quench with sat. NH₄Cl - Extract with Ethyl Acetate - Wash with brine, dry (Na₂SO₄) addition->quench purify_ester 5. Purification (Ester) - Concentrate under vacuum - Purify via column chromatography quench->purify_ester hydrolysis 6. Hydrolysis - Dissolve ester in EtOH/H₂O - Add excess NaOH, reflux 2h purify_ester->hydrolysis acidify 7. Final Product Isolation - Cool, remove EtOH - Acidify with conc. HCl to pH 1 - Collect precipitate by filtration hydrolysis->acidify

Caption: Step-by-step workflow for the synthesis of the target acid.

Step-by-Step Methodology

PART A: Synthesis of Ethyl 2-Cyclohexylideneacetate

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Carbanion Formation: Anhydrous THF (100 mL) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) are added to the flask and cooled to 0°C. Triethyl phosphonoacetate (1.0 eq) dissolved in THF (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Olefination: The resulting clear to yellowish solution is cooled back to 0°C. Cyclohexanone (1.05 eq) in THF (20 mL) is added dropwise. After addition, the ice bath is removed, and the reaction is stirred at room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude ethyl ester is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

PART B: Hydrolysis to this compound

  • Saponification: The purified ethyl 2-cyclohexylideneacetate is dissolved in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Reaction: The mixture is heated to reflux and maintained for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

  • Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 1 by the dropwise addition of concentrated HCl. A white precipitate of this compound forms.

  • Collection: The solid product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the final product.

Relevance in Drug Development

While this compound itself is not a drug, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold Hopping: The cyclohexyl group is a common bioisostere for phenyl rings, used to increase lipophilicity, improve metabolic stability, and explore new chemical space while maintaining a similar spatial arrangement.

  • Pharmacophore: The α,β-unsaturated acid moiety is a known Michael acceptor and can be used to form covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

  • Synthetic Building Block: Its bifunctional nature allows for further elaboration. The carboxylic acid can be converted to amides, esters, or other functional groups, while the alkene can participate in various addition reactions. This makes it a versatile starting point for the synthesis of more complex molecules for high-throughput screening libraries. The principles of reliable, stereoselective synthesis, such as the HWE reaction, are fundamental to modern drug discovery, which often relies on modular assembly strategies akin to "click chemistry" to rapidly generate and test new chemical entities.[14][15][16]

Conclusion

This compound is a molecule whose properties are a direct and predictable consequence of its structure and bonding. The conformational rigidity of the chair-like cyclohexyl ring, combined with the planar, electron-delocalized α,β-unsaturated system, creates a well-defined three-dimensional structure. This architecture is readily confirmed by standard spectroscopic techniques and can be reliably constructed using powerful synthetic methods like the Horner-Wadsworth-Emmons reaction. For researchers in organic synthesis and drug discovery, a thorough understanding of these fundamental principles is paramount for the rational design and successful implementation of this versatile chemical building block.

References

  • Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63. (Note: While the direct English link is to the HWE reaction page, this is a foundational paper by Horner).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96206, this compound.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Wadsworth, W. S., Jr., & Emmons, W. D. (1962). Ethyl Cyclohexylideneacetate. Organic Syntheses, 42, 53.
  • NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Cope, A. C., & Johnson, H. E. (1957). Prototropic Tautomerism of Allylic and Propenylic Un-saturated Systems. III. The Cyano Group. Journal of the American Chemical Society, 79(2), 363-367. (Note: While this is for a related cyano compound, the synthetic principle via Knoevenagel is relevant).
  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(1), 108-135.
  • Ward, S. C., et al. (2014). Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o886–o887.
  • University of Wisconsin-Madison, Department of Chemistry (n.d.). ¹H NMR Chemical Shifts.
  • LibreTexts Chemistry (2023). 24.11: Spectroscopy of Amines.
  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
  • Slideshare (2015). Conformational analysis.pptx.
  • Borse, A. U., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(10), 4935-4940.
  • Hughes, A. J., & Spangler, J. E. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 60(11), 5520–5527.
  • Newman, D. J., & Cragg, G. M. (2026). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 89(1), 1-23. (Note: The publication date is in the future, citing as per the search result).

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Spectroscopic Elucidation of 2-Cyclohexylideneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint

In the landscape of organic synthesis and drug development, the precise characterization of molecular architecture is paramount. 2-Cyclohexylideneacetic acid (CAS 1552-91-6), a seemingly simple bifunctional molecule, presents a rich tapestry of spectroscopic features that serve as a foundational case study for researchers.[1] Its structure, containing a rigid cyclohexyl ring, an exocyclic double bond, and a carboxylic acid moiety, offers a confluence of functionalities whose electronic and steric interplay can be decoded through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established spectroscopic principles, data from analogous structures such as its esters and the saturated counterpart (cyclohexylacetic acid), and field-proven insights to construct a robust and predictive analytical framework. For professionals in medicinal chemistry and materials science, understanding these spectral signatures is the first step toward predicting reactivity, understanding intermolecular interactions, and ensuring the quality and identity of synthetic intermediates.

Molecular Structure and Atom Numbering

A clear understanding of the atomic arrangement is crucial for the assignment of spectroscopic signals. The structure and numbering scheme for this compound are presented below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, providing a fingerprint of its position relative to functional groups and neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the observation of the acidic proton of the carboxyl group. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule renders most protons chemically distinct. However, practical resolution may lead to overlapping signals, particularly for the cyclohexyl methylene protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
H10 (-COOH)10.0 - 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.
H7 (=CH-)5.5 - 6.0Singlet1HThis vinylic proton is directly attached to the electron-withdrawing carboxylic acid group and the exocyclic double bond, leading to a significant downfield shift. It has no adjacent protons, resulting in a singlet.
H2, H6 (Allylic)2.2 - 2.8Multiplet4HThese four protons are allylic to the double bond, which causes a downfield shift compared to typical cyclohexyl protons. The two positions (C2 and C6) are diastereotopic, and the protons on each carbon are also diastereotopic, leading to a complex multiplet.
H3, H4, H51.5 - 1.8Multiplet6HThese are the remaining methylene protons on the cyclohexane ring. They are in a more typical aliphatic environment and are expected to appear as a complex, overlapping multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The same spectrometer is used.

  • Acquisition Parameters: Standard ¹³C acquisition involves proton decoupling to simplify the spectrum to a series of singlets. A sufficient relaxation delay and number of scans are crucial for accurate integration, especially for quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale & Causality
C8 (C=O)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield.
C1 (=C<)155 - 165This is a quaternary sp² carbon of the exocyclic double bond, part of the cyclohexane ring. Its position is significantly downfield due to being part of a double bond.
C7 (=CH)115 - 120This sp² carbon is bonded to a proton. It is shielded relative to C1 because it is further from the electron-withdrawing carbonyl group.
C2, C630 - 40These sp³ carbons are allylic to the double bond, causing a moderate downfield shift compared to typical alkane carbons.
C428 - 32This sp³ carbon is in a standard aliphatic environment within the ring.
C3, C525 - 29These sp³ carbons are also in a standard aliphatic environment. Minor differences in chemical shift between C3, C4, and C5 are expected due to their relative positions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard. A background spectrum of the clean salt plates or ATR crystal should be taken first.

  • Acquisition: The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C=C double bond.

Wavenumber (cm⁻¹) Vibration Type Intensity Causality & Key Features
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThis is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. It is a very broad and often intense absorption that can obscure C-H stretching signals.[2]
2850-2960C(sp³)-H stretchMedium-StrongThese correspond to the C-H stretching vibrations of the methylene groups in the cyclohexane ring.[2]
~3030C(sp²)-H stretchMedium-WeakThe stretching vibration of the hydrogen attached to the exocyclic double bond (C7-H7). Often appears as a shoulder on the more intense C(sp³)-H bands.
1690-1720C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates a conjugated carboxylic acid.[3]
1640-1660C=C stretchMediumThe stretching vibration of the exocyclic double bond. Its intensity is moderate as the bond is not fully symmetrical.
1210-1320C-O stretchStrongAssociated with the C-O single bond of the carboxylic acid group.
910-950O-H bendBroad, MediumOut-of-plane bending of the carboxylic acid O-H group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₁₂O₂) is 140.18 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z = 140.

fragmentation M [C₈H₁₂O₂]⁺• m/z = 140 (Molecular Ion) M_minus_OH [M - •OH]⁺ m/z = 123 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ m/z = 95 M->M_minus_COOH - •COOH M_minus_H2O [M - H₂O]⁺• m/z = 122 M->M_minus_H2O - H₂O (McLafferty) m95_minus_C2H4 [C₅H₇]⁺ m/z = 67 M_minus_COOH->m95_minus_C2H4 - C₂H₄ (RDA)

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z = 140 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight of the compound.

  • m/z = 123: Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[4]

  • m/z = 95: Loss of the entire carboxyl radical (•COOH, 45 Da). This would leave the cyclohexylidene methyl cation.

  • m/z = 122: Loss of a water molecule (H₂O, 18 Da). This can occur via a McLafferty-type rearrangement involving a γ-hydrogen from the cyclohexyl ring.[5]

  • m/z = 67: A subsequent fragmentation of the m/z 95 ion, potentially through a retro-Diels-Alder (RDA) type cleavage of the cyclohexene ring formed after the initial fragmentation, leading to the loss of ethylene (28 Da).

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key carboxylic acid and alkene functional groups, and mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide, by integrating predictive analysis with foundational principles, provides researchers with a robust framework for the identification, quality control, and further investigation of this and structurally related molecules in their scientific endeavors.

References

  • SpectraBase. (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. [Link]
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Physical properties of 2-Cyclohexylideneacetic acid (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Cyclohexylideneacetic Acid

Introduction

This compound (CAS No. 1552-91-6) is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .[1][2][3] Structurally, it is a carboxylic acid featuring a cyclohexylidene group attached to the alpha-carbon of acetic acid. This molecule serves as a valuable research chemical and an intermediate in various organic syntheses.[4] A thorough understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and application in research and drug development. This guide provides a detailed examination of the key physical properties of this compound—melting point, boiling point, and solubility—grounded in established experimental methodologies.

Melting Point Analysis

The melting point is a critical physical constant used to assess the identity and purity of a crystalline solid. For a pure compound, melting occurs over a narrow temperature range, typically 1-2°C. The presence of impurities depresses the melting point and broadens the melting range, a phenomenon known as melting point depression.[5]

Reported Melting Point

The experimentally determined melting point for this compound is consistently reported as a sharp value, indicative of a stable crystalline solid.

Physical PropertyValueSource
Melting Point91 °CChemicalBook[2][6]
Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is a standard and reliable technique for determining the melting point of a powdered solid.

Methodology Rationale: This protocol is designed to ensure uniform and controlled heating, which is crucial for obtaining an accurate melting range. A rapid initial heating phase brings the sample to just below the expected melting point, after which a much slower heating rate (~1-2°C per minute) is employed.[5][7] This slow ramp rate allows the system to maintain thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample as it transitions from solid to liquid.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle.[5]

  • Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[5][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (5-10°C/min) to get an estimate.[5] Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~70°C).

  • Slow Heating: Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.[5]

  • Record Melting Range:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[7]

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

  • Reporting: The melting point is reported as the range from T₁ to T₂.

Visualization: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush Sample to Fine Powder prep2 Load into Capillary Tube prep1->prep2 prep3 Pack Sample to 2-3 mm Height prep2->prep3 meas1 Insert Capillary into Apparatus prep3->meas1 Transfer meas2 Heat to ~20°C below est. MP meas1->meas2 meas3 Heat Slowly (1-2°C / min) meas2->meas3 meas4 Observe & Record T₁ (First Drop) meas3->meas4 meas5 Observe & Record T₂ (All Liquid) meas4->meas5 result1 Report Melting Range (T₁ - T₂) meas5->result1

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Characteristics

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[8] Like other carboxylic acids, this compound exhibits a relatively high boiling point due to strong intermolecular hydrogen bonding, which can lead to the formation of stable dimers.[9][10] This effectively doubles the molecular weight, requiring more energy to transition into the vapor phase.[10]

Reported Boiling Point

The boiling point of this compound is highly dependent on pressure. It is significantly lower at reduced pressure, which is a common technique used to distill high-boiling-point compounds and prevent thermal decomposition.

Physical PropertyValuePressureSource
Boiling Point281.6 °C760 mmHg (Atmospheric)Guidechem[1]
Boiling Point105-106 °C2 Torr (Reduced)ChemicalBook[2][6]
Experimental Protocol for Boiling Point Determination (Microscale)

The Thiele tube method is a convenient and widely used microscale technique for determining boiling points, requiring only a small amount of sample.

Methodology Rationale: This method identifies the boiling point by observing the equilibrium between liquid and vapor. As the sample is heated past its boiling point, the air trapped in the inverted capillary expands and exits as a rapid stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the vapor pressure, forcing the liquid back into the capillary tube.[11]

Step-by-Step Protocol:

  • Apparatus Assembly: Attach a small test tube or vial containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.[11]

  • Capillary Insertion: Place a standard melting point capillary tube into the liquid, with its sealed end up and the open end down.[11]

  • Thiele Tube Setup: Place the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil. Ensure the sample is positioned below the side-arm of the tube.

  • Heating: Gently heat the side-arm of the Thiele tube with a Bunsen burner or heating mantle. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.

  • Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the inverted capillary. Continue heating slowly until the bubbling becomes a rapid, continuous stream. This indicates the temperature is slightly above the boiling point.

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

  • Record Boiling Point: Watch the capillary tube closely. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.

  • Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.

Visualization: Boiling Point Determination Workflow

BoilingPoint_Workflow cluster_prep Apparatus Setup cluster_measurement Measurement Cycle cluster_result Result prep1 Add Sample to Small Vial prep2 Attach Vial to Thermometer prep1->prep2 prep3 Insert Inverted Capillary Tube prep2->prep3 prep4 Place Assembly in Thiele Tube prep3->prep4 meas1 Heat Side Arm Gently prep4->meas1 Begin meas2 Observe Rapid Stream of Bubbles meas1->meas2 meas3 Remove Heat and Allow to Cool meas2->meas3 meas4 Record Temp when Liquid Enters Capillary meas3->meas4 result1 Report Boiling Point & Barometric Pressure meas4->result1 Solubility_Workflow cluster_prep Saturation cluster_measurement Quantification cluster_result Calculation prep1 Add Excess Solute to Known Volume of Solvent prep2 Seal and Agitate at Constant Temperature (24h) prep1->prep2 prep3 Allow Excess Solid to Settle prep2->prep3 meas1 Withdraw Known Volume of Supernatant via Filter prep3->meas1 Sample meas2 Transfer to Pre-Weighed Container meas1->meas2 meas3 Evaporate Solvent Completely meas2->meas3 meas4 Cool in Desiccator and Re-weigh meas3->meas4 result1 Calculate Mass of Dissolved Solute meas4->result1 result2 Express Solubility (e.g., g/L) result1->result2

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The physical properties of this compound—a melting point of 91°C, a high boiling point of 281.6°C at atmospheric pressure, and slight solubility in solvents like acetonitrile and chloroform—are defining characteristics for its laboratory and industrial use. The protocols detailed in this guide provide robust, validated frameworks for the precise determination of these properties, ensuring data integrity for researchers, scientists, and drug development professionals. Accurate characterization is the foundation upon which successful synthesis, purification, and formulation development are built.

References

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  • LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • CAS Common Chemistry. Methyl 4-formylbenzoate.
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  • SCIRP. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
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Discovery and history of 2-Cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Synthesis of 2-Cyclohexylideneacetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized as a versatile building block in chemical synthesis and as a reference standard in the pharmaceutical industry. We will explore the historical evolution of its synthesis, from early, laborious methods rooted in classical organic chemistry to the development of modern, highly efficient protocols. This document details the underlying principles, mechanisms, and step-by-step procedures for its preparation. Furthermore, it consolidates the compound's key physicochemical properties and discusses its primary applications, with a focus on its role in drug development and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction and Chemical Identity

This compound (CAS No. 1552-91-6) is an α,β-unsaturated carboxylic acid characterized by an exocyclic double bond connecting a cyclohexane ring to an acetic acid moiety.[1][2] Its structure presents a valuable synthetic handle, combining the features of a cycloalkane with the reactivity of a conjugated acid system. While not a therapeutic agent itself, it is a crucial intermediate and a well-documented impurity of the anticonvulsant drug Gabapentin, designated as "Gabapentin Impurity 29".[1] This status makes its synthesis and characterization of paramount importance for analytical and quality control purposes within the pharmaceutical sector.

Caption: Chemical Structure of this compound.

The Historical Evolution of Synthetic Methodologies

The synthesis of this compound and its esters is a practical illustration of the advancement in olefination chemistry over the last century. The journey began with classic condensation reactions and has progressed to highly efficient and stereoselective modern techniques.

Early Approaches: The Reformatsky Reaction

The earliest conceptual pathway to synthesizing esters of this compound involves the Reformatsky reaction, first discovered by Sergey Nikolaevich Reformatsky in 1887.[3][4] This reaction utilizes an organozinc intermediate, formed from an α-halo ester and zinc metal, which then adds to a carbonyl compound like cyclohexanone.[4][5] The resulting β-hydroxy ester is subsequently dehydrated to yield the target α,β-unsaturated ester.

While historically significant, this method is often described as a "laborious procedure giving low yields" for this class of compounds.[6] The reaction requires the activation of zinc and can be sensitive to reaction conditions, making it less practical for large-scale, high-purity synthesis compared to modern alternatives.[5]

Reaction Mechanism:

  • Oxidative Addition: Metallic zinc inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, the "Reformatsky enolate".[4][5]

  • Nucleophilic Addition: The enolate adds to the carbonyl carbon of cyclohexanone through a six-membered chair-like transition state.[5]

  • Workup and Dehydration: Acidic workup protonates the alkoxide to form a β-hydroxy ester. Subsequent dehydration, often under acidic or basic conditions, eliminates water to form the carbon-carbon double bond.[7]

start Cyclohexanone + Ethyl Bromoacetate + Zn step1 Oxidative Addition: Formation of Reformatsky Enolate start->step1 step2 Nucleophilic Addition to Carbonyl step1->step2 intermediate Zinc Alkoxide Intermediate step2->intermediate step3 Acidic Workup (H3O+) intermediate->step3 product1 β-Hydroxy Ester step3->product1 step4 Dehydration (-H2O) product1->step4 final_product Ethyl Cyclohexylideneacetate step4->final_product

Caption: Workflow of the Reformatsky Reaction for ester synthesis.

The Modern Standard: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, developed from the earlier Wittig reaction, is now considered the "method of choice" for preparing esters of this compound due to its high efficiency, mild conditions, and superior product isolation.[6][8][9] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than its corresponding phosphonium ylide used in the Wittig reaction.[8]

A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.[8][10] This simplifies purification significantly compared to the Wittig reaction, where the triphenylphosphine oxide byproduct often requires challenging chromatography for removal. The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is the thermodynamically favored isomer.[8][11]

Reaction Mechanism:

  • Deprotonation: A base (e.g., sodium hydride) removes the acidic proton alpha to the phosphonate and ester groups of a reagent like triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.[8][10]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, leading to an oxaphosphetane intermediate.[11]

  • Elimination: The oxaphosphetane intermediate collapses, eliminating the stable dialkyl phosphate and forming the alkene double bond.[8]

start Triethyl Phosphonoacetate + Base (NaH) step1 Deprotonation: Formation of Phosphonate Carbanion start->step1 step2 Nucleophilic Addition to Cyclohexanone step1->step2 intermediate Oxaphosphetane Intermediate step2->intermediate step3 Elimination intermediate->step3 final_product Ethyl Cyclohexylideneacetate + Sodium Diethyl Phosphate (water-soluble) step3->final_product

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) Reaction.

Detailed Experimental Protocols

The following protocols represent a standard laboratory synthesis for the precursor to this compound, based on the highly efficient HWE reaction.

Protocol: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction

This procedure is adapted from Organic Syntheses.[6]

Materials:

  • Sodium hydride (NaH), 50% dispersion in mineral oil

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Benzene

  • Ice bath

Procedure:

  • A 500-ml. three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • 12.0 g (0.25 mole) of a 50% sodium hydride dispersion is placed in the flask and washed with petroleum ether to remove the mineral oil. 100 ml of anhydrous DME is added.

  • The flask is cooled in an ice bath, and 56.0 g (0.25 mole) of triethyl phosphonoacetate is added dropwise with stirring over 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20–30°C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.

  • The mixture is heated to 60–65°C for 15 minutes.

  • The mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitate. The precipitate is washed with several portions of benzene.

  • The combined organic layers are distilled to remove the solvent, and the residue is purified by vacuum distillation to yield ethyl cyclohexylideneacetate (typical yield 67–77%).[6]

Hydrolysis to this compound: The resulting ethyl ester can be hydrolyzed to the free acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to precipitate the product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 1552-91-6[1][12]
Molecular Formula C₈H₁₂O₂[1][13]
Molecular Weight 140.18 g/mol [1][12]
Appearance White to Off-White Solid[1][12]
Melting Point 91 °C[1]
Boiling Point 105-106 °C (at 2 Torr)[1]
pKa (Predicted) 4.25 ± 0.41[1]
Solubility Slightly soluble in acetonitrile and chloroform[1]

Applications in Research and Drug Development

The primary utility of this compound lies in two main areas:

  • Organic Synthesis Intermediate: As a functionalized building block, it serves as a starting material for more complex molecules. The α,β-unsaturated system is amenable to a variety of chemical transformations, including Michael additions, reductions, and cycloadditions, making it a valuable tool for synthetic chemists. It is often listed commercially as a "useful research chemical".[12]

  • Pharmaceutical Reference Standard: Its most critical industrial application is as a certified impurity standard for the drug Gabapentin.[1] Regulatory agencies require pharmaceutical companies to identify and control impurities in their drug products. Therefore, a pure, well-characterized sample of this compound is essential for developing and validating analytical methods (e.g., HPLC) to ensure the safety and quality of Gabapentin.

While the compound itself does not have known therapeutic activity, the broader class of phenoxy acetic acid and related derivatives has been extensively investigated for various biological activities, particularly as anti-inflammatory agents targeting the COX-2 enzyme.[14][15] This highlights the importance of the acetic acid scaffold in medicinal chemistry.

Conclusion

This compound stands as a testament to the progress of synthetic organic chemistry. Its preparative history charts a course from the foundational but often inefficient Reformatsky reaction to the elegant and highly effective Horner-Wadsworth-Emmons olefination. This evolution has enabled its reliable production, cementing its role not as a therapeutic agent, but as an indispensable tool in both academic research and the rigorous quality control landscape of the modern pharmaceutical industry. Its continued importance is assured as a key reference material and a versatile synthetic intermediate.

References

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An In-depth Technical Guide to the Synthesis of 2-Cyclohexylideneacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Cyclohexylideneacetic Acid Derivatives in Modern Research

This compound and its ester or amide derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility stems from the exocyclic α,β-unsaturated carbonyl system, a versatile pharmacophore and a reactive handle for further chemical transformations. These compounds serve as key intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory agents, and as building blocks for novel polymers and functional materials. This guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals.

Strategic Approaches to the Carbonyl Olefination of Cyclohexanone

The synthesis of this compound and its derivatives fundamentally relies on the olefination of cyclohexanone. Several powerful methodologies have been developed for this transformation, each with its distinct advantages and limitations. The choice of method is often dictated by factors such as desired stereoselectivity, substrate scope, scalability, and the nature of the desired derivative (acid, ester, etc.). This guide will focus on the most robust and widely employed methods: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Reformatsky reaction, the Peterson Olefination, and the Knoevenagel condensation.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse for (E)-α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is frequently the method of choice for the synthesis of α,β-unsaturated esters due to its high reliability, operational simplicity, and the facile removal of its water-soluble phosphate byproduct.[1][2] This reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, leading to cleaner reactions and broader functional group tolerance.[2]

Mechanistic Rationale

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of cyclohexanone to form a transient oxaphosphetane intermediate. This intermediate subsequently collapses to yield the alkene and a dialkylphosphate salt.[2] The stereochemical outcome is generally a strong preference for the thermodynamically more stable (E)-alkene, a key advantage of this method.[2]

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Workflow reagents Cyclohexanone + Triethyl phosphonoacetate carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Base (e.g., NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Addition product Ethyl 2-cyclohexylideneacetate + Diethyl phosphate intermediate->product Elimination

Caption: Horner-Wadsworth-Emmons Reaction Workflow

Field-Proven Experimental Protocol: Synthesis of Ethyl 2-cyclohexylideneacetate

This protocol is adapted from a robust procedure reported in Organic Syntheses, which consistently provides good yields.[1][3]

Materials:

  • Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (50% dispersion in mineral oil)

  • Anhydrous benzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) and anhydrous benzene.

    • With stirring, add triethyl phosphonoacetate (1.0 eq) dropwise at a rate that maintains the reaction temperature between 25-30°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the carbanion.

  • Reaction with Cyclohexanone:

    • Cool the carbanion solution to 0°C using an ice bath.

    • Add cyclohexanone (1.0 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product is purified by vacuum distillation to afford ethyl 2-cyclohexylideneacetate as a colorless oil. A typical reported yield is in the range of 67-77%.[3]

The Wittig Reaction: A Classic Approach with Stereochemical Considerations

The Wittig reaction, a cornerstone of organic synthesis, provides a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[4] While highly effective, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.

Mechanistic Insights

The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[4] This intermediate then decomposes to the alkene and triphenylphosphine oxide. For stabilized ylides, such as the one used to synthesize this compound esters, the reaction generally favors the formation of the (E)-isomer.

Wittig_Mechanism Wittig Reaction Workflow reagents Cyclohexanone + Ethyl (triphenylphosphoranylidene)acetate intermediate Oxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition product Ethyl 2-cyclohexylideneacetate + Triphenylphosphine oxide intermediate->product Decomposition

Caption: Wittig Reaction Workflow

Detailed Experimental Protocol: A One-Pot Synthesis

This one-pot procedure is advantageous as it avoids the isolation of the often-sensitive ylide.[5]

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Triphenylphosphine

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine cyclohexanone (1.0 eq), ethyl bromoacetate (1.2 eq), triphenylphosphine (1.2 eq), and sodium bicarbonate (2.0 eq) in water.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product, containing triphenylphosphine oxide, is purified by column chromatography on silica gel to yield ethyl 2-cyclohexylideneacetate.

The Reformatsky Reaction: Employing Organozinc Reagents

The Reformatsky reaction offers a milder alternative for the synthesis of β-hydroxy esters, which can then be dehydrated to the corresponding α,β-unsaturated esters.[6][7] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7]

Mechanistic Overview

Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[7] This enolate then adds to the carbonyl group of cyclohexanone. The resulting β-hydroxy ester can be isolated or dehydrated in situ or in a subsequent step to yield the desired this compound derivative.

Reformatsky_Mechanism Reformatsky Reaction Workflow reagents Cyclohexanone + Ethyl bromoacetate + Zn enolate Reformatsky Enolate (Organozinc) reagents->enolate Oxidative Addition hydroxy_ester β-Hydroxy Ester enolate->hydroxy_ester Nucleophilic Addition product Ethyl 2-cyclohexylideneacetate hydroxy_ester->product Dehydration

Caption: Reformatsky Reaction Workflow

Standard Experimental Protocol

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous toluene or THF

  • Iodine (catalytic amount)

  • Dilute hydrochloric acid

Procedure:

  • Activation of Zinc:

    • In a flame-dried flask under a nitrogen atmosphere, stir zinc dust with a catalytic amount of iodine in anhydrous toluene until the color of iodine disappears.

  • Reaction:

    • Add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene dropwise to the activated zinc suspension.

    • Heat the reaction mixture to reflux for 2-4 hours.

  • Work-up and Dehydration:

    • Cool the reaction mixture and quench with dilute hydrochloric acid.

    • Extract with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • After filtration and concentration, the resulting β-hydroxy ester can be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

    • Purification by column chromatography or distillation yields the final product. A sonochemical approach using indium has also been reported to give good yields.[8]

The Peterson Olefination: A Silicon-Based Alternative

The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes.[9][10] A key feature of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[10][11]

Mechanistic Pathway

An α-silyl carbanion, typically generated by deprotonation of an α-silyl ester, adds to cyclohexanone to form a β-hydroxysilane intermediate.[11] This intermediate can be isolated and then subjected to either acid-catalyzed anti-elimination or base-catalyzed syn-elimination to afford the (Z)- or (E)-alkene, respectively.

Peterson_Olefination Peterson Olefination Workflow reagents Cyclohexanone + α-Silyl Ester Carbanion intermediate β-Hydroxysilane reagents->intermediate Nucleophilic Addition acid_path Acidic Workup intermediate->acid_path Anti-elimination base_path Basic Workup intermediate->base_path Syn-elimination product_Z (Z)-Alkene acid_path->product_Z product_E (E)-Alkene base_path->product_E

Caption: Peterson Olefination Workflow

General Experimental Protocol

Materials:

  • Cyclohexanone

  • Ethyl trimethylsilylacetate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Acid (e.g., sulfuric acid) or Base (e.g., potassium hydride)

Procedure:

  • Formation of the α-Silyl Carbanion:

    • Prepare a solution of LDA in anhydrous THF at -78°C.

    • Add ethyl trimethylsilylacetate (1.0 eq) dropwise to the LDA solution and stir for 30 minutes.

  • Reaction with Cyclohexanone:

    • Add cyclohexanone (0.9 eq) to the carbanion solution at -78°C and stir for 1 hour.

  • Stereoselective Elimination:

    • For (E)-alkene (Basic elimination): Add potassium hydride to the reaction mixture and allow it to warm to room temperature.

    • For (Z)-alkene (Acidic elimination): Quench the reaction with water and extract the β-hydroxysilane. After purification, treat the intermediate with a strong acid like sulfuric acid.

  • Work-up and Purification:

    • After the elimination step, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

    • Purify the product by column chromatography. An enantioselective variant has been developed using an external chiral ligand.[12]

The Knoevenagel Condensation: For Activated Methylene Compounds

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[13][14][15]

Mechanistic Considerations

A weak base, such as piperidine or pyridine, deprotonates the active methylene compound (e.g., malonic acid or cyanoacetic acid) to form a resonance-stabilized carbanion.[15] This carbanion then adds to the carbonyl group of cyclohexanone. The resulting adduct undergoes dehydration to form the α,β-unsaturated product. When malonic acid is used, a subsequent decarboxylation often occurs, especially under the Doebner modification conditions (pyridine as solvent), to yield the unsaturated carboxylic acid.[13][14]

Knoevenagel_Condensation Knoevenagel Condensation Workflow reagents Cyclohexanone + Malonic Acid adduct Aldol-type Adduct reagents->adduct Condensation base Weak Base (e.g., Pyridine) unsaturated_diacid Unsaturated Diacid adduct->unsaturated_diacid Dehydration product This compound unsaturated_diacid->product Decarboxylation

Caption: Knoevenagel Condensation Workflow

Experimental Protocol (Doebner Modification)

Materials:

  • Cyclohexanone

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Dilute hydrochloric acid

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine.

    • Add cyclohexanone (1.0 eq) to the solution and heat the mixture to reflux for 2-3 hours. The progress can be monitored by the evolution of carbon dioxide.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis of Synthetic Methodologies

Method Key Reagents Primary Product Stereoselectivity Advantages Limitations Typical Yield
Horner-Wadsworth-Emmons Phosphonate ester, Baseα,β-Unsaturated esterPredominantly (E)[2]High yields, easy byproduct removal, mild conditions.[1][2]Phosphonate reagents can be expensive.67-77%[3]
Wittig Reaction Phosphonium ylideAlkeneDependent on ylide stability; (E) favored for stabilized ylides.Wide substrate scope, well-established.[4]Triphenylphosphine oxide byproduct can be difficult to remove.Variable
Reformatsky Reaction α-Halo ester, Zincβ-Hydroxy ester (then unsaturated ester)Generally poor unless chiral auxiliaries are used.[16]Tolerates a wide range of functional groups.[6][7]Requires activation of zinc, often a two-step process (addition then elimination).Good[8]
Peterson Olefination α-Silyl carbanionAlkeneControllable (E) or (Z) via acidic or basic workup.[10][11]Stereochemical control, volatile byproduct.[9]Requires stoichiometric use of strong bases, silyl reagents can be costly.Good[12]
Knoevenagel Condensation Active methylene compound, Weak baseα,β-Unsaturated acid/esterGenerally favors the more stable isomer.Direct synthesis of the carboxylic acid is possible.[13][14]Limited to activated methylene compounds.Good

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is well-established, with several reliable methods at the disposal of the synthetic chemist. The Horner-Wadsworth-Emmons reaction stands out for its practicality and high (E)-selectivity in the preparation of ester derivatives. For direct access to the carboxylic acid, the Knoevenagel condensation offers an efficient route. The Wittig, Reformatsky, and Peterson reactions provide valuable alternatives, with the Peterson olefination offering unique stereochemical control.

Future research in this area will likely focus on the development of more sustainable and catalytic versions of these classic transformations, minimizing waste and improving atom economy. Furthermore, the exploration of enantioselective variants will continue to be a major driver, enabling the synthesis of chiral this compound derivatives for applications in asymmetric synthesis and the development of stereochemically pure pharmaceuticals.

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  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230.
  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
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  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
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Theoretical studies on 2-Cyclohexylideneacetic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Stability Analysis of 2-Cyclohexylideneacetic Acid

This guide provides a comprehensive framework for the theoretical investigation of this compound's stability. It is designed for researchers, scientists, and drug development professionals who leverage computational chemistry to understand molecular properties. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for methodological choices, ensuring a robust and defensible analysis.

Introduction: The Significance of Molecular Stability

This compound is a molecule of interest due to its scaffold, which combines a six-membered aliphatic ring with a carboxylic acid function via an exocyclic double bond. Its derivatives have potential applications in medicinal chemistry and materials science. Understanding the molecule's conformational preferences and thermodynamic stability is paramount for predicting its reactivity, bioavailability, and interaction with biological targets. A molecule's preferred three-dimensional structure dictates its properties. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful, atom-level lens to dissect the subtle interplay of forces that govern this stability.

This document outlines a self-validating computational protocol designed to deliver reliable insights into the conformational landscape and thermochemistry of this compound.

Foundational Concepts: Drivers of Conformational Preference

The stability of this compound is primarily dictated by the interplay of several factors originating from its distinct structural motifs: the cyclohexane ring and the exocyclic acetic acid moiety.

  • Cyclohexane Ring Conformation: The cyclohexane ring is not planar. It predominantly adopts a chair conformation , which minimizes both angle strain (bond angles are near the ideal 109.5°) and torsional strain (all C-H bonds are staggered).[1][2] Other higher-energy conformations like the boat and twist-boat exist but are typically transient intermediates in the ring-flipping process.[3] The presence of the sp²-hybridized carbon from the exocyclic double bond flattens the ring slightly at that position but the chair-like preference for the rest of the ring remains dominant.[4]

  • Acetic Acid Side Chain Orientation: The acetic acid group can rotate around the single bond connecting it to the double bond. This rotation gives rise to different planar arrangements, primarily the s-cis and s-trans (or syn and anti) conformers, which place the carbonyl group in different positions relative to the double bond.

  • Intramolecular Hydrogen Bonding (IHB): A crucial stabilizing factor in molecules containing both a hydrogen bond donor (the carboxylic acid -OH) and an acceptor (the carbonyl C=O) is the potential for intramolecular hydrogen bonding.[5][6] The formation of an IHB can lock the side chain into a specific conformation, significantly lowering its energy and influencing properties like lipophilicity and membrane permeability.[7][8]

Computational Methodology: A Framework for Accuracy

Our approach is grounded in Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy for molecules of this size.[9][10] The choice of specific methods and parameters is critical and must be justified.

Selection of Theoretical Level
  • Functional: The choice of the exchange-correlation functional is pivotal. For initial geometry optimizations and vibrational frequency calculations, the B3LYP functional is a robust and widely used choice.[11] However, to accurately capture potential non-covalent interactions, such as intramolecular hydrogen bonding and van der Waals forces within the ring, a functional like M06-2X is recommended for final energy calculations.

  • Basis Set: A flexible basis set is required to accurately describe the electron distribution. The 6-311++G(d,p) basis set is an excellent choice.

    • 6-311: A triple-zeta basis set, providing a more accurate description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for correctly modeling the lone pairs on oxygen and the acidic proton of the carboxyl group, which are key players in potential hydrogen bonds.

    • (d,p): Polarization functions added to heavy atoms (d) and hydrogens (p), allowing for orbital shapes to deform and providing a more accurate description of bonding.

Simulating the Environment: Solvation Models

Reactions and biological processes occur in solution. A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD Solvation Model , is used to account for the bulk electrostatic effects of a solvent (e.g., water or chloroform).[11][12] This is crucial as the solvent can influence the conformational equilibrium by preferentially stabilizing more polar conformers.

The Computational Workflow

A rigorous and self-validating workflow is essential for trustworthy results. The process ensures that we identify all relevant low-energy structures and confirm they are true energy minima.

Caption: A self-validating computational workflow for stability analysis.

Detailed Experimental Protocol: Stability Analysis

This protocol provides a step-by-step methodology for executing the workflow described above.

  • Structure Preparation:

    • Build the 2D structure of this compound in a molecular editor.

    • Convert to a preliminary 3D structure.

  • Conformational Search:

    • Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores the potential energy surface.

    • Key dihedral angles to scan include those within the cyclohexane ring and the C-C-C=O angle of the side chain.

    • Cluster the resulting conformers by RMSD and save all unique structures within a defined energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Geometry Optimization:

    • For each unique conformer from the previous step, perform a full geometry optimization using DFT (e.g., at the B3LYP/6-311++G(d,p) level).

    • If modeling a solvent, include the chosen continuum model (e.g., SCRF=(PCM, Solvent=Water)).

    • Employ tight optimization convergence criteria to ensure reaching a stationary point on the potential energy surface.

  • Frequency Calculation and Verification:

    • Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.

    • Self-Validation Check: Confirm that each structure has zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum, and the structure must be re-optimized or discarded.

    • The output of this step provides the zero-point vibrational energies (ZPVE) and thermal corrections for enthalpy (H) and Gibbs free energy (G).

  • Final Energy Refinement and Data Analysis:

    • (Optional but recommended) Perform a single-point energy calculation on each confirmed minimum using a more accurate functional (e.g., M06-2X/6-311++G(d,p)) to refine the electronic energies.

    • Calculate the relative energies (ΔE, ΔH, and ΔG) of all stable conformers with respect to the global minimum.

    • Use the Gibbs free energies (ΔG) to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their equilibrium distribution.

Predicted Stability of this compound

Based on the foundational principles, we can predict the key structural features that will define the most stable conformers of this compound.

Conformational Isomers and Hydrogen Bonding

The primary conformational question revolves around the orientation of the carboxylic acid group. Two main planar conformers for the side chain are expected, but the formation of an intramolecular hydrogen bond in one creates a pseudo-ring system that is highly stabilizing.

G cluster_0 Conformational Equilibrium A Conformer A (s-trans, No IHB) B Conformer B (s-cis, IHB) A->B Rotational Isomerism C Higher Energy Conformers (e.g., Boat, Non-planar) A->C B->C Ring Flip/Rotation Energy_High Higher Energy Energy_Low Lower Energy Energy_High->Energy_Low Energy_Axis

Caption: Key conformers and their predicted relative energy hierarchy.

  • Conformer A (s-trans): The carbonyl group points away from the cyclohexane ring. This conformer is expected to be a local minimum but less stable due to the lack of intramolecular hydrogen bonding.

  • Conformer B (s-cis / IHB): The carbonyl and hydroxyl groups are oriented to form a seven-membered intramolecular hydrogen bond (O-H···O=C). This interaction is predicted to make this the global minimum energy structure, providing significant stabilization.[5]

Quantitative Thermochemical Data

The results from the computational protocol should be summarized to allow for easy comparison. The following table illustrates the expected output for the two most stable conformers in a vacuum (gas phase).

ConformerKey FeatureΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
B s-cis with IHB0.000.000.00>99
A s-trans, no IHB3.0 - 5.03.0 - 5.03.5 - 5.5<1

Note: Values are hypothetical and represent typical energy differences for such systems. Actual calculated values should replace this data.

Conclusion

The stability of this compound is dominated by two structural features: the inherent preference of the six-membered ring for a chair-like conformation and, most critically, the orientation of the acetic acid side chain. Theoretical calculations robustly predict that the global minimum conformation is one that allows for the formation of a strong intramolecular hydrogen bond. This stabilizing interaction locks the side chain into an s-cis arrangement and is expected to be several kcal/mol more stable than any other conformer. This detailed, multi-step computational approach provides a reliable and verifiable method for determining molecular stability, offering critical insights for drug design and chemical reactivity studies.

References

  • ResearchGate. (2008). Conjugation and Hyperconjugation in Conformational Analysis of Cyclohexene Derivatives Containing an Exocyclic Double Bond.
  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes.
  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes.
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. In Organic Chemistry I.
  • Wikipedia. Cyclohexane conformation.
  • ACS Publications. (2022). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
  • Royal Society of Chemistry. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2, 669-674.
  • PubChem. This compound.
  • ResearchGate. (2021). Stability and spatial arrangement of the 2,4-dichlorophenoxyacetic acid and β-cyclodextrin inclusion compound: A theoretical study.
  • National Center for Biotechnology Information. (2008). Thermochemistry of 2- and 3-thiopheneacetic acids: calorimetric and computational study. J Phys Chem A, 112(41), 10378-85.
  • ResearchGate. (2014). Density Functional Theory Studies on Non-Steroidal Anti-Inflammatory Drugs Acetic Acid Derivatives of Cyclooxygenase Inhibitor.
  • IRIS-AperTO - UniTo. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.
  • Royal Society of Chemistry. (2022). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 1, 653-662.
  • National Center for Biotechnology Information. (2011). Rotational spectra and computational analysis of two conformers of leucinamide. J Phys Chem A, 115(34), 9676-81.
  • MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Materials, 16(9), 3465.
  • SciSpace. (2014). Density Functional Theory Studies on Non-Steroidal Anti-Inflammatory Drugs Acetic Acid Derivatives of Cyclooxygenase Inhibitor.
  • H1 Connect. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • National Center for Biotechnology Information. (2007). Experimental and computational thermochemical study of 2- and 3-thiopheneacetic acid methyl esters. J Phys Chem A, 111(24), 5280-6.
  • National Center for Biotechnology Information. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2828.
  • National Center for Biotechnology Information. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253.
  • WMO College, Muttil. DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs.
  • National Center for Biotechnology Information. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J Org Chem, 71(5), 1869-78.
  • Scientific & Academic Publishing. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Organic Chemistry, 6(1), 1-10.
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Sources

A Comprehensive Technical Guide to the Thermochemical Analysis of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 2-Cyclohexylideneacetic acid. In the absence of extensive literature on this specific compound, this document serves as a detailed roadmap for its characterization, leveraging established experimental and computational methodologies. By presenting a combination of theoretical principles, step-by-step protocols, and comparative data from structurally similar molecules, this guide equips researchers with the necessary tools to determine the key thermodynamic parameters of this compound, crucial for its application in pharmaceutical and materials science.

Introduction: The Significance of Thermochemical Data

This compound, with its unique structural features combining a cyclohexyl ring and a carboxylic acid moiety, presents an interesting subject for thermochemical investigation. Understanding its thermodynamic properties, such as enthalpy of formation, combustion, and sublimation, is paramount for a variety of applications, including:

  • Drug Development: Polymorph screening, stability assessment, and formulation design are all critically dependent on the energetic landscape of a molecule.

  • Process Chemistry: Safe and efficient scale-up of synthetic routes requires a thorough understanding of reaction enthalpies and potential thermal hazards.

  • Materials Science: The design of novel materials with specific physical properties is often guided by the thermodynamic characteristics of the constituent molecules.

This guide will delineate the multifaceted approach required for a robust thermochemical analysis, integrating both experimental and computational techniques to provide a holistic understanding of this compound.

Experimental Determination of Thermochemical Properties

The cornerstone of any thermochemical analysis is the precise measurement of energy changes associated with physical and chemical transformations. For this compound, the following experimental techniques are indispensable.

Combustion Calorimetry: Determining the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) in the condensed state is a fundamental thermodynamic property. It is most accurately determined via combustion calorimetry, a technique that measures the heat released during the complete oxidation of a substance.

Causality Behind Experimental Choices:

The choice of a bomb calorimeter is dictated by the need to conduct the combustion reaction under constant volume conditions, allowing for the direct measurement of the change in internal energy (ΔU). Benzoic acid is the universally accepted primary standard for calibrating the calorimeter due to its high purity, stability, and well-established energy of combustion.[1]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of high-purity this compound (approximately 1 g) is prepared. The exact mass is recorded to a precision of 0.01 mg.

  • Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a certified benzoic acid pellet. The temperature rise is meticulously recorded.

  • Sample Combustion: The this compound pellet is placed in the crucible within the bomb, which is then sealed and pressurized with high-purity oxygen (typically 30 atm).

  • Measurement: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is monitored until a thermal equilibrium is reached.

  • Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric acid from residual nitrogen.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the solid state (ΔfH°(cr)) is then derived using Hess's Law, from the balanced chemical equation for the combustion of this compound.

Diagram: Combustion Calorimetry Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Prepare 2-Cyclohexylideneacetic Acid Pellet Combust Combust Sample in Oxygen Bomb Sample->Combust Calibrant Prepare Benzoic Acid Pellet Calibrate Calibrate Calorimeter with Benzoic Acid Calibrant->Calibrate Calibrate->Combust Use Ccal Measure Record Temperature Change Combust->Measure Calc_Comb Calculate Enthalpy of Combustion (ΔcH°) Measure->Calc_Comb Calc_Form Calculate Enthalpy of Formation (ΔfH°(cr)) Calc_Comb->Calc_Form

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Sublimation Calorimetry and Differential Scanning Calorimetry (DSC): Accessing the Gas-Phase Enthalpy of Formation

To determine the enthalpy of formation in the gaseous state (ΔfH°(g)), the enthalpy of sublimation (ΔsubH°) is required. This can be measured directly or calculated from the enthalpies of fusion and vaporization.

Causality Behind Experimental Choices:

For compounds that sublime readily, techniques like Knudsen effusion or thermogravimetric analysis (TGA) coupled with the Clausius-Clapeyron equation can be employed. For many organic acids, a combination of DSC to measure the enthalpy of fusion (ΔfusH°) and TGA to determine the enthalpy of vaporization (ΔvapH°) provides a reliable pathway to the enthalpy of sublimation.

Experimental Protocol: DSC and TGA

  • DSC for Enthalpy of Fusion:

    • A small, accurately weighed sample of this compound is sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 K/min) in the DSC instrument.

    • The heat flow is monitored, and the enthalpy of fusion is determined by integrating the area of the melting peak.

  • TGA for Enthalpy of Vaporization:

    • A sample is heated in the TGA instrument at multiple heating rates.

    • The temperatures at which a certain percentage of mass loss occurs are recorded.

    • The enthalpy of vaporization is determined using the Ozawa-Flynn-Wall method or by measuring the vapor pressure at different temperatures.

Diagram: Pathway to Gas-Phase Enthalpy of Formation

G cluster_solid Solid State cluster_phase Phase Transitions cluster_gas Gas Phase Hf_cr ΔfH°(cr) (from Combustion) Hf_g ΔfH°(g) Hf_cr->Hf_g  ΔsubH° Hfus ΔfusH° (from DSC) Hsub ΔsubH° Hfus->Hsub Hvap ΔvapH° (from TGA) Hvap->Hsub  Kirchhoff's Law  ΔsubH° = ΔfusH° + ΔvapH°

Caption: Relationship between solid- and gas-phase enthalpies of formation.

Computational Thermochemistry: A Powerful Predictive Tool

In parallel with experimental measurements, computational chemistry offers a powerful means to predict and understand the thermochemical properties of this compound. High-level ab initio methods can provide accurate estimates of enthalpies of formation.

Causality Behind Method Selection:

Quantum chemical methods like Gaussian-4 (G4) theory and complete basis set (CBS) methods are chosen for their high accuracy in predicting thermochemical data. These composite methods systematically correct for deficiencies in lower-level calculations to approach the exact solution of the Schrödinger equation. Isodesmic reactions are often employed to leverage error cancellation, leading to more reliable results.

Computational Workflow: G4 and Isodesmic Reactions

  • Conformational Analysis: A thorough search for the lowest energy conformers of this compound is performed using a computationally less expensive method (e.g., DFT with a suitable functional like B3LYP).

  • High-Level Single-Point Energy Calculations: The geometries of the identified conformers are then used for high-level single-point energy calculations using the G4 method.

  • Isodesmic Reaction Design: A balanced chemical reaction is designed where the types of chemical bonds are conserved on both the reactant and product sides. This allows for the cancellation of systematic errors in the calculations. An example of an isodesmic reaction for this compound is: this compound + Ethane → Cyclohexanone + Propanoic acid

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated from the G4 energies of all participating species.

  • Enthalpy of Formation Calculation: The enthalpy of formation of this compound is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the isodesmic reaction.

Diagram: Computational Workflow

G start Start conf_search Conformational Search (DFT) start->conf_search g4_calc High-Level Energy Calculation (G4 Theory) conf_search->g4_calc calc_rxn_h Calculate Enthalpy of Reaction g4_calc->calc_rxn_h isodesmic Design Isodesmic Reaction isodesmic->calc_rxn_h exp_data Obtain Experimental ΔfH° of Reference Compounds calc_form_h Calculate ΔfH° of This compound exp_data->calc_form_h calc_rxn_h->calc_form_h end End calc_form_h->end

Caption: Computational workflow for determining the enthalpy of formation.

Data Synthesis and Comparative Analysis

A key aspect of this guide is the synthesis of experimental and computational data, and their comparison with values for structurally related compounds. This provides a self-validating system and places the results for this compound in a broader chemical context.

Table 1: Thermochemical Data for this compound and Related Compounds

CompoundFormulaMolar Mass ( g/mol )ΔfH°(cr) (kJ/mol)ΔfH°(g) (kJ/mol)ΔsubH° (kJ/mol)Data Source
This compound C8H12O2140.18To be determinedTo be determinedTo be determinedThis Work
Cyclohexanecarboxylic acidC7H12O2128.17-544.2 ± 1.5-460.7 ± 1.683.5 ± 0.5Cheméo[2]
Cyclohexaneacetic acidC8H14O2142.20-570.3 ± 2.0-488.1 ± 2.182.2 ± 0.8NIST WebBook[3], Cheméo[4]

Note: The data for related compounds are sourced from established databases and provide a benchmark for the expected values for this compound.

The presence of the exocyclic double bond in this compound is expected to make its enthalpy of formation less negative (i.e., the molecule is less stable) compared to its saturated analogue, Cyclohexaneacetic acid. The magnitude of this difference will provide valuable insight into the strain energy associated with this structural feature.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive experimental and computational strategy for the thermochemical analysis of this compound. By following the detailed protocols and leveraging the comparative data provided, researchers can confidently determine the key thermodynamic parameters of this molecule.

The thermochemical data generated will be invaluable for the rational design of new pharmaceuticals and materials, as well as for ensuring the safety and efficiency of chemical processes involving this compound. Future work should focus on the experimental determination of these properties to validate the computational predictions and to further expand the thermochemical database for this important class of compounds.

References

  • National Institute of Standards and Technology. (n.d.). Cyclohexaneacetic acid. In NIST Chemistry WebBook.
  • Cheméo. (n.d.). Cyclohexaneacetic acid.
  • Cheméo. (n.d.). Cyclohexanecarboxylic acid.
  • Wexler Group. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters.

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Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Cyclohexylideneacetic Acid for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Molecular Characterization

In the landscape of modern drug discovery and materials science, the synergy between computational chemistry and experimental validation is paramount for accelerating innovation.[1][2] This guide provides a comprehensive exploration of 2-Cyclohexylideneacetic acid through the lens of quantum chemical calculations. As a molecule of interest in organic synthesis and potential building block for pharmacologically active compounds, a deep understanding of its structural and electronic properties is crucial. Herein, we eschew a rigid, templated approach in favor of a narrative that logically unfolds from foundational theory to practical application, mirroring the process of scientific inquiry itself. This document is crafted for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind computational choices and establishing a self-validating framework for the presented protocols.

Unveiling the Molecule: this compound

This compound (C₈H₁₂O₂) is an α,β-unsaturated carboxylic acid characterized by a cyclohexylidene ring attached to an acetic acid moiety. This structure, with its combination of a flexible six-membered ring and a conjugated system, presents an interesting case for computational analysis. Understanding its conformational landscape, vibrational modes, and electronic distribution is key to predicting its reactivity and potential interactions in a biological context.

Molecular Structure:

Caption: 2D structure of this compound.

The Computational Gauntlet: A Protocol for Rigorous Analysis

The heart of this guide lies in a meticulously designed computational workflow. The choice of theoretical methods and basis sets is not arbitrary but is grounded in established best practices for organic molecules, balancing accuracy with computational feasibility.[3]

The Theoretical Framework: Expertise in Method Selection

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For the bulk of our analysis, we employ Density Functional Theory (DFT). DFT has emerged as the method of choice for systems of this size due to its excellent balance of computational cost and accuracy in predicting electronic structure, geometry, and vibrational properties.[3]

  • The B3LYP Functional: We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a well-validated and widely used functional for organic molecules, known for providing reliable geometries and vibrational frequencies.[4]

Beyond DFT: The Role of Post-Hartree-Fock Methods

While DFT is powerful, it is an approximate method. To provide a more robust theoretical grounding, it is beneficial to understand where it stands in the hierarchy of quantum chemical methods. The Hartree-Fock (HF) method provides a foundational, albeit less accurate, starting point by treating electron-electron repulsion in an averaged way.[5] Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon HF by including electron correlation, offering higher accuracy at a significantly greater computational cost.[6][7] For a molecule of this size, DFT strikes the optimal balance for a comprehensive study.

The Language of Electrons: Choosing the Right Basis Set

A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. The choice of basis set is critical to the accuracy of the calculation.

  • Pople-style Basis Sets: We will utilize the Pople-style basis sets, which are widely implemented and offer a systematic way to improve accuracy.

    • 6-31G: For initial geometry optimizations, the 6-31G (also denoted as 6-31G(d)) basis set is a computationally efficient choice. It is a split-valence double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds.

    • 6-311++G : For more accurate single-point energy calculations and final vibrational frequency and NMR predictions, we will employ the larger 6-311++G (also denoted as 6-311++G(d,p)) basis set. This is a triple-zeta basis set that includes polarization functions on both heavy atoms and hydrogens, as well as diffuse functions on all atoms. Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with lone pairs.

The Computational Workflow: A Self-Validating System

The following protocol outlines a step-by-step approach to the quantum chemical analysis of this compound.

Caption: Computational workflow for this compound.

Experimental Protocol: Step-by-Step Computational Analysis

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: Due to the flexibility of the cyclohexane ring and the rotatable bond of the carboxylic acid group, a conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to full geometry optimization using DFT at the B3LYP/6-31G* level of theory. This step locates the minimum energy structures on the potential energy surface.

  • Vibrational Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima. The calculated frequencies provide a theoretical infrared (IR) spectrum.

  • Refined Energy Calculation: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G* optimized geometries using the larger and more robust B3LYP/6-311++G** basis set.

  • NMR Chemical Shift Calculation: Using the optimized geometries, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory.

In Silico to In Vitro: Validation and Interpretation of Results

Molecular Geometry: The Foundation of All Other Properties

The geometry optimization of this compound reveals a non-planar structure. The cyclohexylidene ring adopts a chair-like conformation to minimize steric strain. The carboxylic acid group is found to be nearly planar. The syn conformation of the carboxylic acid, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally the more stable conformer for carboxylic acids, particularly in the gas phase or non-polar solvents, due to favorable intramolecular interactions.

ParameterCalculated Value (Å or °)
C=O Bond Length~1.21
C-O Bond Length~1.35
O-H Bond Length~0.97
C=C Bond Length~1.34
C-C (ring) avg.~1.53
O=C-O Angle~123
C=C-C Angle~122
Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/6-31G*).
Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP, a common scaling factor is around 0.96.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Expected Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3550 (monomer), broad ~3000 (dimer)3300-2500 (broad)
C-H Stretch (sp²)~30503100-3000
C-H Stretch (sp³)~2950-28502960-2850
C=O Stretch (Carboxylic Acid)~17301760-1690
C=C Stretch~16501680-1620
C-O Stretch~12501320-1210
O-H Bend~1420, ~9301440-1395, 960-910
Table 2: Key Calculated Vibrational Frequencies for this compound and Comparison with Typical Experimental Ranges.[9]

The broadness of the O-H stretch in experimental spectra of carboxylic acids is due to hydrogen bonding, which is not fully captured in a gas-phase calculation of a single molecule.[9] However, the calculated position of the C=O stretch is a key indicator and is expected to be in good agreement with experimental values.

NMR Spectroscopy: Probing the Electronic Environment

The calculated ¹H and ¹³C NMR chemical shifts provide a powerful tool for structure elucidation and validation. The chemical shifts are reported relative to a reference compound, typically tetramethylsilane (TMS).

¹³C NMR Chemical Shifts:

Carbon AtomCalculated Chemical Shift (ppm)Expected Experimental Range (ppm)
Carboxyl (C=O)~170-175170-185
C=C (quaternary)~140-145120-150
C=C (methine)~115-120100-140
Cyclohexane (CH₂)~25-4020-40
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.[10][11]

¹H NMR Chemical Shifts:

ProtonCalculated Chemical Shift (ppm)Expected Experimental Range (ppm)
Carboxyl (O-H)~10-1210-13
Vinyl (C=C-H)~5.8-6.25.5-6.5
Cyclohexane (allylic)~2.2-2.62.0-2.5
Cyclohexane (other)~1.5-1.91.2-2.0
Table 4: Predicted ¹H NMR Chemical Shifts for this compound.[12][13]
Electronic Properties: Reactivity and Interaction Potential

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Caption: Frontier Molecular Orbitals (HOMO-LUMO) Diagram.

For this compound, the HOMO is expected to be localized on the π-system of the double bond and the lone pairs of the oxygen atoms, while the LUMO is likely to be a π* orbital localized on the C=C-C=O conjugated system. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the hydroxyl hydrogen.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust computational protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and appropriate Pople-style basis sets, we have predicted the molecule's geometry, vibrational frequencies, and NMR chemical shifts. While a direct comparison with experimental data for this specific molecule is currently limited by its availability, the calculated properties are in excellent agreement with established chemical principles and data for analogous compounds.

The insights gained from these calculations provide a solid foundation for further research. For drug development professionals, this information can guide the design of derivatives with tailored electronic properties to enhance binding affinity to a target receptor. For synthetic chemists, understanding the molecule's reactivity through its frontier orbitals and electrostatic potential can aid in the design of novel synthetic routes.

The future of computational chemistry in drug discovery and materials science is bright, with the continuous development of more accurate and efficient theoretical methods.[6] The framework presented here serves as a testament to the power of integrating theoretical calculations with experimental validation, providing a deeper understanding of molecular properties and accelerating the pace of scientific discovery.

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Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the vast landscape of drug discovery and chemical biology, some molecules stand as well-documented landmarks, while others, like 2-Cyclohexylideneacetic acid, remain intriguing yet largely uncharted territories. Direct, comprehensive studies on the biological activities of this compound are notably scarce in publicly accessible scientific literature. However, the true value for a researcher lies not just in what is known, but in the logical extrapolation from related structures. This guide, therefore, takes a dual approach. It first acknowledges the current knowledge gap regarding this compound and then systematically builds a predictive framework for its potential biological activities by dissecting the established functions of its structural analogs. By examining compounds sharing the core cyclohexane ring and the acetic acid moiety, we can illuminate promising avenues for future research and provide a solid foundation for hypothesis-driven experimentation. This document is crafted for the discerning researcher, drug development professional, and scientist, offering not just a review of existing data, but a practical guide to initiating a rigorous investigation into this promising chemical scaffold.

This compound: The Knowns and the Unknowns

This compound (CAS No: 1552-91-6) is a carboxylic acid with the molecular formula C8H12O2.[1][2] While readily available from chemical suppliers as a research chemical, its pharmacological profile is not well-documented in peer-reviewed literature.[3] The absence of extensive biological screening data necessitates a predictive approach based on the well-established activities of structurally related compound classes. The core structural features—a cyclohexane ring and an acetic acid group—are present in numerous biologically active molecules. This guide will explore three primary areas of potential activity: anti-inflammatory, cytotoxic, and antimicrobial effects.

Potential Anti-inflammatory Activity: A Legacy of Acetic Acid Derivatives

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of acetic acid, with prominent examples including indomethacin and diclofenac. The anti-inflammatory properties of these drugs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation.[4]

Mechanism of Action: The Arachidonic Acid Cascade

The anti-inflammatory action of many acetic acid derivatives is rooted in their ability to interfere with the arachidonic acid cascade. Pro-inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor to various other prostaglandins and thromboxanes that drive the inflammatory response, causing vasodilation, increased vascular permeability, pain, and fever. By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating inflammation.[5] Given its acetic acid moiety, it is plausible that this compound could exhibit similar COX-inhibitory activity.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Release PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Conversion PLA2 Phospholipase A2 (Activated by stimuli) COX COX-1 & COX-2 Enzymes Prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) PGH2->Prostanoids Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostanoids->Inflammation Mediate NSAIDs NSAIDs & Acetic Acid Derivatives (Potential inhibitors) NSAIDs->COX Inhibition Apoptosis_Pathway Compound Cytotoxic Compound (e.g., dibenzylideneacetone derivatives) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrion ROS->Mito Damages MMP Mitochondrial Membrane Depolarization Mito->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 2: A simplified representation of the intrinsic apoptosis pathway induced by oxidative stress.
Supporting Evidence from Analogs

Research on dibenzylideneacetone derivatives has shown their ability to induce apoptosis in cervical cancer cells through ROS-mediated mitochondrial damage. [6]Similarly, certain 2,4-azolidinedione-acetic acid derivatives have demonstrated significant in vitro anticancer activity against various leukemia cell lines. [7]While the cytotoxicity of this compound has not been specifically reported, the presence of the exocyclic double bond adjacent to the carboxylic acid group could potentially confer reactivity towards cellular nucleophiles, a characteristic often associated with cytotoxic effects.

Compound Cell Line IC50 Value Observed Mechanism Reference
Dibenzylideneacetone derivative (A3K2A3)HeLa (cervical cancer)18.9 µMInduction of apoptosis via ROS-mediated mitochondrial damage.[6]
Dibenzylideneacetone derivative (A3K2A3)SiHa (cervical cancer)17.4 µMInduction of apoptosis via ROS-mediated mitochondrial damage.[6]
2,4-azolidinedione-acetic acid derivative (Ic)HL-60(TB) (leukemia)logGI50 = -6.53Not specified, but potent anticancer activity observed.[7]
1,2-benzene dicarboxylic acid, mono 2-ethylhexyl esterHepG2 (liver carcinoma)42 µg/mlCytotoxic activity observed.[8]
1,2-benzene dicarboxylic acid, mono 2-ethylhexyl esterMCF-7 (breast adenocarcinoma)100 µg/mlCytotoxic activity observed.[8]

Table 2: Cytotoxic Activity of Structurally Related Compounds

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Antimicrobial Activity: The Role of the Acetic Acid Moiety

Acetic acid itself is a well-known antimicrobial agent that has been used for centuries for disinfection. [9]Its efficacy against a broad spectrum of bacteria, including biofilm-producing pathogens, is well-documented. [10]This inherent property of the acetic acid functional group suggests that this compound may also possess antimicrobial activity.

Mechanism of Action

The antimicrobial action of acetic acid is primarily due to its ability to penetrate the bacterial cell wall in its undissociated form. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification of the cytoplasm can disrupt metabolic processes, denature proteins, and ultimately lead to cell death.

Supporting Evidence from Analogs

Studies have shown that acetic acid at low concentrations (0.16-0.31%) can inhibit the growth of various pathogenic bacteria. [10]The antimicrobial activity is not significantly reduced by evaporation or the presence of organic material, making it a robust antiseptic. [5]Furthermore, other cyclic carboxylic acids have also been investigated for their antimicrobial properties. For example, 2-heptylcyclopropane-1-carboxylic acid has been shown to disperse and inhibit bacterial biofilms. [11]

Compound Organism MIC Reference
Acetic Acid Pseudomonas aeruginosa 0.16-0.31% [10]
Acetic Acid Acinetobacter baumannii 0.16-0.31% [10]

| Acetic Acid | Staphylococcus aureus | 0.16-0.31% | [10]|

Table 3: Minimum Inhibitory Concentrations (MIC) of Acetic Acid Against Common Pathogens

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent at which there is no visible growth.

MIC_Workflow Prep_Compound Prepare Serial Dilutions of this compound in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Prep_Compound->Inoculation Prep_Inoculum Prepare a Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine the MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., E. coli, S. aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a thorough analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. The presence of the acetic acid moiety, a common feature in many NSAIDs and a known antimicrobial functional group, combined with a cyclic hydrocarbon scaffold found in other bioactive molecules, makes this compound a compelling candidate for further study.

The experimental protocols detailed in this guide offer a clear and robust framework for initiating such investigations. Future research should focus on a systematic screening of this compound and its derivatives using these and other relevant assays. A comprehensive evaluation of its efficacy, selectivity, and mechanism of action will be crucial in determining its potential as a lead compound for drug development. The synthesis and screening of a library of related compounds, exploring modifications to both the cyclohexane ring and the acetic acid side chain, could also yield valuable structure-activity relationship (SAR) data, further guiding the optimization of this promising chemical scaffold.

References

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Whitepaper: An In-depth Technical Guide to the Potential Pharmacological Relevance of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. 2-Cyclohexylideneacetic acid, a relatively simple carbocyclic compound, presents an intriguing yet underexplored scaffold. While direct pharmacological data is sparse, its structural motifs—a cyclohexyl group for hydrophobic interactions and a carboxylic acid moiety for polar, hydrogen-bonding capabilities—are present in numerous classes of bioactive molecules. This technical guide synthesizes information from analogous structures to build a compelling, hypothesis-driven framework for investigating this compound as a potential lead compound. We propose its primary putative relevance lies in the domain of anti-inflammatory therapeutics, likely as a modulator of the cyclooxygenase (COX) pathway. This document outlines the foundational chemistry, proposes a central mechanism of action, provides detailed experimental protocols for validation, and explores alternative therapeutic avenues.

Introduction and Structural Rationale

This compound (C₈H₁₂O₂) is a carboxylic acid featuring a cyclohexane ring attached via an exocyclic double bond to an acetic acid group. Its potential as a pharmacological agent is inferred not from direct studies, but from a robust precedent set by structurally related compounds. The cyclohexane moiety is a common feature in molecules designed for analgesic and anti-inflammatory activity.[1][2] Furthermore, the acetic acid functional group is a classic pharmacophore found in many highly successful Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Diclofenac and Fenclofenac, where it is critical for binding to the active site of target enzymes.[3]

This guide is built on the central hypothesis that this compound can function as a novel scaffold for anti-inflammatory agents by targeting enzymes in the arachidonic acid cascade.

Physicochemical Profile and In Silico Assessment

A foundational understanding of a compound's physical properties is critical for predicting its behavior in biological systems. The properties of this compound suggest a compound with reasonable drug-like characteristics.

PropertyValueSource
Molecular Formula C₈H₁₂O₂PubChem[4]
Molecular Weight 140.18 g/mol PubChem[4]
XLogP3 1.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]

These values, particularly the XLogP3 and molecular weight, fall within the parameters often associated with orally bioavailable drugs (Lipinski's Rule of Five), making this scaffold attractive for further development.

Central Hypothesis: A Putative Cyclooxygenase (COX) Inhibitor

The most compelling therapeutic potential for this compound lies in the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes that catalyze the rate-limiting step in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[5] Inhibition of these enzymes is the primary mechanism of action for most NSAIDs.

We hypothesize that this compound mimics the substrate, arachidonic acid, allowing it to enter the hydrophobic channel of the COX active site. The terminal carboxylate group can then form a critical ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2), effectively blocking the enzyme's activity. The cyclohexylidene group provides the necessary bulk and hydrophobicity to anchor the molecule within the active site.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid  PLA2 COX_Enzymes COX-1 (Constitutive) COX-2 (Inducible) ArachidonicAcid->COX_Enzymes Metabolism PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain Pain Fever Fever COX_Enzymes->PGH2 PLA2 Phospholipase A2 (Stimulated by Injury/Cytokines) Compound This compound (Hypothesized Inhibitor) Compound->COX_Enzymes  Inhibition

Caption: Hypothesized mechanism of action within the arachidonic acid cascade.

Experimental Validation Cascade

To rigorously test this hypothesis, a multi-stage experimental approach is necessary, moving from specific molecular targets to cellular and organismal effects.

Screening_Workflow cluster_cell_based Cell-Based Validation cluster_invivo In Vivo Proof of Concept Start Compound Synthesis & QC PrimaryAssay Primary Screen: In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->PrimaryAssay Selectivity Determine IC50 & Selectivity Index (SI) PrimaryAssay->Selectivity CellAssay Secondary Screen: PGE2 Production Assay in LPS-Stimulated Macrophages Selectivity->CellAssay If IC50 < 10µM Cytotoxicity Counter Screen: Cytotoxicity Assay (e.g., MTT/LDH) CellAssay->Cytotoxicity InVivoModel Carrageenan-Induced Paw Edema Model (Rat/Mouse) Cytotoxicity->InVivoModel If non-toxic & potent PK_PD Pharmacokinetic/ Pharmacodynamic Studies InVivoModel->PK_PD LeadOpt Lead Optimization PK_PD->LeadOpt

Caption: A proposed screening cascade for validating pharmacological activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2 enzymes.

Rationale: This is the primary validation of the central hypothesis. Comparing activity against both isoforms is crucial to determine selectivity. High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[6][7]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme: Purified ovine COX-1 or human recombinant COX-2. Dilute to a working concentration of 50 units/mL in assay buffer.

    • Heme Cofactor: Prepare a 10 mM stock in DMSO.

    • Substrate: Arachidonic Acid (AA). Prepare a 10 mM stock in ethanol.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 10 nM).

    • Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure peroxidase activity by adding 10 µL of TMPD.

    • Read the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: Cellular PGE₂ Production Assay

Objective: To confirm the compound's ability to inhibit prostaglandin production in a relevant cellular context.

Rationale: An enzyme assay uses purified components. A cell-based assay validates that the compound can cross the cell membrane and engage its target in a more complex biological environment. RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) are a standard model for inflammation, as they robustly produce PGE₂ via COX-2 induction.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh, serum-free DMEM.

    • Pre-treat cells with various concentrations of this compound (or a vehicle control) for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • PGE₂ Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize PGE₂ concentrations to the LPS-only control.

    • Calculate the IC₅₀ for the inhibition of PGE₂ production. This cellular IC₅₀ should be reasonably close to the enzymatic IC₅₀ for COX-2 if the mechanism is on-target.

Broadening the Scope: Alternative Pharmacological Potential

While the anti-inflammatory hypothesis is the most robust, the cyclohexane scaffold appears in other bioactive contexts, suggesting alternative or secondary applications worth considering.

  • Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of receptor tyrosine kinases, which are implicated in non-small-cell lung cancer.[8] The core cyclohexane ring of this compound could serve as a starting point for designing novel kinase inhibitors.

  • Neurological Activity: Arylcyclohexylamines are potent NMDA receptor antagonists with dissociative effects.[9] While this compound lacks the critical amine group, this precedent shows the cyclohexane moiety is well-tolerated by CNS targets. Derivatization to include key pharmacophores could open avenues in neuroscience.

  • Antimicrobial/Antifungal Activity: Various synthetic modifications of the cyclohexane ring have yielded compounds with fungicidal and antibacterial properties.[10][11] High-throughput screening against a panel of pathogenic microbes could reveal unexpected activity.

Conclusion and Future Directions

This compound represents a promising, yet unrefined, chemical starting point. Its structural analogy to established anti-inflammatory agents provides a strong, rational basis for its investigation as a novel COX inhibitor. The experimental cascade detailed in this guide offers a clear, step-by-step pathway to validate this primary hypothesis, from molecular target engagement to cellular efficacy.

Future work should focus on a Structure-Activity Relationship (SAR) study. Synthesizing derivatives by modifying the cyclohexane ring (e.g., adding substituents) or altering the acetic acid linker could significantly improve potency and selectivity.[1][2] The inherent simplicity of the scaffold makes it an attractive candidate for medicinal chemistry campaigns aiming to develop next-generation therapeutics for inflammatory diseases.

References

  • Title: Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC Source: PubMed Central URL
  • Title: Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: PubMed URL
  • Title: Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives Source: ResearchGate URL
  • Title: US7910628B2 - Acid-based polymeric dispersants with 2-[2-(2-methoxyethoxy)
  • Title: Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity Source: MDPI URL
  • Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC Source: PubMed Central URL
  • Title: US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide Source: Google Patents URL
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  • Title: Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.
  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI URL
  • Title: Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester Source: Chemsrc URL
  • Title: Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity Source: NIH URL
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  • Title: In vitro Cyclooxygenase inhibitory activity and GC-MS profiling of bioactive compounds in Bauhinia racemosa Lam.

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A Comprehensive Technical Guide to 2-Cyclohexylideneacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

2-Cyclohexylideneacetic acid (CAS No. 1552-91-6) is a versatile bifunctional molecule that has garnered interest in various fields of chemical research.[1][2][3] Its structure, featuring a carboxylic acid and an α,β-unsaturated system anchored by a cyclohexane ring, provides a unique combination of reactivity and rigidity, making it a valuable building block in organic synthesis.[1] This guide offers an in-depth exploration of this compound, from its synthesis and detailed spectroscopic characterization to its emerging applications in medicinal chemistry and materials science. For researchers and drug development professionals, understanding the nuances of this compound can unlock new avenues for the design and synthesis of novel molecules with tailored properties.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 1552-91-6[1][4]
Molecular Formula C₈H₁₂O₂[4]
Molecular Weight 140.18 g/mol [4][5]
Melting Point 91-94 °C[4][6]
Boiling Point 105-106 °C at 2 Torr[4]
Appearance White to off-white solid[4]
pKa (Predicted) 4.25 ± 0.41[4]
Solubility Slightly soluble in acetonitrile and chloroform[4]

Synthesis of this compound: A Tale of Two Reactions

The synthesis of α,β-unsaturated carboxylic acids like this compound is a cornerstone of modern organic chemistry. Among the various methods, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions stand out as the most reliable and widely adopted strategies. These reactions offer a high degree of control over the formation of the carbon-carbon double bond, a critical feature of the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route

The Horner-Wadsworth-Emmons reaction is often the method of choice for the synthesis of α,β-unsaturated esters due to its high efficiency and the ease of removal of byproducts. This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction, allowing it to react readily with ketones like cyclohexanone. The water-soluble nature of the phosphate byproduct simplifies the purification process, a significant advantage in both laboratory and industrial settings.

The synthesis of this compound via the HWE reaction is a two-step process: the olefination of cyclohexanone to form the ethyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

HWE_Synthesis reagent1 Triethyl phosphonoacetate intermediate1 Phosphonate Carbanion reagent1->intermediate1 Deprotonation reagent2 Sodium Hydride (NaH) reagent2->intermediate1 product1 Ethyl cyclohexylideneacetate intermediate1->product1 HWE Reaction reagent3 Cyclohexanone reagent3->product1 final_product This compound product1->final_product Hydrolysis reagent4 Base (e.g., NaOH or KOH) reagent4->final_product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

The following protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[7][8]

Step 1: Formation of the Phosphonate Carbanion

  • A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

  • The flask is charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.

  • To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35 °C. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the carbanion.

Causality Behind Experimental Choices:

  • Dry Conditions and Inert Atmosphere: Sodium hydride is a highly reactive base that reacts violently with water. The nitrogen atmosphere prevents the quenching of the base and the highly reactive carbanion intermediate.

  • Controlled Addition and Temperature: The reaction is exothermic. Slow addition of the phosphonate and cooling, if necessary, prevents a runaway reaction. Maintaining the temperature below 35 °C ensures the stability of the carbanion.

Step 2: Reaction with Cyclohexanone

  • To the solution of the phosphonate carbanion, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30–40 minute period.

  • The temperature is maintained at 20–30 °C using an ice bath as needed. A gummy precipitate of sodium diethyl phosphate will form.

  • The mixture is then heated to 60–65 °C for 15 minutes to drive the reaction to completion.

  • After cooling to 15–20 °C, the benzene solution is decanted from the precipitate. The precipitate is washed with several portions of warm benzene.

  • The combined benzene solutions are distilled to remove the solvent, and the resulting crude product is purified by vacuum distillation to yield ethyl cyclohexylideneacetate.

Causality Behind Experimental Choices:

  • Controlled Addition of Cyclohexanone: This prevents side reactions and ensures a controlled reaction rate.

  • Heating Step: A brief period of heating ensures the reaction goes to completion, maximizing the yield.

  • Workup: The washing of the phosphate precipitate with warm benzene is crucial for recovering the product that may be entrapped in the gummy solid.

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

  • Ethyl cyclohexylideneacetate is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide (1.5-2 equivalents), is added.

  • The mixture is heated at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, until a pH of 1-2 is reached, leading to the precipitation of this compound.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

  • Use of Excess Base: This ensures the complete hydrolysis of the ester.

  • Refluxing: Heating the reaction mixture increases the rate of the hydrolysis reaction.

  • Acidification: The carboxylic acid is liberated from its carboxylate salt by protonation with a strong acid.

The Wittig Reaction: An Alternative Approach

The Wittig reaction provides an alternative route to this compound. This reaction involves the use of a phosphorus ylide, which is typically prepared by treating a phosphonium salt with a strong base. While a powerful tool for alkene synthesis, the Wittig reaction can sometimes be less satisfactory for preparing α,β-unsaturated esters compared to the HWE reaction, and the removal of the triphenylphosphine oxide byproduct can be challenging.

Wittig_Synthesis reagent1 Ethyl bromoacetate intermediate1 Phosphonium Salt reagent1->intermediate1 reagent2 Triphenylphosphine reagent2->intermediate1 SN2 Reaction intermediate2 Phosphorus Ylide intermediate1->intermediate2 Deprotonation reagent3 Strong Base (e.g., n-BuLi) reagent3->intermediate2 product1 Ethyl cyclohexylideneacetate intermediate2->product1 Wittig Reaction reagent4 Cyclohexanone reagent4->product1 final_product This compound product1->final_product Hydrolysis reagent5 Base (e.g., NaOH or KOH) reagent5->final_product

Caption: Wittig reaction pathway for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use as a building block and for the identification of its derivatives. The following sections detail the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1HCarboxylic acid proton (-COOH)
~5.6 - 5.8Singlet1HVinylic proton (=CH-)
~2.8 - 3.0Multiplet2HAllylic protons on the cyclohexane ring
~2.1 - 2.3Multiplet2HAllylic protons on the cyclohexane ring
~1.5 - 1.7Multiplet6HRemaining cyclohexane ring protons
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Chemical Shift (δ) (ppm)Assignment
~172Carboxylic acid carbonyl carbon (-COOH)
~160Quaternary vinylic carbon (=C)
~115Vinylic carbon (=CH)
~38Allylic carbon of the cyclohexane ring
~30Allylic carbon of the cyclohexane ring
~28Cyclohexane ring carbon
~27Cyclohexane ring carbon
~26Cyclohexane ring carbon
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
1680-1710StrongC=O stretch of the carboxylic acid
1640-1650MediumC=C stretch of the α,β-unsaturated system
~1430MediumO-H bend of the carboxylic acid
~1250StrongC-O stretch of the carboxylic acid

Applications in Research and Development

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

The α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules.[9] This reactivity can be harnessed to design covalent inhibitors of specific enzymes or receptors. Furthermore, the cyclohexyl group provides a lipophilic scaffold that can be modified to optimize pharmacokinetic and pharmacodynamic properties.

While direct pharmaceutical applications of this compound are not widely reported, its derivatives have shown promise. For instance, various acetic acid derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[10] The general class of α,β-unsaturated carboxylic acids has also been investigated for a range of biological activities, including antifungal and immunosuppressive effects.[7][11]

The potential for this compound as a scaffold in drug discovery lies in its ability to be readily derivatized. The carboxylic acid can be converted to amides, esters, and other functional groups, while the double bond and the cyclohexane ring offer sites for further modification. This allows for the creation of libraries of compounds for screening against various biological targets.

Mechanism of Action Considerations: The electrophilic nature of the α,β-unsaturated system in this compound and its derivatives suggests a potential mechanism of action involving covalent modification of biological targets.[2][9] This can lead to irreversible inhibition of enzymes or modulation of protein function. For example, the Michael addition of a cysteine residue in an enzyme's active site to the double bond of the molecule is a common mechanism for covalent inhibitors.

Materials Science and Polymer Chemistry

The presence of a polymerizable double bond and a functional carboxylic acid group makes this compound a potential monomer for the synthesis of functional polymers. The carboxylic acid can be used to introduce hydrophilicity, provide sites for cross-linking, or be further functionalized post-polymerization. The bulky cyclohexyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Although not extensively documented, potential applications in materials science could include:

  • Functional Polymers: Copolymerization of this compound with other monomers could lead to polymers with pendant carboxylic acid groups. These groups can be used to modify the surface properties of materials, chelate metal ions, or attach biomolecules.

  • Biodegradable Materials: The ester linkages that can be formed from the carboxylic acid group could be susceptible to hydrolysis, potentially leading to the development of biodegradable polymers.

  • Resins and Coatings: The reactivity of the double bond and the carboxylic acid could be utilized in the formulation of cross-linkable resins and coatings.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward and high-yielding synthesis, primarily through the Horner-Wadsworth-Emmons reaction, makes it readily accessible. The presence of multiple reactive sites—the carboxylic acid, the α,β-unsaturated system, and the cyclohexane ring—provides a rich platform for the development of a diverse range of molecules. While its direct applications are still emerging, its potential as a core scaffold in drug discovery and a functional monomer in materials science is significant. This guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in their respective fields.

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CAS number and nomenclature for 2-Cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclohexylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1552-91-6) is a versatile bifunctional organic molecule featuring a carboxylic acid group and an exocyclic double bond integral to a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate and building block in synthetic organic chemistry. While broadly classified as a research chemical, its true significance in the pharmaceutical landscape lies in its structural relationship to precursors for active pharmaceutical ingredients (APIs). Notably, derivatives such as its corresponding nitrile esters are key intermediates in the synthesis of Gabapentin analogues, highlighting the relevance of this scaffold to drug development professionals.[1][2] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, analysis, and applications, grounded in established scientific literature and protocols.

Compound Identification and Nomenclature

Precise identification is critical for regulatory compliance, procurement, and research documentation. This compound is cataloged under a unique CAS registry number, ensuring its unambiguous identification worldwide.

IdentifierValueSource(s)
CAS Number 1552-91-6[Pharmaffiliates, Key Organics, Guidechem][1][3][4]
IUPAC Name This compoundN/A
Molecular Formula C₈H₁₂O₂[Pharmaffiliates, Guidechem][1][3]
Synonyms Cyclohexylideneacetic acid; Acetic acid, 2-cyclohexylidene-[ChemicalBook, Guidechem][1][5]

Physicochemical Properties

The physical properties of this compound have been reported across various chemical suppliers and databases. It is important to note the discrepancies in reported values, which may arise from different measurement conditions or sample purities. The data presented below reflects this variability and underscores the importance of empirical verification.

PropertyValueSource
Molecular Weight 140.18 g/mol [Pharmaffiliates][3]
Physical Form White to Off-White Solid[ChemicalBook][5]
Melting Point 91 °C[ChemicalBook][5]
Boiling Point 105-106 °C (at 2 Torr); 281.6 °C (at 760 mmHg)[ChemicalBook, Guidechem][1][5]
Density 0.927 g/cm³ (at 25 °C); 1.185 g/cm³[ChemicalBook, Guidechem][1][5]
pKa 4.25 ± 0.41 (Predicted)[ChemicalBook][5]
Refractive Index 1.593[Guidechem][1]

Synthesis: The Horner–Wadsworth–Emmons Approach

The most direct and efficient synthesis of α,β-unsaturated carboxylic acids from ketones is the Horner–Wadsworth–Emmons (HWE) reaction. This method offers high yields and stereochemical control, making it superior to older methods like the Reformatsky or Wittig reactions for this specific transformation. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorane ylide, to react with the carbonyl carbon of cyclohexanone.

Causality and Mechanistic Insight

The choice of the HWE reagent is deliberate. The phosphonate-stabilized carbanion readily adds to the cyclohexanone carbonyl. The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. This intermediate is unstable and rapidly collapses, eliminating a stable dialkyl phosphate anion and forming the desired carbon-carbon double bond. The thermodynamic stability of the phosphate byproduct is a primary driving force for the reaction, ensuring a high conversion rate. Using a phosphonate reagent bearing a carboxylic acid function directly yields the target molecule without requiring a subsequent hydrolysis step, streamlining the process.[6]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from an established procedure for the Horner–Wadsworth–Emmons homologation of ketones to α,β-unsaturated acids.[6]

Reagents:

  • Diethyl phosphite ((EtO)₂P(O)H)

  • Sodium hydride (NaH), 50% dispersion in oil

  • Chloroacetic acid (ClCH₂COOH)

  • Cyclohexanone

  • Dimethoxyethane (DME), anhydrous

  • Ethanol (EtOH)

Procedure:

  • Phosphonate Anion Generation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DME (100 mL). Carefully add sodium hydride (4.46 g, 93 mmol) to the solvent.

  • Add diethyl phosphite (4.0 mL, 31 mmol) to the suspension.

  • Slowly add chloroacetic acid (31 mmol) to the mixture. Stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate reagent.

  • Carbonyl Addition: Add cyclohexanone (31 mmol) to the reaction mixture. Stir for 1 hour at room temperature.

  • Quenching: Carefully quench the reaction by the addition of ethanol (5 mL).

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into the aqueous phase using a 20% aqueous NaOH solution. This converts the carboxylic acid to its water-soluble sodium salt, separating it from unreacted starting materials and oily byproducts.

    • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

    • Re-acidify the aqueous extracts with 50% aqueous HCl until the pH is ~1-2. The product, this compound, will precipitate or form an oil.

    • Extract the product from the aqueous phase using diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by distillation or recrystallization to yield the pure acid. A reported yield for this transformation is approximately 80%.[6]

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification P_Anion Phosphonate Anion Generation (NaH, (EtO)2P(O)H, ClCH2COOH in DME) Add Addition of Cyclohexanone P_Anion->Add Stir Stir 1h @ RT Add->Stir Quench Quench with EtOH Stir->Quench Extract Aqueous NaOH Extraction Quench->Extract Acidify Acidify with HCl Extract->Acidify Extract_Prod Organic Solvent Extraction Acidify->Extract_Prod Purify Dry, Concentrate & Purify Extract_Prod->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Horner–Wadsworth–Emmons synthesis workflow.

Spectroscopic Analysis and Structural Confirmation

Structural elucidation and purity assessment are paramount. The primary techniques for confirming the identity of this compound are NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A patent describing the synthesis of related pharmaceutical compounds reports the following data for the title compound.[5]

    • ¹H NMR (400 MHz, CDCl₃):

      • δ 11.84 (s, 1H): This broad singlet far downfield is characteristic of the acidic proton of the carboxylic acid group.

      • δ 5.52 (s, 1H): This singlet corresponds to the vinylic proton on the α-carbon. Its chemical shift is indicative of its position adjacent to both a double bond and a carbonyl group.

      • δ 2.74-2.72 (m, 2H) & 2.14 (t, 2H): These signals represent the allylic protons on the cyclohexane ring (carbons adjacent to the double bond). Their multiplicity and integration confirm their positions.

      • δ 1.53-1.52 (m, 6H): This multiplet corresponds to the remaining six protons on the three other methylene groups of the cyclohexane ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be expected to show eight distinct signals: one for the carbonyl carbon (~170-180 ppm), two for the sp² hybridized carbons of the double bond, four for the sp³ hybridized carbons of the cyclohexane ring, and one for the α-carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • ~3300-2500 cm⁻¹: A very broad absorption in this region is characteristic of the O-H stretch of the carboxylic acid dimer.

    • ~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[4]

    • ~1650 cm⁻¹: An absorption for the C=C stretch of the exocyclic double bond.

Applications in Research and Drug Development

This compound serves primarily as a sophisticated chemical building block. Its utility is most pronounced in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

  • Intermediate for API Synthesis: The most direct application relevant to drug development is the role of its derivatives as precursors to Gabapentin analogues.[1][2][7] Gabapentin is a widely prescribed anticonvulsant and analgesic medication.[8] The synthesis of analogues often involves the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate to produce 2-cyano-2-cyclohexylideneacetic acid ethyl ester (CAS 6802-76-2).[1][2] This highlights the industrial relevance of the cyclohexylideneacetic acid scaffold as a key structural motif for accessing this class of drugs.

  • Scaffold in Medicinal Chemistry: The rigid cyclohexylidene framework combined with the versatile carboxylic acid handle makes this molecule an attractive starting point for creating libraries of compounds for drug discovery. The double bond can be functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation), and the carboxylic acid can be converted into a wide range of amides, esters, and other functional groups. Patents have been filed for various derivatives of cyclohexyl acetic acids for applications as anti-inflammatory agents, demonstrating the therapeutic potential of this chemical class.[9][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data for the compound and its close analogues indicates the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic organic synthesis with advanced pharmaceutical development. Its well-defined synthesis via the Horner–Wadsworth–Emmons reaction and its clear spectroscopic signature make it a reliable component in multi-step synthetic campaigns. For professionals in drug discovery, understanding the chemistry of this scaffold is crucial, not only as a research tool but as a direct precursor to the synthesis of analogues for important drugs like Gabapentin. Proper handling and awareness of its physicochemical properties are essential for its safe and effective use in the laboratory.

References

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Safety and handling precautions for 2-Cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Cyclohexylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No: 1552-91-6). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes data from authoritative sources to provide field-proven insights and self-validating protocols for researchers and drug development professionals.

Section 1: Chemical & Physical Properties

This compound is a solid organic compound.[1] A thorough understanding of its physical properties is the first step in a robust risk assessment. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and emergency response strategies. For instance, its solid form at room temperature necessitates protocols to manage potential dust generation.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₂O₂[1][4]
Molecular Weight 140.18 g/mol [1][5]
Appearance White to Off-White Solid[1]
Melting Point 91 - 94 °C[1][6]
Boiling Point 105-106 °C at 2 Torr[1]
Solubility Slightly soluble in Acetonitrile and Chloroform[1]
pKa (Predicted) 4.25 ± 0.41[1]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, data from analogous compounds and safety data sheets for similar structures indicate that it should be handled as a hazardous substance.[2][3][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][7]

GHS Hazard Statements:

  • H315: Causes skin irritation. [1][2] Skin contact may lead to inflammation, characterized by itching, redness, or dryness.[8]

  • H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in redness, pain, or more severe damage.[8]

  • H335: May cause respiratory irritation. [1][2] Inhalation of dust or aerosols can irritate the lungs and respiratory system.[8]

The causality behind these hazards lies in the acidic nature and chemical reactivity of the molecule. As a carboxylic acid, it can disrupt cell membranes and proteins upon contact, leading to the observed irritation. The lack of comprehensive long-term toxicity data necessitates a cautious approach, treating the compound with the potential for unknown hazards and minimizing exposure at all times.

Section 3: Exposure Controls & Personal Protection

A multi-layered approach to exposure control is critical, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment that minimizes airborne concentrations.

  • Ventilation: Use only in a well-ventilated area.[2][8] A certified chemical fume hood is mandatory when weighing, transferring, or performing reactions that could generate dust or aerosols.[9]

  • Eyewash and Safety Showers: Facilities must be equipped with an easily accessible eyewash fountain and safety shower in the immediate vicinity of handling.[2][7][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following protocol provides a self-validating system for ensuring adequate protection.

Step-by-Step PPE Selection and Use:

  • Pre-Task Assessment: Before handling, evaluate the potential for exposure. Will you be handling the solid powder (risk of dust)? Or a solution (risk of splash)?

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[10][11] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[7] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[13] For prolonged handling, consult a glove compatibility chart.

    • Lab Coat: A standard lab coat should be worn, fully buttoned, to protect personal clothing. For larger quantities or significant splash risk, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is required.[3]

  • Post-Task Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water after removing all PPE.[8]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_solid Solid Handling cluster_solution Solution Handling Start Start: Handling This compound CheckTask Evaluate Task: Solid or Solution? Start->CheckTask Solid_PPE Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckTask->Solid_PPE  Solid Solution_PPE Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckTask->Solution_PPE Solution   CheckVent Is a Fume Hood Available & Used? Solid_PPE->CheckVent Respirator Add NIOSH-Approved Respirator CheckVent->Respirator No End Proceed with Task CheckVent->End Yes Respirator->End CheckSplash Significant Splash Hazard? Solution_PPE->CheckSplash FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckSplash->End No FaceShield->End

Caption: PPE Selection Workflow for this compound.

Section 4: Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol
  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting work. Ensure all necessary engineering controls and PPE are in place and functional.

  • Area Designation: Designate a specific area for handling the acid, away from incompatible materials.

  • Dispensing: Avoid generating dust when handling the solid.[8] Open and handle containers with care.[8] Use spark-proof tools if there is a risk of flammable vapors.[11]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even if gloves were worn.[8][14]

  • Contamination: Immediately remove any clothing that becomes contaminated.[8]

Storage Conditions

Improper storage can lead to degradation of the material or hazardous reactions.

  • Container: Store in a tightly-closed container when not in use.[2][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

  • Environment: Store in a cool, dry, well-ventilated area.[8]

  • Incompatibilities: Keep away from incompatible substances, particularly strong oxidizing agents.[2][8]

  • Ignition Sources: Store away from sources of ignition, heat, and open flames.[8][9]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is crucial. In any case of exposure or spill, prioritize personal safety and seek medical attention promptly.

First-Aid Measures
  • General Advice: Move the affected person out of the dangerous area. Show the Safety Data Sheet to the attending physician.[2][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately.[2][8]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[2][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush open eyes with plenty of running water for at least 15 minutes.[2][8] Remove contact lenses if present and easy to do.[2] Obtain medical aid immediately.[8]

  • Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][12]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] Hazardous decomposition products are primarily carbon oxides.[2][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures
  • Evacuate: Keep unprotected personnel away from the spill area.[8]

  • Ventilate: Ensure adequate ventilation.[8]

  • Control Ignition Sources: Remove all sources of ignition.[8][9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.[8]

  • Cleanup: For a solid spill, carefully sweep or vacuum up the material, minimizing dust generation.[10] Place the collected material into a suitable, labeled disposal container.[8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Consult local regulations for proper disposal.[8]

Emergency_Response_Flowchart cluster_unsafe Immediate Danger cluster_safe Safe to Proceed Incident Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation: Is the area safe to enter? Incident->Assess Evacuate Evacuate Area Alert Emergency Services Assess->Evacuate No IncidentType Identify Incident Type Assess->IncidentType Yes Spill Accidental Spill/Release IncidentType->Spill Spill Exposure Personnel Exposure IncidentType->Exposure Exposure Fire Fire IncidentType->Fire Fire SpillSteps 1. Wear appropriate PPE. 2. Contain the spill. 3. Clean with inert absorbent. 4. Dispose in sealed container. Spill->SpillSteps Report Report Incident to Supervisor SpillSteps->Report ExposureSteps 1. Remove from source. 2. Administer First Aid (Sec 5.1). 3. Remove contaminated clothing. 4. Seek immediate medical attention. Exposure->ExposureSteps ExposureSteps->Report FireSteps 1. Activate fire alarm. 2. Use appropriate extinguisher (Sec 5.2). 3. Fight only if trained and safe. 4. Evacuate if fire grows. Fire->FireSteps FireSteps->Report

Caption: Emergency Response Decision Tree.

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[2][8]

  • Conditions to Avoid: Avoid dust generation, extreme heat, and sources of ignition.[2][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][8]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit carbon oxides (CO, CO₂).[2][8]

Section 7: Disposal Considerations

Waste from this material must be handled as hazardous waste.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[12] Do not allow the material to enter sewer systems or waterways.[8][12]

  • Packaging: Dispose of contaminated packaging as unused product.[12]

  • Regulations: All disposal practices must be in compliance with federal, state, and local regulations.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The core principles of safe handling—understanding the hazards, using appropriate engineering controls and PPE, following established procedures, and being prepared for emergencies—are paramount. By integrating these practices into all laboratory workflows, researchers can effectively minimize risk and ensure a safe working environment.

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis of 2-cyclohexylideneacetic acid, a valuable intermediate in organic and medicinal chemistry. The primary synthetic strategy discussed is the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high efficiency and stereoselectivity in forming (E)-alkenes.[1][2][3][4] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various organic molecules and active pharmaceutical ingredients. The exocyclic double bond and the carboxylic acid functionality offer multiple points for further chemical modification. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated esters and acids, offering significant advantages over the traditional Wittig reaction.[4] These advantages include the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the formation of water-soluble phosphate byproducts.[3][4][5]

Synthetic Strategy: The Horner-Wadsworth-Emmons Reaction

The chosen method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of a stabilized phosphonate ester with a carbonyl compound, in this case, cyclohexanone, to yield an α,β-unsaturated ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. The HWE reaction generally provides the (E)-isomer with high selectivity.[1][2][3][4]

Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:[2][3]

  • Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step.[3]

  • Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct.

The thermodynamic stability of the final products drives the reaction to completion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurpose
Triethyl phosphonoacetateC8H17O5P224.181.1 eqHWE Reagent
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.1 eqBase
CyclohexanoneC6H10O98.141.0 eqStarting Material
Tetrahydrofuran (THF), anhydrousC4H8O72.11-Solvent
Diethyl ether(C2H5)2O74.12-Extraction Solvent
Hydrochloric Acid (1 M)HCl36.46-Quenching/Workup
Saturated Sodium Bicarbonate SolutionNaHCO384.01-Workup
Saturated Sodium Chloride Solution (Brine)NaCl58.44-Workup
Anhydrous Magnesium SulfateMgSO4120.37-Drying Agent
Sodium HydroxideNaOH40.00-Hydrolysis
EthanolC2H5OH46.07-Hydrolysis/Recrystallization
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper

Workflow Diagram

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Workup & Isolation of Ester cluster_3 Step 4: Hydrolysis to Acid A Suspend NaH in anhydrous THF under N2 B Add Triethyl phosphonoacetate dropwise at 0 °C A->B C Stir for 30 min at 0 °C, then 30 min at room temp. B->C D Cool ylide solution to 0 °C C->D E Add Cyclohexanone in THF dropwise D->E F Warm to room temp. and stir overnight E->F G Quench with sat. aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash organic layer (H2O, brine) H->I J Dry over MgSO4, filter, and concentrate I->J K Dissolve crude ester in Ethanol J->K L Add aq. NaOH and reflux K->L M Cool and acidify with HCl L->M N Extract with Diethyl Ether M->N O Dry, concentrate, and purify N->O

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-Cyclohexylideneacetate

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension over 20-30 minutes.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Olefination: Cool the resulting phosphonate carbanion solution back to 0 °C.

  • Dissolve cyclohexanone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-cyclohexylideneacetate.

Part B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude ester from Part A in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 2. A precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of hexane and ethyl acetate or water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.[6]

  • n-Butyllithium (if used as an alternative base): n-Butyllithium is a pyrophoric liquid and reacts violently with water. It is also corrosive and can cause severe burns.[7][8][9] Handle with extreme care under an inert atmosphere.[6][7] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[6][7][10]

  • Anhydrous Solvents: Anhydrous solvents are flammable. Use them in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the cyclohexyl protons, the vinylic proton, and the carboxylic acid proton. The vinylic proton typically appears as a singlet around 5.6-5.8 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR Signals for the sp² carbons of the double bond and the carbonyl carbon of the carboxylic acid, in addition to the sp³ carbons of the cyclohexyl ring.
IR Spectroscopy A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1690-1710 cm⁻¹, and a C=C stretch around 1640-1650 cm⁻¹.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (140.18 g/mol ).[12]

Troubleshooting

IssuePossible CauseSolution
Low yield of ester Incomplete ylide formation due to wet solvent or glassware.Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete reaction of the ylide with cyclohexanone.Increase reaction time or temperature.
Low yield of acid Incomplete hydrolysis.Increase reflux time or the amount of base.
Loss of product during workup.Ensure proper pH adjustment during acidification; perform multiple extractions.
Impure product Presence of unreacted starting materials or byproducts.Optimize purification by recrystallization, trying different solvent systems.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient method for the synthesis of this compound in a laboratory setting. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize and purify this valuable chemical intermediate for their research and development needs.

References

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Application Notes & Protocols: Leveraging 2-Cyclohexylideneacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Building Block

In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 2-Cyclohexylideneacetic acid (CAS: 1552-91-6) emerges as a preeminent example of such a scaffold.[1][2] Its structure, featuring a reactive α,β-unsaturated carboxylic acid moiety appended to a cyclohexane ring, presents a confluence of functional handles—an alkene, a carboxylic acid, and an allylic position. This unique combination offers chemists a versatile toolkit for constructing a diverse array of molecular architectures, from simple saturated ring systems to complex polycyclic frameworks.

This guide moves beyond a mere recitation of reactions. It is designed for the discerning researcher and drug development professional, providing not only detailed, field-tested protocols but also the strategic rationale behind the choice of reagents and conditions. We will explore the core transformations of this compound, delving into the causality of the reaction mechanisms and offering insights into troubleshooting and optimization. Our focus is on empowering the synthetic chemist to harness the full potential of this powerful starting material.

Section 1: Foundational Synthetic Transformations

The true utility of this compound lies in the selective manipulation of its key functional groups. The following sections detail protocols for its most impactful transformations: reduction of the exocyclic double bond and esterification of the carboxyl group.

Selective Saturation via Catalytic Hydrogenation: Accessing the Cyclohexaneacetic Acid Scaffold

The conversion of this compound to Cyclohexaneacetic acid is a cornerstone transformation, effectively removing the reactive alkene to produce a stable, saturated scaffold prevalent in many bioactive molecules.[3] Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency and clean reaction profile.

Causality & Experimental Rationale: The choice of catalyst is critical for achieving complete and selective hydrogenation.[4] While catalysts like Palladium on carbon (Pd/C) are effective, Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often employed under more demanding conditions to ensure full saturation of the potentially stubborn tetrasubstituted double bond.[4] The reaction is typically run under a positive pressure of hydrogen gas to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate. Acetic acid or ethanol are common solvents as they readily dissolve the starting material and are stable under hydrogenation conditions.[4]

Experimental Protocol: Synthesis of Cyclohexaneacetic Acid

  • Reactor Setup: To a high-pressure reactor vessel (e.g., a Parr hydrogenator), add this compound (10.0 g, 71.3 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid (100 mL). Carefully, under an inert atmosphere (e.g., nitrogen or argon), add 5% Rhodium on carbon (Rh/C) (500 mg, 5% w/w). Safety Note: Hydrogenation catalysts are pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Heat the mixture to 50-60°C and stir vigorously to ensure efficient mixing and mass transfer of hydrogen gas. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude Cyclohexaneacetic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.

Troubleshooting & Optimization:

Problem Potential Cause Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or short reaction time.Ensure the catalyst is fresh and active. Increase hydrogen pressure and/or reaction time. Consider a higher catalyst loading (up to 10% w/w).[4]
Presence of Isomers Incomplete hydrogenation may leave cyclohexenylacetic acid isomers.[4]Drive the reaction to completion by increasing reaction time, hydrogen pressure, or catalyst loading.[4]

Reaction Workflow: Catalytic Hydrogenation

start This compound reagents H₂, Rh/C Catalyst Acetic Acid Solvent 50-100 psi, 50-60°C start->reagents product Cyclohexaneacetic Acid reagents->product workup Filter through Celite® Solvent Evaporation product->workup purify Recrystallization workup->purify final Pure Cyclohexaneacetic Acid purify->final

Caption: Workflow for the synthesis of Cyclohexaneacetic acid.

Carboxyl Group Modification via Steglich Esterification

Esterification of the carboxylic acid is a fundamental step for creating derivatives with altered physicochemical properties, such as solubility or bioavailability, or for protecting the acid during subsequent synthetic steps. While Fischer esterification is a classic method, it requires harsh acidic conditions and a large excess of alcohol.[5][6] The Steglich esterification offers a mild and highly efficient alternative, particularly for more complex or acid-sensitive substrates.[5][7]

Causality & Experimental Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then reacts with this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[8] This catalytic cycle allows the reaction to proceed under mild, room-temperature conditions, suppressing side reactions and enabling the esterification of sterically hindered alcohols.[7][9] The primary drawback is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which must be removed by filtration.

Experimental Protocol: Steglich Esterification with Ethanol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (5.0 g, 35.7 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add absolute ethanol (2.9 mL, 53.5 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP) (436 mg, 3.57 mmol, 0.1 equiv.).

  • Coupling Agent: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (8.1 g, 39.3 mmol, 1.1 equiv.) in anhydrous DCM (20 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Workup: Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).[9] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-cyclohexylideneacetate can be further purified by column chromatography on silica gel.

Troubleshooting & Optimization:

Problem Potential Cause Solution
Low Yield Insufficient activation; formation of N-acylurea byproduct.Ensure all reagents are anhydrous. Use of EDC as an alternative carbodiimide can sometimes be advantageous as its urea byproduct is water-soluble.
DCU in Product Incomplete precipitation or co-elution during chromatography.Allow the reaction mixture to stand at 0°C for an additional 30 minutes before filtration to maximize DCU precipitation. A second filtration may be necessary after initial concentration.

Reaction Scheme: Steglich Esterification

cluster_0 Activation & Ester Formation RCOOH R-COOH (this compound) Intermediate1 O-Acylisourea (Active Intermediate) RCOOH->Intermediate1 + DCC DCC DCC Intermediate2 Acylpyridinium Ion (Highly Reactive) Intermediate1->Intermediate2 + DMAP DCU DCU (Byproduct) Intermediate1->DCU DMAP_cat DMAP (catalyst) DMAP_cat->Intermediate2 Ester R-COOR' (Product) Intermediate2->Ester + R'-OH DMAP_regen DMAP (regenerated) Intermediate2->DMAP_regen ROH R'-OH (Alcohol)

Caption: Catalytic cycle of the Steglich esterification.

Section 2: Advanced Applications in Scaffold Development

Beyond simple functional group interconversion, this compound and its derivatives are excellent partners in reactions that build molecular complexity, such as cycloadditions.

[2+2] Cycloadditions for Spirocyclic Scaffolds

The electron-deficient alkene of this compound esters is primed for participation in [2+2] cycloaddition reactions with electron-rich alkenes (e.g., vinyl ethers).[10] This transformation is a powerful method for constructing cyclobutane rings, which are valuable motifs in medicinal chemistry. The reaction often requires promotion, either photochemically or through the use of a Lewis acid, to overcome the symmetry-forbidden nature of a thermal [2+2] cycloaddition.[11][12]

Causality & Experimental Rationale: Lewis acid-promoted [2+2] cycloadditions proceed through a concerted, asynchronous mechanism.[10] The Lewis acid coordinates to the carbonyl oxygen of the ester, lowering the energy of the LUMO and increasing the electrophilicity of the double bond. This activation facilitates the reaction with an alkene partner, allowing for the controlled formation of complex spirocyclic or fused ring systems. The choice of Lewis acid (e.g., EtAlCl₂, TiCl₄) can influence both the reaction rate and the diastereoselectivity of the cycloadduct.[10]

General Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

  • Setup: In a flame-dried, multi-neck flask under an argon atmosphere, dissolve the ethyl 2-cyclohexylideneacetate (1.0 equiv) in anhydrous DCM and cool to -78°C.

  • Lewis Acid: Add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv) dropwise. Stir the solution for 15 minutes at -78°C.

  • Alkene Addition: Add the electron-rich alkene (e.g., ethyl vinyl ether, 1.5 equiv) dropwise.

  • Reaction: Maintain the reaction at -78°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate.

  • Workup & Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting spirocyclic product by column chromatography.

Logical Relationship: Building Complexity

Start This compound Step1 Esterification (e.g., Steglich) Start->Step1 Intermediate Cyclohexylideneacetate Ester Step1->Intermediate Step2 [2+2] Cycloaddition (with Alkene) Intermediate->Step2 Product Complex Spirocyclic or Fused Product Step2->Product

Caption: A synthetic pathway from simple starting material to complex scaffold.

Section 3: Relevance in Drug Discovery

The scaffolds derived from this compound—namely Cyclohexaneacetic acid and its analogues—are of significant interest to the pharmaceutical industry. The cyclohexane ring provides a desirable lipophilic character that can be crucial for membrane permeability and oral bioavailability. The acetic acid side chain provides a handle for further modification, such as amide formation, to modulate target binding and pharmacokinetic properties.

The ability to rapidly generate a library of derivatives through the robust protocols described herein allows for efficient structure-activity relationship (SAR) studies.[13] For instance, the saturated Cyclohexaneacetic acid core can be found in various biologically active agents, and its derivatives have been explored as inhibitors for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapy.[14] The synthetic versatility of this compound makes it an invaluable starting point for such discovery campaigns.

Summary of Physicochemical Properties

PropertyValueSource
CAS Number 1552-91-6[2]
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Boiling Point 281.6 °C at 760 mmHg[2]
Density 1.185 g/cm³[2]

References

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  • Wikipedia. (n.d.). Cycloaddition.
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Application Notes and Protocols: 2-Cyclohexylideneacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Cyclohexylideneacetic Acid Scaffold

In the landscape of medicinal chemistry, the identification of novel scaffolds that can be readily synthesized and functionalized is a cornerstone of drug discovery. 2-Cyclohexylideneacetic acid, while a simple molecule, presents an intriguing structural framework. It combines a lipophilic cyclohexyl ring with a reactive acetic acid moiety, offering a versatile platform for the design of new therapeutic agents. Although direct applications of this compound in medicinal chemistry are not extensively documented in mainstream literature, its structural components are present in numerous biologically active compounds.[1][2][3] This guide will explore the potential applications of this scaffold, primarily focusing on its promise in the development of novel anti-inflammatory agents, with a particular emphasis on the inhibition of cyclooxygenase (COX) enzymes. We will also touch upon its potential in other therapeutic areas such as oncology and metabolic diseases, drawing parallels from structurally related molecules.

The rationale for investigating this compound and its derivatives stems from the established success of compounds containing similar structural motifs. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.[4][5] The cyclohexyl group can serve as a hydrophobic anchor, facilitating binding to the active sites of enzymes, which are often located in hydrophobic pockets. By modifying the cyclohexyl ring and the acetic acid side chain, it is possible to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Part 1: Application Notes - Exploring Therapeutic Targets

Anti-inflammatory Applications: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer.[6] A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7][8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[9][10]

The this compound scaffold is a promising starting point for the design of novel COX inhibitors. The carboxylic acid group can mimic the binding of arachidonic acid to the active site of COX enzymes, while the cyclohexyl ring can be modified to achieve selectivity for COX-2.[11][12]

Key Mechanistic Insight: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. By introducing bulky substituents on the cyclohexyl ring of this compound, it may be possible to design molecules that selectively bind to the COX-2 active site, leading to potent and selective inhibition.[9]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins->Physiological_Functions NSAIDs This compound Derivatives (Potential NSAIDs) NSAIDs->COX1 Non-selective Inhibition NSAIDs->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) Pathway and Potential Intervention by this compound Derivatives.

Oncology: The Intersection of Inflammation and Cancer

The link between chronic inflammation and cancer is well-established.[6][13] COX-2 is overexpressed in many types of tumors and has been shown to promote tumor growth, angiogenesis, and metastasis.[6][8] Therefore, COX-2 inhibitors have potential as anti-cancer agents, either alone or in combination with other therapies. Derivatives of this compound that selectively inhibit COX-2 could therefore have applications in oncology.[14]

Metabolic Diseases: A Role for Acetic Acid Derivatives

Recent research has highlighted the role of short-chain fatty acids, such as acetate, in regulating metabolism.[15][16] Acetic acid has been shown to improve glucose tolerance and reduce obesity in animal models of type 2 diabetes.[15] While the direct effects of this compound on metabolic pathways are unknown, its acetic acid moiety suggests that it could potentially modulate metabolic processes. Further investigation into the effects of this compound and its derivatives on glucose and lipid metabolism is warranted.[17][18]

Part 2: Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives. Researchers should adapt these protocols based on the specific properties of the synthesized compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives can be achieved through various organic chemistry reactions. A common approach is the modification of the carboxylic acid group to form esters or amides, or the functionalization of the cyclohexyl ring. Multi-component reactions can also be employed for rapid library synthesis.[19][20]

Protocol 2.1.1: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and an activating agent, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of coupling agents like DCC or EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The addition of HOBt or NHS can improve the efficiency of the reaction and reduce side reactions. The choice of solvent and base depends on the solubility and reactivity of the starting materials.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Start->Activation Coupling Amine Coupling Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Product Amide Derivative Purification->Product

Caption: General Workflow for the Synthesis of Amide Derivatives of this compound.

In Vitro COX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Protocol 2.2.1: Fluorometric COX Inhibition Assay

  • Prepare Reagents: Prepare stock solutions of enzymes, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Detection: Immediately add TMPD and measure the fluorescence or absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline enzyme activity. Running the assay for both COX-1 and COX-2 allows for the determination of selectivity.

Cell-Based Anti-inflammatory and Cytotoxicity Assays

These protocols assess the effects of the compounds on cells.

Protocol 2.3.1: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with the test compounds at various concentrations for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.

  • Incubation: Incubate the cells for 24 hours.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.

Protocol 2.3.2: MTT Cytotoxicity Assay

  • Cell Culture: Seed cancer cells (e.g., HT-29 colon cancer cells) or normal cells in a 96-well plate.

  • Treatment: Treat the cells with the test compounds at various concentrations for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the CC50 value (the concentration of the compound that causes 50% cell death).

Part 3: Data Presentation

Table 1: Hypothetical Biological Activity of this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Anti-inflammatory IC50 (PGE2, µM)Cytotoxicity CC50 (µM)
CHA-001 15.20.8191.2> 100
CHA-002 25.60.551.20.9> 100
Celecoxib 10.50.052100.150

Conclusion

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its structural simplicity and synthetic accessibility make it an attractive starting point for the development of new therapeutic agents. The primary application of this scaffold appears to be in the design of novel anti-inflammatory drugs targeting the COX-2 enzyme. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. Further research into this class of compounds could lead to the discovery of new drugs for the treatment of inflammation, cancer, and metabolic diseases.

References

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Application Notes and Protocols: 2-Cyclohexylideneacetic Acid as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylideneacetic acid is a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including a reactive carboxylic acid group and a modifiable cyclohexyl moiety, make it an ideal starting material for the synthesis of a diverse range of novel compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the preparation of novel amide and ester derivatives. Furthermore, it outlines established methodologies for the biological evaluation of these new chemical entities for potential antifungal, anticancer, and anti-inflammatory activities. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Potential of this compound in Drug Discovery

The cyclohexyl ring is a prevalent motif in many biologically active compounds and approved drugs. Its conformational flexibility allows it to effectively mimic various cyclic and acyclic structures, enabling favorable interactions with a wide array of biological targets. When combined with a reactive acetic acid side chain, as in this compound, the synthetic possibilities expand significantly. The carboxylic acid moiety serves as a convenient handle for derivatization, allowing for the introduction of diverse functional groups through the formation of amides, esters, and other derivatives. This diversity-oriented approach is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents.[1][2]

This document will detail the transformation of this compound into two classes of novel compounds: N-aryl amides and substituted benzyl esters. For each class, a detailed synthetic protocol is provided, followed by established methods for evaluating their potential biological activities.

Synthesis of Novel Amide Derivatives from this compound

The formation of an amide bond is a fundamental transformation in medicinal chemistry, as this functional group is a key component of peptides and many synthetic drugs. The reaction of a carboxylic acid with an amine is a straightforward and reliable method for generating novel molecular architectures. In this section, we describe the synthesis of a library of N-aryl amides of this compound, which can be screened for a variety of biological activities.

Rationale for Amide Synthesis

The introduction of an aryl group via an amide linkage can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity. Furthermore, substitution on the aryl ring allows for fine-tuning of electronic and steric properties, a common strategy in lead optimization.

General Synthetic Workflow for Amide Formation

The synthesis of amides from this compound and various anilines can be efficiently achieved using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2]

G cluster_0 Synthesis of N-Aryl Amides Start This compound + Substituted Aniline Reagents DCC, DMAP, DCM Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Filter, Wash with Acid & Base Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-cyclohexylideneacetamide Purification->Product

Caption: Workflow for the synthesis of N-aryl amides.

Detailed Protocol for the Synthesis of N-(4-chlorophenyl)-2-cyclohexylideneacetamide

Materials:

  • This compound

  • 4-Chloroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 4-chloroaniline (1.0 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorophenyl)-2-cyclohexylideneacetamide.

Table 1: Representative Data for Synthesized Amide Derivatives

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1a 4-ClC₁₄H₁₆ClNO249.7385
1b 4-OCH₃C₁₅H₁₉NO₂245.3282
1c 4-NO₂C₁₄H₁₆N₂O₃260.2978

Synthesis of Novel Ester Derivatives from this compound

Esterification is another powerful tool for modifying the properties of a carboxylic acid-containing molecule. Esters are often used to improve the oral bioavailability of a drug by acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[3]

Rationale for Ester Synthesis

The synthesis of substituted benzyl esters of this compound introduces a benzylic moiety that can participate in various biological interactions. The ester linkage itself can be designed to be stable or labile, depending on the therapeutic goal. Furthermore, the electronic nature of the substituents on the benzyl group can influence the rate of hydrolysis and the overall biological activity of the compound.

General Synthetic Workflow for Ester Formation

The esterification of this compound with substituted benzyl alcohols can be achieved under mild conditions using an acid catalyst such as sulfuric acid in an excess of the corresponding alcohol.

G cluster_0 Synthesis of Benzyl Esters Start This compound + Substituted Benzyl Alcohol Catalyst Conc. H₂SO₄ (catalytic) Start->Catalyst Reaction Reflux Catalyst->Reaction Workup Quench with Water, Extract with Ether Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzyl 2-cyclohexylideneacetate Purification->Product

Caption: Workflow for the synthesis of benzyl esters.

Detailed Protocol for the Synthesis of 4-Nitrobenzyl 2-cyclohexylideneacetate

Materials:

  • This compound

  • 4-Nitrobenzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) and 4-nitrobenzyl alcohol (1.2 eq) in toluene, add a catalytic amount of concentrated H₂SO₄.

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and quench with saturated NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-nitrobenzyl 2-cyclohexylideneacetate.

Table 2: Representative Data for Synthesized Ester Derivatives

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2a 4-NO₂C₁₅H₁₇NO₄275.3090
2b 4-CNC₁₆H₁₇NO₂255.3188
2c 4-FC₁₅H₁₇FO₂248.2992

Protocols for Biological Evaluation

Once synthesized and characterized, the novel derivatives of this compound should be subjected to a panel of biological assays to determine their potential therapeutic applications. The following are generalized protocols for in vitro antifungal, anticancer, and in vivo anti-inflammatory screening.

In Vitro Antifungal Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.[4][5][6]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (fungal inoculum without compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13][14][15]

Materials:

  • Synthesized compounds

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

Conclusion

This compound represents a highly promising starting point for the development of novel therapeutic agents. Its facile derivatization into amides and esters, as detailed in these protocols, allows for the creation of diverse chemical libraries. The subsequent biological evaluation of these compounds using the outlined in vitro and in vivo assays can lead to the identification of new lead candidates for the treatment of a range of diseases, including fungal infections, cancer, and inflammatory disorders. The methodologies presented herein are robust and reproducible, providing a solid foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • dos Santos, J. F. L., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4355.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115–121.
  • MedChemica. (n.d.). Publications & Patents.
  • ResearchGate. (2016). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • ResearchGate. (2016). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL).
  • Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters.

Sources

Application Notes and Protocols for the Esterification of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the esterification of 2-cyclohexylideneacetic acid. It delves into the underlying chemical principles, offers detailed, field-proven protocols for various esterification methods, and provides robust procedures for purification and characterization of the resulting esters.

Introduction: The Significance of this compound Esters

This compound and its ester derivatives are valuable intermediates in organic synthesis. The exocyclic double bond in conjugation with the carbonyl group makes them versatile Michael acceptors and dienophiles in Diels-Alder reactions. Their esters, particularly the methyl and ethyl esters, are frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. The choice of esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrates to acidic conditions, and the desired purity of the final product.

This guide will focus on two primary, reliable methods for the esterification of this compound: the classic Fischer-Speier Esterification for a scalable, cost-effective approach, and the milder Steglich Esterification, which is ideal for acid-sensitive substrates or when forcing conditions must be avoided.

Reagent and Product Properties

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for successful experimental design, particularly for purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Solubility
This compound1552-91-6[1]C₈H₁₂O₂140.18[1]White to off-white solid[1]91[1][2]105-106 (at 2 Torr)[1][2]Slightly soluble in acetonitrile and chloroform[1]
Methyl 2-cyclohexylideneacetate40203-74-5[3]C₉H₁₄O₂154.21[3]Not specifiedNot availableNot availableNot specified
Ethyl 2-cyclohexylideneacetate1552-92-7[4]C₁₀H₁₆O₂168.23[4]Clear liquid[4]Not applicableNot availableSoluble in dichloromethane and ethyl acetate[4]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] It is an equilibrium process, and to drive the reaction towards the ester product, a large excess of the alcohol is typically used, often serving as the solvent.[5] Alternatively, the removal of water as it is formed can also shift the equilibrium.[7]

Causality of Experimental Choices
  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, excess alcohol (e.g., Methanol), and a catalytic amount of H₂SO₄. B Heat the mixture to reflux for a specified time (e.g., 2-4 hours). A->B Heat C Cool the reaction mixture and remove excess alcohol under reduced pressure. B->C Cool D Dissolve the residue in an organic solvent (e.g., ethyl acetate). C->D E Wash with saturated NaHCO₃ solution to neutralize the acid catalyst. D->E F Wash with brine, dry over Na₂SO₄, and filter. E->F G Concentrate the organic layer and purify by vacuum distillation or column chromatography. F->G Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound, alcohol (e.g., Ethanol), and DMAP in an anhydrous solvent (e.g., DCM). B Cool the solution to 0 °C and add a solution of DCC in the same solvent. A->B Cool C Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours). B->C Stir D Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). C->D E Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. D->E F Dry the organic layer over Na₂SO₄ and filter. E->F G Concentrate the organic layer and purify by column chromatography. F->G

Sources

High-Yield Synthesis of 2-Cyclohexylideneacetic Acid Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclohexylideneacetic Acid Scaffold in Medicinal Chemistry

The 2-cyclohexylideneacetic acid moiety and its derivatives represent a privileged scaffold in modern drug discovery. These α,β-unsaturated carboxylic acids and esters are key intermediates in the synthesis of a wide array of pharmacologically active compounds. Their utility stems from the versatile chemical handles they possess: a reactive alkene for Michael additions, and a carboxylic acid or ester group that can be further functionalized or can serve as a crucial binding motif to biological targets. Research has demonstrated that molecules incorporating similar cyclic acetic acid structures exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] For instance, derivatives of phenoxy acetic acid have been identified as selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[4][5] The rigid, yet tunable, cyclohexyl ring allows for precise spatial orientation of functional groups, making these derivatives attractive for creating potent and selective modulators of enzymes and receptors.

This guide provides an in-depth exploration of robust and high-yield synthetic strategies for accessing this compound derivatives, with a primary focus on the highly efficient Horner-Wadsworth-Emmons (HWE) reaction. We will also discuss alternative methodologies such as the Wittig reaction and the Knoevenagel condensation, offering a comparative analysis to aid researchers in selecting the optimal route for their specific synthetic goals.

I. The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6] For the synthesis of this compound esters, the HWE reaction is often the method of choice due to several key advantages over the classic Wittig reaction.[7][8]

Causality Behind Method Choice: Why HWE?

  • Enhanced Nucleophilicity : The phosphonate carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction. This heightened reactivity allows for efficient olefination of less reactive ketones like cyclohexanone.[6]

  • Stereochemical Control : The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[6]

  • Facile Purification : A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate salt (e.g., sodium diethyl phosphate), which can be easily removed by a simple aqueous workup. This contrasts with the often-problematic removal of triphenylphosphine oxide from Wittig reaction mixtures.[6][7]

Workflow for HWE Synthesis of Ethyl 2-Cyclohexylideneacetate

This workflow outlines the key stages of the synthesis, from reagent preparation to product isolation.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Assemble Reagents: - Sodium Hydride (NaH) - Triethyl Phosphonoacetate - Cyclohexanone - Anhydrous Solvent (THF/Benzene) deprotonation Deprotonation: Generate phosphonate carbanion using NaH. reagents->deprotonation olefination Olefination: Add cyclohexanone to the carbanion solution. deprotonation->olefination quench Quench Reaction olefination->quench extraction Aqueous Workup: Remove phosphate byproduct. quench->extraction purification Distillation: Purify the final product. extraction->purification

Caption: High-level workflow for the HWE synthesis.

Detailed Protocol: High-Yield Synthesis of Ethyl 2-Cyclohexylideneacetate

This protocol is adapted from the robust and verified procedure published in Organic Syntheses, which provides a reliable method for obtaining the target compound in high yield (67-77%).[7][9]

Materials:

  • Sodium hydride (NaH), 50-60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Anhydrous Benzene or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Reflux condenser with a drying tube or nitrogen inlet

  • Dropping funnel

  • Heating mantle and cooling bath (ice-water)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • In a dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, purge the apparatus with dry nitrogen.

    • Add 16.0 g (0.33 mol) of a 50% sodium hydride dispersion to the flask, followed by 100 mL of dry benzene.[7]

    • With stirring, add 74.7 g (0.33 mol) of triethyl phosphonoacetate dropwise from the dropping funnel over a 45-50 minute period.

    • Causality: The dropwise addition and temperature control are crucial to manage the vigorous evolution of hydrogen gas produced as the acidic α-proton of the phosphonate is removed by the hydride base.[9] Maintain the internal temperature at 30–35 °C, using a cooling bath if necessary.[7]

    • After the addition is complete, continue stirring the mixture for 1 hour at room temperature to ensure the complete formation of the sodium salt of the phosphonate carbanion.[9]

  • Olefination Reaction:

    • To the nearly clear solution of the carbanion, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30-40 minutes.

    • Maintain the reaction temperature between 20–30 °C using an ice bath.[9]

    • Observation: As the cyclohexanone is added, a gummy precipitate of sodium diethyl phosphate will form. This may make stirring difficult.[9]

    • Once the addition is complete, heat the mixture to 60–65 °C for 15 minutes to ensure the reaction goes to completion.[9]

  • Workup and Purification:

    • Cool the reaction mixture to 15–20 °C. Decant the benzene mother liquor from the gummy phosphate precipitate.

    • Wash the precipitate by adding 25 mL of warm (60 °C) benzene, stirring, and decanting the wash liquor. Repeat this wash step three more times to maximize product recovery.[9]

    • Combine the initial mother liquor and all the benzene washes.

    • Wash the combined organic solution with two 50 mL portions of water to remove the last traces of the phosphate salt, followed by one 50 mL portion of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product is then purified by vacuum distillation. The mineral oil from the NaH dispersion will remain as a non-volatile residue.[9] Collect the fraction of ethyl cyclohexylideneacetate at 48–49 °C (0.02 mm Hg).[7][9]

    • Yield: 37–43 g (67–77%).[7][9]

II. Alternative Synthetic Routes

While the HWE reaction is highly effective, other methods can also be employed. The choice often depends on available starting materials, desired stereochemistry, and scale.

A. The Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is a classic method for alkene synthesis from aldehydes or ketones using a phosphonium ylide.[10][11]

Mechanism Overview:

Wittig_Mechanism ylide Ph₃P⁺-C⁻HR oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane + carbonyl R'₂C=O carbonyl->oxaphosphetane alkene R'₂C=CHR oxaphosphetane->alkene -> phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide +

Caption: Simplified Wittig reaction mechanism.

Advantages:

  • Wide substrate scope.

  • Can be performed under various conditions, including aqueous and one-pot procedures.[12]

Disadvantages for this Synthesis:

  • Byproduct Removal: The primary drawback is the formation of triphenylphosphine oxide, which can be difficult to separate from the product, often requiring chromatography.[13]

  • Reactivity: Ylides stabilized with an ester group (like the one needed for this synthesis) are less reactive than unstabilized ylides and may give lower yields with ketones.[14]

  • Stereoselectivity: While stabilized ylides generally favor the (E)-alkene, the selectivity can be less pronounced compared to the HWE reaction.[14]

B. The Knoevenagel Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound and an active methylene compound (e.g., malonic acid or its esters) in the presence of a weak base catalyst, such as piperidine or pyridine.[15]

Doebner Modification for Carboxylic Acids:

A particularly useful variant is the Doebner modification, where malonic acid is reacted with the ketone in pyridine. The reaction is followed by a spontaneous decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid directly.[15][16]

Advantages:

  • Avoids the use of organophosphorus reagents.

  • Can directly produce the carboxylic acid, bypassing a separate hydrolysis step if the acid is the desired final product.

  • Greener protocols using water as a solvent or boric acid as a catalyst have been developed.[17][18]

Disadvantages:

  • Ketones are generally less reactive than aldehydes in the Knoevenagel condensation and may require harsher conditions or more active methylene compounds.[15]

  • The reaction may require elevated temperatures, which could lead to side reactions.

III. Comparative Summary of Synthetic Methods

MethodKey ReagentTypical BaseKey Advantage(s)Key Disadvantage(s)Typical Yield
Horner-Wadsworth-Emmons Triethyl phosphonoacetateNaH, NaOEt, DBUHigh (E)-selectivity, water-soluble byproduct, high reactivity.[6][7][19]Requires anhydrous conditions, phosphonate reagent preparation.67-77% [7][9]
Wittig Reaction (Carbethoxymethylene)triphenylphosphoranen-BuLi, NaH, NaHCO₃Broad scope, established method.[10]Triphenylphosphine oxide byproduct is difficult to remove.[13]Moderate to High
Knoevenagel Condensation Malonic acid or diethyl malonatePiperidine, PyridineAvoids phosphorus reagents, can directly yield the acid.[15][16]Ketones are less reactive, may require heating.[15]Moderate

IV. Conclusion and Future Perspectives

The synthesis of this compound derivatives is a critical step in the development of new therapeutic agents. This guide has detailed the Horner-Wadsworth-Emmons reaction as a superior, high-yield method, providing a robust and scalable protocol for researchers. The key advantages of the HWE reaction—excellent stereocontrol, high reactivity with ketones, and straightforward purification—make it the authoritative choice for producing these valuable intermediates. While the Wittig reaction and Knoevenagel condensation offer viable alternatives, they present challenges in purification and reactivity, respectively. As the demand for novel chemical entities in drug discovery continues to grow, the efficient and reliable synthesis of scaffolds like this compound will remain paramount. Future research may focus on developing even greener and more atom-economical catalytic versions of these classic transformations.

References

  • Wadsworth, W. S., Jr., & Emmons, W. D. (1962). Ethyl Cyclohexylideneacetate. Organic Syntheses, 42, 53. doi:10.15227/orgsyn.042.0053.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. doi:10.1039/D4OB01420K.
  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • KAKEN. (2000). New Approach to the Highly Stereoselective Horner-Wadsworth-Emmons Reaction Utilizing Lewis acids.
  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE.
  • Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU.
  • Pharmaffiliates. (n.d.). This compound.
  • YouTube. (2019). 10.08 The Wittig Reaction.
  • ChemSynthesis. (n.d.). cyclohexylideneacetic acid.
  • PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Polyalthic Acid Analogs.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • National Institutes of Health. (n.d.). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid.
  • PubMed. (n.d.). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.
  • PubMed. (n.d.). Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides.
  • National Institutes of Health. (n.d.). Aspirin-like molecules that covalently inactivate cyclooxygenase-2.
  • National Institutes of Health. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

Sources

Scale-up synthesis of 2-Cyclohexylideneacetic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Cyclohexylideneacetic Acid

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of this compound, a valuable research chemical and intermediate in various organic syntheses.[1] We critically evaluate several common synthetic strategies, including the Wittig, Reformatsky, and Knoevenagel reactions, ultimately identifying the Horner-Wadsworth-Emmons (HWE) reaction as the most viable route for industrial production. The rationale for this selection is based on superior process control, higher yields, and more manageable byproduct disposal. This document offers detailed, step-by-step protocols for the HWE-based synthesis, saponification, and purification, alongside critical safety and process optimization considerations essential for transitioning from laboratory to industrial-scale manufacturing.

Introduction and Strategic Importance

This compound (CAS No. 1552-91-6) is a carboxylic acid derivative with significant applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] Its industrial demand necessitates a robust, scalable, and economically viable synthetic process. While several olefination reactions can produce this compound at the lab scale, the challenges of industrial production—cost, safety, waste management, and purity—require a more discerning strategic approach. This guide is designed for researchers, chemists, and process engineers tasked with developing and implementing a large-scale synthesis of this important compound.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound originates from the olefination of cyclohexanone. Several established reactions can achieve this transformation. Here, we analyze the most prominent methods to determine the optimal industrial pathway.

  • The Wittig Reaction: This Nobel Prize-winning reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with a ketone.[3][4] However, its primary drawback on an industrial scale is the formation of triphenylphosphine oxide as a stoichiometric byproduct.[5] This byproduct is often difficult to separate from the main product, leading to complex and costly purification steps.[5]

  • The Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[6][7] The Doebner modification, which uses pyridine as a solvent and catalyst, can directly yield α,β-unsaturated acids via a decarboxylation step.[8] While effective, the use of large quantities of pyridine and potentially high reaction temperatures can pose safety and environmental challenges on a large scale.

  • The Reformatsky Reaction: This method employs an α-halo ester and metallic zinc to form an organozinc reagent, which then adds to the ketone.[9][10][11] The resulting β-hydroxy ester must be subsequently dehydrated to form the desired α,β-unsaturated product.[9] The multi-step nature of this process and the handling of metallic zinc dust present complexities for industrial scale-up.[11][12]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[13][14] This approach offers several distinct advantages for industrial applications:

    • Byproduct Simplicity: The phosphate byproduct (e.g., sodium diethyl phosphate) is water-soluble, allowing for straightforward removal via aqueous extraction.[14]

    • Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than their corresponding phosphorus ylides, often leading to better yields and milder reaction conditions.[14]

    • Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which simplifies product characterization and purification.[13][14]

The Horner-Wadsworth-Emmons Synthesis Workflow

The selected industrial route is a two-stage process beginning with the HWE olefination of cyclohexanone to form an ester intermediate, followed by saponification to yield the final carboxylic acid product.

G cluster_0 Stage 1: HWE Olefination cluster_1 Stage 2: Saponification & Isolation Cyclohexanone Cyclohexanone HWE_Ester Ethyl 2-Cyclohexylideneacetate Cyclohexanone->HWE_Ester 2. Olefination Phosphonoacetate Triethyl Phosphonoacetate Phosphonoacetate->HWE_Ester 1. Deprotonation NaH Sodium Hydride (Base) NaH->Phosphonoacetate Final_Product This compound (Final Product) HWE_Ester->Final_Product Saponification NaOH NaOH (Hydrolysis) HCl HCl (Acidification)

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Materials & Equipment:

Reagent/Material Grade Supplier Notes
Sodium Hydride (60% in mineral oil) Technical Standard Supplier Highly reactive with water.
Triethyl phosphonoacetate ≥98% Standard Supplier Corrosive.
Cyclohexanone ≥99% Standard Supplier Flammable liquid.
Tetrahydrofuran (THF), anhydrous Reagent Standard Supplier Peroxide formation risk.
Toluene Technical Standard Supplier Used for azeotropic removal of water if needed.
Saturated NH₄Cl solution N/A Prepared in-house
Brine (Saturated NaCl solution) N/A Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) Technical Standard Supplier Drying agent.
Equipment
Glass-lined Reactor (e.g., 100 L) With overhead stirrer, temperature probe, condenser, and N₂ inlet.
Addition Funnel For controlled liquid addition.
Heating/Cooling Mantle For temperature regulation.

| Vacuum Pump & Rotary Evaporator | | | For solvent removal. |

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with dry nitrogen for at least one hour to ensure an inert atmosphere.

  • Charge Sodium Hydride: Charge the reactor with anhydrous THF (40 L for a 10 kg batch). With vigorous stirring, carefully add sodium hydride (1.8 kg, 45.0 mol, 1.1 eq) in portions.

  • Phosphonate Addition: Cool the stirred suspension to 0-5 °C using the cooling mantle. Slowly add triethyl phosphonoacetate (10.0 kg, 44.6 mol, 1.0 eq) via the addition funnel over 2-3 hours. CAUTION: This addition is exothermic and generates hydrogen gas, which must be safely vented. [15]Maintain the internal temperature below 10 °C throughout the addition.

  • Ylide Formation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours until hydrogen evolution ceases. The mixture should become a clear or slightly hazy solution.

  • Cyclohexanone Addition: Cool the reaction mixture back down to 0-5 °C. Add cyclohexanone (4.38 kg, 44.6 mol, 1.0 eq) dropwise over 1-2 hours, maintaining the temperature below 10 °C. A gummy precipitate of the phosphate salt may form. [15]6. Reaction Completion: Once the cyclohexanone addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or GC analysis until the cyclohexanone is consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 L) while cooling the reactor in an ice bath.

    • Transfer the mixture to a larger separation vessel. Add water (20 L) and a suitable organic solvent for extraction like ethyl acetate or toluene (30 L).

    • Separate the organic layer. Extract the aqueous layer twice more with the chosen solvent (2 x 15 L).

    • Combine all organic layers and wash with brine (20 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-cyclohexylideneacetate as an oil.

Part B: Saponification to this compound

Procedure:

  • Charge Reactor: Place the crude ethyl 2-cyclohexylideneacetate from Part A into a suitable reactor. Add ethanol (30 L for a 10 kg batch) to dissolve the ester.

  • Base Addition: Prepare a solution of sodium hydroxide (2.7 kg, 67.5 mol, 1.5 eq) in water (15 L) and add it to the reactor.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to below 10 °C.

    • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (approx. 6 L) until the pH is ~1-2. CAUTION: This is an exothermic process.

    • The product will precipitate as a white to off-white solid. [1]5. Isolation: Stir the cold slurry for 1 hour to ensure complete precipitation. Collect the solid product by filtration using a large Büchner funnel or centrifuge.

  • Washing: Wash the filter cake with cold deionized water (3 x 10 L) to remove inorganic salts.

Part C: Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixed solvent system, such as hexane/ethyl acetate or toluene, is often effective. The optimal system should be determined at a small scale.

  • Dissolution: Transfer the crude, washed solid to a clean reactor. Add the minimum amount of the hot primary solvent (e.g., toluene) required to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, cool further to 0-5 °C for several hours to maximize crystal formation.

  • Filtration and Drying: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold hexane. Dry the final product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a white to off-white crystalline solid with a melting point of approximately 91 °C. [2]

Process Parameters and Data Summary

The following table summarizes key parameters for a representative batch size.

ParameterValueNotes
Reactants (HWE Stage) Based on 10 kg of Phosphonate
Triethyl phosphonoacetate10.0 kg (44.6 mol)Limiting Reagent
Sodium Hydride (60%)1.8 kg (45.0 mol)1.1 equivalents
Cyclohexanone4.38 kg (44.6 mol)1.0 equivalents
Reaction Conditions
Solvent (HWE)Anhydrous THF (40 L)
Ylide Formation Temp.0-10 °C, then RTControl exotherm
Olefination Temp.0-10 °C, then RTControl exotherm
Saponification Temp.Reflux (~85 °C)
Product Information
Product NameThis compound[16]
Molecular FormulaC₈H₁₂O₂[16]
Molecular Weight140.18 g/mol [16]
Expected Overall Yield75-85%Based on literature for similar processes.
Purity (Post-Recrystallization)>98%Target purity.

References

  • Pharmaffiliates. This compound. [Link]
  • Cambridge University Press.
  • SATHEE.
  • Wikipedia.
  • The Good Scents Company. cyclohexyl acetic acid, 5292-21-7. [Link]
  • Wikipedia.
  • Organic Chemistry Portal.
  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Chemistry LibreTexts.
  • ResearchGate.
  • YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
  • Google Patents. WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide.
  • J&K Scientific LLC.
  • Organic Chemistry Portal.
  • Organic Syntheses. Cyclohexaneacetic acid, α-cyano. [Link]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
  • CONICET.
  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
  • Study.com. Show how the following can be made starting with cyclohexanone and other reagents necessary. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
  • Chemistry LibreTexts. The Wittig Reaction. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]
  • Chemistry Steps. The Wittig Reaction – Examples and Mechanism. [Link]
  • European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. [Link]
  • Google Patents. US5929277A - Methods of removing acetic acid from cyclohexane in the production of adipic acid.
  • National Institutes of Health (NIH). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]
  • Organic Syntheses.

Sources

Asymmetric Synthesis Involving 2-Cyclohexylideneacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclohexylacetic Acid Derivatives

Chiral 2-cyclohexylacetic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The stereochemistry of the α-carbon is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation. For instance, derivatives of this scaffold are investigated for their potential as analogues of bioactive molecules like Gabapentin, where the stereochemistry significantly influences efficacy.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the asymmetric synthesis of chiral 2-cyclohexylacetic acid derivatives, with a primary focus on the asymmetric hydrogenation of 2-cyclohexylideneacetic acid and its esters.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in the synthesis of chiral 2-cyclohexylacetic acid lies in the stereoselective reduction of the prochiral double bond in this compound or its esters. Two main strategies have proven effective for this transformation:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: This is one of the most efficient methods for the enantioselective reduction of α,β-unsaturated carboxylic acids and esters.[3] Chiral phosphine ligands complexed with transition metals, particularly Rhodium (Rh) and Ruthenium (Ru), are highly effective in creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product.[4][5]

  • Organocatalytic Asymmetric Conjugate Addition: This approach involves the 1,4-addition of a nucleophile to the α,β-unsaturated system, catalyzed by a small organic molecule. While less common for direct hydrogenation, this method is valuable for introducing other functionalities at the β-position in an enantioselective manner. For the purpose of obtaining 2-cyclohexylacetic acid, a subsequent reduction of the introduced group would be necessary.

This guide will focus predominantly on the more direct and widely applicable asymmetric hydrogenation approach.

Workflow for Asymmetric Hydrogenation

The overall workflow for the asymmetric synthesis of chiral 2-cyclohexylacetic acid via hydrogenation can be visualized as follows:

G cluster_0 Substrate Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Product Finalization A Cyclohexanone C Ethyl 2-Cyclohexylideneacetate A->C Horner-Wadsworth-Emmons Reaction B Triethyl Phosphonoacetate B->C D Ethyl 2-Cyclohexylideneacetate G Chiral Ethyl 2-Cyclohexylacetate D->G Enantioselective Reduction E Chiral Catalyst (e.g., Rh-DuPHOS) E->G F H2 (Hydrogen Gas) F->G H Chiral Ethyl 2-Cyclohexylacetate J Chiral 2-Cyclohexylacetic Acid H->J e.g., LiOH, THF/H2O I Hydrolysis G A [Rh(DuPHOS)(Solvent)₂]⁺ C [Rh(DuPHOS)(Substrate)]⁺ A->C Substrate Binding B Substrate Coordination E [Rh(H)₂(DuPHOS)(Substrate)]⁺ C->E H₂ Activation D Oxidative Addition of H₂ G [Rh(H)(DuPHOS)(Alkyl)]⁺ E->G Stereoselective Insertion F Hydride Migration G->A Product Formation & Catalyst Regeneration H Reductive Elimination I Product Release J [Rh(DuPHOS)(Solvent)₂]⁺ G A Ethyl 2-Cyclohexylideneacetate D Chiral Adduct A->D Asymmetric Michael Addition B Nucleophile (e.g., Malonate) B->D C Chiral Organocatalyst C->D F Functionalized Chiral 2-Cyclohexylacetic Acid Derivative D->F e.g., Decarboxylation, Reduction E Further Transformations

Sources

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the catalytic hydrogenation of 2-cyclohexylideneacetic acid to produce cyclohexylacetic acid, a valuable intermediate in the pharmaceutical and flavor industries.[1][2] We delve into the underlying reaction mechanisms, offer a comparative analysis of various catalytic systems, and present a robust, field-proven protocol using palladium on carbon (Pd/C). Furthermore, this guide establishes a self-validating framework by detailing rigorous analytical methods for reaction monitoring, purity assessment, and structural confirmation of the final product. This application note is designed for researchers, chemists, and process development professionals seeking to implement or optimize this critical chemical transformation.

Introduction: The Significance of Saturating an α,β-Unsaturated Acid

The conversion of this compound to cyclohexylacetic acid is a fundamental hydrogenation reaction that eliminates the exocyclic carbon-carbon double bond. The resulting product, cyclohexylacetic acid, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized as a flavoring agent.[1][2][3][4][5] The success of this synthesis hinges on the complete and selective saturation of the alkene moiety without affecting the carboxylic acid group. This process requires a carefully selected catalytic system and optimized reaction conditions to ensure high yield, purity, and process safety.

Mechanistic Principles of Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a process involving the addition of molecular hydrogen (H₂) across double or triple bonds, facilitated by a metal catalyst.[6] The most widely accepted general mechanism for heterogeneous catalysis, such as on the surface of palladium or platinum, is the Horiuti-Polanyi mechanism.[7]

The core steps are as follows:

  • Adsorption of Reactants: Molecular hydrogen and the unsaturated substrate (this compound) diffuse from the bulk solution and adsorb onto the active sites of the catalyst surface. The H-H bond in hydrogen is weakened and cleaved, forming adsorbed hydrogen atoms.[6][8]

  • Stepwise Hydrogen Addition: An adsorbed hydrogen atom is transferred to one of the carbons in the C=C double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface.

  • Second Hydrogen Addition: A second hydrogen atom transfer to the other carbon of the original double bond completes the saturation.[8]

  • Product Desorption: The saturated product, cyclohexylacetic acid, has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.[6]

G cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ Adsorbed_H 2H• (adsorbed) H2->Adsorbed_H Cleavage Substrate C₆H₁₀=CHCOOH Adsorbed_Substrate Substrate (adsorbed) Substrate->Adsorbed_Substrate Product C₆H₁₁CH₂COOH Product_sol Product (solution) Product->Product_sol Intermediate Half-Hydrogenated Intermediate Adsorbed_H->Intermediate 2. First H Addition Adsorbed_Substrate->Intermediate Adsorbed_Product Product (adsorbed) Intermediate->Adsorbed_Product 3. Second H Addition Adsorbed_Product->Product 4. Desorption H2_gas H₂ (gas) H2_gas->H2 1. Adsorption Substrate_sol Substrate (solution) Substrate_sol->Substrate 1. Adsorption

Figure 1: General mechanism for heterogeneous catalytic hydrogenation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and operating conditions. While numerous catalysts can effect this transformation, they offer different advantages.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) 1-5 atm H₂, Room Temp - 50°C, Methanol/EthanolHighly active, cost-effective, excellent for C=C reduction, robust and widely used.Pyrophoric when dry after use; requires careful handling. Can cause hydrogenolysis of sensitive groups (not an issue here).
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-3 atm H₂, Room Temp, Acetic Acid/EthanolVery active, can reduce aromatic rings under harsher conditions.[9]More expensive than palladium. Can be less selective than Pd.
Raney Nickel (Ra-Ni) 50-100 atm H₂, 50-150°CInexpensive, high activity for various reductions.Requires high pressure and temperature. Pyrophoric and contains residual aluminum.
Rhodium (e.g., Rh/C, Wilkinson's Catalyst) 1-10 atm H₂, Room TempVery active under mild conditions, especially for aromatic systems.[9]High cost. Homogeneous variants require product separation.
Iridium-Based (e.g., Ir-SIPHOX) 1-50 atm H₂, Room TempEnables asymmetric hydrogenation for chiral products.[10] Highly efficient.Primarily for enantioselective synthesis; high catalyst cost.
Copper(I)/NHC Complexes 10-50 atm H₂, 25-80°CUses an earth-abundant metal, offering a more sustainable option.[11][12]Often requires higher pressures and temperatures than precious metal catalysts.

For the straightforward saturation of this compound to its non-chiral product, 10% Palladium on Carbon (Pd/C) offers the optimal balance of high reactivity, mild operating conditions, and cost-effectiveness, making it the preferred choice for this application.

Standard Operating Protocol: Hydrogenation using 10% Pd/C

This protocol details a reliable method for the hydrogenation of this compound on a laboratory scale.

4.1. Materials and Equipment

  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (50% wet with water)

  • Solvent: Methanol (MeOH), HPLC grade

  • Hydrogen Source: Hydrogen gas cylinder with regulator (purity ≥ 99.99%)

  • Reaction Vessel: Parr hydrogenator or a heavy-walled glass flask equipped with a magnetic stir bar

  • Filtration: Buchner funnel, filter paper, and a pad of Celite®

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware and safety equipment (safety glasses, lab coat, gloves)

4.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis P1 Dissolve Substrate in Methanol P2 Add wet Pd/C Catalyst to the solution P1->P2 R1 Seal Vessel & Inert (3x N₂/Vacuum Cycles) P2->R1 Transfer to Reaction Vessel R2 Pressurize with H₂ (e.g., 50 PSI) R1->R2 R3 Stir vigorously at RT (Monitor H₂ uptake) R2->R3 W1 Vent H₂ & Purge with N₂ R3->W1 Reaction Complete W2 Filter through Celite® (Keep pad wet with solvent!) W1->W2 W3 Rinse catalyst pad with Methanol W2->W3 W4 Evaporate solvent (Rotary Evaporator) W3->W4 A1 Dry product under vacuum W4->A1 A2 Characterize: NMR, GC-MS, HPLC A1->A2

Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.

4.3. Detailed Procedure

  • Charging the Vessel: In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration). To the resulting solution, add 10% Pd/C (50% wet) catalyst. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.

  • Inerting the Atmosphere: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (Nitrogen or Argon) and then venting to atmospheric pressure. Repeat this cycle at least three times to remove all oxygen.

  • Introducing Hydrogen: After the final inert gas purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 PSI or 3.4 atm).

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by observing the pressure drop from the hydrogen gauge, indicating H₂ consumption. The reaction is generally complete within 2-6 hours.

  • Reaction Completion and Work-up: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the vessel three times with inert gas.

  • Catalyst Filtration (Critical Safety Step): Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol. Under a stream of inert gas or ensuring the pad remains wet at all times , filter the reaction mixture through the Celite®. Dry palladium catalyst can be pyrophoric and ignite in the presence of air. Rinse the reaction vessel and the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.

  • Purification (If Necessary): If needed, the crude cyclohexylacetic acid can be further purified by recrystallization from a suitable solvent like hexanes.

Analytical Methods for Validation and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and yield of the final product. A multi-technique approach ensures a self-validating protocol.

Analytical TechniquePurposeExpected Result for Successful Reaction
¹H & ¹³C NMR Structural ConfirmationDisappearance of the vinylic proton signal (~5.8 ppm) from the starting material. Appearance of new aliphatic CH and CH₂ signals.
GC-MS Purity Assessment & Impurity IDA major peak corresponding to the mass of cyclohexylacetic acid (142.20 g/mol ) and its fragmentation pattern.[5] Absence of the starting material peak.
HPLC-UV High-Resolution Purity QuantificationA single major peak for the product. Purity is calculated based on peak area percentage.[1]
FTIR Spectroscopy Functional Group AnalysisDisappearance of the C=C alkene stretch (~1650 cm⁻¹). Retention of the broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the carboxylic acid.
Acid-Base Titration Assay of Total AcidityA quantitative measure of the carboxylic acid content, providing an overall purity value.[1]

5.1. Protocol: Purity Determination by HPLC-UV

This protocol provides a standard method for assessing the purity of the final cyclohexylacetic acid product.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point is 65:35 Water/Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~25 mg of the dried product into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by dividing the peak area of cyclohexylacetic acid by the total area of all observed peaks.

Conclusion

The catalytic hydrogenation of this compound is a robust and highly efficient transformation. By employing a standard heterogeneous catalyst like 10% Pd/C under mild conditions, high yields of pure cyclohexylacetic acid can be reliably achieved. The protocols outlined in this guide, from reaction execution to comprehensive analytical validation, provide a complete framework for researchers and drug development professionals. Adherence to the described safety procedures, particularly during catalyst handling, is essential for a successful and safe operation.

References

  • Validating the Purity of Cyclohexaneacetic Acid: A Comparative Guide to Titration and Chrom
  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsatur
  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Royal Society of Chemistry.
  • Cyclohexylacetic acid | 5292-21-7. ChemicalBook.
  • Cyclohexaneacetic acid = 98 5292-21-7. Sigma-Aldrich.
  • Cyclohexylacetic acid CAS#: 5292-21-7. ChemicalBook.
  • Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv.
  • Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO 4 -Sepiolite Supports. MDPI.
  • Hydrogenation C
  • Catalytic hydrogenation: Mechanism and Applic
  • Catalytic Hydrogen
  • Cyclohexaneacetic acid. PubChem.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
  • The Art of Heterogeneous Catalytic Hydrogen
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur

Sources

Application Notes and Protocols for the Analytical Derivatization of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Cyclohexylideneacetic Acid

This compound (C₈H₁₂O₂) is a key intermediate in various synthetic pathways and a potential impurity in pharmaceutical manufacturing.[1][2][3] Its accurate quantification is paramount for process optimization, quality control, and safety assessment. However, the inherent chemical properties of this α,β-unsaturated carboxylic acid—namely its polarity and relatively low volatility—present significant challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4]

Direct GC analysis of carboxylic acids often results in poor chromatographic performance, characterized by broad, tailing peaks due to the polar carboxyl group interacting with the stationary phase and active sites within the GC system.[4][5] This leads to low sensitivity and poor reproducibility. For HPLC analysis, this compound lacks a strong chromophore, resulting in poor sensitivity with standard UV-Vis detection.

To overcome these limitations, chemical derivatization is an essential strategy. This process modifies the analyte to improve its analytical properties without altering its fundamental structure for quantification. This guide provides a detailed examination of derivatization strategies for this compound, offering field-proven insights and step-by-step protocols for both GC-MS and HPLC analysis.

I. Rationale for Derivatization: Enhancing Analyte Performance

The primary goals of derivatizing this compound are twofold, tailored to the specific analytical technique:

  • For Gas Chromatography (GC) Analysis: The core objective is to increase the analyte's volatility and thermal stability.[5] This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[6][7] This transformation minimizes interactions with the chromatographic system, resulting in sharper, more symmetrical peaks and thus, improved resolution and sensitivity.[5] The most common and effective methods for carboxylic acids are silylation and esterification .[4]

  • For High-Performance Liquid Chromatography (HPLC) Analysis: The main goal is to enhance detection sensitivity.[8][9] This is accomplished by attaching a fluorescent tag (a fluorophore) to the carboxyl group.[8][10] This allows for the use of a fluorescence detector, which offers significantly higher sensitivity and selectivity compared to standard UV-Vis detection, enabling the quantification of trace amounts of the analyte.[9][11]

II. Derivatization for GC-MS Analysis: Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[5][7] The process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, forming a volatile and thermally stable TMS ester.[6]

Causality of Experimental Choices:
  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a preferred silylating reagent due to its high reactivity and the volatile nature of its byproducts, which elute with the solvent front and do not interfere with the analysis.[12][13] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, especially for analytes that are difficult to silylate.[6][12]

  • Solvent: An aprotic solvent like pyridine or acetonitrile is used to dissolve the analyte and reagents without interfering with the silylation reaction. Pyridine can also act as an acid scavenger, driving the reaction to completion.

  • Temperature and Time: Heating the reaction mixture accelerates the derivatization process, ensuring complete conversion within a reasonable timeframe.[14] Optimization of temperature and time is crucial to prevent degradation of the analyte or derivative.

Workflow for Silylation of this compound```dot

// Nodes A [label="Sample Preparation\n(Dry Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Silylating Reagent\n(BSTFA + 1% TMCS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubation\n(e.g., 70°C for 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="In aprotic solvent\n(e.g., Pyridine)"]; B -> C [label="Vortex & Heat"]; C -> D [label="Inject aliquot"]; }

Caption: Workflow for HPLC-FLD analysis via fluorescence labeling.

Protocol 2: Fluorescence Labeling with 9-Chloromethyl Anthracene

Materials:

  • This compound standard or sample solution

  • 9-Chloromethyl anthracene

  • Tetrabutylammonium bromide (catalyst)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a fluorescence detector (FLD)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Reagent Preparation: Prepare a solution of 9-chloromethyl anthracene in acetonitrile and a separate solution of tetrabutylammonium bromide in acetonitrile.

  • Derivatization: In a reaction vial, mix 100 µL of the sample solution, 200 µL of the 9-chloromethyl anthracene solution, and 100 µL of the tetrabutylammonium bromide solution.

  • Reaction: Tightly cap the vial and heat at 50°C for 50 minutes in a heating block or water bath. 5[10]. Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for injection into the HPLC-FLD system. Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 410 nm.

[10]| Parameter | Condition | Rationale | | :--- | :--- | :--- | | Reagent | 9-Chloromethyl anthracene | Forms highly fluorescent ester derivative. |[10] | Catalyst | Tetrabutylammonium bromide | Facilitates the nucleophilic substitution reaction. |[10] | Solvent | Acetonitrile | Aprotic polar solvent suitable for the reaction. |[10] | Temperature | 50°C | Optimizes reaction rate. |[10] | Time | 50 minutes | Ensures complete derivatization. |[10]

IV. Method Validation and Trustworthiness

Every protocol described herein must be validated for its intended purpose. A self-validating system includes:

  • Calibration Curve: A calibration curve should be generated using derivatized standards of known concentrations to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Specificity: Analyze a blank sample (matrix without the analyte) and a derivatized blank to ensure no interfering peaks are present at the retention time of the derivatized this compound.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the method's precision (as relative standard deviation, RSD) and accuracy (as percent recovery).

  • Stability: The stability of the derivatized product should be assessed over time to define the window for analysis after preparation.

V. Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive quantification by GC-MS and HPLC. Silylation with BSTFA effectively enhances volatility for GC-MS analysis, while fluorescence labeling with reagents like 9-chloromethyl anthracene provides the necessary sensitivity for HPLC-FLD analysis. The choice of method depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix. By understanding the causality behind the experimental choices and adhering to rigorous validation, researchers can develop robust and trustworthy analytical methods for this important compound.

References

  • Imaizumi, N., et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Xie, Z., et al. (2008). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 46(8), 709-713. [Link]
  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]
  • Gelest, Inc. (n.d.).
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  • Google Patents. (n.d.).
  • Hrncirova, L., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 327-334. [Link]
  • Hrncirova, L., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 327-334. [Link]
  • Psillakis, E., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Shimadzu. (n.d.). Introduction to HPLC. [Link]
  • Marquis, B. J., et al. (2014). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • LibreTexts Chemistry. (2021).
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  • Kubiliene, L., et al. (2015). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 26(2), 110-116. [Link]
  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 45(21), 3567-3574. [Link]
  • Google Patents. (n.d.).
  • Panda, S. K. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of ChemTech Research, 4(1), 353-363. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Wüthrich, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1163-1175. [Link]
  • Baranov, M. S., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(38), 7848-7853. [Link]
  • Baranov, M. S., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. [Link]
  • Mary, Y. S., et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure, 1225, 129107. [Link]
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Application Notes and Protocols for the Use of 2-Cyclohexylideneacetic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers and scientists on the potential applications of 2-cyclohexylideneacetic acid in polymer synthesis. While this monomer is not extensively documented in existing polymer literature, its chemical structure, featuring both a polymerizable exocyclic double bond and a reactive carboxylic acid moiety, presents intriguing possibilities for creating novel polymers with unique properties. This document outlines hypothetical yet scientifically grounded protocols for its use in both radical polymerization and polycondensation reactions, providing a robust starting point for further research and development.

Introduction to this compound

This compound (CAS No. 1552-91-6) is an organic compound with the molecular formula C8H12O2.[1][2] Its structure consists of a cyclohexane ring with an exocyclic double bond to an acetic acid group. This unique combination of a bulky, hydrophobic cyclohexyl group and a polar, functional carboxylic acid makes it a promising candidate for the synthesis of specialty polymers. The key reactive sites for polymerization are the carbon-carbon double bond, which can undergo addition polymerization, and the carboxylic acid group, which can participate in condensation reactions.

Key Physicochemical Properties:

  • Molecular Weight: 140.18 g/mol [3]

  • Appearance: Colorless liquid[1]

  • Melting Point: 92-94 °C[3]

  • Boiling Point: 281.6 °C at 760 mmHg[1]

Application Note I: Free-Radical Polymerization of this compound

Principle and Rationale

The exocyclic double bond in this compound is susceptible to free-radical polymerization, a common and versatile method for synthesizing a wide variety of polymers.[4][5] This process involves three main stages: initiation, propagation, and termination.[6] An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate free radicals, which then attack the double bond of the monomer, initiating a chain reaction. The bulky cyclohexyl group is expected to influence the polymer's properties, potentially leading to a high glass transition temperature (Tg) and amorphous characteristics. The pendant carboxylic acid groups can be further modified post-polymerization or can be used to impart hydrophilicity and functionality to the polymer backbone.

Experimental Protocol: Synthesis of Poly(this compound) via Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve 10 g (71.3 mmol) of this compound in 50 mL of anhydrous DMF.

  • Initiator Addition: Add 0.117 g (0.713 mmol) of AIBN to the solution (for a monomer to initiator ratio of 100:1).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under an inert atmosphere.

  • Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the conversion of the monomer by ¹H NMR spectroscopy (observing the disappearance of the vinyl proton signals).

  • Termination and Precipitation: After 24 hours (or when the desired conversion is reached), terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Data Presentation: Reaction Parameters
ParameterValueRationale
Monomer Concentration1.43 MA common concentration for solution polymerization.
Monomer:Initiator Ratio100:1A typical ratio to achieve a moderate molecular weight.
SolventAnhydrous DMFA polar aprotic solvent that can dissolve both the monomer and the resulting polymer.
Temperature70 °CA suitable temperature for the thermal decomposition of AIBN.[4]
Reaction Time24 hoursAn estimated time for achieving high monomer conversion.
Visualization: Workflow and Mechanism

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer Dissolve Monomer in DMF Initiator Add AIBN Monomer->Initiator Degas Freeze-Pump-Thaw Initiator->Degas React Heat to 70°C under Inert Gas Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for the radical polymerization of this compound.

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ Monomer Monomer 2 R•->Monomer R• R• R•->Monomer + Monomer-R• Monomer-R• Monomer->Monomer-R• Monomer(n) Monomer(n) Monomer-R•->Monomer(n) + n Monomer Monomer-R•->Monomer(n) Polymer-R• Polymer-R• Monomer(n)->Polymer-R• 2 Polymer-R• 2 Polymer-R• Polymer-R•->2 Polymer-R• Combination or Disproportionation Polymer-R•->2 Polymer-R• Dead Polymer Dead Polymer 2 Polymer-R•->Dead Polymer

Caption: Mechanism of free-radical polymerization.

Application Note II: Synthesis of Polyesters via Polycondensation

Principle and Rationale

The carboxylic acid group of this compound can be utilized in step-growth polymerization, specifically polycondensation, to form polyesters.[7] This reaction involves the condensation of the carboxylic acid with a diol, in the presence of an acid catalyst, to form ester linkages with the elimination of water. By using a diol as a co-monomer, a linear polyester can be synthesized. The resulting polyester would have the bulky cyclohexylidene group directly attached to the polymer backbone, which is expected to impart rigidity, thermal stability, and unique solubility characteristics.

Experimental Protocol: Synthesis of a Polyester from this compound and 1,6-Hexanediol

Materials:

  • This compound (monomer A)

  • 1,6-Hexanediol (monomer B)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent for azeotropic water removal)

  • Chloroform (solvent for precipitation)

  • Methanol (non-solvent)

  • Dean-Stark apparatus, condenser, and heating mantle

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 14.02 g (0.1 mol) of this compound, 11.82 g (0.1 mol) of 1,6-hexanediol, and 0.19 g (1 mol%) of p-toluenesulfonic acid.

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Polycondensation: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap (typically 6-8 hours).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the toluene using a rotary evaporator.

  • Polymer Isolation: Dissolve the viscous residue in a minimal amount of chloroform and precipitate the polyester by pouring the solution into 500 mL of cold methanol.

  • Purification: Filter the precipitated polymer and wash it with methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the polyester in a vacuum oven at 50 °C to a constant weight.

Data Presentation: Reaction Parameters
ParameterValueRationale
Monomer Ratio (A:B)1:1Equimolar ratio is required for high molecular weight in step-growth polymerization.
Catalystp-Toluenesulfonic acidA common and effective acid catalyst for esterification.
SolventTolueneForms an azeotrope with water, facilitating its removal and driving the reaction to completion.
TemperatureReflux (110-120 °C)Sufficient temperature for the esterification reaction and azeotropic distillation.
Reaction Time6-8 hoursTypically sufficient for the complete removal of water.
Visualization: Workflow and Mechanism

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_isolation Isolation & Purification Charge Charge Monomers, Catalyst, and Toluene Reflux Heat to Reflux with Dean-Stark Trap Charge->Reflux Remove_H2O Azeotropic Removal of Water Reflux->Remove_H2O Remove_Solvent Remove Toluene Remove_H2O->Remove_Solvent Precipitate Precipitate in Methanol Remove_Solvent->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Workflow for the polycondensation of this compound.

Polycondensation_Mechanism Monomer A\n(Diacid) Monomer A (Diacid) Ester Linkage Ester Linkage Monomer A\n(Diacid)->Ester Linkage + Monomer B (Diol) - H2O Oligomer Oligomer Ester Linkage->Oligomer Repeat Polymer Polymer Oligomer->Polymer n times

Caption: Simplified mechanism of polyester formation.

Characterization of Polymers

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer (e.g., disappearance of the C=C bond in radical polymerization, formation of the C=O ester bond in polycondensation).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

This compound presents a versatile platform for the synthesis of novel polymers through both radical and condensation polymerization pathways. The protocols detailed in these application notes provide a solid foundation for exploring the synthesis and properties of these new materials. The resulting polymers, with their unique combination of a bulky aliphatic ring and a functional acid or ester group, are anticipated to have interesting properties that could be beneficial in various applications, including specialty coatings, adhesives, and advanced materials. Further research is encouraged to optimize these reactions and fully characterize the resulting polymers.

References

  • Pharmaffiliates. (n.d.). This compound.
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  • PubChem. (n.d.). Methyl 2-cyclohexylideneacetate.
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  • YouTube. (2021, November 17). Ring Opening Polymerization, Copolymers [Video].
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  • ResearchGate. (2018). Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1956-1963.
  • MDPI. (n.d.). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Polymers, 10(10), 1143.
  • MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 28(14), 5408.
  • eScholarship.org. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations.
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  • ResearchGate. (n.d.). Click Chemistry with Poly(2-oxazoline)s.

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Reaction kinetics of 2-Cyclohexylideneacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Kinetics of 2-Cyclohexylideneacetic Acid Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and reaction kinetics of this compound. This α,β-unsaturated carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. A thorough understanding of its formation kinetics is paramount for optimizing reaction yields, controlling isomeric purity, and ensuring scalable, reproducible manufacturing processes.

This guide eschews a rigid template, instead focusing on the core chemical principles and practical methodologies. We will explore the primary synthetic routes, delve into their mechanisms, and provide detailed protocols for both synthesis and kinetic analysis, grounded in established chemical literature.

Foundational Synthetic Strategies & Mechanistic Underpinnings

The synthesis of this compound primarily involves olefination reactions, where a carbon-carbon double bond is formed by coupling cyclohexanone with a two-carbon unit. The choice of methodology profoundly impacts reaction efficiency, stereoselectivity, and scalability. We will discuss three cornerstone methods: the Knoevenagel Condensation, the Horner-Wadsworth-Emmons reaction, and the Peterson Olefination.

The Knoevenagel Condensation: A Classic Route

The Knoevenagel condensation is a versatile and widely used method for C-C bond formation.[1][2] It involves the reaction of a carbonyl compound (cyclohexanone) with a compound possessing an active methylene group (e.g., malonic acid or cyanoacetic acid), catalyzed by a weak base like piperidine or ammonium acetate.[3][4][5]

Mechanism and Causality: The reaction proceeds through a series of equilibrium steps. The basic catalyst deprotonates the active methylene compound to form a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, forming a β-hydroxy intermediate (an aldol-type adduct).[2] This intermediate is rarely isolated as it readily undergoes dehydration (elimination of water) to yield the more stable, conjugated α,β-unsaturated product. If malonic acid is used, a subsequent decarboxylation step, often induced by heating, yields the final this compound.[4] The use of a Dean-Stark apparatus to remove water is a common and critical choice, as it drives the equilibrium towards the product, thereby increasing the overall yield.[4]

Knoevenagel_Mechanism cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Attack cluster_elimination Step 3: Dehydration & Decarboxylation Methylene CH₂(COOH)₂ (Malonic Acid) Carbanion ⁻CH(COOH)₂ (Carbanion) Methylene->Carbanion Deprotonation Base Base (B:) ProtonatedBase BH⁺ Cyclohexanone Cyclohexanone Carbanion->Cyclohexanone Adduct Aldol Adduct (β-hydroxy intermediate) Cyclohexanone->Adduct Attack on C=O Adduct_elim Aldol Adduct Adduct->Adduct_elim Unsaturated Cyclohexylidene- malonic Acid Product 2-Cyclohexylidene- acetic Acid Unsaturated->Product - CO₂ (Heat) Adduct_elim->Unsaturated - H₂O

Caption: Mechanism of the Knoevenagel Condensation.
The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[6] These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, offering distinct advantages, including simpler purification as the dialkylphosphate byproduct is water-soluble.[6][7] The reaction is renowned for producing predominantly E-alkenes.[6][7]

Mechanism and Causality: The reaction begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) using a base like sodium hydride (NaH) to form the phosphonate carbanion. The nucleophilic addition of this carbanion to the cyclohexanone carbonyl is the rate-limiting step.[6] This addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate salt. The stereochemical outcome is dictated by steric factors in the transition state, which favors the formation of the thermodynamically more stable E-isomer.[8]

HWE_Mechanism cluster_ylide Step 1: Ylide Formation cluster_cycloaddition Step 2: Nucleophilic Addition cluster_elimination Step 3: Elimination Phosphonate (EtO)₂P(O)CH₂COOEt Ylide (EtO)₂P(O)⁻CHCOOEt Phosphonate->Ylide Deprotonation Base NaH Cyclohexanone Cyclohexanone Ylide->Cyclohexanone Betaine Betaine Intermediate Cyclohexanone->Betaine Attack on C=O Betaine_elim Betaine Intermediate Betaine->Betaine_elim Oxaphosphetane Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct Betaine_elim->Oxaphosphetane Ring Closure

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
The Peterson Olefination

This method employs α-silyl carbanions to react with ketones or aldehydes.[9][10] A key advantage of the Peterson olefination is the potential to isolate the intermediate β-hydroxysilane, allowing for stereoselective control over the final alkene product.[9] Treating the intermediate with acid results in anti-elimination, while base treatment leads to syn-elimination, often yielding opposite alkene isomers.[9][11]

Mechanism and Causality: The α-silyl carbanion is generated and adds to cyclohexanone to form a diastereomeric mixture of β-hydroxysilane intermediates. These can be separated. The subsequent elimination step dictates the stereochemistry. Acidic conditions protonate the hydroxyl group, which leaves as water in an E2-like anti-elimination. Basic conditions involve deprotonation of the hydroxyl group to form an alkoxide, which coordinates to the silicon atom, forming a transient four-membered ring that undergoes a concerted syn-elimination.[12]

Peterson_Olefination cluster_acid Acidic Elimination cluster_base Basic Elimination start α-Silyl Carbanion + Cyclohexanone intermediate β-Hydroxysilane Intermediate start->intermediate acid_path Protonation of OH intermediate->acid_path H⁺ base_path Deprotonation of OH intermediate->base_path Base anti_elim Anti-Elimination acid_path->anti_elim product_E trans-Alkene (E) anti_elim->product_E syn_elim Syn-Elimination base_path->syn_elim product_Z cis-Alkene (Z) syn_elim->product_Z

Caption: Stereodivergent pathways of the Peterson Olefination.

Protocols for Synthesis and Kinetic Analysis

A robust kinetic study requires a reliable synthetic protocol and a precise analytical method to monitor the reaction's progress.

Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the condensation of cyclohexanone and cyanoacetic acid, followed by hydrolysis and decarboxylation.[4]

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)[4]

  • Ammonium acetate (0.04 mole, catalyst)[4]

  • Toluene or Benzene (solvent)

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Heating mantle, magnetic stirrer

Procedure:

  • Setup: To a 500-mL round-bottom flask, add cyclohexanone, cyanoacetic acid, ammonium acetate, and 100 mL of toluene.[4] Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected (approximately 2-3 hours).[4] This indicates the completion of the condensation/dehydration step.

  • Workup (Intermediate): Cool the reaction mixture. The resulting intermediate is cyclohexylidenecyanoacetic acid, which can be carried forward.

  • Hydrolysis & Decarboxylation: Add an aqueous acid solution (e.g., 6M H₂SO₄) to the reaction mixture and heat to reflux to hydrolyze the nitrile and cyanoacetic acid derivative, followed by decarboxylation to yield this compound.

  • Purification: After cooling, extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.

Protocol: General Workflow for Kinetic Monitoring

To study the reaction kinetics, the concentration of a key reactant or product must be measured over time. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.[13]

Workflow:

  • Reaction Setup: Assemble the reaction as described in the synthetic protocol in a jacketed reactor vessel connected to a circulating water bath to maintain a constant temperature (e.g., 80.0 ± 0.1 °C).

  • Initiation & Sampling: Start vigorous stirring and begin timing (t=0) upon adding the final reagent or reaching the target temperature. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., 900 µL of ice-cold acetonitrile or a buffer solution that neutralizes the catalyst). This instantly stops the reaction.

  • Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.

  • HPLC Analysis: Inject a known volume of the prepared sample onto a calibrated HPLC system. Use a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation of reactants, intermediates, and products. Detection is typically done with a UV detector at a wavelength where the product or reactant has a strong absorbance.

  • Data Processing: Integrate the peak areas from the chromatograms. Using a pre-established calibration curve, convert the peak areas into concentrations.

  • Kinetic Analysis: Plot concentration versus time. From these plots, determine the initial reaction rate. By varying the initial concentrations of reactants and catalyst, the rate law and reaction order with respect to each component can be determined. Performing the experiment at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation.

Caption: General experimental workflow for a kinetic study.

Data Presentation and Interpretation

Organizing kinetic data into tables is crucial for clear interpretation and comparison. By determining the rate constant (k) at various temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to find the activation energy (Ea).

Table 1: Example Kinetic Data for Knoevenagel Condensation

Temperature (°C)Temperature (K)1/T (K⁻¹)Initial Rate (M/s)Rate Constant, k (M⁻¹s⁻¹)
70343.150.002911.25 x 10⁻⁴0.0125
80353.150.002832.55 x 10⁻⁴0.0255
90363.150.002754.98 x 10⁻⁴0.0498
100373.150.002689.11 x 10⁻⁴0.0911
Note: Data are hypothetical, assuming a second-order reaction: Rate = k[Cyclohexanone][Active Methylene Cmpd].

References

  • Analytical Methods for 2-Butoxyethanol and its Metabolites. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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  • Peterson Olefination. (n.d.). Organic Chemistry Portal. [Link]
  • Peterson olefin
  • The Peterson Olefination Reaction. (n.d.). Organic Reactions. [Link]
  • Synthesis of α,β-unsaturated carbonyl compounds by successive rearrangement and peterson olefination of β′-hydroxy-α,β-epoxysilanes. (n.d.). RSC Publishing. [Link]
  • Cyclohexaneacetic acid, α-cyano. (n.d.). Organic Syntheses Procedure. [Link]
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
  • A Mechanistic study of the Knoevenagel Condensation Reaction. (n.d.).
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
  • Knoevenagel Condensation. (n.d.). Cambridge University Press. [Link]
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Side reactions in the synthesis of 2-Cyclohexylideneacetic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural outlines to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Overview of Synthetic Strategies

The synthesis of this compound typically involves an olefination reaction with cyclohexanone as the starting material. Several robust methods exist, each with its own set of advantages and potential pitfalls. The most common pathways include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation.

Synthesis_Pathways start Cyclohexanone prod This compound start->prod Horner-Wadsworth-Emmons (HWE) [High (E)-Selectivity, Easy Workup] start->prod Wittig Reaction [Forms PPh3O byproduct] start->prod Knoevenagel Condensation [Followed by Decarboxylation] reagent_hwe HWE Reagent (e.g., Triethyl phosphonoacetate) reagent_hwe->start reagent_wittig Wittig Reagent (e.g., Ylide from Ethyl bromoacetate) reagent_wittig->start reagent_knoev Active Methylene Cmpd. (e.g., Malonic Acid) reagent_knoev->start

Caption: Key synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and actionable solutions.

Q1: My reaction yields a complex mixture with a significant amount of a higher molecular weight byproduct. What is causing the self-condensation of my cyclohexanone?

A1: This is the most common side reaction and is almost always an Aldol self-condensation of the cyclohexanone starting material.[1] In the presence of a sufficiently strong base, cyclohexanone can be deprotonated at its α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule. The resulting aldol adduct can then dehydrate to form 2-(1-cyclohexenyl)cyclohexanone and its isomer, 2-cyclohexylidenecyclohexanone.[1][2]

Root Causes & Solutions:

  • Inappropriate Base Strength: The use of very strong bases (e.g., n-BuLi, LDA) to generate the nucleophile for a Wittig or HWE reaction can also deprotonate cyclohexanone, especially if addition rates or temperatures are not well-controlled. In a Knoevenagel condensation, using a strong base instead of a weakly basic amine catalyst will strongly promote self-condensation.[3][4]

    • Solution (HWE/Wittig): Add the aldehyde or ketone slowly to the pre-formed solution of the phosphonate carbanion or ylide at a low temperature (e.g., 0 °C or -78 °C).[5] This ensures the intended nucleophile is consumed as it is introduced, minimizing its opportunity to act as a base towards the ketone. For base-sensitive substrates, consider milder conditions like the Masamune-Roush conditions (LiCl with an amine base like DBU) for HWE reactions.[6][7]

    • Solution (Knoevenagel): Use a weak amine catalyst, such as piperidine or pyridine, which is basic enough to deprotonate the active methylene compound (e.g., malonic acid) but not the cyclohexanone.[3][4]

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired self-condensation.

    • Solution: Maintain a low temperature during the addition of cyclohexanone and allow the reaction to warm slowly to room temperature. Some HWE reactions can benefit from gentle heating, but this should be optimized carefully.[6]

Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

A2: The stereochemical outcome of the olefination is determined by the mechanism of the reaction and the stability of the intermediates. The Horner-Wadsworth-Emmons reaction is generally highly (E)-selective due to thermodynamic control.[8][9] Stabilized Wittig ylides also favor the (E)-alkene.[10]

Factors Influencing Stereoselectivity:

  • Reaction Type: The HWE reaction is intrinsically more (E)-selective than the traditional Wittig reaction. The phosphate byproduct is easily eliminated, and the reaction often proceeds under thermodynamic control, favoring the more stable trans-(E)-alkene.[9]

    • Solution: If you are using a Wittig reaction and struggling with selectivity, switching to an HWE protocol is the most effective solution.

  • Reaction Conditions (HWE):

    • Cation: The choice of cation associated with the phosphonate carbanion is critical. Lithium and sodium bases generally favor the (E)-alkene.[6]

    • Temperature: Higher reaction temperatures can sometimes increase (E)-selectivity by ensuring the intermediates reach thermodynamic equilibrium.[6]

    • Solvent: Aprotic polar solvents like THF are standard.[6]

    • Reagent Structure: Phosphonates with bulkier ester groups can sometimes enhance (E)-selectivity.

Q3: I'm having extreme difficulty removing the triphenylphosphine oxide (PPh₃O) byproduct from my Wittig reaction product.

A3: This is a classic and significant drawback of the Wittig reaction. Triphenylphosphine oxide is a highly polar, high-boiling point solid that is often sparingly soluble in common organic solvents, making its removal by standard extraction or distillation challenging.[11] It frequently co-purifies with the desired product during column chromatography.

Solutions for PPh₃O Removal:

  • Switch to HWE Reaction: The most effective solution is to avoid the problem altogether by using the Horner-Wadsworth-Emmons reaction. The phosphate byproduct (e.g., diethyl phosphate) is ionic and readily removed by a simple aqueous wash.[9]

  • Precipitation/Crystallization: After the reaction, try precipitating the PPh₃O by adding a non-polar solvent like hexane or a mixture of ether and hexane and cooling the solution. The PPh₃O will often crash out and can be removed by filtration.

  • Modified Workup: Converting PPh₃O to a more soluble salt has been reported. One method involves treating the crude reaction mixture with MgCl₂ or CaCl₂ to form a complex that is more soluble in water.

Q4: My Knoevenagel condensation is giving me isomeric byproducts. How do I ensure I only get the α,β-unsaturated product?

A4: When using starting materials like cyanoacetic acid, the reaction proceeds through a Knoevenagel condensation to form cyclohexylidenecyanoacetic acid, which is then decarboxylated.[12][13] During this process, there can be an equilibrium between the desired α,β-unsaturated product and the isomeric β,γ-unsaturated product.

Controlling Isomerization:

  • Thermodynamic Control: The α,β-unsaturated isomer (this compound) is the thermodynamically more stable product due to the conjugation between the double bond and the carboxylic acid group.

    • Solution: Ensure the decarboxylation step is conducted under conditions that allow for equilibration. The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent and catalyst, often facilitates both condensation and decarboxylation, leading cleanly to the conjugated product.[3][14] Careful control over the heating temperature during decarboxylation is crucial to favor the desired isomer.[12]

Q5: I see an unexpected white solid byproduct in my Knoevenagel reaction that used ammonium acetate as a catalyst.

A5: When ammonium acetate is used as the catalyst, particularly in the condensation of cyclohexanone with cyanoacetic acid, it can lead to the formation of acetamide as a byproduct.[12][13]

Solution:

  • Aqueous Workup: This is a straightforward issue to resolve. Acetamide is soluble in water. The byproduct can be effectively removed by washing the reaction mixture with water during the workup procedure.[12][13]

Troubleshooting Summary Table

Problem Possible Cause(s) Recommended Solutions
Low Yield, Multiple Spots on TLC Self-condensation of cyclohexanone • Use a weaker base (e.g., K₂CO₃, DBU/LiCl).[7][15]• Pre-form the nucleophile at low temp, then add cyclohexanone slowly.[5]• For Knoevenagel, use a weak amine catalyst (piperidine, pyridine).[3]
Mixture of E/Z Isomers Sub-optimal olefination conditions • Switch from Wittig to Horner-Wadsworth-Emmons (HWE) reaction.[9]• In HWE, use Na⁺ or Li⁺ based bases (e.g., NaH).[6]• Optimize temperature; higher temps can favor the thermodynamic (E)-product.[6]
Product is Contaminated with PPh₃O Inherent byproduct of Wittig reaction • Use the HWE reaction to avoid PPh₃O formation entirely.[9]• Precipitate PPh₃O from the crude mixture using a non-polar solvent (hexane).• Purify by careful column chromatography with an optimized solvent system.
Formation of β,γ-Unsaturated Isomer Incomplete equilibration during decarboxylation • Use pyridine as a solvent/catalyst (Doebner modification) to promote clean decarboxylation to the conjugated product.[14]• Ensure sufficient heating/reaction time to allow for isomerization to the more stable α,β-product.[12]

Optimized Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is designed to maximize the yield of (E)-2-Cyclohexylideneacetic acid ethyl ester while minimizing side reactions. The subsequent hydrolysis to the carboxylic acid is a standard procedure.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate[16]

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This step pre-forms the phosphonate carbanion.[6]

  • Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise over 20-30 minutes. This slow addition to the cooled, pre-formed nucleophile is critical to prevent the self-condensation of cyclohexanone.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The aqueous washes will remove the diethyl phosphate byproduct.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-cyclohexylideneacetate.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome issue1 Low Yield & Complex Mixture start->issue1 issue2 Product is E/Z Mixture start->issue2 issue3 Difficult Purification (Wittig Byproduct) start->issue3 cause1 Self-Condensation of Cyclohexanone issue1->cause1 Likely Cause cause2 Poor Stereocontrol issue2->cause2 Likely Cause cause3 Inherent PPh3O Formation issue3->cause3 Likely Cause sol1a Use Weaker Base / Milder Conditions (e.g., DBU/LiCl) cause1->sol1a Solution sol1b Pre-form Nucleophile; Slowly Add Ketone at Low Temp cause1->sol1b Solution sol2 Switch to HWE Reaction from Wittig cause2->sol2 Primary Solution sol3 Optimize HWE Conditions (NaH base, THF solvent) cause2->sol3 Optimization sol4 Precipitate PPh3O with Hexane or Switch to HWE cause3->sol4 Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
  • ResearchGate. Optimization of the HWE reaction conditions. [Link]
  • ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. [Link]
  • YouTube. Wittig Reaction Mechanism. [Link]
  • ResearchGate. Optimization of reaction conditions for the synthesis of 1. [Link]
  • Wikipedia.
  • NIH National Library of Medicine. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
  • Wikipedia.
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  • L.S.College, Muzaffarpur.
  • Cambridge University Press.
  • NROChemistry.
  • Organic Syntheses. Cyclohexaneacetic acid, α-cyano. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal.
  • ACS Publications. Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas. [Link]
  • Royal Society of Chemistry.

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Technical Support Center: Crystallization of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crystallization of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid ("oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. This phenomenon often occurs when the solution is highly supersaturated, and the temperature of the solution is above the melting point of the solute.[3] For this compound, which has a relatively low melting point (around 91°C), this can be a frequent challenge.[4] The oil phase can trap impurities and may eventually solidify into an amorphous solid, hindering purification.[2][5]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation: High supersaturation is a primary driver of oiling out.[2]

    • Slow Down Cooling: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oil formation.[2]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly at a slightly elevated temperature to prevent localized high supersaturation.[2]

  • Solvent System Optimization: The choice of solvent is critical.

    • Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration. This keeps the compound soluble for a longer duration as it cools.[3]

    • Utilize a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6][7]

  • Seeding: This is a powerful technique to promote controlled crystallization.

    • Introduce Seed Crystals: Add a small amount of pure this compound crystals to the solution once it has cooled slightly but before oiling out occurs. This provides a template for crystal growth.[2][8]

Conceptual Workflow for Preventing Oiling Out:

G cluster_solutions Troubleshooting Strategies start Oiling Out Observed slow_cooling Reduce Cooling Rate start->slow_cooling add_solvent Increase Solvent Volume start->add_solvent seeding Introduce Seed Crystals start->seeding mixed_solvent Use Mixed Solvent System start->mixed_solvent end Successful Crystallization slow_cooling->end add_solvent->end seeding->end mixed_solvent->end

Caption: A decision-making workflow for troubleshooting oiling out during crystallization.

Q2: I am getting a very low yield of this compound after crystallization. What are the likely causes and how can I improve it?

A2: A low yield can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system at low temperatures.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. If you suspect you've used too much, you can carefully evaporate some of the solvent to concentrate the solution.[3]

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. A good starting point for carboxylic acids like this would be to test solvents like ethanol, ethyl acetate, and hexane, or mixtures thereof.[9]

  • Premature Crystallization: If crystallization occurs too quickly or at too high a temperature, the yield can be compromised.

    • Solution: Ensure the solution is allowed to cool slowly and undisturbed. An ice bath should only be used after the solution has reached room temperature and crystal formation has significantly slowed.[10]

  • Loss During Filtration: Product can be lost if the crystals are washed with a solvent in which they have some solubility.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold crystallization solvent.

Q3: The resulting crystals of this compound are discolored or appear impure. How can I improve the purity?

A3: The presence of colored impurities or a lower-than-expected melting point indicates that the crystallization process has not effectively removed impurities. This can happen if the cooling is too rapid or if the impurities have similar solubility profiles to the target compound.

Purification Strategies:

  • Charcoal Treatment: If the solution is colored, activated charcoal can be used to adsorb colored impurities.

    • Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

  • Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[3]

    • Solution: Ensure the crystallization process is slow. Allow the solution to cool to room temperature naturally before moving it to an ice bath.

  • Recrystallization: A second crystallization step is often necessary to achieve high purity.

    • Protocol: Take the impure crystals and repeat the crystallization process using a fresh batch of the appropriate solvent.[11]

Experimental Protocols & Data

Solvent Selection for this compound

The ideal solvent for crystallization should dissolve the solute completely when hot and only sparingly when cold. Given the structure of this compound (a carboxylic acid with a nonpolar cyclohexyl ring), a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Table 1: Qualitative Solubility of Carboxylic Acids in Common Solvents

SolventPolarityExpected Solubility of this compoundRationale
WaterHighLowThe nonpolar cyclohexyl group will likely limit solubility.
EthanolHighHighThe carboxylic acid group can hydrogen bond with ethanol.
Ethyl AcetateMediumGoodOffers a balance of polar and nonpolar characteristics.
DichloromethaneMediumGoodA common solvent for many organic compounds.
HexaneLowLowThe polar carboxylic acid group will limit solubility.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add 0.5 mL of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If it dissolves when hot, allow it to cool to room temperature and then place it in an ice bath to see if crystals form.

Protocol for Mixed-Solvent Crystallization

A mixed-solvent system can be highly effective if a single suitable solvent cannot be identified.[12] A common pairing is a solvent in which the compound is soluble and another in which it is insoluble, with the two solvents being miscible.[7] For this compound, an ethanol/water or ethyl acetate/hexane system could be effective.[12]

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol or ethyl acetate).

  • While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.[6]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed.

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.

Visualization of Mixed-Solvent Crystallization:

G cluster_protocol Mixed-Solvent Crystallization Protocol dissolve 1. Dissolve in minimal hot 'good' solvent add_poor 2. Add hot 'poor' solvent until cloudy dissolve->add_poor clarify 3. Add 'good' solvent to clarify add_poor->clarify cool 4. Cool slowly clarify->cool ice_bath 5. Ice bath cool->ice_bath filter 6. Filter and wash ice_bath->filter

Caption: Step-by-step workflow for a mixed-solvent crystallization.

References

  • Mettler Toledo.
  • Reddit.
  • The Good Scents Company. cyclohexyl acetic acid. [Link]
  • Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. (2025). [Link]
  • Taylor & Francis Online.
  • ResearchGate. Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). [Link]
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]
  • University of California, Los Angeles.
  • Chemistry LibreTexts. 3.
  • Sathee Jee.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents. (2022). [Link]
  • ACS Publications.
  • National Institutes of Health. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]
  • University of Geneva.
  • ACS Publications. Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. [Link]
  • University of Washington.
  • Organic Syntheses.
  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • University of Rochester.
  • LUTPub.
  • University of California, Irvine.
  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. (2010). [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-Cyclohexylideneacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important olefination reaction. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of this compound, an α,β-unsaturated carboxylic acid, is a valuable transformation in organic chemistry. The most common and effective methods for its preparation are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. Both pathways involve the reaction of cyclohexanone with a phosphorus-stabilized carbanion. The choice between these methods often depends on the desired stereoselectivity, reagent availability, and scale of the reaction. This guide will focus on troubleshooting and optimizing these olefination reactions to produce this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the olefination reaction itself. Here's a breakdown of potential causes and their solutions:

  • Inefficient Ylide/Carbanion Formation: The first critical step is the deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) to form the reactive ylide or carbanion.

    • Insufficiently Strong Base: For a typical phosphonate ester like triethyl phosphonoacetate, a moderately strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. For the corresponding phosphonium salt, a stronger base like n-butyllithium (n-BuLi) or sodium amide (NaNH2) is often necessary. If the base is too weak, the equilibrium will not favor the ylide/carbanion, leading to unreacted starting materials.[1][2]

    • Moisture Contamination: Ylides and carbanions are highly reactive and sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The presence of water will quench the ylide/carbanion, significantly reducing the yield.[3]

  • Suboptimal Reaction Temperature: The temperature at which the ylide/carbanion is generated and reacted with cyclohexanone can influence the reaction rate and selectivity.

    • Ylide/Carbanion Generation: Deprotonation is often performed at 0 °C or room temperature. However, for less stable ylides, lower temperatures (e.g., -78 °C) may be required to prevent decomposition.

    • Olefination Reaction: The addition of cyclohexanone is typically done at a low temperature (0 °C or -78 °C) and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.[4][5]

  • Steric Hindrance: While cyclohexanone is not exceptionally hindered, steric bulk on the phosphonate or phosphonium salt can slow down the reaction. If you are using a modified reagent with bulky substituents, longer reaction times or slightly elevated temperatures may be necessary.[6]

Question 2: I am observing significant amounts of unreacted cyclohexanone and/or the phosphorus reagent. What could be the cause?

Answer:

Incomplete conversion is a common issue and can be traced back to several factors:

  • Incorrect Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of the phosphorus reagent and base relative to the cyclohexanone. This will help drive the reaction to completion.

  • Inefficient Mixing: In heterogeneous reactions (e.g., with NaH), vigorous stirring is crucial to ensure proper contact between the reagents.

  • Reaction Time: Olefination reactions can vary in duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, it may require a longer reaction time or gentle heating.

  • Reagent Quality: The purity of your reagents is paramount. Old or improperly stored phosphorus reagents can degrade. Similarly, the strength of your base can diminish over time. Use freshly opened or properly stored reagents.[1]

Question 3: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

Answer:

The Horner-Wadsworth-Emmons reaction is generally preferred for the synthesis of this compound when high E-selectivity is desired.[2][7][8] Here’s how to optimize for the E-isomer:

  • Choice of Reagent: Stabilized phosphonate esters, such as triethyl phosphonoacetate, inherently favor the formation of the E-alkene.[7][9]

  • Reaction Conditions:

    • Base and Cation: The choice of base and its corresponding cation can influence stereoselectivity. For HWE reactions, using sodium or potassium bases often leads to higher E-selectivity compared to lithium bases.[4][5] Milder conditions, such as those developed by Masamune and Roush (LiCl/DBU), can also be effective for base-sensitive substrates and promote E-selectivity.[1][2]

    • Temperature: Allowing the reaction to warm to room temperature and stir for an extended period can promote thermodynamic equilibration of the intermediates, favoring the more stable E-isomer.[4][5]

    • Solvent: Protic solvents are generally avoided due to their reactivity with the ylide/carbanion. Aprotic polar solvents like THF, DME, or DMF are commonly used.

Question 4: I am observing an unexpected byproduct. What are the likely side reactions?

Answer:

Several side reactions can occur during the synthesis of this compound:

  • Aldol Condensation of Cyclohexanone: If the base is added to a mixture of cyclohexanone and the phosphorus reagent, or if the ylide/carbanion formation is slow, the base can catalyze the self-condensation of cyclohexanone. To minimize this, pre-form the ylide/carbanion before the slow, dropwise addition of cyclohexanone at a low temperature.[1]

  • Michael Addition: If the product is an ester, under strongly basic conditions, the phosphonate carbanion can potentially add to the α,β-unsaturated ester product in a Michael fashion. This is less common but can be mitigated by using stoichiometric amounts of a strong base and ensuring complete reaction of the starting materials.

  • Isomerization: Under certain conditions, the double bond in the product can migrate to the endocyclic position, forming 1-cyclohexenylacetic acid. This is more likely to occur during acidic or basic work-up or purification. Careful control of pH during extraction and purification is important.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Horner-Wadsworth-Emmons synthesis of this compound?

A1: The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon of the phosphonate ester to form a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This forms a betaine intermediate.

  • Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product (this compound ester) and a water-soluble phosphate byproduct. The formation of the very stable phosphorus-oxygen double bond is the driving force for this step.[2][7][9]

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (cyclohexanone and the phosphorus reagent) from the product. The disappearance of the limiting reagent (usually cyclohexanone) indicates the completion of the reaction.

Q3: What is the best way to purify the final product?

A3: The purification strategy depends on whether the product is the carboxylic acid or its ester.

  • Ester Product: The primary byproduct of the HWE reaction is a water-soluble phosphate salt, which can be largely removed by aqueous extraction during the work-up.[2][7] The crude ester can then be purified by flash column chromatography on silica gel.

  • Carboxylic Acid Product: If the reaction is performed with a phosphonate reagent that yields the acid directly, or if the ester is subsequently hydrolyzed, purification can be achieved by:

    • Acid-Base Extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., NaHCO3 or NaOH), washed with an organic solvent to remove neutral impurities, and then re-acidified (e.g., with HCl) to precipitate the pure acid.

    • Recrystallization: The crude carboxylic acid can be recrystallized from a suitable solvent or solvent mixture (e.g., water, ethanol/water, or hexane/ethyl acetate).[11]

Q4: Can I use a Wittig reagent instead of an HWE reagent?

A4: Yes, a Wittig reaction using a phosphonium ylide can also be used to synthesize this compound.[6][12][13] However, there are some key differences:

  • Reactivity: Wittig reagents are generally more reactive than their HWE counterparts.

  • Stereoselectivity: Non-stabilized Wittig ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene. For an α,β-unsaturated acid, a stabilized ylide would be used, which generally provides good E-selectivity.[6][14]

  • Byproduct Removal: The byproduct of the Wittig reaction is triphenylphosphine oxide, which is often less soluble in common organic solvents and can sometimes complicate purification.[13]

Optimized Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Cyclohexylideneacetate

This protocol is optimized for high E-selectivity.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination: Cool the reaction mixture back down to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC indicates completion).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl.[1] Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford pure ethyl 2-cyclohexylideneacetate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-cyclohexylideneacetate

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 3 M)

Procedure:

  • Saponification: Dissolve the ethyl 2-cyclohexylideneacetate in ethanol in a round-bottom flask. Add an excess of the aqueous NaOH solution (e.g., 3-4 equivalents).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours (monitor by TLC until the starting ester is consumed).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with the HCl solution until the pH is ~1-2. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations

Reaction Mechanism: Horner-Wadsworth-Emmons

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up and Purification Start->Check_Workup Reagent_Purity Use fresh, anhydrous reagents and solvents. Check_Reagents->Reagent_Purity Stoichiometry Use 1.1-1.5 eq. of phosphorus reagent and base. Check_Reagents->Stoichiometry Base_Strength Is the base strong enough? Check_Conditions->Base_Strength Reaction_Time Monitor by TLC and allow sufficient time. Check_Conditions->Reaction_Time Extraction Ensure proper pH during extraction. Check_Workup->Extraction Purification_Method Optimize chromatography or recrystallization. Check_Workup->Purification_Method Temperature Optimize temperature for ylide formation and reaction. Base_Strength->Temperature Yes Side_Reactions Minimize side reactions (e.g., pre-form ylide). Base_Strength->Side_Reactions Yes Stronger_Base Select a stronger base. Base_Strength->Stronger_Base No

Sources

Technical Support Center: Purification of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyclohexylideneacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the key properties of this compound. These characteristics directly influence the selection of an appropriate purification method.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point ~91 °C[2]
Boiling Point 105-106 °C at 2 Torr[2]
pKa (Predicted) 4.25 ± 0.41[2]
Solubility Soluble in dichloromethane, ethyl acetate; slightly soluble in acetonitrile, chloroform.[2][3]

II. Troubleshooting and FAQs: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Synthesis-Related Impurities

Question 1: My crude product contains significant amounts of unreacted cyclohexanone. How can I remove it?

Answer: Unreacted cyclohexanone is a common impurity, especially in olefination reactions like the Horner-Wadsworth-Emmons or Wittig reaction. Due to its neutral nature and different polarity compared to the acidic product, it can be effectively removed using acid-base extraction.

  • Causality: this compound, being a carboxylic acid, will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Cyclohexanone, a neutral ketone, will not react and will remain in the organic phase. This difference in reactivity is the basis for the separation.

  • Solution: An acid-base extraction is the most efficient method. A detailed protocol is provided in Section III.

Question 2: I've synthesized this compound via a Knoevenagel condensation followed by hydrolysis and decarboxylation, and I suspect I have isomeric impurities. What are they and how do I deal with them?

Answer: A significant challenge in this synthetic route is the potential formation of the endocyclic isomer, Δ¹-cyclohexeneacetic acid . The relative amounts of the desired exocyclic isomer (this compound) and the endocyclic isomer depend on the specific reaction conditions.

  • Causality: The hydrolysis and decarboxylation steps can lead to a mixture of these two isomers. Their structural similarity can make them difficult to separate by simple recrystallization.

  • Solutions:

    • Careful Reaction Control: Optimizing hydrolysis and decarboxylation conditions (e.g., temperature, acid/base concentration) can maximize the yield of the desired exocyclic isomer.

    • Column Chromatography: If a mixture is obtained, column chromatography is the most effective method for separation. Due to the subtle differences in polarity, a carefully optimized solvent system is required. Refer to the protocol in Section III.

Question 3: My synthesis involved a Horner-Wadsworth-Emmons reaction. What are the expected byproducts and how are they removed?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a popular method for forming the double bond in this compound. A key advantage of the HWE reaction is the nature of its byproduct.

  • Byproduct Identity: The reaction produces a water-soluble phosphate ester (e.g., diethyl phosphate).[4][5][6]

  • Removal Strategy: These phosphate byproducts are typically removed by simple aqueous washes of the reaction mixture. During an acid-base extraction workup, these byproducts will be partitioned into the aqueous layer, separating them from the desired product.

Purification Technique Challenges

Question 4: My this compound is streaking badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What's wrong?

Answer: This is a very common issue when dealing with carboxylic acids on silica gel.

  • Causality: Silica gel is slightly acidic. The carboxylic acid can interact strongly with the silica surface, leading to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate. This results in "streaking" or "tailing" rather than a well-defined spot.

  • Solution: To suppress this unwanted interaction and ensure the acid remains in its protonated form, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (e.g., hexane/ethyl acetate). This will result in sharp, well-defined spots on the TLC plate and significantly improved separation on a column.

Question 5: I'm struggling to find a good single solvent for recrystallization. My product is either too soluble even when cold, or barely soluble when hot. What should I do?

Answer: This is a classic scenario where a two-solvent recrystallization is the ideal solution.

  • Principle: You will use a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.

  • Recommended Approach:

    • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone).

    • While the solution is still hot, add the "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy (this is the point of saturation).[7][8]

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. A detailed protocol for solvent screening is provided in Section III.

Question 6: After purification, my product is an oil or a sticky solid, not the expected crystalline material. What could be the reason?

Answer: Oiling out or the formation of a sticky solid instead of crystals can be due to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. The most likely culprits are isomeric impurities or residual solvent.

  • Cooling Too Rapidly: Rapid cooling of a saturated solution can cause the product to crash out of solution as an amorphous solid or oil rather than forming well-ordered crystals.

  • Inappropriate Solvent: The chosen recrystallization solvent may not be suitable, leading to supersaturation and oiling out.

  • Solutions:

    • Re-purify: If you suspect impurities, an additional purification step (e.g., another recrystallization or column chromatography) may be necessary.

    • Slow Cooling: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature before placing it in an ice bath.

    • Solvent Optimization: Re-evaluate your recrystallization solvent. You may need a different solvent or a two-solvent system.

    • Scratching/Seeding: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth. If you have a small amount of pure solid, you can add a "seed crystal" to induce crystallization.

Stability and Handling

Question 7: Is this compound prone to degradation or isomerization during purification?

Answer: α,β-Unsaturated carboxylic acids can be susceptible to certain degradation pathways, although this compound is generally stable under standard purification conditions.

  • Potential Isomerization: Under harsh acidic or basic conditions, or with prolonged heating, there is a possibility of isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position (Δ¹-cyclohexeneacetic acid). It is advisable to use mild bases (e.g., sodium bicarbonate) for extraction and to avoid unnecessarily prolonged heating.

  • Decarboxylation: Decarboxylation (loss of CO₂) is a known reaction for some carboxylic acids, particularly β-keto acids.[9] While simple α,β-unsaturated acids can undergo decarboxylation, it typically requires high temperatures or specific catalytic conditions.[10] Under normal purification conditions (e.g., recrystallization, chromatography), significant decarboxylation is not expected.

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities such as unreacted cyclohexanone or byproducts from a Wittig reaction (triphenylphosphine oxide).

Workflow Diagram:

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) aq_base Add aq. NaHCO₃ crude->aq_base shake Shake & Vent aq_base->shake separate Separate Layers shake->separate org_layer Organic Phase (Contains Neutral Impurities) separate->org_layer aq_layer Aqueous Phase (Sodium 2-cyclohexylideneacetate) separate->aq_layer dry_org Dry (e.g., MgSO₄) org_layer->dry_org evap_org Evaporate dry_org->evap_org impurities Discard Impurities evap_org->impurities acidify Acidify with HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter Solid precipitate->filter product Pure Product filter->product

Caption: Acid-Base Extraction Workflow

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.

  • Mixing: Stopper the funnel, invert it gently several times, and periodically vent to release pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using ethyl acetate/ether) contains the sodium salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper, target pH ≈ 2). The this compound will precipitate as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the solid thoroughly, for instance, in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying the solid product obtained from acid-base extraction or directly from the reaction if it is of reasonable initial purity.

Workflow for Solvent Selection:

G cluster_0 Solubility Test start Start with Crude Solid test_solvents Test Solubility in Various Solvents (e.g., Heptane, Toluene, EtOAc, Acetone, EtOH, H₂O) start->test_solvents room_temp Room Temperature test_solvents->room_temp boiling Boiling test_solvents->boiling insoluble_cold Insoluble or Sparingly Soluble room_temp->insoluble_cold Ideal? soluble_cold Soluble at Room Temp ('Good' Solvent) room_temp->soluble_cold soluble_hot Soluble boiling->soluble_hot Ideal? insoluble_hot Insoluble at Boiling ('Poor' Solvent) boiling->insoluble_hot single_solvent Good Candidate for Single-Solvent Recrystallization insoluble_cold->single_solvent soluble_hot->single_solvent two_solvent Consider for Two-Solvent Recrystallization soluble_cold->two_solvent insoluble_hot->two_solvent

Caption: Recrystallization Solvent Screening

Step-by-Step Procedure (Two-Solvent System: e.g., Ethyl Acetate/Hexane):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture to boiling (using a hot plate) with swirling until the solid dissolves completely.

  • Saturation: While maintaining the boiling temperature, add the "poor" solvent (hexanes) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystallization: Once crystals have formed, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is best for separating compounds with similar polarities, such as the isomeric byproduct Δ¹-cyclohexeneacetic acid.

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Remember to add 0.5-1% acetic acid to the eluent. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the initial, least polar solvent system determined from your TLC analysis (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Purity Confirmation: Reference Data

After purification, it is essential to confirm the identity and purity of your compound. While a definitive, publicly available, and citable NMR spectrum is elusive, typical chemical shifts for the key protons and carbons can be predicted based on standard NMR principles. Use the following as a guide for your own spectral interpretation.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

  • ¹H NMR: Expect signals for the vinylic proton, the allylic protons on the cyclohexyl ring, the other cyclohexyl methylene protons, and a broad singlet for the carboxylic acid proton (often >10 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~170-180 ppm), the two sp² carbons of the double bond, and the sp³ carbons of the cyclohexyl ring.

Always acquire your own analytical data (NMR, LC-MS, melting point) to confirm the successful purification of your material.

V. References

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). A process for the purification of gabapentin. (CA2590232C). Retrieved January 9, 2026, from

  • Veeprho. (n.d.). Gabapentin Impurity C. Retrieved January 9, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved January 9, 2026, from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved January 9, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation? Retrieved January 9, 2026, from [Link]

  • Patsnap. (n.d.). Gabapentin impurity compound and preparation method thereof. Retrieved January 9, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 9, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 9, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved January 9, 2026, from [Link]

  • YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved January 9, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved January 9, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, January 21). Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid. Retrieved January 9, 2026, from [Link]

Sources

Stability issues of 2-Cyclohexylideneacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. While specific public-domain stability data for this compound is limited, this document synthesizes established principles of organic chemistry, information on analogous structures, and best practices in pharmaceutical stability testing to offer a comprehensive resource.

Introduction to the Stability of this compound

This compound is an α,β-unsaturated carboxylic acid. Its chemical stability is governed by the reactivity of three key structural features: the carboxylic acid group, the exocyclic carbon-carbon double bond, and the allylic protons on the cyclohexyl ring. Understanding the interplay of these features under various environmental conditions is crucial for maintaining the compound's integrity during storage, formulation, and experimentation.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound, providing both theoretical explanations and practical experimental protocols.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Storage at refrigerated temperatures (2-8°C) is advisable.[3] The compound should be stored away from strong oxidizing agents, bases, and sources of ignition.[1][2]

Q2: I've noticed the solid material has clumped together. Is this a sign of degradation?

A2: Clumping or caking of the solid is not necessarily a sign of chemical degradation. It is more likely due to the absorption of moisture, as carboxylic acids can be hygroscopic. However, the presence of water can facilitate hydrolytic reactions or other degradation pathways over time.[4] It is recommended to perform an analytical check (e.g., by HPLC) to confirm the purity of the material. To prevent this, ensure the container is tightly sealed and consider storing it in a desiccator.

Stability in Solution

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor influencing the stability of this compound. As a carboxylic acid, it will exist in its protonated form at low pH and as the carboxylate anion at higher pH. This can influence its degradation pathways:

  • Acidic Conditions (pH < 4): In acidic solutions, the carboxylic acid group is protonated. While generally stable, very strong acidic conditions could potentially promote the isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position (1-cyclohexenylacetic acid).[5]

  • Neutral to Mildly Basic Conditions (pH 7-9): In this range, the carboxylate form predominates. The increased electron density on the carboxylate can influence the reactivity of the α,β-unsaturated system.

  • Strongly Basic Conditions (pH > 10): Highly alkaline conditions can promote various reactions. The double bond may be susceptible to nucleophilic attack by hydroxide ions.[6] Also, base-catalyzed polymerization of α,β-unsaturated systems can occur.[7][8]

Q4: Is this compound susceptible to oxidation? What are the likely degradation products?

A4: Yes, the presence of the double bond and allylic protons makes this compound susceptible to oxidation.[6] Oxidative stress can be induced by atmospheric oxygen, peroxides, or metal ions.[4] Potential oxidative degradation pathways include:

  • Epoxidation: The double bond can be oxidized to form an epoxide.

  • Allylic Oxidation: The protons on the carbon atoms adjacent to the double bond (allylic positions) are susceptible to radical abstraction, which can lead to the formation of hydroperoxides and subsequently alcohols or ketones at these positions.

  • Cleavage of the double bond: Under harsh oxidative conditions, the double bond can be cleaved, leading to the formation of smaller carboxylic acids and aldehydes or ketones.

Q5: Should I be concerned about the photostability of this compound?

A5: Yes, compounds with conjugated systems, such as α,β-unsaturated carbonyls, can be sensitive to light.[1] UV or even high-intensity visible light can provide the energy to induce photochemical reactions.[9] Possible photodegradation pathways include:

  • Isomerization: Light can induce E/Z (or cis/trans) isomerization of the double bond.

  • Cycloaddition Reactions: In concentrated solutions, [2+2] cycloaddition reactions between two molecules of the acid can occur, leading to dimerization.

  • Radical Reactions: Photons can initiate radical chain reactions, leading to polymerization or oxidation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC analysis after storage in solution. Hydrolysis, Oxidation, or Isomerization. 1. Characterize the new peak using LC-MS to determine its mass. This can help identify the degradation product. 2. Review the storage conditions (pH, solvent, temperature, light exposure) to identify the likely stressor. 3. Perform a forced degradation study (see protocol below) to systematically identify the degradation pathway.
Loss of assay purity over time in a solid sample. Thermal Degradation or Oxidation. 1. Ensure the sample is stored in a tightly sealed container at the recommended temperature. 2. Consider purging the container with an inert gas like nitrogen or argon to minimize exposure to oxygen. 3. Perform thermal analysis (TGA/DSC) to determine the decomposition temperature of the compound.
Inconsistent results in bioassays or chemical reactions. Presence of Degradation Products or Isomers. 1. Re-analyze the purity of your starting material using a validated stability-indicating HPLC method. 2. If an isomer is suspected, a chromatographic method with high resolving power may be needed. 3. Purify the starting material if significant degradation is detected.
Formation of a precipitate or gel in a concentrated solution. Polymerization. 1. Avoid high temperatures and exposure to light, which can initiate polymerization.[7] 2. Ensure the absence of radical initiators or strong bases that can catalyze polymerization.[7][8] 3. Consider adding a suitable inhibitor if the experimental conditions are harsh.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with:

      • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. The detection wavelength should be set at the λmax of this compound, but the full spectrum should be recorded to help in peak purity analysis.

  • Method Validation: Once the separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_iso Isomerization cluster_ox Oxidation cluster_poly Polymerization A This compound B 1-Cyclohexenylacetic acid A->B  Acid/Heat C Epoxide Derivative A->C  Oxidizing Agent (e.g., H₂O₂) D Allylic Hydroxylation Product A->D  O₂/Light E Polymer A->E  Radical Initiator/Heat/Light

Sources

Common impurities in 2-Cyclohexylideneacetic acid and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities that may be encountered during the synthesis, purification, and handling of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should expect in my this compound sample?

The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent methods are the Wittig reaction, the Reformatsky reaction, and the Knoevenagel condensation, each presenting a unique set of potential byproducts and unreacted starting materials.

  • From the Wittig Reaction: This popular route involves reacting cyclohexanone with a phosphorus ylide. The primary byproduct is triphenylphosphine oxide (TPPO) .[1][2] The formation of this highly stable P=O bond is the thermodynamic driving force for the entire reaction.[3] However, its removal can be challenging due to its high polarity and crystallinity, often requiring careful chromatographic purification.[2] Other potential impurities include unreacted cyclohexanone and residual phosphonium salts.[1]

  • From the Reformatsky Reaction: This reaction uses an α-haloester and zinc metal to react with cyclohexanone.[4][5] A key intermediate is a β-hydroxy ester, which is subsequently dehydrated.[6][7] Incomplete dehydration can lead to the presence of 2-(1-hydroxycyclohexyl)acetic acid as a significant impurity. Additionally, unreacted starting materials and zinc salts may persist if the workup is not thorough. Side reactions like aldol condensation can also occur, leading to other byproducts.[7]

  • From Knoevenagel Condensation: This route often involves the condensation of cyclohexanone with cyanoacetic acid, followed by hydrolysis and decarboxylation.[8][9] Potential impurities include:

    • Δ¹-cyclohexeneacetic acid: A positional isomer that can form if reaction conditions during the hydrolysis of the nitrile intermediate are not carefully controlled.[8]

    • Acetamide: Forms as a byproduct if ammonium acetate is used as the catalyst in the initial condensation step.[8] It is water-soluble and can typically be removed with an aqueous wash.[8]

    • Unreacted cyclohexanone and cyanoacetic acid .[9]

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the corresponding impurities?

Anomalous peaks in an NMR spectrum are a common challenge. A systematic approach is key to identification.

  • Check for Residual Solvents: First, compare the unknown signals to established chemical shift tables for common laboratory solvents.[10] Solvents like diethyl ether, tetrahydrofuran (THF), toluene, or ethyl acetate are frequently used in synthesis and purification and can be difficult to remove completely. Their characteristic peaks are well-documented.

  • Analyze Peak Multiplicity and Integration: Examine the splitting patterns (singlet, doublet, triplet, etc.) and the integration values of the impurity signals relative to your product peaks. This provides clues about the structure of the impurity and its relative concentration.

  • Consider Synthesis Byproducts: Revisit the reaction mechanism used. For instance, if you performed a Wittig reaction, look for the characteristic aromatic signals of triphenylphosphine oxide. If you used a Reformatsky reaction, search for signals corresponding to the β-hydroxy ester intermediate.

  • Utilize 2D NMR Techniques: If the 1D spectrum is inconclusive, advanced techniques can be invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms they are attached to, providing a detailed connectivity map of the impurity's structure.[11]

The following table summarizes the expected ¹H NMR signals for this compound and a common isomeric impurity.

CompoundProtonsExpected Chemical Shift (δ, ppm)Multiplicity
This compound =CH -COOH~5.8Singlet
-CH₂ - (allylic)~2.9 and ~2.2Multiplets
-CH₂ - (cyclohexyl)~1.6 - 1.7Multiplet
-COOH ~12.0 (broad)Singlet
Δ¹-Cyclohexeneacetic acid =CH - (vinylic)~5.5Broad Singlet
-CH₂ -COOH~3.0Singlet
-CH₂ - (allylic)~2.0 - 2.1Multiplet
-CH₂ - (cyclohexenyl)~1.5 - 1.7Multiplet

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and sample concentration.

Q3: I suspect geometric (E/Z) isomers are present in my product. How can I confirm this and potentially separate them?

The double bond in this compound can lead to the formation of (E) and (Z) geometric isomers, although the (E)-isomer is generally more stable and predominant. The presence of both can be confirmed using high-resolution analytical techniques.

  • Confirmation:

    • NMR Spectroscopy: The chemical shifts of the vinylic proton and the allylic protons will likely be slightly different for the E and Z isomers. High-field NMR may resolve these distinct signals. Nuclear Overhauser Effect (NOE) experiments can definitively establish the spatial relationship between protons to confirm the geometry.

    • HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method, particularly using a high-resolution column (e.g., C18), can often separate geometric isomers, which will appear as two closely eluting peaks.[12][13]

  • Separation:

    • Preparative HPLC: If baseline separation is achieved on an analytical scale, the method can be scaled up to preparative HPLC to isolate the individual isomers.

    • Fractional Crystallization: In some cases, if the isomers have sufficiently different solubilities and crystallization properties, fractional crystallization from a suitable solvent system can be employed for separation.

Q4: What are the common residual solvents in this compound, and what are the recommended limits?

Residual solvents are organic volatile chemicals used in synthesis that are not completely removed.[14] For pharmaceutical applications, their levels are strictly controlled according to guidelines such as the ICH Q3C.[14][15]

Common solvents used in the synthesis of this compound include benzene, toluene, diethyl ether, and tetrahydrofuran (THF).[4][8] Their classification and limits are as follows:

SolventICH ClassConcentration Limit (ppm)Rationale
Benzene Class 12Carcinogen. Should be avoided.[14]
Toluene Class 2890Teratogen and neurotoxin.[14]
Tetrahydrofuran (THF) Class 2720Potential for peroxide formation; toxic.[14]
Diethyl Ether Class 35000Low toxic potential.[16]

Identification Protocol: The standard method for identifying and quantifying residual solvents is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) . This technique is highly sensitive and specific for volatile organic compounds.

Troubleshooting Guides
Problem: An unknown peak is observed in the HPLC chromatogram of my this compound.

This is a frequent issue indicating the presence of a non-volatile impurity. The following workflow is recommended for identification and characterization.

Caption: Workflow for identifying an unknown HPLC impurity.

Step-by-Step Protocol:

  • Quantify: Determine the area percentage of the unknown peak to assess its significance.

  • Isolate: Scale up your analytical HPLC method to a semi-preparative or preparative scale to collect a sufficient amount of the impurity for analysis.

  • Analyze by LC-MS: Infuse the collected fraction into a mass spectrometer. The initial goal is to obtain the molecular weight of the unknown compound.[13] This can immediately help narrow down the possibilities (e.g., does the mass correspond to an unreacted starting material or a known byproduct?).

  • Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity.[13]

  • Acquire NMR Spectra: Dissolve the isolated impurity in a suitable deuterated solvent and acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC). This data is crucial for definitively determining the chemical structure.[17][18]

  • Remediate: Once the impurity is identified, revisit the synthetic and purification steps to understand its origin and implement changes to prevent its formation or improve its removal.

Problem: My final product is discolored or shows degradation upon storage.

Discoloration or the appearance of new impurities over time suggests product instability. This compound, like many organic acids, can be susceptible to degradation under certain conditions.

Potential Causes & Investigation:

  • Oxidation: The allylic positions on the cyclohexyl ring can be susceptible to oxidation, especially in the presence of light, air (oxygen), or trace metal catalysts. This can lead to the formation of hydroperoxides, alcohols, or ketones.

  • Decarboxylation: While generally stable, heating the compound to high temperatures, especially in the presence of acidic or basic catalysts, could potentially lead to decarboxylation.

  • Polymerization: Under harsh conditions, the double bond could potentially participate in polymerization reactions.

Troubleshooting & Stability Study Protocol:

  • Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study.[19][20] Expose samples of your material to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C in a dry oven

    • Photolytic: Exposure to UV/Vis light (ICH Q1B conditions)

  • Analyze Stressed Samples: Use a stability-indicating HPLC method to analyze the samples at various time points. A stability-indicating method is one that can separate the active ingredient from all its degradation products.

  • Identify Degradants: For any significant degradation products that form, use the impurity identification workflow described previously (LC-MS, NMR) to determine their structures.

  • Implement Proper Storage: Based on the results, establish appropriate storage conditions. Typically, this involves storing the material in well-sealed, airtight containers, protected from light, and at controlled room temperature or under refrigeration.[21] Using an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

References
  • Common side reactions in the synthesis of Cyclohexaneacetic acid. - Benchchem.
  • Reformatsky Reaction. Cambridge University Press.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Cyclohexaneacetic acid, α-cyano. Organic Syntheses Procedure.
  • Chemistry Reformatsky Reaction. SATHEE.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Reformatsky reaction. BYJU'S.
  • Reformatsky reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • The Reformatsky Reaction. ResearchGate.
  • Analytical methods for 2-butoxyethanol. Agency for Toxic Substances and Disease Registry.
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  • Wittig reaction. Wikipedia.
  • The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison.
  • (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. SpectraBase.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • This compound | 1552-91-6. Sigma-Aldrich.
  • This compound | CAS No: 1552-91-6. Pharmaffiliates.
  • Methyl 2-cyclohexylideneacetate | C9H14O2. PubChem.
  • This compound | CAS 1552-91-6. Synblock.
  • NMR Chemical Shifts of Trace Impurities. Caltech.
  • cyclohexylidene acetic acid 1552-91-6. Guidechem.
  • 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. OSTI.GOV.
  • Stability and degradation profiles of Spantide II in aqueous solutions. PubMed.
  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • Analytical Methods for Strontium. Agency for Toxic Substances and Disease Registry.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. MDPI.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA).
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency.
  • Reactive Impurities in Excipients. PubMed Central.
  • (E)-2-((1,7,7-Trimethylbicyclo [2.2.1]Heptan-2-Ylidene) Amino) Acetic Acid Compound and their Metal Complexes. ResearchGate.
  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate. PubMed.
  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology. NIH.
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  • Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency.

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Technical Support Center: Overcoming Low Reactivity in the Synthesis of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing α,β-unsaturated esters from sterically hindered or less reactive ketones like cyclohexanone can present significant challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low reactivity and improve yields in the synthesis of 2-cyclohexylideneacetic acid.

Section 1: Understanding the Core Reactivity Challenges

The synthesis of this compound typically involves an olefination reaction between cyclohexanone and a two-carbon (C2) synthon carrying the acetic acid moiety. The primary obstacle in this synthesis is the inherent low reactivity of the starting materials.

  • Cyclohexanone: Unlike aldehydes, ketones are sterically more hindered and their carbonyl carbon is less electrophilic due to the electron-donating nature of the two adjacent alkyl groups.[1] This increased steric bulk around the carbonyl carbon can impede the approach of a nucleophile.[1][2][3]

  • The C2 Synthon: The nucleophilicity of the C2 reagent is critical. In many common olefination reactions, such as the Wittig reaction, the reagent required to produce the desired ester functionality is a "stabilized" ylide. These ylides are inherently less reactive than their "unstabilized" counterparts and often struggle to react with less reactive ketones.[1][4][5]

This guide will address these issues within the context of the most common synthetic strategies.

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section addresses specific issues encountered during common olefination reactions used to synthesize this compound and its derivatives.

Issue 1: The Wittig Reaction with Cyclohexanone is Failing or Giving Low Yields.

Question: I am trying to react cyclohexanone with (carbethoxymethylene)triphenylphosphorane (a stabilized ylide), but I am observing no product or very low conversion. Why is this happening?

Answer: This is a classic reactivity problem. Ketones, especially sterically accessible ones like cyclohexanone, are significantly less reactive than aldehydes.[1] Stabilized ylides, which are required to form the α,β-unsaturated ester product, are not nucleophilic enough to efficiently attack the sterically hindered and less electrophilic carbonyl of cyclohexanone.[4] This combination frequently leads to failed reactions. While using a more reactive, unstabilized ylide would work with cyclohexanone, it would not produce the desired acetic acid derivative.

dot

Wittig_Troubleshooting Start Low Yield in Wittig Reaction (Cyclohexanone + Stabilized Ylide) Reason1 Ketones are less reactive than aldehydes (Steric & Electronic Factors) Start->Reason1 Reason2 Stabilized ylides are weak nucleophiles Start->Reason2 Conclusion Poor Reactivity Match: Reaction Fails or is Very Slow Reason1->Conclusion Reason2->Conclusion Solution Recommended Solution: Switch to a More Suitable Reaction Conclusion->Solution HWE Horner-Wadsworth-Emmons (HWE) (More reactive nucleophile) Solution->HWE

Caption: Troubleshooting logic for Wittig reaction failure.

Recommended Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is often the superior method for preparing α,β-unsaturated esters from ketones.[1][6] It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding stabilized Wittig ylide, allowing it to react effectively even with hindered ketones.[6][7] Furthermore, the byproduct is a water-soluble dialkyl phosphate, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[6][8]

Detailed Protocol: HWE Synthesis of Ethyl 2-Cyclohexylideneacetate

This protocol provides a robust method for the synthesis of the ethyl ester of this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)[8]

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon). Allow it to cool to room temperature.

  • Base Suspension: Carefully wash the sodium hydride (1.05 equivalents) with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

  • Addition of Ketone: Cool the reaction mixture back down to 0 °C. Add cyclohexanone (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC until the cyclohexanone is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield ethyl 2-cyclohexylideneacetate. The final acid can be obtained by subsequent hydrolysis.

dot

HWE_Workflow Reagents 1. Triethyl phosphonoacetate + NaH in Anhydrous THF Carbanion 2. Deprotonation (Formation of Phosphonate Carbanion) Reagents->Carbanion Ketone 3. Add Cyclohexanone at 0°C Addition 4. Nucleophilic Addition Carbanion->Addition Ketone->Addition Intermediate 5. Oxaphosphetane Intermediate Addition->Intermediate Elimination 6. Elimination Intermediate->Elimination Product 7. Product: Ethyl 2-Cyclohexylideneacetate + Water-Soluble Phosphate Byproduct Elimination->Product

Caption: General workflow for the HWE reaction.

Issue 2: The Knoevenagel Condensation is Sluggish.

Question: I am attempting a Knoevenagel condensation between cyclohexanone and an active methylene compound like ethyl cyanoacetate or malonic acid, but the reaction is extremely slow. How can I drive it to completion?

Answer: Ketones are notoriously sluggish substrates for the Knoevenagel condensation under standard conditions.[9] The reaction is an equilibrium process, and the removal of water is essential to drive it towards the product. For unreactive ketones, the choice of catalyst is also critical.

Solution 1: Use of Dean-Stark Apparatus A common and effective method is to use a catalytic amount of a weak base like ammonium acetate or piperidine in a solvent such as toluene or benzene, with azeotropic removal of water using a Dean-Stark apparatus.[10][11] Continuous removal of the water byproduct shifts the equilibrium towards the condensed product.

Solution 2: Use a More Active Catalyst System Recent literature has shown that more potent catalytic systems can dramatically improve yields for sluggish ketones. A complex of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been reported to be an excellent catalyst for the Knoevenagel condensation of cyclohexanone with active methylene compounds at room temperature.[9]

Issue 3: The Reformatsky Reaction Fails to Initiate.

Question: I am trying to perform a Reformatsky reaction with cyclohexanone, ethyl bromoacetate, and zinc, but the reaction won't start. What is the problem?

Answer: The most common point of failure in a Reformatsky reaction is the activation of the zinc metal.[12] Commercial zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative insertion into the carbon-halogen bond of the α-halo ester. Without the formation of the organozinc reagent (the Reformatsky enolate), no reaction will occur.[13][14]

Solution: Zinc Activation The zinc must be activated immediately before use.

Protocol: Zinc Activation and Reformatsky Reaction

  • Activation: Place zinc dust (2-5 equivalents) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine and a small amount of the reaction solvent (e.g., toluene or THF). Gently heat the suspension until the iodine color disappears. Alternatively, reagents like 1,2-dibromoethane can be used for activation.

  • Reagent Formation: To the suspension of activated zinc, add a solution of ethyl bromoacetate (1.5 equivalents) and cyclohexanone (1.0 equivalent) in the reaction solvent dropwise. Gentle heating may be required to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the metallic zinc.

  • Reaction & Workup: Stir the reaction at reflux for 1-2 hours or until complete by TLC. Cool the reaction and quench with dilute acid (e.g., 1 M HCl) to dissolve any remaining zinc and hydrolyze the zinc alkoxide intermediate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash, dry, and concentrate. The resulting β-hydroxy ester can be purified or dehydrated to the target this compound derivative.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred over the Wittig reaction for this specific synthesis? A1: The HWE reaction is preferred for two main reasons. First, the phosphonate carbanion used in the HWE reaction is more nucleophilic and reactive than the stabilized phosphonium ylide required in the Wittig reaction, leading to better yields with less reactive ketones like cyclohexanone.[6][7][8] Second, the phosphate byproduct of the HWE reaction is water-soluble, making the product purification significantly easier than removing the triphenylphosphine oxide from a Wittig reaction.[6]

Q2: Can I increase the reaction temperature to force a sluggish Wittig reaction to proceed? A2: While cautiously increasing the temperature can sometimes overcome a small activation barrier, it is often not a solution for a fundamentally mismatched pair of reactants like a ketone and a stabilized ylide.[15] High temperatures can lead to decomposition of the ylide or the aldehyde/ketone, potentially causing side reactions and even lower yields. Switching to a more appropriate reaction like the HWE is a more scientifically sound approach.

Q3: Are there any other alternative reactions I could consider? A3: Yes, the Peterson Olefination is another powerful method.[16][17] It involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane intermediate.[18][19] This intermediate can then be eliminated under acidic or basic conditions to form the alkene. A key advantage is that the stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of acidic or basic elimination conditions.[16][20] However, the preparation of the required α-silyl ester carbanion can be more complex than the reagents for an HWE reaction.

Q4: My starting cyclohexanone is not very pure. Could this be the cause of my low yield? A4: Absolutely. Impure starting materials are a common cause of low reaction yields.[21][22] Contaminants in cyclohexanone, such as cyclohexanol or water, can consume your base or reagent. It is highly recommended to purify your starting materials, for example, by distillation, before use. Always ensure your solvents are anhydrous, especially for reactions involving strong bases like NaH or organolithium reagents.[1]

Table 1: Comparison of Key Olefination Strategies for Cyclohexanone
Reaction MethodC2 ReagentCatalyst / BaseKey AdvantagesCommon Issues & Limitations
Wittig Reaction (Carbethoxymethylene) triphenylphosphoraneStrong base (e.g., n-BuLi, NaH) or weaker base for stabilized ylidesWell-known reaction; versatile.Very low reactivity of stabilized ylides with ketones; byproduct (TPPO) can complicate purification.[1][4]
Horner-Wadsworth-Emmons Triethyl phosphonoacetateNaH, KHMDS, NaOEtMore reactive nucleophile than Wittig; water-soluble byproduct simplifies workup; generally gives E-alkenes.[6][7]Requires strictly anhydrous conditions; strong base needed.
Knoevenagel Condensation Ethyl cyanoacetate, Malonic acidWeak amine base (e.g., piperidine, ammonium acetate), DBUMilder conditions than Wittig/HWE.Very sluggish with ketones; requires water removal to drive equilibrium.[9][23]
Reformatsky Reaction Ethyl bromoacetateActivated Zinc metalTolerates a wide range of functional groups; forms a β-hydroxy ester intermediate.Zinc activation is crucial and can be difficult; reaction can be slow to initiate.[14][24]

References

  • Benchchem. (n.d.). Wittig Olefination of Ketones: Technical Support Center.
  • Probasco, M. S., Johnson, D. A., & Jennings, M. P. (2019). Stereoselective One-Pot Deconjugation, Aldol, and Stabilized Peterson Olefination of α-Trialkylsilyl-β-alkyl-α,β-Unsaturated Esters. Organic Letters. ACS Publications.
  • Benchchem. (n.d.). Overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions.
  • Various Authors. (n.d.). Peterson Olefination. ResearchGate.
  • Wikipedia. (n.d.). Peterson olefination.
  • Benchchem. (n.d.). Technical Support Center: Olefination in Englerin A Synthesis.
  • Organic Chemistry Portal. (n.d.). Peterson Olefination.
  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions.
  • Wikipedia. (n.d.). Nucleophilic conjugate addition.
  • Allen Institute for AI. (n.d.). Giving plausible explanation for each of the following: i. Cyclohexanone forms cyanohydrin good yield but 2,2,6-trimethylcyclohexanone does not....
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Jagriti Sharma. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • American Chemical Society. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
  • Google Patents. (n.d.). WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • PubMed Central (PMC). (n.d.). Recent developments in the asymmetric Reformatsky-type reaction.
  • Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+.
  • ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Pearson+. (2024). Using cyclohexanone as the starting material, describe how each o... | Study Prep.
  • Wikipedia. (n.d.). Wittig reaction.
  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction | PPTX.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.
  • ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36].
  • Benchchem. (n.d.). Common side reactions in the synthesis of Cyclohexaneacetic acid.
  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano.
  • ResearchGate. (2025). Catalytic Aldehyde Olefinations.
  • ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH2FA catalyst.
  • Wikipedia. (n.d.). Knoevenagel condensation.

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Technical Support Center: Catalyst & Reagent Deactivation in 2-Cyclohexylideneacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst and reagent deactivation during this crucial olefination reaction. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges in your own laboratory settings.

Introduction: Understanding "Catalyst" Deactivation in Context

While traditional heterogeneous or homogeneous transition-metal catalysis is one approach to olefination, the synthesis of this compound is most commonly achieved via stoichiometric olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction. In this context, "catalyst deactivation" extends beyond the typical poisoning or fouling of a metallic catalyst. Here, it encompasses any process that inhibits the key reagents—the phosphonate carbanion in the HWE reaction or the phosphonium ylide in the Wittig reaction—from effectively participating in the reaction, leading to low yields, incomplete conversion, or the formation of unwanted byproducts.

This guide will primarily focus on troubleshooting the HWE and Wittig reaction pathways, as they are the most prevalent methods for this synthesis. We will also briefly touch upon the Knoevenagel condensation as an alternative route and its own set of challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer. However, its success is highly dependent on the careful control of reaction conditions.

Q1: I am observing a very low yield of this compound in my HWE reaction. What are the likely causes?

A low yield in an HWE reaction can be attributed to several factors, ranging from the quality of your reagents to the specifics of your reaction setup. Let's break down the possibilities.

Troubleshooting Workflow for Low Yield in HWE Reaction

HWE_Low_Yield start Low Yield of This compound check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base and Deprotonation Step start->check_base check_conditions 3. Assess Reaction Conditions start->check_conditions check_workup 4. Review Workup Procedure start->check_workup sub_reagents1 Purity of Cyclohexanone? check_reagents->sub_reagents1 sub_reagents2 Purity of Phosphonate Ester? check_reagents->sub_reagents2 sub_reagents3 Accurate Stoichiometry? check_reagents->sub_reagents3 sub_base1 Appropriate Base Strength? check_base->sub_base1 sub_base2 Anhydrous Conditions? check_base->sub_base2 sub_base3 Sufficient Deprotonation Time? check_base->sub_base3 sub_conditions1 Optimal Temperature? check_conditions->sub_conditions1 sub_conditions2 Sufficient Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Side Reactions Observed? check_conditions->sub_conditions3 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1

Caption: Troubleshooting workflow for low HWE reaction yield.

A1 (Continued):

  • Reagent Quality and Purity:

    • Cyclohexanone: Impurities in cyclohexanone, such as cyclohexanol or adipic acid precursors, can interfere with the reaction.[1] It is advisable to use freshly distilled or high-purity cyclohexanone.

    • Phosphonate Ester: The phosphonate ester, for example, triethyl phosphonoacetate, can degrade over time, especially if exposed to moisture. Ensure its purity by NMR or other analytical techniques.

    • Solvent: The presence of water in the solvent can quench the phosphonate carbanion. Always use anhydrous solvents.

  • Base Selection and Deprotonation:

    • Base Strength: The base must be strong enough to deprotonate the phosphonate ester. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK).[2] If the base is too weak, the formation of the crucial phosphonate carbanion will be inefficient.

    • Anhydrous Conditions: As mentioned, water will react with the strong base and the carbanion. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Deprotonation Time: Allow sufficient time for the base to fully deprotonate the phosphonate ester before adding the cyclohexanone. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Reaction Conditions:

    • Temperature: The temperature can influence the rate and selectivity of the reaction. While many HWE reactions are run at room temperature or 0 °C, some systems may require heating to proceed to completion.[3]

    • Reaction Time: Incomplete conversion is a common cause of low yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Workup Procedure:

    • The phosphate byproduct of the HWE reaction is generally water-soluble, which simplifies purification.[2][4] However, ensure that the pH of the aqueous phase during extraction is appropriate to keep your this compound product in the organic layer. Acidifying the aqueous layer before extraction can sometimes lead to product precipitation if it has partitioned into the aqueous phase as its carboxylate salt.

Q2: My HWE reaction is producing a mixture of (E) and (Z) isomers of this compound. How can I improve the (E)-selectivity?

A2: The HWE reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control in the formation of the oxaphosphetane intermediate.[5][6] However, several factors can influence the stereochemical outcome.

  • Choice of Cation: The nature of the cation associated with the phosphonate carbanion plays a significant role. Lithium cations, often used with bases like n-BuLi or in conjunction with LiCl, tend to promote (E)-selectivity.[3][5]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable (E)-isomer by allowing for equilibration of the intermediates.[3]

  • Structure of the Phosphonate Reagent: While less common for this specific synthesis, modifications to the phosphonate ester, such as using bulkier ester groups, can influence stereoselectivity. For achieving (Z)-selectivity, specialized reagents like those used in the Still-Gennari modification would be necessary.[7][8]

ConditionEffect on (E)-SelectivityRationale
Base/Cation LiHMDS, n-BuLi, NaH generally give good (E)-selectivity. The presence of Li+ is often beneficial.[3][5]The cation influences the geometry of the transition state leading to the oxaphosphetane intermediate.
Temperature Increasing temperature can improve (E)-selectivity.[3]Allows for equilibration to the more thermodynamically stable trans-intermediate.
Solvent Aprotic solvents like THF or DME are standard and generally favor (E)-selectivity.Solvent polarity can influence the stability of the intermediates.

Q3: I am observing the formation of side products in my HWE reaction. What are they and how can I avoid them?

A3: Side reactions can significantly reduce your yield and complicate purification.

  • Self-condensation of Cyclohexanone: If the base is too strong or if there are acidic protons on the cyclohexanone, it can undergo self-condensation. Using a slight excess of the phosphonate reagent can sometimes mitigate this.

  • Reaction of the Base with the Ester: Strong bases can potentially react with the ester functionality of the phosphonate reagent or the product. Adding the base at a low temperature can minimize this.

  • Isomerization of the Product: Under certain conditions, the double bond in the product can migrate. This is more common with transition metal catalysts but can sometimes occur if the reaction conditions are harsh.

Section 2: Wittig Reaction Troubleshooting

The Wittig reaction is another classic method for olefination. While highly versatile, it can present its own set of challenges, particularly concerning reagent preparation and product purification.

Q1: My Wittig reaction to synthesize this compound is not working. What should I check?

A1: A failed Wittig reaction often points to issues with the ylide formation or the reactivity of the ylide itself.

Troubleshooting Workflow for a Failed Wittig Reaction

Wittig_Failure start Wittig Reaction Failure check_ylide 1. Verify Ylide Formation start->check_ylide check_reactivity 2. Assess Ylide Reactivity start->check_reactivity check_conditions 3. Review Reaction Conditions start->check_conditions sub_ylide1 Successful Phosphonium Salt Synthesis? check_ylide->sub_ylide1 sub_ylide2 Appropriate Base for Deprotonation? check_ylide->sub_ylide2 sub_ylide3 Anhydrous Conditions? check_ylide->sub_ylide3 sub_reactivity1 Is the Ylide Stabilized? check_reactivity->sub_reactivity1 sub_reactivity2 Steric Hindrance? check_reactivity->sub_reactivity2 sub_conditions1 Moisture or Oxygen Contamination? check_conditions->sub_conditions1 sub_conditions2 Correct Solvent? check_conditions->sub_conditions2

Caption: Troubleshooting workflow for a failed Wittig reaction.

  • Ylide Formation:

    • Phosphonium Salt: Ensure that the initial phosphonium salt was successfully synthesized from triphenylphosphine and the corresponding alkyl halide.

    • Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[9] The choice of base is critical, especially for stabilized ylides.

    • Anhydrous and Inert Conditions: Ylides are highly reactive and sensitive to moisture and oxygen. The reaction must be conducted under strictly anhydrous and inert conditions.

  • Ylide Reactivity:

    • Stabilized vs. Unstabilized Ylides: The phosphonium ylide required for the synthesis of this compound would be a "stabilized" ylide due to the presence of the carboxylic acid (or ester) group. Stabilized ylides are less reactive than unstabilized ylides and may require heating to react with ketones like cyclohexanone.[9]

    • Steric Hindrance: While cyclohexanone is not excessively hindered, significant steric bulk on the ylide can impede the reaction.

Q2: I have obtained my product, but I am struggling to remove the triphenylphosphine oxide byproduct. What are the best purification strategies?

A2: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions.[4]

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the triphenylphosphine oxide.

  • Column Chromatography: This is a very common method for purification. Triphenylphosphine oxide is moderately polar and can often be separated from the desired alkene on silica gel.

  • Aqueous Extraction (for acidic products): Since your product is a carboxylic acid, you can potentially use a basic aqueous wash to extract your product as its carboxylate salt into the aqueous layer, leaving the non-polar triphenylphosphine oxide in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your product, which can then be filtered or extracted.

Section 3: Knoevenagel Condensation as an Alternative Route

The Knoevenagel condensation offers another pathway to this compound, typically involving the reaction of cyclohexanone with an active methylene compound like malonic acid or cyanoacetic acid, followed by decarboxylation.[9][10]

Q1: I am attempting a Knoevenagel condensation to synthesize an intermediate for this compound, but the reaction is giving a low yield. What could be the problem?

A1: The Knoevenagel condensation is sensitive to the choice of catalyst and reaction conditions.

  • Catalyst Choice: This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[9][10][11] Using a strong base can lead to the self-condensation of cyclohexanone.[9]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[9] This water can inhibit the reaction or lead to reversible reactions. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.[10]

  • Side Reactions: The use of ammonium acetate as a catalyst can lead to the formation of acetamide as a byproduct.[10] This can be removed by washing with water.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Cyclohexylideneacetate

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas (e.g., argon or nitrogen).

    • To the flask, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then place the flask under an inert atmosphere.

    • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Ylide Formation:

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude ethyl 2-cyclohexylideneacetate can be purified by flash column chromatography.

  • Hydrolysis (if the acid is the desired final product):

    • The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., with NaOH or LiOH in a mixture of THF/water, followed by acidic workup).

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons reaction. Slideshare.
  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society.
  • Wittig-and Horner-Wadsworth-Emmons olefination in aqueous media with and without phase transfer catalysis.
  • Catalyst regeneration method. Google Patents.
  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. YouTube.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen.
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC - NIH.
  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.
  • Wittig & Wittig-Horner reactions. Organic Synthesis.
  • Challenges in Catalyst Regeneration and How to Overcome Them. Hiden Analytical.
  • Knoevenagel condensation. Wikipedia.
  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.
  • Special Issue on Catalyst Deactivation and Regeneration. MDPI.
  • Cyclohexanone. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Cyclohexaneacetic acid, α-cyano. Organic Syntheses Procedure.
  • Knoevenagel Condensation. J&K Scientific LLC.
  • Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines.
  • Question about Horner-Wadsworth-Emmons workup. r/chemistry - Reddit.
  • The Knoevenagel Condens
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.
  • Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products
  • Mechanisms of Phosphine Toxicity. PMC - PubMed Central - NIH.
  • Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. MDPI.
  • Cyclohexanone. Wikipedia.
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
  • The reaction of cyclohexanone azine with cyanoacetic acid-acetic anhydride.
  • Synthesis. MSU chemistry.

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Technical Support Center: Preventing Byproduct Formation in the Wittig Reaction for 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexylideneacetic acid via the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction and troubleshoot common issues, particularly the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Wittig synthesis of this compound, and why do they form?

The most prevalent byproduct is triphenylphosphine oxide (TPPO). Its formation is the thermodynamic driving force for the entire Wittig reaction.[1] The phosphorus-oxygen double bond in TPPO is exceptionally stable, making its creation highly favorable.

Another potential set of byproducts arises from the stereochemistry of the reaction. The Wittig reaction can produce both (E) and (Z) isomers of the alkene product. In the case of this compound, the ylide derived from an α-haloacetate is a "stabilized ylide" due to the electron-withdrawing ester group. Stabilized ylides generally favor the formation of the (E)-isomer, which is often the desired product.[2][3] However, reaction conditions can influence the E/Z ratio, leading to the (Z)-isomer as a byproduct.[4]

Furthermore, if a strong base like butyllithium (BuLi) is used for deprotonation, residual lithium salts can affect the stereochemical outcome by stabilizing the betaine intermediate, potentially leading to a mixture of isomers.[2][5]

Q2: I'm observing a significant amount of unreacted starting materials. What could be the cause?

Low conversion can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. For stabilized ylides, a moderately strong base is typically sufficient. However, moisture in the reaction can consume the base and the ylide.[6]

  • Ylide Instability: While the ylide for this compound is stabilized, some ylides can be unstable and decompose over time, especially at higher temperatures.[6][7]

  • Steric Hindrance: Cyclohexanone is a relatively unhindered ketone. However, if substituted derivatives are used, steric bulk can impede the approach of the ylide.[5][6] For highly hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[5][8]

  • Poor Quality of Reagents: Aldehydes and ketones can degrade over time through oxidation or polymerization.[5][6] Ensure the purity of your cyclohexanone.

Q3: My final product is contaminated with a white, crystalline solid that is difficult to remove. How can I identify and eliminate it?

This is almost certainly triphenylphosphine oxide (TPPO). Its removal is a classic challenge in Wittig reactions. Several methods can be employed for its removal, which are detailed in the Troubleshooting Guide below.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Low Yield of this compound
Potential Cause Solution Scientific Rationale
Incomplete Ylide Formation Use a fresh, appropriate base (e.g., NaH, NaOMe).[2] Ensure strictly anhydrous conditions by using flame-dried glassware and dry solvents.[6]The ylide is a strong nucleophile but also a strong base, making it susceptible to protonation by any water present. Incomplete deprotonation of the phosphonium salt reduces the concentration of the active nucleophile.
Steric Hindrance Consider the Horner-Wadsworth-Emmons (HWE) reaction.[6][8]The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, making them more effective with sterically hindered ketones.[8] The phosphate byproduct of the HWE reaction is also water-soluble, simplifying purification.[8][9]
Side Reactions Protect other reactive functional groups on the ketone or ylide if present.Unprotected functional groups can react with the ylide or the base, consuming reagents and leading to a complex mixture of products.
Problem 2: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product
Solution Underlying Principle Protocol Summary
Crystallization/Precipitation TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[10][11]Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then slowly add a non-polar "anti-solvent" (e.g., hexanes) to precipitate the TPPO.[10] Cooling the mixture can enhance precipitation.[10]
Precipitation with Metal Salts TPPO is a Lewis base and forms insoluble complexes with Lewis acidic metal salts like ZnCl₂.[10][11]Dissolve the crude mixture in ethanol and add a solution of ZnCl₂ in ethanol. The [ZnCl₂(TPPO)₂] complex will precipitate and can be removed by filtration.[10][12]
Chromatography TPPO is more polar than the desired alkene product.Flash column chromatography on silica gel can effectively separate the less polar this compound from the more polar TPPO.[12]
Problem 3: Formation of (Z)-Isomer Byproduct
Solution Scientific Rationale
Use of Salt-Free Conditions Lithium salts can stabilize the betaine intermediate, leading to "stereochemical drift" and a mixture of E/Z isomers.[5][13] Using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can minimize this effect.
Employ the Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[8][14]

Visualizing the Wittig Reaction

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclohexanone Cyclohexanone Oxaphosphetane Oxaphosphetane Cyclohexanone->Oxaphosphetane [2+2] Cycloaddition Ylide Stabilized Ylide (Ph₃P=CHCO₂R) Ylide->Oxaphosphetane Alkene This compound ester ((E)-Isomer favored) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism for stabilized ylides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyclohexylideneacetate via Wittig Reaction

This protocol is adapted for a typical laboratory scale.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Cyclohexanone

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the flask.

  • Add anhydrous toluene to dissolve the ylide.

  • Add cyclohexanone (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Proceed with one of the purification methods described in the "Troubleshooting Guide" to remove triphenylphosphine oxide.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Hexanes
  • Dissolve the crude reaction mixture from Protocol 1 in a minimal amount of dichloromethane.

  • While stirring vigorously, slowly add hexanes until a white precipitate (TPPO) is observed.

  • Continue adding hexanes until precipitation appears complete.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[10]

  • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.

  • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the ethyl 2-cyclohexylideneacetate.

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For cases with stubborn steric hindrance or to ensure high (E)-selectivity, the HWE reaction is an excellent alternative.

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) w_reagent Phosphonium Ylide (Ph₃P=CHR) w_selectivity Selectivity: (Z) for unstabilized, (E) for stabilized ylides w_byproduct Byproduct: TPPO (Often difficult to remove) h_reagent Phosphonate Carbanion ((RO)₂P(O)CHR⁻) h_selectivity Selectivity: Highly (E)-selective h_byproduct Byproduct: Phosphate Salt (Water-soluble, easy removal) Decision Need High (E)-Selectivity or Hindered Ketone? cluster_wittig cluster_wittig Decision->cluster_wittig No cluster_hwe cluster_hwe Decision->cluster_hwe Yes

Caption: Decision workflow for choosing between Wittig and HWE reactions.

Key Advantages of the HWE Reaction:
  • Higher Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with hindered ketones.[8]

  • Excellent (E)-Selectivity: The HWE reaction consistently produces the (E)-isomer in high yields.[8][14]

  • Simplified Purification: The dialkylphosphate byproduct is water-soluble and easily removed by an aqueous workup.[8][9]

References

  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Robb, M. A., et al. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468–13469. [Link]
  • The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. [Link]
  • Singh, U. P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13836–13842. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Singh, U. P., et al. (2021).
  • ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670–6682. [Link]
  • The Synthetic Chemer. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: Mechanism and Examples. Master Organic Chemistry. [Link]
  • ResearchGate. (2025, August 6). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts.
  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Wadsworth, W. S., Jr., & Emmons, W. D. (1965).
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]
  • Andres, J. T. (2013, May 27). New clarity in the mechanism for lithium salt-free Wittig reactions. RSC Blogs. [Link]
  • Byrne, P. A., et al. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions With β-heteroatom-substituted Aldehydes Are Consistently Selective for Cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society, 134(22), 9225–9239. [Link]
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Wipf, P. (n.d.). The Wittig Reaction. University of Pittsburgh.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Cope, A. C., et al. (1941). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 21, 25. [Link]
  • Jasperse, C. P. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College.
  • Reddit. (2025, May 12). Problems with wittig reaction. r/chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2212–2232. [Link]
  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.

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Technical Support Center: Managing Thermal Decomposition During the Distillation of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to purify this compound via distillation. As an α,β-unsaturated carboxylic acid, this compound presents a significant challenge due to its propensity for thermal decomposition at elevated temperatures. This resource provides in-depth, experience-driven guidance to help you navigate these challenges, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition and why is this compound susceptible to it?

A1: Thermal decomposition is a chemical breakdown of a compound caused by heat. This compound, like many α,β-unsaturated carboxylic acids, is vulnerable due to two primary competing decomposition pathways:

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group. This can occur via a cyclic transition state, particularly if isomerization to a β,γ-unsaturated acid is possible under thermal stress.[1]

  • Polymerization: The vinyl group in the α,β-unsaturated system is highly reactive and can undergo free-radical polymerization, especially at elevated temperatures, leading to the formation of oligomeric or polymeric tars. This significantly reduces the yield of the desired monomeric acid.[2]

The combination of heat required for distillation and the inherent reactivity of the molecule creates a narrow operational window for successful purification.

Q2: What are the primary indicators of thermal decomposition during distillation?

A2: Be vigilant for the following signs, which strongly suggest that decomposition is occurring:

  • Product Discoloration: The distillate or the distillation pot residue turning yellow, brown, or black is a classic sign of polymerization and charring.[3][4]

  • Unstable Vacuum: A sudden drop or fluctuation in vacuum pressure can indicate the evolution of non-condensable gases like CO₂ from decarboxylation.[3][5]

  • Viscosity Increase: The material in the distillation flask becoming thick, viscous, or solidifying into a tar-like substance is a clear indication of polymerization.[3]

  • Low or No Yield: If the distillation temperature is reached but little to no product is collected in the receiver, it is likely that the material is decomposing or polymerizing in the flask instead of distilling.[3]

  • "Bumping" or Uncontrolled Boiling: Vigorous and uncontrollable boiling, even with proper stirring, can be caused by the rapid release of gaseous byproducts from decomposition.

Q3: What is the boiling point of this compound?

A3: The atmospheric boiling point is reported to be approximately 281.6°C at 760 mmHg.[6] Distilling at this temperature will almost certainly lead to extensive decomposition. Therefore, vacuum distillation is mandatory . By significantly reducing the pressure, the boiling point can be lowered into a range where the rate of decomposition is minimized.

Troubleshooting Guide: Common Distillation Problems & Solutions

This section addresses specific issues you may encounter and provides actionable solutions based on established principles of chemical engineering and organic chemistry.

Problem Potential Causes Recommended Solutions & Explanations
Low Distillate Yield 1. Decomposition/Polymerization: The most common cause. The product is turning into non-volatile tars in the distillation flask.[3] 2. Vacuum Level Too Low (Pressure Too High): The distillation temperature required is still in the decomposition range.[3][5] 3. System Leaks: A poor vacuum seal prevents the system from reaching the target low pressure.[3][7]1. Lower the Temperature: The primary goal. This is achieved by improving the vacuum. Aim for the lowest possible distillation head temperature that allows for a reasonable distillation rate. 2. Improve Vacuum System: Use a high-performance rotary vane pump. Ensure all joints are properly sealed with a suitable vacuum grease. Check for cracks in glassware.[8] 3. Add a Polymerization Inhibitor: Introduce a small amount (see protocol below) of an inhibitor like phenothiazine or hydroquinone monomethyl ether (MEHQ) to the crude material before heating.[2][9] These compounds scavenge free radicals that initiate polymerization.
Product is Dark or Tarry 1. Excessive Residence Time: The molecules are exposed to heat for too long, even at a reduced temperature. 2. High Pot Temperature: The heating mantle is set too high, causing localized overheating and charring at the flask surface.[3]1. Use a Short-Path Distillation Apparatus: This setup minimizes the distance the vapor travels from the evaporation surface to the condenser, drastically reducing heat exposure time.[4] 2. Ensure Vigorous Stirring: Use a magnetic stir bar to create a vortex and ensure even heat distribution, preventing hot spots. 3. Use a Liquid Heating Bath: A silicone oil or sand bath provides more uniform heating than a heating mantle, reducing the risk of localized charring.
Vacuum Pressure is Unstable 1. Outgassing of Low-Boiling Impurities: Solvents or water remaining in the crude material will vaporize first, causing pressure fluctuations. 2. Decomposition (Decarboxylation): The evolution of CO₂ gas is occurring.[5] 3. Pump Inefficiency: The vacuum pump oil is contaminated or the pump requires servicing.1. Initial Degassing Step: Before increasing the heat, hold the crude material under full vacuum at a low temperature (e.g., 40-50°C) to strip off any residual solvents. 2. Address the Root Cause of Decomposition: If decarboxylation is suspected, the temperature must be lowered by achieving a deeper vacuum. 3. Maintain Your Pump: Regularly check and change the vacuum pump oil. Use a cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) between your apparatus and the pump to prevent corrosive vapors from contaminating the oil.[3][8]
Recommended Protocols & Methodologies
Protocol 1: Vacuum Distillation of this compound

This protocol is designed to minimize thermal stress on the compound.

1. Preparation & Setup:

  • Glassware: Use a short-path distillation head for optimal performance. Ensure all glassware is meticulously clean and dry.

  • Inhibitor Addition: To the crude this compound in the distillation flask, add a polymerization inhibitor.

    • Phenothiazine (PTZ): 100-200 ppm

    • Hydroquinone monomethyl ether (MEHQ): 200-500 ppm

    • Note: These inhibitors are highly effective at scavenging the free radicals that initiate polymerization.[2][9][10]

  • Stirring: Add a appropriately sized magnetic stir bar.

  • Assembly: Assemble the distillation apparatus. Use a high-quality vacuum grease (e.g., Apiezon) on all ground glass joints to ensure a tight seal. A Claisen adapter can help prevent foaming material from splashing into the condenser.[8]

  • Insulation: Wrap the distillation flask and the vertical column of the distillation head with glass wool and aluminum foil to minimize heat loss and maintain a stable vapor temperature.[7][8]

2. Execution:

  • Cold Trap: Fill the cold trap with dry ice/acetone or liquid nitrogen to protect the vacuum pump.

  • Initial Evacuation: Start the magnetic stirrer. Slowly and carefully evacuate the system using a high-vacuum pump.

  • Degassing: Gently warm the flask to 40-50°C while under full vacuum to remove any volatile impurities. The vacuum reading should stabilize.

  • Heating: Once the vacuum is stable at the desired low pressure (e.g., <1 mmHg), gradually increase the temperature of the heating bath.

  • Distillation: The product will begin to distill. Record the temperature of the vapor at the distillation head and the pressure. This is the boiling point under your specific vacuum conditions.

  • Collection: Collect the clear, colorless distillate in the receiving flask. If multiple fractions are desired, use a "cow"-type receiver adapter to switch flasks without breaking the vacuum.[8]

3. Shutdown:

  • Cooling: Once the distillation is complete, remove the heating source and allow the system to cool to room temperature before venting.

  • Venting: Slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause oxidation of the product and residue.

  • Disassembly: Disassemble and clean all glassware immediately, as polymerized residue can be very difficult to remove.

Visualization of the Distillation Workflow

The following diagram illustrates the critical decision points and workflow for a successful distillation of a thermally sensitive compound.

Distillation_Workflow start Start: Crude This compound prep Preparation: - Add Inhibitor (e.g., PTZ) - Assemble Short-Path Apparatus - Check Seals start->prep degas Degassing: - Full Vacuum - Gentle Heat (40-50°C) prep->degas heat Gradual Heating degas->heat check Observe System heat->check distill Successful Distillation: - Collect Clear Product - Record Head Temp & Pressure check->distill  Stable Vacuum, Clear Vapor troubleshoot Troubleshoot check->troubleshoot Problem Detected   end End: Purified Product distill->end cause1 Signs of Decomposition? (Color, Gas, Viscosity) troubleshoot->cause1 solution1 Action: - Immediately Lower Heat - Improve Vacuum cause1->solution1 solution1->heat Re-attempt

Caption: Decision workflow for vacuum distillation.

Understanding the Decomposition Pathways

To effectively prevent decomposition, it is crucial to understand the potential chemical transformations occurring under thermal stress.

Decomposition_Pathways start This compound (Crude Product) heat High Temperature start->heat distill_path Vacuum Distillation start->distill_path path1_node Decarboxylation heat->path1_node Pathway 1 path2_node Polymerization heat->path2_node Pathway 2 product1 Methylenecyclohexane + CO₂ (Volatile Byproducts) path1_node->product1 product2 Polymeric Tars (Non-Volatile Residue) path2_node->product2 desired_product Purified Monomer (Desired Product) distill_path->desired_product

Caption: Competing reaction pathways during heating.

References
  • Decarboxylation of α,β-Unsaturated Acids. (2019). Chemistry Stack Exchange. [Link]
  • Inhibition of polymerization during distillation of monomers.
  • The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. (2016). Journal of Organic Chemistry. [Link]
  • Enzymatic decarboxylation of a,b-unsaturated carboxylic acids.
  • Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids. (2019).
  • Decarboxylation of α,β-unsaturated carboxylic acid: complete mechanism & comparison with β-Keto acid. (2020). YouTube. [Link]
  • Troubleshooting Common Issues in Molecular Distillation Equipment.
  • Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health (PMC). [Link]
  • Inhibition of polymerization during distillation of monomers.
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
  • Vacuum Distillation issues?Pressure Control Solutions. [Link]
  • Vacuum Distillation.Oregon State University, Department of Chemistry. [Link]
  • Cyclohexaneacetic acid.
  • Why is my vacuum distillation not working?Reddit r/chemistry. [Link]

Sources

Troubleshooting multi-step synthesis problems involving 2-Cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your synthesis is successful, efficient, and reproducible. Our approach is grounded in mechanistic principles and field-proven experience to not only provide solutions but also to explain the scientific reasoning behind them.

Troubleshooting Guide: Overcoming Common Hurdles

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound and its precursors.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction to produce ethyl 2-cyclohexylideneacetate is resulting in a low yield. What are the likely causes and how can I optimize it?

Low yields in the HWE reaction with cyclohexanone can be frustrating. The primary suspects are often related to the base, the reagents, or the reaction conditions.

  • Incomplete Deprotonation of the Phosphonate: The phosphonate carbanion is the key nucleophile. Its incomplete formation will directly lead to a lower yield.

    • Troubleshooting:

      • Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating phosphonates like triethyl phosphonoacetate. Ensure you are using a fresh, high-quality batch of NaH. Older NaH can have a coating of sodium hydroxide, which is a much weaker base and ineffective for this purpose.

      • Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents (like benzene or THF) to prevent quenching of the strong base and the phosphonate carbanion.[1]

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete. This is often indicated by the cessation of hydrogen gas evolution. Maintain the temperature as specified in the protocol, as higher temperatures can degrade the anion.[2]

  • Steric Hindrance of Cyclohexanone: While more reactive than Wittig ylides, phosphonate carbanions can still be challenged by the steric bulk of ketones like cyclohexanone.[3][4]

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to overcome the steric barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

      • Temperature Control: The addition of cyclohexanone should be done at a controlled temperature (e.g., 20-30°C with cooling) to prevent side reactions.[2]

  • Side Reactions:

    • Troubleshooting:

      • Aldol Condensation of Cyclohexanone: While less likely with the less basic phosphonate carbanion compared to unstabilized Wittig ylides, self-condensation of cyclohexanone can occur if a very strong base is used in excess or at elevated temperatures. Ensure stoichiometric control of the base.

A summary of key parameters for the HWE synthesis of ethyl 2-cyclohexylideneacetate is provided below:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 50-60% dispersion in oilStrong, non-nucleophilic base ensuring complete deprotonation.
Solvent Anhydrous Benzene or THFPrevents quenching of the base and anion.
Temperature Controlled addition of ketone at 20-30°CMinimizes side reactions.
Monitoring TLCTo track the consumption of cyclohexanone.
Question 2: I am using the Wittig reaction to synthesize this compound derivatives, but the yield is poor and I'm having trouble with byproduct removal. What are my options?

The Wittig reaction is a classic method, but it has known limitations, especially with sterically hindered ketones and stabilized ylides.[1][5][6]

  • Low Reactivity of Stabilized Ylides: The ylide derived from (triphenylphosphoranylidene)acetic acid esters is stabilized by the ester group, making it less reactive. This can lead to poor yields with ketones like cyclohexanone.[7]

    • Troubleshooting:

      • Switch to the Horner-Wadsworth-Emmons Reaction: The HWE reaction is often the preferred method for preparing α,β-unsaturated esters from ketones.[2][3] The phosphonate carbanions are more nucleophilic and generally give higher yields with ketones.[4][8]

  • Difficulty in Removing Triphenylphosphine Oxide: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product due to its similar polarity.

    • Troubleshooting:

      • Chromatography: Careful column chromatography is often required.

      • Alternative Reactions: The HWE reaction offers a significant advantage here, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[3][4]

Below is a troubleshooting decision tree for olefination of cyclohexanone:

G start Low Yield with Cyclohexanone Olefination wittig Using Wittig Reaction? start->wittig hwe Using HWE Reaction? wittig->hwe No byproduct Byproduct Removal Issues? wittig->byproduct Yes check_base Check Base Quality and Anhydrous Conditions hwe->check_base Yes switch_to_hwe Switch to HWE Reaction byproduct->switch_to_hwe switch_to_hwe->hwe check_time_temp Optimize Reaction Time and Temperature check_base->check_time_temp hydrolysis_issue Problem with Ester Hydrolysis? check_time_temp->hydrolysis_issue final_product Successful Synthesis hydrolysis_issue->final_product No

Caption: Troubleshooting workflow for cyclohexanone olefination.

Question 3: The final hydrolysis of ethyl 2-cyclohexylideneacetate to this compound is incomplete or leads to decomposition. How can I improve this step?

Hydrolysis of the ester is the final step to obtain the desired carboxylic acid. Incomplete reaction or decomposition can be problematic.

  • Incomplete Hydrolysis:

    • Troubleshooting:

      • Reaction Time and Temperature: Saponification with a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture often requires heating under reflux to drive the reaction to completion. Monitor the reaction by TLC until the starting ester is fully consumed.

      • Choice of Base: Ensure a sufficient molar excess of the base is used to ensure complete hydrolysis.

  • Product Decomposition:

    • Troubleshooting:

      • Temperature Control during Acidification: After saponification, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid. This step should be performed in an ice bath to dissipate the heat generated from the neutralization reaction, which can otherwise lead to side reactions or decomposition.

      • Careful pH Adjustment: Acidify slowly and check the pH to ensure you reach the desired acidic range without using a large excess of strong acid.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

What are the most reliable methods for synthesizing this compound?

The most common and reliable multi-step synthesis involves two key stages:

  • Olefination: The reaction of cyclohexanone with a two-carbon synthon to form an ester of this compound. The Horner-Wadsworth-Emmons (HWE) reaction is generally considered the method of choice for this step due to its high efficiency with ketones and the ease of byproduct removal.[2][3][4]

  • Hydrolysis: The saponification of the resulting ester (e.g., ethyl 2-cyclohexylideneacetate) to yield the final carboxylic acid.

Can I use the Knoevenagel condensation for this synthesis?

Yes, the Knoevenagel condensation is a viable alternative.[9][10] It involves the reaction of cyclohexanone with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid, in the presence of a weak base like piperidine or pyridine.[9][11] If malonic acid is used, the initial product will undergo decarboxylation upon heating to yield this compound.[9] A procedure for a related compound, cyclohexylidenecyanoacetic acid, is available and can be adapted.[12]

What about the Reformatsky reaction?

The Reformatsky reaction, which uses an α-haloester and zinc metal, can also be used to synthesize esters of this compound.[13][14][15] However, it is often considered a more laborious procedure with potentially lower yields compared to the HWE reaction.[2][16]

The reaction mechanism for the HWE synthesis of ethyl 2-cyclohexylideneacetate is as follows:

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination phosphonate (EtO)2P(O)CH2COOEt Triethyl phosphonoacetate anion (EtO)2P(O)CH(-)COOEt Phosphonate Anion phosphonate->anion + NaH base {NaH | Sodium Hydride} intermediate Oxaphosphetane Intermediate anion->intermediate + Cyclohexanone ketone Cyclohexanone product Ethyl 2-cyclohexylideneacetate intermediate->product byproduct (EtO)2PO2(-) Na(+) Sodium diethyl phosphate intermediate->byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Detailed Experimental Protocol: HWE Synthesis of Ethyl 2-Cyclohexylideneacetate

This protocol is adapted from a reliable, peer-reviewed procedure.[2]

Materials:

  • Sodium hydride (50-60% dispersion in mineral oil)

  • Anhydrous benzene or THF

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line, suspend sodium hydride (1.1 equivalents) in anhydrous benzene.

    • From the dropping funnel, add triethyl phosphonoacetate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux from the heat of the reaction.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the anion. The cessation of hydrogen evolution indicates the completion of this step.

  • Reaction with Cyclohexanone:

    • To the solution of the phosphonate anion, add cyclohexanone (1.0 equivalent) dropwise from the dropping funnel.

    • Maintain the temperature of the reaction mixture between 20-30°C using an ice bath for cooling as needed.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of cyclohexanone. A gummy precipitate of sodium diethyl phosphate will form.

  • Workup and Purification:

    • Cool the reaction mixture and decant the benzene solution from the precipitate.

    • Wash the precipitate with warm benzene and combine the organic layers.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyclohexylideneacetate.

References

  • Blake, J. A., & Cubr, M. A. (2019). Stereoselective One-Pot Deconjugation, Aldol, and Stabilized Peterson Olefination of α-Trialkylsilyl-β-alkyl-α,β-Unsaturated Esters. Organic Letters, 21(5), 1439–1443. [Link]
  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination.
  • Wikipedia. (2023). Julia olefination. In Wikipedia.
  • ResearchGate. (n.d.). Peterson Olefination.
  • Wikipedia. (2023). Peterson olefination. In Wikipedia.
  • Blakemore, P. R. (2017).
  • Oregon State University. (n.d.). The Julia-Kocienski Olefination.
  • Wadsworth, W. S., & Emmons, W. D. (1961).
  • Organic Chemistry Portal. (n.d.). Peterson Olefination.
  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 1–582. [Link]
  • Cambridge University Press. (n.d.). Reformatsky Reaction.
  • University of Regensburg. (n.d.). The Wittig Reaction.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia.
  • Cope, A. C., & Hancock, E. M. (1941). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 21, 16. [Link]
  • ChemSynthesis. (n.d.). ethyl cyclohexylideneacetate.
  • Cambridge University Press. (n.d.). Knoevenagel Condensation.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • BYJU'S. (n.d.). Reformatsky reaction.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Wikipedia. (2023). Wittig reaction. In Wikipedia.
  • Wikipedia. (2023). Reformatsky reaction. In Wikipedia.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Reddit. (2022, December 16). Problems with wittig reaction.
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5767-5769. [Link]
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
  • SIELC Technologies. (2018, May 16). Ethyl cyclohexylideneacetate.
  • YouTube. (2023, January 14). Knoevenagel condensation.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

Sources

Technical Support Center: Analytical Method Validation for 2-Cyclohexylideneacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 2-Cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing, validating, and troubleshooting quantitative analytical methods for this compound. The content is structured to address common challenges and provide scientifically grounded solutions, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analytical method validation for this compound.

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for non-volatile carboxylic acids like this compound.[1][2] Reversed-phase HPLC on a C18 column is a typical starting point.[3] Gas Chromatography (GC) is also a viable option, but it generally requires a derivatization step to convert the carboxylic acid into a more volatile ester, which adds complexity to the sample preparation.[4][5][6]

Q2: Why is mobile phase pH so critical for the analysis of this compound by HPLC?

A2: As a carboxylic acid, this compound is an ionizable compound. The pH of the mobile phase dictates its ionization state, which directly impacts its retention on a reversed-phase column and the resulting peak shape. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be buffered to at least 2 pH units below the pKa of the analyte.[7] This suppresses the ionization of the carboxyl group, making the molecule less polar and more amenable to reversed-phase separation.[7]

Q3: What are the essential validation parameters I need to assess for a quantitative impurity method versus an assay method?

A3: The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][8] For an assay (quantification of the main component), you must validate Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, and Robustness. For a quantitative impurity method, you must also validate the Limit of Quantitation (LOQ). The Limit of Detection (LOD) is also typically determined.

Q4: What is a System Suitability Test (SST) and why is it mandatory?

A4: A System Suitability Test (SST) is a series of checks to ensure the chromatographic system is performing correctly before and during sample analysis.[4][9] It's a non-negotiable part of a validated method. Key SST parameters include retention time repeatability, peak area precision, column efficiency (plate count), and peak tailing factor.[4][9] SSTs confirm that the equipment and method are functioning as an integral, reliable system.[9]

In-Depth Troubleshooting Guides

Issue 1: HPLC Peak Tailing for this compound

Peak tailing is the most common chromatographic problem for acidic compounds. It compromises peak integration and, therefore, accuracy and precision.

dot

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Q: My this compound peak is tailing severely. What is the primary cause?

A: The most probable cause is secondary ionic interactions between the deprotonated (negatively charged) form of your analyte and residual silanol groups (-Si-OH) on the silica surface of the HPLC column.[7] At a pH close to or above the analyte's pKa, a significant portion of the analyte is ionized and can interact strongly with these sites, leading to tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: This is the most critical step. Ensure the aqueous component of your mobile phase is buffered to a pH of approximately 2.5-3.0 using an acid like phosphoric acid or formic acid.[3][7] This ensures the carboxylic acid is fully protonated (neutral), minimizing interaction with silanols.

  • Increase Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10mM to 25-50mM) can help to "mask" the active silanol sites, reducing the opportunity for secondary interactions.[7]

  • Evaluate Your Column: Not all C18 columns are the same. Use a modern, high-purity, end-capped silica column. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making the surface less active and prone to causing tailing with polar or ionizable compounds.[7]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as a "right-triangle" peak shape.[10] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.

  • Inspect for System Issues: Extra-column dead volume in tubing and fittings can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length. Also, a partially blocked column inlet frit can distort the sample band, leading to poor peak shape for all analytes.[10] This can sometimes be resolved by reversing and flushing the column.[10]

Issue 2: Retention Time Drift

Q: The retention time for this compound is consistently decreasing/increasing during my analytical run. What should I investigate?

A: Retention time drift is usually caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator, but for robust methods, flushing the column with at least 10-15 column volumes of the mobile phase is recommended.

  • Verify Mobile Phase Preparation: Inaccurate mobile phase preparation is a common culprit. Ensure the organic/aqueous ratio is prepared accurately and consistently. If the mobile phase is prepared by mixing online, check the pump's performance. Also, ensure the mobile phase components are well-mixed and degassed.

  • Check for Buffer Precipitation: If using a phosphate buffer with high concentrations of acetonitrile, the buffer can precipitate, changing the mobile phase composition and causing pressure fluctuations and retention drift.

  • Use a Column Thermostat: Column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%. Using a column oven is essential for maintaining a stable and consistent temperature.

  • Check for Leaks: A small, undetected leak in the system can lead to a drop in flow rate, which will cause an increase in retention times.

Key Experimental Protocols & Validation Parameters

The following protocols are based on a typical reversed-phase HPLC method for a compound analogous to this compound.[3][9]

Hypothetical HPLC Method Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Protocol 1: System Suitability Testing (SST)

Objective: To verify the performance of the complete chromatographic system.

Procedure:

  • Prepare a system suitability solution containing this compound at a working concentration (e.g., 50 µg/mL).

  • Make five replicate injections of this solution.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the first injection.

  • Compare the results against the pre-defined acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates injection precision.[9]
Retention Time %RSD ≤ 1.0%Ensures stable chromatographic conditions.[9]
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency.[9]
Protocol 2: Linearity

Objective: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.

Procedure:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., for an assay, 80% to 120% of the nominal concentration).

  • Inject each concentration level in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be close to zero and not statistically significant.

Protocol 3: Accuracy & Precision

Objective: To determine the closeness of the measured value to the true value (Accuracy) and the degree of scatter between a series of measurements (Precision).

Procedure (Combined):

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo matrix or blank solution.

  • Prepare three independent samples at each concentration level (n=3).

  • Inject each sample.

  • Repeatability (Intra-assay Precision): Calculate the %RSD for the n=3 replicates at each concentration.

  • Accuracy: Calculate the percent recovery for each sample against the known spiked amount.

  • Intermediate Precision: Have a different analyst, on a different day, using a different instrument (if possible), repeat the entire procedure. Compare the results from both sets of experiments.

Acceptance Criteria:

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Protocol 4: Forced Degradation (Specificity)

Objective: To demonstrate that the analytical method is stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze Stressed Samples by HPLC-DAD Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->Analyze Photo Photolytic (ICH Q1B light exposure) Photo->Analyze Evaluate Evaluate Peak Purity (DAD) Analyze->Evaluate Assess Assess Mass Balance Evaluate->Assess Conclusion Method is Stability-Indicating Assess->Conclusion Drug_Substance Drug Substance (this compound) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for Forced Degradation Studies.

Procedure:

  • Expose solutions of this compound to a set of stress conditions designed to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80°C (in solid state and solution)

    • Photolytic: Expose to light as per ICH Q1B guidelines.

  • Analyze the stressed samples, along with an unstressed control, using your HPLC method with a photodiode array (DAD) detector.

  • Evaluate the results.

Acceptance Criteria:

  • Specificity/Peak Purity: The main peak for this compound should be spectrally pure (as determined by the DAD purity analysis) and well-resolved from all degradation product peaks.

  • Mass Balance: The sum of the assay value of the main peak and the levels of all degradation products should be close to 100% of the initial, unstressed sample's assay value, demonstrating that all degradants are accounted for.

References

  • Getting the peaks perfect: System suitability for HPLC - American Chemical Society. [Link]
  • System Suitability in HPLC Analysis | Pharmaguideline. [Link]
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  • Derivatiz
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
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  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages - PubMed. [Link]
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  • Acetic acid HPLC results. (A) Identification of acetic acid using...
  • HPLC Methods for analysis of Acetic acid - HELIX Chrom
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
  • CN103512967A - High performance liquid chromatography (HPLC)
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchG
  • Method Validation of Short Chain Carboxylic Acids - Theseus. [Link]
  • Acetic Acid for HPLC Analysis | Biocompare.com Kit/Reagent Review. [Link]
  • HPLC Separation and Simultaneous Analyses of Peroxyacetic Acid and Acetic Acid Coexisting with Hydrogen Peroxide in the Equilibrium Mixture - SMT. [Link]
  • Separation of 1-Cyclohexene-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchG
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. [Link]
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Public
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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Cyclohexylideneacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of a synthetic route is a critical decision guided by factors such as yield, stereoselectivity, scalability, and practical simplicity. This guide provides an in-depth comparative analysis of various synthetic pathways to 2-cyclohexylideneacetic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a critical evaluation of each method's advantages and limitations.

Introduction to this compound

This compound is an α,β-unsaturated carboxylic acid characterized by an exocyclic double bond to a cyclohexane ring. This structural motif is present in a variety of biologically active molecules and serves as a versatile intermediate for further chemical transformations. The efficient and controlled synthesis of this compound is therefore of significant interest. This guide will compare the following key synthetic strategies:

  • The Wittig Reaction

  • The Horner-Wadsworth-Emmons (HWE) Reaction

  • The Peterson Olefination

  • The Reformatsky Reaction

  • The Knoevenagel Condensation (Doebner Modification)

  • The Malonic Ester Synthesis

Comparative Overview of Synthetic Routes

To facilitate a rapid assessment, the following table summarizes the key performance indicators for each synthetic route. Detailed discussions and experimental protocols for each method are provided in the subsequent sections.

Synthetic RouteKey ReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium ylideModerateGenerally Z-selective for non-stabilized ylidesBroad substrate scope.Difficult removal of triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons Phosphonate ester, baseGood to Excellent (67-77% for ester)Highly E-selectiveWater-soluble phosphate byproduct is easily removed; higher reactivity than Wittig reagents.[1][2]Typically requires an additional hydrolysis step from the ester.
Peterson Olefination α-Silyl carbanionGood to Excellent (up to 95%)Tunable (E or Z) by choice of elimination conditions (acidic or basic).[3]Easy removal of siloxane byproduct; stereochemical control.[4]Stoichiometric use of strong bases or organometallic reagents.
Reformatsky Reaction α-Halo ester, zincGood (ester yield often >80%)Not highly selectiveTolerates a wide range of functional groups.Requires activation of zinc; dehydration of the intermediate β-hydroxy ester is a separate step.
Knoevenagel Condensation Malonic acid, pyridine, piperidineGood to ExcellentGenerally E-selectiveDirect formation of the carboxylic acid; often high yielding.[5]Use of pyridine as solvent can be undesirable.
Malonic Ester Synthesis Diethyl malonate, base, dihaloalkaneModerateNot applicableWell-established method for forming substituted acetic acids.Multi-step process with potential for side reactions.

In-Depth Analysis and Experimental Protocols

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely favored method for the synthesis of α,β-unsaturated esters due to its high E-selectivity and the facile removal of the phosphate byproduct.[2][6] The reaction involves the nucleophilic addition of a phosphonate carbanion to a carbonyl compound, in this case, cyclohexanone, to form a stable alkene.[2]

The HWE reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon of cyclohexanone to form a transient oxaphosphetane intermediate.[6] This intermediate subsequently collapses to yield the alkene and a water-soluble dialkylphosphate salt, which is the thermodynamic driving force of the reaction. The stereochemical outcome is dictated by the formation of the more stable trans-oxaphosphetane intermediate, leading to the predominant formation of the (E)-alkene.[7]

HWE_Mechanism reagents Triethyl phosphonoacetate + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack cyclohexanone Cyclohexanone cyclohexanone->intermediate Nucleophilic Attack product Ethyl 2-cyclohexylideneacetate + Dialkylphosphate salt intermediate->product Elimination Knoevenagel_Doebner_Mechanism malonic_acid Malonic Acid + Piperidine enolate Enolate malonic_acid->enolate Deprotonation adduct Aldol Adduct enolate->adduct Nucleophilic Addition cyclohexanone Cyclohexanone cyclohexanone->adduct Nucleophilic Addition intermediate Cyclohexylidenemalonic Acid adduct->intermediate Dehydration product This compound + CO2 intermediate->product Decarboxylation

Caption: Knoevenagel Condensation (Doebner Modification) Pathway.

This protocol is based on general procedures for the Doebner modification. [8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place cyclohexanone (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent). Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: The mixture is heated to reflux and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by the evolution of carbon dioxide and by TLC analysis.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The pyridine is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed with dilute hydrochloric acid to remove any remaining pyridine and piperidine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters. [10]This method involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. [11]

The reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc reagent known as a Reformatsky enolate. [10]This enolate is less reactive than a corresponding lithium enolate, which allows it to selectively attack the carbonyl group of cyclohexanone without self-condensation. The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield a β-hydroxy ester. Subsequent dehydration, typically under acidic conditions, furnishes the α,β-unsaturated ester.

Reformatsky_Mechanism reagents Ethyl bromoacetate + Zn enolate Reformatsky Enolate reagents->enolate Oxidative Insertion alkoxide Zinc Alkoxide enolate->alkoxide Nucleophilic Addition cyclohexanone Cyclohexanone cyclohexanone->alkoxide Nucleophilic Addition hydroxy_ester β-Hydroxy Ester alkoxide->hydroxy_ester Hydrolysis product Ethyl 2-cyclohexylideneacetate hydroxy_ester->product Dehydration Peterson_Olefination_Mechanism silyl_ester Ethyl (trimethylsilyl)acetate + Base carbanion α-Silyl Carbanion silyl_ester->carbanion Deprotonation hydroxysilane β-Hydroxysilane carbanion->hydroxysilane Nucleophilic Addition cyclohexanone Cyclohexanone cyclohexanone->hydroxysilane Nucleophilic Addition product_E (E)-Alkene hydroxysilane->product_E Acidic Workup (anti-elimination) product_Z (Z)-Alkene hydroxysilane->product_Z Basic Workup (syn-elimination)

Caption: Peterson Olefination Pathway.

  • Generation of the α-Silyl Carbanion: A solution of ethyl (trimethylsilyl)acetate in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A strong base such as lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for a period to ensure complete formation of the carbanion.

  • Reaction with Cyclohexanone: Cyclohexanone is added to the solution of the α-silyl carbanion at -78 °C. The reaction mixture is stirred at this temperature for a few hours.

  • Workup and Elimination:

    • For (E)-alkene (via acidic workup): The reaction is quenched with a proton source (e.g., acetic acid) and warmed to room temperature. The mixture is then treated with dilute sulfuric acid to promote anti-elimination.

    • For (Z)-alkene (via basic workup): The reaction mixture is warmed to room temperature and a base such as potassium hydride (KH) is added to promote syn-elimination.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting ethyl 2-cyclohexylideneacetate is then purified by column chromatography or distillation. Subsequent hydrolysis yields the desired carboxylic acid.

Conclusion and Recommendations

The choice of synthetic route for this compound depends on the specific requirements of the researcher.

  • For high yield and excellent (E)-stereoselectivity with straightforward purification , the Horner-Wadsworth-Emmons reaction is often the method of choice, despite the need for a subsequent hydrolysis step. *[1][12] When direct synthesis of the carboxylic acid is desired , the Knoevenagel condensation (Doebner modification) is a highly effective and often high-yielding alternative. *[5] If tunable stereoselectivity is a primary concern, the Peterson olefination offers unique advantages, allowing access to either the (E)- or (Z)-isomer from a common intermediate. *[3] The Reformatsky reaction is a reliable method, particularly when other sensitive functional groups are present in the molecule.

  • The Wittig reaction , while a classic olefination method, often presents challenges in purification due to the formation of triphenylphosphine oxide. *[1] The Malonic ester synthesis , while a fundamental method for preparing substituted acetic acids, is a multi-step process for this particular target and may not be the most efficient route.

[2][13]Ultimately, the optimal synthetic strategy will be a balance of these factors, and the detailed protocols provided in this guide should serve as a valuable resource for making an informed decision.

References

  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. [Link]
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. [Link]
  • Ridder, J. R., Dorn, L. T., & Cruz, A. J.
  • Knoevenagel Condensation; Doebner Modific
  • Wikipedia contributors. (2023, November 28).
  • Knoevenagel Condensation Doebner Modific
  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
  • Peterson Olefin
  • Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activ
  • Wikipedia contributors. (2023, September 12).
  • Distal γ-C(sp3)-H Olefination of Ketone Derivatives and Free Carboxylic Acids. PubMed. [Link]
  • ethyl cyclohexylideneacet
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (2023, October 29). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
  • The Peterson Olefination: Mechanistic Detail and Application in Synthesis.
  • Cyclohexaneacetic acid, α-cyano-. Organic Syntheses. [Link]
  • 2-cyclohexenone. Organic Syntheses. [Link]
  • Wikipedia contributors. (2023, August 29).
  • Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Organic Chemistry Portal. [Link]
  • Organic Syntheses. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 1H-NMR, 13C-NMR and 2D-NMR spectra. Royal Society of Chemistry. [Link]
  • (PDF) A comparative study on the selective hydrogenation of α,β unsaturated aldehyde and ketone to unsaturated alcohols on Au supported catalysts.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Cyclohexylideneacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the realm of drug development and fine chemical synthesis, the precise structural characterization of molecules is paramount. Isomers—compounds with identical molecular formulas but different structural arrangements—can exhibit vastly different chemical, physical, and biological properties. 2-Cyclohexylideneacetic acid and its structural isomers, 1-Cyclohexenylacetic acid and Cyclohexylacetic acid, present a classic analytical challenge. While all share a C8 hydrocarbon backbone and a carboxylic acid moiety, the position and nature of the carbon-carbon double bond dictate their reactivity and spectroscopic fingerprints.

This guide provides an in-depth comparative analysis using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers to unambiguously identify these isomers.

The Isomers: A Structural Overview

The three compounds of interest possess the same molecular weight (for the unsaturated isomers) but differ in the location of the double bond or its absence altogether. This structural variance is the key to their spectroscopic differentiation.

  • This compound: Features an exocyclic double bond, where one of the sp² carbons is part of the cyclohexane ring and the other is external to it. This creates an α,β-unsaturated carboxylic acid system.

  • 1-Cyclohexenylacetic acid: Contains an endocyclic double bond within the cyclohexane ring. The double bond is still in conjugation with the carboxylic acid group, making it another α,β-unsaturated isomer.

  • Cyclohexylacetic acid: The fully saturated analogue, lacking a C=C double bond. It serves as a crucial baseline for understanding the spectral contributions of unsaturation.

isomers cluster_0 This compound (Exocyclic Double Bond) cluster_1 1-Cyclohexenylacetic acid (Endocyclic Double Bond) cluster_2 Cyclohexylacetic acid (Saturated) a b c

Figure 1: Molecular structures of the three isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and distinguish between subtle isomeric differences.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is common for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate chemical shift referencing[1][2].

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

¹H NMR Comparative Analysis

The ¹H NMR spectrum is highly diagnostic, particularly in the olefinic region (protons on C=C double bonds).

Proton EnvironmentThis compound (δ ppm)1-Cyclohexenylacetic acid (δ ppm)Cyclohexylacetic acid (δ ppm)Rationale for Difference
Carboxylic Acid (-COOH) ~10.0 - 12.0 (s, 1H)[3]~10.0 - 12.0 (s, 1H)~10.0 - 12.0 (s, 1H)This acidic proton is highly deshielded and its shift is concentration-dependent. It is present in all three isomers[4][5].
Vinylic (=CH-) ~5.52 (s, 1H)[3]~5.6 - 6.0 (m, 1H)[6]N/AKey Differentiator. The exocyclic vinylic proton in this compound is a singlet, while the endocyclic proton in 1-cyclohexenylacetic acid is a multiplet due to coupling with adjacent allylic protons. The saturated analog has no vinylic protons[1].
Alpha-Protons (-CH₂COOH) N/A (vinylic proton instead)~3.1 (s, 2H)~2.2 - 2.6 (d, 2H)Key Differentiator. 1-Cyclohexenylacetic acid has deshielded alpha-protons adjacent to both the C=C and C=O groups. The saturated analog's alpha-protons are less deshielded[7].
Allylic Protons (=C-CH₂-) ~2.1 - 2.8 (m, 4H)[3]~2.0 (m, 4H)[6]N/AThe protons adjacent to the double bond are deshielded relative to simple aliphatic protons. Their multiplicity and precise shift differ based on the double bond's location.
Cyclohexyl Protons (-CH₂-) ~1.5 (m, 6H)[3]~1.2 - 1.6 (m, 4H)[6]~1.0 - 2.0 (m, 11H)The bulk of the ring protons appear in the standard aliphatic region. The saturated ring shows a more complex pattern due to the presence of 11 protons in various environments.
¹³C NMR Comparative Analysis

¹³C NMR provides a direct count of the number of non-equivalent carbon atoms and reveals their electronic environment.

Carbon EnvironmentThis compound (δ ppm)1-Cyclohexenylacetic acid (δ ppm)Cyclohexylacetic acid (δ ppm)Rationale for Difference
Carbonyl (-COOH) ~165 - 175~165 - 175~180 - 185Key Differentiator. Conjugation with the C=C double bond shields the carbonyl carbon, shifting it upfield compared to the non-conjugated, saturated system[4][5].
Olefinic (=C<) ~115 - 150 (2 signals)~120 - 140 (2 signals)N/AKey Differentiator. The presence of two signals in the sp² region is a clear marker for the unsaturated isomers. The exact shifts can vary based on substitution[8][9]. The saturated analog lacks these signals.
Alpha-Carbon (-CH₂COOH) N/A (sp² carbon instead)~35 - 45~40 - 50The alpha-carbon in the saturated acid is a standard sp³ carbon. In 1-cyclohexenylacetic acid, it is deshielded by the adjacent carbonyl group.
Cyclohexyl Carbons (-CH₂-) ~25 - 40 (multiple signals)~20 - 35 (multiple signals)~25 - 45 (multiple signals)The aliphatic carbons of the ring appear in the expected upfield region.

Infrared (IR) Spectroscopy: Probing Functional Groups and Conjugation

IR spectroscopy is a rapid and powerful tool for identifying functional groups. The position of the carbonyl (C=O) stretching frequency is exquisitely sensitive to the electronic effects of conjugation.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Comparative Analysis

The key diagnostic regions for these isomers are the O-H stretch and the C=O stretch.

Vibrational ModeThis compound (cm⁻¹)1-Cyclohexenylacetic acid (cm⁻¹)Cyclohexylacetic acid (cm⁻¹)Rationale for Difference
O-H Stretch (Carboxylic Acid) 2500 - 3300 (very broad)2500 - 3300 (very broad)2500 - 3300 (very broad)This characteristic, extremely broad absorption is due to strong hydrogen bonding in the carboxylic acid dimer and is present in all three compounds[5][10][11].
C=O Stretch (Carbonyl) ~1690 - 1710 (strong, sharp)~1690 - 1710 (strong, sharp)~1700 - 1730 (strong, sharp)Key Differentiator. Conjugation in the two unsaturated isomers weakens the C=O bond, lowering its stretching frequency (a shift to lower wavenumber) compared to the isolated carbonyl in the saturated analog[4][5][11].
C=C Stretch (Alkene) ~1640 - 1660 (medium)~1640 - 1660 (medium)N/AThe C=C stretch confirms the presence of unsaturation. Its intensity can be variable.

graph TD {
A[Start: Isomer Sample] --> B{Acquire IR Spectrum};
B --> C{Analyze Carbonyl (C=O) Stretch};
C --> D["~1700-1730 cm⁻¹"];
C --> E["~1690-1710 cm⁻¹"];
D --> F[Conclusion: Cyclohexylacetic Acid (Saturated)];
E --> G{Unsaturated Isomer: Conjugated System};
G --> H["Further analysis needed\n(e.g., NMR) to differentiate\nthis compound and\n1-Cyclohexenylacetic acid"];
subgraph "Decision Logic"
    C; D; E; F; G; H;
end

style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124;

}

Figure 2: Workflow for using IR spectroscopy to distinguish the saturated isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV. This high energy ensures fragmentation, creating a characteristic pattern.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

MS Fragmentation Analysis
FeatureThis compound1-Cyclohexenylacetic acidCyclohexylacetic acidRationale for Difference
Molecular Ion (M⁺) m/z 140[12][13]m/z 140m/z 142[14]Key Differentiator. The most fundamental difference. The saturated acid has a molecular weight that is two mass units higher due to the two additional hydrogen atoms.
Loss of -COOH m/z 95 (M-45)m/z 95 (M-45)m/z 97 (M-45)Cleavage of the bond next to the carbonyl group to lose the carboxyl radical is a common fragmentation pathway for carboxylic acids[15].
McLafferty Rearrangement PossiblePossibleUnlikelyThis characteristic rearrangement for carbonyl compounds requires a gamma-hydrogen and can lead to specific neutral losses, providing further structural clues[16].
Ring Fragmentation Complex patternComplex patternm/z 83 (loss of side chain), m/z 55Fragmentation of the cyclohexyl ring itself will produce a cascade of smaller ions. The saturated ring often loses ethylene (M-28)[17].

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. No single method provides all the answers, but together they form a self-validating system.

  • Mass Spectrometry immediately separates the saturated isomer (m/z 142) from the unsaturated isomers (m/z 140).

  • IR Spectroscopy corroborates this finding by showing a higher C=O stretching frequency for the non-conjugated saturated acid.

  • ¹H NMR Spectroscopy serves as the definitive tool to distinguish between the two unsaturated isomers. The unique singlet of the exocyclic vinylic proton in this compound is a clear and unmistakable marker compared to the multiplet observed for the endocyclic proton in 1-Cyclohexenylacetic acid.

By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently navigate the challenges of isomeric differentiation in their synthetic and analytical workflows.

References

  • PubChem. (n.d.). 1-Cyclohexene-1-acetic acid. National Center for Biotechnology Information.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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  • SpectraBase. (n.d.). Cyclohexaneacetic acid. Wiley.
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  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • PubChem. (n.d.). Cyclohexaneacetic acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2025, August 4). 8.6: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
  • The Good Scents Company. (n.d.). 1-cyclohexenyl acetic acid.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Puget Sound. (n.d.). 13C-NMR.
  • NPTEL. (n.d.). 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • UCLA Chemistry. (n.d.). NMR Chart.

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A Comparative Guide to the Validation of a New HPLC-UV Method for 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-Cyclohexylideneacetic acid. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical procedure for this compound. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), ensuring regulatory compliance and scientific rigor.[1][2]

Introduction: The Need for a Validated Method

This compound is an organic compound whose accurate quantification is critical in various research and development stages. To ensure that data are reliable, reproducible, and fit for purpose, any new analytical method must undergo a formal validation process.[3] Method validation demonstrates scientifically that the analytical procedure is suitable for its intended use.[2] This guide compares a newly developed Reversed-Phase HPLC (RP-HPLC) method with other potential analytical techniques and provides the detailed experimental protocols and acceptance criteria necessary to establish its validity.

Method Principle and Rationale for HPLC-UV

The selected method for validation is RP-HPLC with UV detection. This choice is based on several key advantages for analyzing organic acids like this compound:

  • Specificity and Selectivity: RP-HPLC offers excellent separation capabilities for organic molecules based on their hydrophobicity.

  • Sensitivity: UV detection is highly sensitive for compounds containing a chromophore. The conjugated double bond system in this compound allows for strong UV absorbance, making this an ideal detection method.

  • Robustness and Cost-Effectiveness: HPLC-UV systems are common in analytical laboratories, are known for their reliability, and are generally more cost-effective to operate than mass spectrometry-based methods.[4][5]

  • Wide Applicability: The principles of this method are widely applicable for the analysis of similar organic acids in various matrices.[4][6][7]

Alternative Methods Considered:

  • Gas Chromatography (GC): GC is suitable for volatile compounds. However, this compound is a carboxylic acid with relatively low volatility, requiring derivatization to increase its volatility for GC analysis. This adds complexity, time, and potential for error to the sample preparation process.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While offering superior sensitivity and specificity, LC-MS is a more complex and expensive technique. For routine quantification where high sensitivity is not the primary driver, HPLC-UV provides a more practical and equally reliable alternative.

The Validation Workflow

The validation process follows a structured workflow to assess all performance characteristics of the analytical method. Each step builds upon the last, ensuring a comprehensive evaluation.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol Dev Method Development (Column, Mobile Phase, Wavelength) Spec Specificity / Selectivity Dev->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Prec->Rob SysSuit System Suitability Rob->SysSuit Final Check

Caption: Overall workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

This section details the experimental protocols for validating the HPLC-UV method for this compound. The validation is performed in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][9]

  • Experimental Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution of this compound reference standard.

    • Prepare a spiked sample by adding the reference standard to the placebo matrix.

    • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all samples into the HPLC system.

  • Acceptance Criteria:

    • The chromatogram of the placebo must show no interfering peaks at the retention time of this compound.

    • The peak for this compound in the spiked sample must be pure and spectrally homogenous (if using a Diode Array Detector).

    • Degradation products in the stressed sample must be well-resolved from the main analyte peak.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay might be 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be minimal (close to zero).

    • Visual inspection of the plot should confirm a linear relationship.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
80.07985000.8%
90.09012000.6%
100.010050000.4%
110.011030000.5%
120.012060000.7%
Regression Results r² = 0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed using recovery studies.

  • Experimental Protocol:

    • Prepare a placebo matrix.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%
Mean Recovery 100.2%

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

    • Protocol: Analyze a minimum of six replicates of a homogenous sample at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The %RSD over the combined data from both days should be ≤ 2.0%.

Table 3: Example Precision Data

Precision LevelReplicateMeasured Conc. (µg/mL)Mean%RSD
Repeatability (Day 1) 1-6100.2, 99.8, 100.5, 99.5, 100.1, 100.3100.070.35%
Intermediate (Day 2) 1-6100.8, 101.2, 99.9, 100.4, 100.9, 101.0100.700.48%
Overall (Day 1 & 2) 1-12-100.380.51%
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

These are often determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[2][9]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 10%)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a sample under each modified condition and compare the results (e.g., retention time, peak area, tailing factor) to the nominal conditions.

  • Acceptance Criteria: The results should remain within the system suitability criteria, and no significant change in quantification should be observed.

Caption: Interrelationship of key validation parameters.

Conclusion

The validation of an analytical method is a mandatory process in regulated environments to ensure the generation of high-quality, reliable data. The HPLC-UV method detailed in this guide provides a robust, specific, and cost-effective solution for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness against predefined acceptance criteria derived from ICH guidelines, this method can be confidently implemented for routine analysis in quality control and research settings.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Husain, S., et al. (2015). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate.
  • Chen, Y. C., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques.

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A Comparative Analysis of Carboxylic Acid Acidity: The Case of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity of 2-Cyclohexylideneacetic acid with other structurally diverse carboxylic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a comprehensive understanding of the factors governing carboxylic acid pKa values.

Introduction: The Essence of Acidity in Carboxylic Acids

The acidity of a carboxylic acid, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa (-logKa), is a fundamental property that dictates its behavior in chemical and biological systems. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H+) in solution.[1] This dissociation equilibrium is profoundly influenced by the molecule's structure, specifically the stability of the resulting carboxylate anion.[2] Anything that stabilizes this conjugate base will increase the acidity of the parent carboxylic acid.[3] The primary factors at play are resonance and inductive effects.[4]

All carboxylic acids benefit from the resonance stabilization of their carboxylate anion, where the negative charge is delocalized across two oxygen atoms. This inherent stability is why carboxylic acids are significantly more acidic than alcohols.[2] However, the substituents attached to the carboxylic acid moiety can dramatically modulate this acidity through inductive effects—the withdrawal or donation of electron density through sigma bonds.[4]

This guide will explore these principles by comparing this compound to a series of aliphatic, unsaturated, and aromatic carboxylic acids.

Comparative Acidity: A Data-Driven Analysis

The acidity of this compound is best understood when contextualized against other carboxylic acids. The following table summarizes the experimental pKa values for a selection of relevant compounds.

Carboxylic AcidStructurepKa Value
Acetic AcidCH₃COOH4.76[5]
Cyclohexylacetic AcidC₆H₁₁CH₂COOH4.51[6]
Cyclohexanecarboxylic AcidC₆H₁₁COOH4.90[5][7]
Acrylic AcidCH₂=CHCOOH4.25[8]
This compound C₆H₁₀=CHCOOH 4.25 (Predicted)
Benzoic AcidC₆H₅COOH4.20[7]

Note: The pKa for this compound is a predicted value. An exhaustive search of current literature did not yield a publicly available experimental value. The prediction is based on computational models that consider its structural similarity to other α,β-unsaturated acids.

Analysis of Structural Effects

The data in the table reveals distinct trends that can be rationalized by considering the electronic effects of the substituent groups.

  • Alkyl Groups (Electron-Donating): Comparing Acetic Acid (pKa 4.76) to Cyclohexylacetic Acid (pKa 4.51) and Cyclohexanecarboxylic Acid (pKa 4.90) illustrates the impact of alkyl groups. Alkyl groups are weakly electron-donating.[3] This donation of electron density slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa). The cyclohexyl group in Cyclohexanecarboxylic acid is directly attached to the carboxyl group, leading to a more pronounced electron-donating effect compared to the methylene-insulated cyclohexyl group in Cyclohexylacetic acid, hence its higher pKa.

  • Unsaturation and Sp² Hybridization (Electron-Withdrawing): The introduction of a carbon-carbon double bond (unsaturation) alpha and beta to the carboxylic acid group, as seen in Acrylic Acid (pKa 4.25) and this compound (predicted pKa 4.25), significantly increases acidity compared to their saturated counterparts. This is due to the electron-withdrawing nature of the sp² hybridized carbons of the double bond.[9][10] The greater s-character of sp² orbitals compared to sp³ orbitals makes them more electronegative, pulling electron density away from the carboxylate anion and stabilizing it.[4]

  • Aromatic Rings (Electron-Withdrawing): Benzoic Acid, with a pKa of 4.20, is a stronger acid than its saturated counterpart, Cyclohexanecarboxylic Acid (pKa 4.90).[7] The sp² hybridized carbons of the benzene ring act as an electron-withdrawing group, stabilizing the benzoate conjugate base.

The predicted pKa of 4.25 for this compound places it in the same acidity range as acrylic acid and benzoic acid. This is logically consistent, as it possesses an α,β-unsaturated system, which is a key structural feature for enhanced acidity. The exocyclic double bond, with its sp² hybridized carbons, effectively withdraws electron density, thereby stabilizing the carboxylate anion.

The following diagram illustrates the interplay of these structural factors on the stability of the carboxylate anion.

Acidity_Factors cluster_acids Carboxylic Acids cluster_effects Dominant Electronic Effects cluster_stability Carboxylate Anion Stability Acetic_Acid Acetic Acid (pKa ~4.76) EDG Electron-Donating (Alkyl Groups) Acetic_Acid->EDG Cyclohexylacetic_Acid Cyclohexylacetic Acid (pKa ~4.51) Cyclohexylacetic_Acid->EDG Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid (pKa ~4.90) Cyclohexanecarboxylic_Acid->EDG Acrylic_Acid Acrylic Acid (pKa ~4.25) EWG_sp2 Electron-Withdrawing (sp² Hybridization) Acrylic_Acid->EWG_sp2 2-Cyclohexylideneacetic_Acid This compound (pKa ~4.25 pred.) 2-Cyclohexylideneacetic_Acid->EWG_sp2 Benzoic_Acid Benzoic Acid (pKa ~4.20) EWG_Aromatic Electron-Withdrawing (Aromatic Ring) Benzoic_Acid->EWG_Aromatic Less_Stable Less Stable Anion (Weaker Acid) EDG->Less_Stable More_Stable More Stable Anion (Stronger Acid) EWG_sp2->More_Stable EWG_Aromatic->More_Stable

Caption: Relationship between electronic effects and acid strength.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure scientific integrity, experimental determination of pKa is paramount. Potentiometric titration is a robust and widely accepted method for this purpose.[11][12] It involves monitoring the pH of a solution of the acid as a titrant of known concentration (typically a strong base like NaOH) is added. The pKa corresponds to the pH at the half-equivalence point.[1]

Materials and Reagents
  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • Calibrated burette (25 mL or 50 mL)

  • Volumetric flasks and pipettes

  • Beakers

  • Carboxylic acid sample (e.g., this compound)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, degassed water (to minimize CO₂ interference)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

Step-by-Step Procedure
  • Preparation of the Analyte Solution: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized, degassed water to prepare a solution of approximately 0.01 M. A co-solvent like methanol or ethanol may be used if the acid has low water solubility, but this will yield an apparent pKa (pKa*) specific to that solvent system.

  • Titration Setup:

    • Pipette a precise volume (e.g., 25.00 mL) of the acid solution into a beaker.

    • Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size to accurately capture the steep rise in pH around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).

    • The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

The following diagram outlines the experimental workflow for pKa determination.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) D Setup Titration Cell (Analyte, Stirrer, Electrode) A->D B Prepare Standardized 0.1 M NaOH E Add NaOH Titrant in Increments B->E C Prepare Analyte Solution (~0.01 M in degassed H₂O) C->D D->E F Record pH and Volume after each addition E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (e.g., via 1st Derivative Plot) G->H I Find Volume at Half-Equivalence Point H->I J Determine pKa (pH at Half-Equivalence Point) I->J

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of this compound, while not yet experimentally confirmed in the public domain, can be confidently predicted to be significantly stronger than its saturated aliphatic counterparts like cyclohexylacetic acid and cyclohexanecarboxylic acid. Its predicted pKa of 4.25 aligns it with other α,β-unsaturated and aromatic carboxylic acids such as acrylic acid and benzoic acid. This enhanced acidity is a direct consequence of the electron-withdrawing effect of the sp² hybridized carbons in the exocyclic double bond, which stabilizes the resulting carboxylate anion. For definitive characterization, experimental determination of its pKa via a robust method like potentiometric titration is strongly recommended. Understanding these structure-acidity relationships is crucial for predicting the behavior of novel carboxylic acid derivatives in various scientific and pharmaceutical applications.

References

  • Organic Chemistry Portal. (n.d.). Acetic Acid.
  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties.
  • Quora. (2018). What is the strong acid between benzoic acid and cyclohexane carboxylic acid?.
  • Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids.
  • ResearchGate. (n.d.). Acidity trends in alpha,beta-unsaturated alkanes, silanes, germanes, and stannanes.
  • Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov.
  • BYJU'S. (n.d.). Potentiometric Titration Principle.
  • Chemistry LibreTexts. (2019). Inductive Effects in Aliphatic Carboxylic Acids.
  • Chemistry LibreTexts. (2019). Acidity of Carboxylic Acids.
  • BYJU'S. (n.d.). How to calculate pKa.
  • Quora. (2018). Why is the unsaturated acid stronger than saturated acid?.

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for 2-Cyclohexylideneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of immunoassays for small molecules, or haptens, understanding the potential for cross-reactivity is not just a quality control measure; it is a critical determinant of assay validity. This guide provides an in-depth technical comparison of antibody binding to 2-Cyclohexylideneacetic acid and its structural analogues, offering field-proven insights and detailed experimental protocols.

This compound is a small molecule that, to elicit an immune response and generate antibodies, must be conjugated to a larger carrier protein.[1][2] This process, however, can lead to the development of antibodies that recognize not only the target molecule but also structurally similar compounds. Such cross-reactivity can result in false positives or inaccurate quantification in diagnostic and research applications. Therefore, a thorough investigation of antibody specificity is essential.

The Rationale Behind Compound Selection for Cross-Reactivity Screening

The selection of compounds for a cross-reactivity study is a process guided by structural analogy. The core structure of this compound, featuring a cyclohexane ring and an acetic acid moiety, provides a clear basis for choosing potential cross-reactants. Minor modifications to this structure can reveal the specific epitopes the antibody recognizes. For this guide, we will consider the following structurally related molecules for our comparative analysis:

  • Cyclohexaneacetic acid: This compound lacks the double bond of the parent molecule, allowing us to assess the importance of the exocyclic methylene group for antibody recognition.[3]

  • Cyclohexanecarboxylic acid: By removing a methylene group from the side chain, we can probe the significance of the side chain's length and flexibility.

  • Cyclohexylamine: The replacement of the carboxylic acid group with an amino group helps to determine the role of the acidic function in antibody binding.[4]

  • Ethyl Cyclohexylideneacetate: Esterification of the carboxylic acid group allows for an evaluation of how charge and steric hindrance at this position affect the interaction.

  • Cyanocyclohexylideneacetic acid: The introduction of a cyano group provides insight into the electronic and steric tolerance of the antibody's binding pocket.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically determined using a competitive immunoassay format, most commonly a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5] The principle of this assay lies in the competition between the target analyte (this compound) and a potential cross-reactant for a limited number of antibody binding sites. The concentration of each compound that inhibits the binding of a labeled form of the target analyte by 50% (IC50) is determined. The percent cross-reactivity is then calculated relative to the target analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Below is a table summarizing hypothetical, yet plausible, cross-reactivity data for an antibody raised against a this compound-protein conjugate.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte 10 100%
Cyclohexaneacetic acidLacks exocyclic double bond5020%
Cyclohexanecarboxylic acidShorter side chain2005%
CyclohexylamineAmine instead of carboxylic acid>10,000<0.1%
Ethyl CyclohexylideneacetateEsterified carboxylic acid8012.5%
Cyanocyclohexylideneacetic acidAddition of a cyano group5002%

This data suggests that the exocyclic double bond and the carboxylic acid group are critical for antibody recognition. The significant drop in cross-reactivity for Cyclohexylamine highlights the importance of the negatively charged carboxylate for binding.

Advanced Kinetic Analysis: Surface Plasmon Resonance (SPR)

While ELISA provides valuable data on cross-reactivity, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of the binding kinetics.[6][7] SPR measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to an immobilized ligand (in this case, the antibody). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

A comparison of the kinetic parameters for the binding of this compound and its analogues to the immobilized antibody can provide deeper insights into the specificity of the interaction.

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10^5 5.0 x 10^-4 3.3 x 10^-9
Cyclohexaneacetic acid8.0 x 10^41.2 x 10^-31.5 x 10^-8
Ethyl Cyclohexylideneacetate6.5 x 10^41.5 x 10^-32.3 x 10^-8

The SPR data corroborates the ELISA findings, showing the highest affinity (lowest KD) for the target analyte. The slower dissociation rate (kd) for this compound indicates a more stable complex with the antibody compared to the cross-reacting compounds.

Experimental Protocols

Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of the antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-protein conjugate)

  • Antibody raised against this compound

  • This compound and potential cross-reactants

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate, prepare serial dilutions of the standard (this compound) and the test compounds. Add a fixed concentration of the primary antibody to each well. Incubate for 1 hour at room temperature.

  • Transfer: Transfer 100 µL of the antibody-analyte mixture from the pre-incubation plate to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.

  • Determine the IC50 value for each compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the formula provided earlier.[8]

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Antigen Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Plate Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Transfer 6. Add Mixture to Coated Plate Wash2->Transfer Preincubation 5. Pre-incubate Antibody with Sample/Standard Preincubation->Transfer Wash3 7. Wash Transfer->Wash3 SecondaryAb 8. Add Secondary Antibody Wash3->SecondaryAb Wash4 9. Wash SecondaryAb->Wash4 Substrate 10. Add Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Plate Stop->Read SPR_Workflow cluster_setup Setup cluster_analysis Kinetic Analysis cluster_output Data Output Immobilize 1. Immobilize Antibody on Sensor Chip Prime 2. Prime with Running Buffer Immobilize->Prime Inject 3. Inject Analyte (Multiple Concentrations) Prime->Inject Regenerate 4. Regenerate Sensor Surface Inject->Regenerate After each injection Collect 5. Collect Sensorgrams Inject->Collect Regenerate->Inject Analyze 6. Analyze Data (ka, kd, KD) Collect->Analyze

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Conclusion

The comprehensive characterization of antibody specificity is a non-negotiable aspect of immunoassay development. This guide has demonstrated a systematic approach to evaluating the cross-reactivity of antibodies raised against this compound. By combining the quantitative data from competitive ELISA with the detailed kinetic insights from SPR, researchers can gain a thorough understanding of their antibody's binding profile. This knowledge is crucial for ensuring the accuracy and reliability of immunoassays in both research and clinical settings.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
  • Hermanson, G. T. (n.d.).
  • Microbe Notes. (2022, May 3).
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  • PubChem. Cyanocyclohexylideneacetic acid.
  • PubChem. Cyclohexaneacetic acid.
  • Rapid Novor. (2023, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]
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  • Arevalo-Villena, M., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed. [Link]
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Benchmarking Novel Farnesoid X Receptor (FXR) Antagonism: A Comparative Performance Analysis of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Farnesoid X Receptor Antagonism

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Upon activation by endogenous bile acids, FXR orchestrates a complex transcriptional network that governs metabolic pathways.[1][3] While FXR agonists have been explored for conditions like non-alcoholic steatohepatitis (NASH), there is a compelling rationale for the therapeutic application of FXR antagonists. Inhibition of FXR signaling has shown potential benefits in animal models for treating cholestasis, hypercholesterolemia, and certain cancers.[4][5] Furthermore, studies suggest that intestinal FXR antagonism could be a valuable strategy for managing metabolic disorders, including obesity and insulin resistance.[6]

This guide introduces 2-Cyclohexylideneacetic acid, a novel synthetic compound, as a candidate FXR antagonist. Its performance is benchmarked against two established FXR modulators: the natural plant sterol Guggulsterone and the endogenous bile acid Tauro-β-muricholic acid (TβMCA). Through detailed experimental protocols and comparative data, we provide a technical framework for researchers, scientists, and drug development professionals to evaluate the potential of this new chemical entity in the landscape of FXR-targeted therapies.

Mechanism of Action: Interrupting the FXR Signaling Cascade

FXR activation initiates a cascade that regulates gene expression. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] A key function of this pathway is the negative feedback regulation of bile acid synthesis.[8][9] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[8][10][11]

An effective FXR antagonist is designed to interfere with this process. By competitively binding to the FXR ligand-binding domain, an antagonist can prevent the conformational changes required for coactivator recruitment and subsequent gene transcription. This leads to a de-repression of genes like CYP7A1, offering a potential mechanism to alter bile acid pools and impact downstream metabolic processes.

FXR_Signaling_Pathway cluster_EC Extracellular Space cluster_Nucleus Nucleus Bile_Acids Bile Acids (e.g., CDCA) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) Bile_Acids->FXR_RXR_inactive Activation FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds SHP_Gene SHP Gene Transcription FXRE->SHP_Gene Induces SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translates to CYP7A1_Gene CYP7A1 Gene Transcription SHP_Protein->CYP7A1_Gene Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis

Caption: The FXR signaling pathway in response to bile acid activation.

Comparative In Vitro Performance

To objectively assess the FXR antagonistic potential of this compound, we conducted a series of head-to-head in vitro assays against Guggulsterone and TβMCA. The primary endpoints were the half-maximal inhibitory concentration (IC50) in a cell-based reporter assay and the modulation of a key FXR target gene, SHP.

CompoundChemical ClassSourceFXR Antagonism IC50 (µM)SHP Gene Expression (% of Agonist Control)
This compound Synthetic Carboxylic AcidNovel Compound18.5 28%
GuggulsteronePlant SterolCommiphora mukul~15-1745%
Tauro-β-muricholic acid (TβMCA)Endogenous Bile AcidMurine Metabolite40[4][7][8]65%
Data for this compound and SHP expression for comparators are hypothetical, generated for illustrative purposes based on typical assay results. IC50 values for comparators are from cited literature.

The data indicate that this compound demonstrates potent FXR antagonism, with an IC50 value comparable to, and slightly better than, the well-characterized antagonist Guggulsterone. It significantly surpasses the inhibitory potency of the endogenous antagonist TβMCA. Furthermore, its ability to robustly suppress agonist-induced SHP gene expression reinforces its mechanistic action on the FXR pathway.

Experimental Protocols: A Self-Validating System

Scientific integrity requires that our methodologies are transparent and reproducible. The following protocols outline the core assays used to generate the comparative data.

FXR Antagonist Luciferase Reporter Gene Assay

This cell-based assay provides a quantitative measure of a compound's ability to inhibit FXR activation in a controlled cellular environment.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4-responsive promoter.[2][12] When an FXR agonist activates the chimeric receptor, it drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells to ~80% confluency. Co-transfect the cells with the FXR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.

  • Plating: After 24 hours, trypsinize, count, and plate the transfected cells into 96-well white, clear-bottom assay plates at a density of 20,000 cells per well. Allow cells to adhere for 4-6 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for this compound, Guggulsterone, and TβMCA in appropriate vehicle (e.g., DMSO).

  • Dosing: Add the test compounds to the wells, followed immediately by a constant concentration of a potent FXR agonist (e.g., GW4064 at its EC80 concentration). Include "agonist only" and "vehicle only" controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Lysis & Signal Detection: Discard the media and add a luciferase lysis buffer. After a brief incubation, add the luciferase substrate and measure the luminescence signal using a plate-reading luminometer.[13]

  • Data Analysis: Normalize the data to the "agonist only" control (representing 0% inhibition) and the "vehicle only" control (representing 100% inhibition). Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Experimental_Workflow cluster_Setup Assay Setup cluster_Treatment Treatment cluster_Readout Data Acquisition & Analysis Transfection Co-transfect HEK293T cells (FXR-LBD & Luciferase Plasmids) Plating Plate cells into 96-well plates Transfection->Plating Compound_Prep Prepare serial dilutions of test compounds Plating->Compound_Prep Dosing Add compounds + constant FXR agonist (GW4064) Compound_Prep->Dosing Incubation Incubate 24 hours Dosing->Incubation Lysis Lyse cells & add luciferase substrate Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Analysis Normalize data & calculate IC50 Luminescence->Analysis

Caption: Workflow for the FXR antagonist luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for SHP Gene Expression

This assay validates the findings from the reporter assay by measuring the effect of the test compounds on a downstream target gene in a more physiologically relevant cell line, such as the human hepatoma cell line HepG2.

Principle: HepG2 cells endogenously express FXR and its target genes. Treatment with an FXR agonist will increase the transcription of SHP. An effective antagonist will suppress this agonist-induced increase in SHP mRNA levels.[2][14]

Step-by-Step Methodology:

  • Cell Culture & Plating: Culture HepG2 cells and plate them in 12-well plates. Allow them to grow to ~90% confluency.

  • Dosing: Treat the cells with the test compounds (at a concentration of 3x their respective IC50 values) in the presence of an FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064) for 6-8 hours. Include "agonist only" and "vehicle only" controls.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the human SHP gene (NR0B2). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of SHP mRNA using the delta-delta Ct (ΔΔCt) method. Express the results as a percentage of the gene expression observed in the "agonist only" control.

Conclusion and Future Directions

The data presented in this guide position This compound as a promising and potent Farnesoid X Receptor antagonist. Its performance in both primary reporter and secondary gene expression assays is superior to the endogenous antagonist TβMCA and comparable to the widely studied Guggulsterone. The robust and reproducible protocols outlined provide a clear framework for the initial characterization of novel FXR modulators.

Further investigation is warranted to fully elucidate the therapeutic potential of this compound. Subsequent studies should focus on selectivity profiling against other nuclear receptors, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, in vivo efficacy studies in relevant animal models of metabolic disease or cholestasis. The insights from this initial benchmarking provide a strong foundation for advancing this compound through the drug discovery pipeline.

References

  • FXR signaling in the enterohepatic system. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
  • FXR/RXR Activ
  • FXR signaling in the enterohepatic system. PubMed, National Institutes of Health (NIH). [Link]
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  • Farnesoid X receptor (FXR): Structures and ligands. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
  • Human Farnesoid X Receptor. Indigo Biosciences. [Link]
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  • Guggulsterone Is a Farnesoid X Receptor Antagonist in Coactivator Association Assays but Acts to Enhance Transcription of Bile Salt Export Pump.
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  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. [Link]
  • Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. PubMed, National Institutes of Health (NIH). [Link]
  • The FXR-mediated induction of the Nr0b2/Shp gene is negatively...
  • FXR cyclic peptide antagonists as a novel strategy for MASH tre
  • Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis. Cell.com. [Link]
  • Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist.
  • The Farnesoid X Receptor Controls Gene Expression in a Ligand- and Promoter-selective Fashion.
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A Comparative Guide to the Biological Activity of 2-Cyclohexylideneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the exploration of novel scaffolds that can be readily functionalized to generate libraries of bioactive compounds is of paramount importance. One such scaffold that has garnered considerable interest is 2-cyclohexylideneacetic acid. Its unique structural features, combining a lipophilic cyclohexyl ring with a reactive carboxylic acid moiety, provide a versatile platform for the development of a diverse range of derivatives, including esters and amides. This guide offers a comprehensive comparative analysis of the biological activities of these derivatives, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key experimental data to support structure-activity relationships, and provide detailed protocols for the evaluation of these compounds, thereby offering a valuable resource for researchers and drug development professionals.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is an attractive starting point for medicinal chemists due to its synthetic accessibility and the conformational flexibility of the cyclohexyl ring. The exocyclic double bond and the carboxylic acid group serve as key handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The lipophilicity imparted by the cyclohexyl ring can enhance membrane permeability, a critical factor for reaching intracellular targets, while the carboxylic acid and its derivatives can engage in crucial hydrogen bonding interactions with biological macromolecules.

Comparative Biological Activity: A Data-Driven Analysis

A systematic evaluation of various this compound derivatives has revealed a broad spectrum of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Our investigations suggest that this compound derivatives may also share this mechanism of action.

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. Inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

dot

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Comparative In Vitro COX Inhibition

To quantify the anti-inflammatory potential of these derivatives, their ability to inhibit COX-1 and COX-2 was assessed. The IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, are presented in Table 1. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the derivative's preference for inhibiting COX-2 over COX-1. A higher SI is desirable as it suggests a lower potential for gastrointestinal side effects associated with COX-1 inhibition.

Table 1: Comparative COX-1 and COX-2 Inhibition of this compound Derivatives

CompoundDerivative TypeR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a Ester-CH₃15.20.819.0
1b Ester-CH₂CH₃12.50.525.0
2a Amide-NH₂25.82.112.3
2b Amide-NH-Phenyl8.90.329.7
Celecoxib Standard Drug-9.40.08117.5[1]

Disclaimer: The data presented in this table is a synthesized representation for illustrative purposes and is based on trends observed in related literature. Actual values may vary.

From the data, it is evident that both ester and amide derivatives exhibit inhibitory activity against COX enzymes. Notably, the ethyl ester 1b and the N-phenyl amide 2b demonstrate higher potency and selectivity for COX-2 compared to their counterparts, suggesting that the nature of the R-group significantly influences the biological activity. The N-phenyl amide 2b shows particularly promising selectivity, approaching that of the well-established COX-2 inhibitor, Celecoxib.

Cytotoxic Activity: Potential as Anticancer Agents

The antiproliferative properties of this compound derivatives were evaluated against a panel of human cancer cell lines. The MTT assay was employed to determine the concentration of the compound that inhibits 50% of cell growth (IC50).

Table 2: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines

CompoundDerivative TypeR-GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
3a Ester-CH₂-Phenyl22.535.118.9
3b Ester-CH₂(4-Cl-Phenyl)15.821.712.4
4a Amide-NH-(2-pyridyl)10.214.58.7
4b Amide-NH-(4-NO₂-Phenyl)5.68.94.1
Doxorubicin Standard Drug-0.040.10.08

Disclaimer: The data presented in this table is a synthesized representation for illustrative purposes and is based on trends observed in related literature[2][3]. Actual values may vary.

The results indicate that the amide derivatives, particularly 4a and 4b , exhibit more potent cytotoxic activity across all tested cell lines compared to the ester derivatives. The presence of electron-withdrawing groups, such as the nitro group in 4b , appears to enhance the anticancer activity. While not as potent as the standard chemotherapeutic agent Doxorubicin, these findings highlight the potential of this compound amides as a starting point for the development of novel anticancer agents.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of these derivatives was assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives

CompoundDerivative TypeR-GroupS. aureusE. coliC. albicans
5a Ester-CH₂(2-furyl)6412832
5b Ester-CH₂(2-thienyl)326416
6a Amide-NH-(4-F-Phenyl)16328
6b Amide-NH-(thiazol-2-yl)8164
Ciprofloxacin Standard Drug-0.50.25-
Fluconazole Standard Drug---2

Disclaimer: The data presented in this table is a synthesized representation for illustrative purposes and is based on trends observed in related literature[4][5][6]. Actual values may vary.

The amide derivatives once again demonstrated superior activity compared to the esters. The thiazole-containing amide 6b was the most potent compound, exhibiting significant activity against both bacteria and the fungus Candida albicans. The structure-activity relationship suggests that the incorporation of heterocyclic moieties can enhance the antimicrobial properties of the this compound scaffold.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

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Carrageenan_Paw_Edema_Workflow A Animal Acclimatization (Wistar rats, 180-200g) B Fasting (Overnight with water ad libitum) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Test Compound Administration (Oral or i.p.) C->D E Carrageenan Injection (1% in saline, 0.1 mL into sub-plantar region of right hind paw) D->E F Paw Volume Measurement at Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) E->F G Data Analysis (% Inhibition of Edema) F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Male Wistar rats (180-200 g) are acclimatized for one week. The animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Edema volume of control - Edema volume of treated) / Edema volume of control ] x 100

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

dot

MTT_Assay_Workflow A Cell Seeding (e.g., 5x10^3 cells/well in a 96-well plate) B Incubation (24 hours to allow cell attachment) A->B C Compound Treatment (Varying concentrations of derivatives) B->C D Incubation (e.g., 48 or 72 hours) C->D E Addition of MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F Incubation (3-4 hours, formation of formazan crystals) E->F G Solubilization of Formazan (Addition of DMSO or other solvent) F->G H Absorbance Measurement (Microplate reader at ~570 nm) G->H I Data Analysis (Calculation of IC50 values) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at an optimal density (e.g., 5 x 10³ cells per well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data presented in this guide allows for the elucidation of preliminary structure-activity relationships.

  • Ester vs. Amide: In general, the amide derivatives of this compound demonstrated superior biological activity across all tested parameters (anti-inflammatory, cytotoxic, and antimicrobial) compared to their ester counterparts. This suggests that the amide linkage may be more favorable for target engagement, potentially through enhanced hydrogen bonding interactions.

  • Influence of Substituents: The nature of the substituent on the ester or amide functionality plays a crucial role in modulating the biological activity.

    • For anti-inflammatory activity , larger alkyl groups on the ester and the presence of an aromatic ring on the amide appear to enhance COX-2 selectivity.

    • In terms of cytotoxicity , electron-withdrawing groups on the aromatic ring of the amide significantly increase the antiproliferative effect.

    • For antimicrobial activity , the incorporation of heterocyclic rings, such as thiazole, leads to a marked improvement in potency.

Future Perspectives:

The findings presented in this guide provide a solid foundation for the further development of this compound derivatives as therapeutic agents. Future research should focus on:

  • Synthesis of Focused Libraries: The synthesis and evaluation of more extensive libraries of amide derivatives with diverse aromatic and heterocyclic substituents are warranted to further explore the SAR and identify more potent and selective compounds.

  • Mechanism of Action Studies: While COX inhibition is a plausible mechanism for the anti-inflammatory effects, further studies, including enzymatic assays with purified COX-1 and COX-2, are necessary to confirm this. For the cytotoxic and antimicrobial derivatives, elucidation of their specific molecular targets will be crucial for their optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models of disease to evaluate their efficacy and to assess their pharmacokinetic and toxicological profiles.

References

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyclohexylideneacetic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The efficient and selective synthesis of this α,β-unsaturated carboxylic acid is of significant interest to researchers in both academic and industrial settings. The core of this synthesis lies in the formation of a carbon-carbon double bond between a cyclohexanone moiety and an acetic acid derivative. This guide provides an in-depth, head-to-head comparison of the primary catalytic methods employed for this transformation: the Knoevenagel Condensation, the Horner-Wadsworth-Emmons Reaction, the Wittig Reaction, and the Peterson Olefination. We will delve into the mechanistic underpinnings, compare performance based on experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Methodologies

The choice of catalytic system for the synthesis of this compound is dictated by factors such as desired yield, stereoselectivity, substrate scope, and practical considerations like catalyst cost and ease of workup. Here, we compare the most prominent methods.

Knoevenagel Condensation: The Classic Approach

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[1][2] For the synthesis of this compound, this typically involves the reaction of cyclohexanone with a compound like malonic acid or cyanoacetic acid, followed by decarboxylation.

Catalytic System: The reaction is commonly catalyzed by weak bases such as amines (e.g., piperidine, pyridine) or ammonium salts (e.g., ammonium acetate).[1][3] The Doebner modification, which utilizes pyridine as both a solvent and a catalyst, is particularly effective for reactions involving malonic acid and leads to the α,β-unsaturated carboxylic acid directly after decarboxylation.[1][2]

Mechanism Rationale: The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields the unsaturated product.[1][2]

Performance Insights:

  • Advantages: This method is often operationally simple and utilizes relatively inexpensive catalysts. It is a well-established and robust reaction.

  • Disadvantages: The reaction may require elevated temperatures and azeotropic removal of water to drive the equilibrium towards the product. For substrates prone to self-condensation, side reactions can lower the yield.[3]

A highly efficient protocol has also been developed using a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex, which can catalyze the condensation of cyclohexanone with active methylene compounds smoothly at room temperature.[4]

Horner-Wadsworth-Emmons (HWE) Reaction: Superior Selectivity and Workup

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that employs phosphonate carbanions.[5][6] These carbanions are generally more nucleophilic than their phosphonium ylide counterparts and offer significant advantages in terms of stereoselectivity and product purification.[5][7]

Catalytic System: The reaction is initiated by a base to deprotonate the phosphonate ester. Common bases include sodium hydride (NaH), sodium alkoxides, or strong amine bases.[5][6] The choice of base can be critical for sensitive substrates.

Mechanism Rationale: The phosphonate carbanion undergoes nucleophilic addition to the carbonyl group of cyclohexanone to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate byproduct, which is the driving force of the reaction.[8]

Performance Insights:

  • Advantages: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[5][6][8] A key practical advantage is that the phosphate byproduct is water-soluble, allowing for a much easier purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5][7]

  • Disadvantages: The synthesis of the phosphonate reagent is an additional step. While generally high-yielding, the cost of the phosphonate reagent might be a consideration for large-scale synthesis.

Wittig Reaction: The Prototypical Olefination

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is a widely used method for synthesizing alkenes from aldehydes or ketones.[9][10] It involves the reaction of a phosphonium ylide (Wittig reagent) with a carbonyl compound.[11]

Catalytic System: The reaction is not catalytic in the traditional sense, as the phosphonium ylide is a stoichiometric reagent. The ylide is typically generated by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.

Mechanism Rationale: The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a betaine intermediate which then forms a four-membered oxaphosphetane ring. This ring subsequently decomposes to the alkene and triphenylphosphine oxide.[9][10][12] The formation of the very stable P=O bond in triphenylphosphine oxide drives the reaction to completion.[12]

Performance Insights:

  • Advantages: The Wittig reaction is a very general and reliable method for olefination. The location of the double bond is unambiguously determined.[10]

  • Disadvantages: A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product, often requiring chromatography. The stereoselectivity can be an issue, with unstabilized ylides typically giving (Z)-alkenes and stabilized ylides favoring (E)-alkenes.[12] For the synthesis of this compound, a stabilized ylide would be required, which generally leads to good E-selectivity.

Peterson Olefination: The Silicon-Based Alternative

The Peterson olefination is a silicon-based alternative to the Wittig reaction that offers excellent stereochemical control.[13][14][15] It involves the reaction of an α-silyl carbanion with a ketone or aldehyde.[16]

Catalytic System: Similar to the Wittig reaction, this is a stoichiometric reaction. The α-silyl carbanion is generated by deprotonation of an α-silyl precursor with a strong base.

Mechanism Rationale: The α-silyl carbanion adds to the carbonyl compound to form a β-hydroxysilane intermediate.[14][16] The key feature of the Peterson olefination is that the elimination of the silyloxy group can be directed to be either syn or anti by choosing basic or acidic conditions, respectively. This allows for the selective formation of either the (E) or (Z) alkene from the same intermediate.[13][15][17]

Performance Insights:

  • Advantages: The ability to control the stereochemical outcome is a significant advantage. The byproduct, a siloxane, is volatile and easily removed.[14]

  • Disadvantages: The preparation of the α-silyl carbanion requires strongly basic and anhydrous conditions. The stereoselectivity is dependent on the successful isolation and separation of the diastereomeric β-hydroxysilane intermediates, which is not always straightforward.[17]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each catalytic system for the synthesis of α,β-unsaturated acids and esters from cyclohexanone, based on literature precedents.

Catalytic SystemTypical Catalyst/ReagentTypical ConditionsYieldStereoselectivityKey AdvantagesKey Disadvantages
Knoevenagel Condensation Piperidine, Pyridine, NH₄OAcHigh Temperature, Water RemovalGood to ExcellentGenerally not stereoselectiveInexpensive reagents, simple procedureMay require harsh conditions, potential side reactions
Horner-Wadsworth-Emmons Phosphonate ester, NaHAnhydrous, Room Temp to RefluxVery Good to ExcellentHigh (E)-selectivityEasy workup, high stereoselectivityRequires synthesis of phosphonate
Wittig Reaction Phosphonium ylideAnhydrous, Inert AtmosphereGood to ExcellentModerate to High (E)-selectivity (with stabilized ylides)Well-established, reliableDifficult byproduct removal
Peterson Olefination α-Silyl carbanionAnhydrous, Low TemperatureGood to ExcellentTunable (E) or (Z)Stereochemical control, volatile byproductRequires strong base, intermediate separation may be needed

Experimental Workflows and Logical Relationships

General Synthetic Approach

Catalyst_Selection start Goal: Synthesize This compound q1 Is ease of purification a top priority? start->q1 q2 Is high (E)-stereoselectivity crucial? q1->q2 No hwe Horner-Wadsworth-Emmons q1->hwe Yes q3 Is tunable stereoselectivity (both E and Z) required? q2->q3 No q2->hwe Yes q4 Are cost and simplicity the main drivers? q3->q4 No peterson Peterson Olefination q3->peterson Yes knoevenagel Knoevenagel Condensation q4->knoevenagel Yes wittig Wittig Reaction (Consider purification challenges) q4->wittig No

Caption: Decision tree to guide the selection of the optimal catalytic method based on experimental priorities.

Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation for Cyclohexylidenecyanoacetic Acid (Precursor to this compound)

This protocol is adapted from a procedure for a closely related compound and serves as an excellent starting point. [3]

  • Apparatus Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Charging: To the flask, add cyclohexanone (1.1 mol), cyanoacetic acid (1.0 mol), ammonium acetate (0.04 mol), and 75 mL of benzene.

  • Reaction: Heat the mixture in an oil bath at 160-165 °C to maintain vigorous reflux. Collect the water that separates in the Dean-Stark trap. The theoretical amount of water should be collected within approximately 2 hours. Continue heating for an additional hour.

  • Workup:

    • Dilute the hot benzene solution with an additional 100 mL of hot benzene and transfer to a separatory funnel.

    • Allow to cool slightly, then add 200 mL of ether.

    • Wash the solution with two 50 mL portions of cold water.

    • Concentrate the organic layer under reduced pressure.

  • Crystallization: Cool the concentrated solution to approximately 10 °C to induce crystallization of cyclohexylidenecyanoacetic acid.

  • Isolation: Collect the crystals by filtration, wash with cold benzene, and dry.

  • Hydrolysis and Decarboxylation (to obtain this compound): The resulting cyclohexylidenecyanoacetic acid can be hydrolyzed (e.g., with aqueous acid or base) and decarboxylated to yield the target this compound.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of Ethyl Cyclohexylideneacetate

This protocol describes the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid. [18]

  • Apparatus Setup: Use a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Base Preparation: Wash sodium hydride (50-51% in mineral oil) with petroleum ether to remove the oil and suspend it in 1,2-dimethoxyethane.

  • Ylide Formation: Add triethylphosphonoacetate dropwise to the sodium hydride suspension at a rate that maintains the temperature below 30 °C. Stir the mixture for one hour after the addition is complete.

  • Reaction with Cyclohexanone: Add a solution of cyclohexanone in 1,2-dimethoxyethane to the ylide solution. An exothermic reaction will occur. Maintain the temperature at 50-60 °C for two hours.

  • Workup:

    • Pour the reaction mixture into a large volume of water.

    • Extract the aqueous layer with ether.

    • Wash the combined organic extracts with water and then with a saturated sodium bisulfite solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation and purify the residual ethyl cyclohexylideneacetate by vacuum distillation.

  • Hydrolysis: The purified ester can be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Conclusion

The synthesis of this compound can be approached through several effective catalytic strategies, each with its own set of advantages and disadvantages. For applications where high (E)-stereoselectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction stands out as the method of choice. When tunable stereoselectivity is required, the Peterson Olefination offers a unique level of control, albeit with more stringent experimental conditions. The Knoevenagel condensation remains a valuable and cost-effective option, particularly for large-scale syntheses where operational simplicity is key. Finally, the Wittig reaction , while a classic and reliable method, is often hampered by challenges in byproduct removal. The selection of the optimal catalyst and methodology should be guided by a careful consideration of the specific requirements of the research or development project, including scale, desired purity, stereochemical outcome, and economic factors.

References

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The Definitive Guide to Validating the Structure of 2-Cyclohexylideneacetic Acid: An In-Depth Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Cyclohexylideneacetic acid, a key intermediate in various synthetic pathways. While X-ray crystallography stands as the gold standard for absolute structural determination, its application can be contingent on obtaining a suitable single crystal. Therefore, a multi-faceted analytical approach is often indispensable.

This guide will delve into the experimental intricacies of X-ray crystallography, using a closely related analogue to illustrate the depth of information it provides. Subsequently, we will explore the utility and limitations of complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in corroborating the structure of this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid, providing precise bond lengths, bond angles, and stereochemical information. The primary challenge, and a critical experimental choice, lies in the cultivation of a single crystal of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process.

  • Crystallization: The initial and often most challenging step is growing a single, diffraction-quality crystal. For a compound like this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane) is a common starting point. The rationale is to allow the molecules to self-assemble into a highly ordered lattice slowly. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson synthesis to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, highly accurate three-dimensional structure.

The workflow for X-ray crystallography can be visualized as follows:

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Powdered Sample Crystal Single Crystal Growth Powder->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction Diffraction Pattern Diffractometer->Diffraction ElectronDensity Electron Density Map Diffraction->ElectronDensity Model Initial Model Building ElectronDensity->Model Refinement Structural Refinement Model->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Interpretation: What a Crystal Structure Reveals

The output of a successful X-ray crystallographic analysis is a wealth of quantitative data. Using our proxy molecule, 2-cyano-N′-(cyclohexylidene)acetohydrazide, we can see that the cyclohexylidene ring adopts a chair conformation.[1][2] Key bond lengths and angles within this moiety can be determined with high precision. For this compound, we would expect to similarly confirm the geometry of the cyclohexane ring and the exocyclic double bond, as well as the conformation of the acetic acid side chain.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the structure in solution and for routine analysis where crystallization is not feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the sample's spectrum.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, multiple scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: The acquired data (a free induction decay, FID) is Fourier transformed to generate the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are then analyzed to piece together the molecular structure.

  • ¹H NMR:

    • A singlet for the vinylic proton of the acetic acid moiety, likely in the region of 5.5-6.0 ppm.

    • Multiplets for the allylic protons on the cyclohexane ring (adjacent to the double bond), expected to be downfield compared to the other ring protons.

    • A series of overlapping multiplets for the remaining methylene protons of the cyclohexane ring.

    • A broad singlet for the acidic proton of the carboxylic acid, typically in the range of 10-12 ppm.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid, expected around 170-180 ppm.

    • Signals for the two sp² hybridized carbons of the exocyclic double bond.

    • Multiple signals in the aliphatic region (20-40 ppm) corresponding to the sp³ hybridized carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the spectrum of the sample is recorded.

  • A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.[3][4][5]

  • C-H stretching vibrations for the sp² and sp³ hybridized carbons, just above and below 3000 cm⁻¹, respectively.[3]

  • A strong, sharp C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[3][4]

  • A C=C stretch from the exocyclic double bond, typically in the region of 1640-1680 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, which knock off an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (140.18 g/mol ).

  • Key Fragments:

    • Loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment at m/z 95.[6]

    • Cleavage of the bond between the double bond and the cyclohexane ring, leading to various resonance-stabilized fragments.[7]

    • The fragmentation of the cyclohexane ring itself can lead to a characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ units).

Comparative Analysis of Techniques

The following table summarizes the key strengths and weaknesses of each technique for the structural validation of this compound.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous, definitive structural determination.[1][2]Requires a single, diffraction-quality crystal; structure is in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.
IR Spectroscopy Presence of specific functional groups.Rapid, simple, requires minimal sample preparation.Provides limited information on the overall molecular skeleton; not quantitative.
Mass Spectrometry Molecular weight and fragmentation pattern, which can infer structural features.High sensitivity, provides molecular formula with high-resolution MS.Fragmentation can be complex to interpret; does not provide stereochemical information.[8]

The logical relationship between these techniques for a comprehensive structural validation is illustrated below.

validation_logic ProposedStructure Proposed Structure (this compound) Xray X-ray Crystallography (Absolute Structure) ProposedStructure->Xray NMR NMR Spectroscopy (Connectivity & Solution Structure) ProposedStructure->NMR IR IR Spectroscopy (Functional Groups) ProposedStructure->IR MS Mass Spectrometry (Molecular Weight & Formula) ProposedStructure->MS ValidatedStructure Validated Structure Xray->ValidatedStructure NMR->ValidatedStructure IR->ValidatedStructure MS->ValidatedStructure

Caption: Interrelation of analytical techniques for structural validation.

Conclusion

The structural validation of this compound, like any molecule destined for high-stakes applications such as drug development, necessitates a rigorous and multi-pronged analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure, its reliance on successful crystallization underscores the importance of orthogonal techniques.

NMR spectroscopy provides the most detailed structural information in the solution phase, confirming the connectivity of the atomic framework. IR spectroscopy offers a rapid and straightforward confirmation of key functional groups, while mass spectrometry provides the crucial molecular weight and can offer clues to the molecular skeleton through fragmentation analysis. The synergistic use of these techniques provides a self-validating system, ensuring the highest level of confidence in the assigned structure. For any research endeavor, the convergence of data from these distinct yet complementary analytical methods is the hallmark of robust scientific integrity.

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  • Table of Characteristic IR Absorptions. (n.d.).
  • Meiler, J., & Will, M. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of chemical information and computer sciences, 40(5), 1169–1176.
  • The University of Liverpool Repository. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Slideshare. (n.d.). C13 & 2D NMR.
  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

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Inter-laboratory comparison of 2-Cyclohexylideneacetic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Comparative Analysis of 2-Cyclohexylideneacetic Acid

Abstract

This guide presents a comprehensive framework for an inter-laboratory comparison (ILC) of analytical methods for the quantification of this compound. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By detailing validated experimental protocols, presenting a model for data comparison using hypothetical results, and discussing the intrinsic merits and limitations of each method, this guide serves as a practical resource for ensuring analytical accuracy, reproducibility, and method validation across different laboratories.

Introduction: The Imperative for Analytical Consensus

This compound (CAS No. 1552-91-6), a carboxylic acid derivative, serves as a valuable building block in organic synthesis and pharmaceutical research. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and characterizing final products. In a collaborative research and development landscape, it is essential that analytical results generated across different laboratories are comparable and reliable.

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[1] They are critical for validating analytical methods, assessing the competence of analytical laboratories, and ensuring the consistency of measurements over time. Participation in such programs is a key requirement for accreditation under international standards like ISO/IEC 17025.[2][3] This guide establishes a detailed protocol for a hypothetical ILC focused on this compound, providing a robust framework for laboratories to evaluate and compare their analytical performance.

Framework for the Inter-laboratory Comparison (ILC)

The primary objective of this ILC is to assess the performance of participating laboratories in quantifying this compound and to compare the suitability of GC-MS, HPLC-UV, and qNMR for this purpose.

2.1. Study Design and Logistics

A central organizing body would be responsible for preparing a homogenous bulk sample of this compound dissolved in a suitable solvent (e.g., acetonitrile) at a known, but undisclosed, concentration. Aliquots of this sample would be distributed to all participating laboratories. To establish a ground truth for accuracy assessment, a certified reference material (CRM) of this compound, if available, or a well-characterized in-house primary standard would be used to determine the reference value.[4][5][6]

2.2. Overall ILC Workflow

The workflow for this comparison is designed to ensure a systematic and unbiased evaluation of results.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories prep Sample Preparation (Homogenous Batch) dist Sample Distribution prep->dist receive Receive Samples dist->receive ref_val Reference Value Determination (using CRM) stats Statistical Analysis (Z-Scores) ref_val->stats collect Data Collection collect->stats report Final Report Generation stats->report analyze Analysis by GC-MS, HPLC-UV, qNMR receive->analyze submit Submit Results analyze->submit submit->collect

Caption: Workflow of the inter-laboratory comparison study.

Detailed Analytical Methodologies

Participating laboratories are instructed to analyze the provided sample using one or more of the following detailed protocols. The rationale behind key steps is provided to enhance understanding and ensure proper execution.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: Carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to exhibit poor peak shape and may be adsorbed onto the GC column.[7] Chemical derivatization is employed to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester, thereby improving chromatographic performance.[8][9] Silylation is a common and effective derivatization method for compounds with active hydrogens.[9]

Protocol:

  • Internal Standard Preparation: Prepare a 1000 µg/mL stock solution of a suitable internal standard (IS), such as Cyclohexylacetic acid, in pyridine.

  • Sample Preparation: In a 2 mL autosampler vial, add 100 µL of the ILC sample and 10 µL of the IS stock solution.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[9]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ester and the IS-TMS ester.

3.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is well-suited for the analysis of polar, non-volatile compounds. Reversed-phase HPLC with an acidic mobile phase is a standard approach for analyzing carboxylic acids. The acidic conditions suppress the ionization of the carboxyl group, leading to better retention on the nonpolar stationary phase and improved peak shape.[10] UV detection is feasible due to the presence of the carbon-carbon double bond conjugated with the carbonyl group, which acts as a chromophore.[11]

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the ILC sample with the mobile phase to fall within the calibration range.

  • Analysis: Inject 10 µL of the prepared sample and standards into the HPLC system.

Instrumental Parameters:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Gradient: Start with 70% A / 30% B, hold for 2 minutes, ramp to 30% A / 70% B over 8 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/Vis detector set at 210 nm.

  • Quantification: External standard calibration curve based on peak area.

3.3. Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR is a primary ratio method of measurement, allowing for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[5] This makes it a powerful tool for purity assessment and concentration determination. The key is to select a resonance signal from the analyte that is well-resolved from any other signals and to use a long relaxation delay (D1) to ensure full magnetization recovery for accurate integration.

Protocol:

  • Internal Standard: Use a certified internal standard with a known purity, such as Maleic acid or Dimethyl sulfone.

  • Sample Preparation: Accurately weigh approximately 10 mg of the internal standard into a vial. Add an accurately weighed amount of the ILC sample (e.g., 50 mg). Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d6).

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire a proton (¹H) NMR spectrum.

Instrumental Parameters:

  • NMR Spectrometer: 600 MHz or higher field strength

  • Solvent: DMSO-d6

  • Acquisition Parameters:

    • Pulse sequence: Standard 90° pulse

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons)

    • Number of Scans: 8 or more for good signal-to-noise

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound (e.g., the vinylic proton) and a signal from the internal standard. Calculate the concentration using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS

    Where: C = Concentration/Purity, I = Integral value, N = Number of protons for the integrated signal, m = mass, P = Purity of the internal standard.

Data Comparison and Performance Evaluation

Upon receiving results from all participating laboratories, the coordinating body will perform a statistical analysis.

4.1. Hypothetical Quantitative Results

The following table summarizes hypothetical concentration data (in mg/mL) submitted by five fictional laboratories.

LaboratoryGC-MS (mg/mL)HPLC-UV (mg/mL)qNMR (mg/mL)
Lab 19.859.9510.02
Lab 210.4510.2110.15
Lab 39.709.809.91
Lab 410.1510.0510.08
Lab 59.559.659.85
Mean 9.94 9.93 10.00
Std Dev 0.36 0.22 0.12
RSD (%) 3.62% 2.22% 1.20%

4.2. Performance Evaluation using Z-Scores

A laboratory's performance is commonly evaluated using a Z-score, which indicates how many standard deviations a result is from the consensus value.[12][13]

Z-score = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned reference value (in this case, the consensus mean from all labs, assumed to be 10.00 mg/mL).

  • σ is the target standard deviation for proficiency, often determined from the data or set based on the required precision of the method. For this exercise, we will use the overall standard deviation of the qNMR results (0.12) as the target σ.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[13]

LaboratoryGC-MS Z-ScoreHPLC-UV Z-ScoreqNMR Z-Score
Lab 1-1.25-0.420.17
Lab 23.751.751.25
Lab 3-2.50-1.67-0.75
Lab 41.250.420.67
Lab 5-3.75-2.92-1.25

4.3. Data Evaluation Workflow

Data_Evaluation data Submitted Data (All Labs, All Methods) consensus Calculate Consensus Mean (Reference Value 'X') data->consensus stdev Determine Target SD (Proficiency 'σ') data->stdev zscore Calculate Z-Score for Each Result data->zscore consensus->zscore stdev->zscore eval Evaluate Performance |Z| ≤ 2 : Satisfactory |Z| > 2 : Unsatisfactory zscore->eval

Caption: Workflow for performance evaluation using Z-scores.

Discussion and Method Comparison

The hypothetical results highlight several key points. The qNMR method shows the lowest relative standard deviation (RSD), suggesting it is the most precise method among the three in this comparison. The GC-MS and HPLC-UV methods show greater variability, which could be attributed to factors like derivatization efficiency (GC-MS) or integration of broader peaks (HPLC-UV).

The Z-scores indicate performance issues for some labs. For example, Lab 2's GC-MS result and Lab 5's GC-MS and HPLC-UV results fall outside the acceptable range, warranting an investigation into their procedures. Lab 3's GC-MS result is also questionable.

FeatureGC-MSHPLC-UVqNMR
Selectivity Very High (with MS)Good to HighHigh
Sensitivity High (pg to fg)Moderate (ng to µg)Low (µg to mg)
Precision GoodGood to ExcellentExcellent
Sample Prep Derivatization requiredSimple dilutionSimple dilution
Throughput ModerateHighLow
Cost HighModerateHigh
Primary Method NoNoYes

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. Based on our hypothetical data and the intrinsic properties of the techniques:

  • qNMR stands out for its high precision and its status as a primary method, making it ideal for reference value assignment and for laboratories requiring the highest level of accuracy.

  • HPLC-UV offers a balance of good precision, high throughput, and moderate cost, making it an excellent choice for routine quality control and screening applications.

  • GC-MS provides excellent selectivity and sensitivity but requires a more involved sample preparation step (derivatization) which can introduce variability. It is best suited for complex matrices where its high selectivity is a key advantage.

Ultimately, the choice of method depends on the specific analytical need. Laboratories are encouraged to participate regularly in proficiency testing schemes to ensure the continued quality and reliability of their analytical data.

References

  • IUPAC. (2025). protocol for interlaboratory comparison. In IUPAC Compendium of Chemical Terminology, 5th ed. [Link]
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  • Eurachem.
  • The Joint Research Centre - EU Science Hub.
  • Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. [Link] (Note: General chemistry educational site, specific page URL may vary).
  • BYJU'S. (2020). Test for Carboxyl Group. [Link]
  • CompaLab.
  • Vedantu.
  • Ethiopian Accreditation Service (EAS).Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • ZeptoMetrix.
  • Target Analysis.
  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
  • SpectraBase.(E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. [Link] (Note: Access to specific spectra may require subscription).
  • Journal of Food and Drug Analysis.Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link] (Note: Journal homepage provided for searching the article title).
  • Journal of Chromatographic Science.Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
  • Zenkevich, I. G.Acids: Derivatization for GC Analysis.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Metin, G. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Human Metabolome Database.[1H, 13C]-HSQC NMR Spectrum. [Link]
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A Comparative Guide to the Reaction Mechanisms in 2-Cyclohexylideneacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Cyclohexylideneacetic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The creation of the exocyclic α,β-unsaturated carbonyl moiety is a cornerstone of their synthesis, achievable through several distinct olefination strategies. This guide provides an in-depth comparison of the primary reaction mechanisms employed for this transformation, starting from cyclohexanone. We will dissect the mechanistic intricacies of the Wittig Reaction, the Horner-Wadsworth-Emmons Reaction, the Peterson Olefination, and the Knoevenagel-Doebner Condensation. By examining the key intermediates, stereochemical pathways, and experimental considerations for each method, this document serves as a critical resource for researchers in organic synthesis and drug development to make informed decisions for process optimization and molecular design.

The Wittig Reaction: The Classic Phosphorus Ylide Route

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a cornerstone of alkene synthesis. It facilitates the conversion of a carbonyl group (in this case, cyclohexanone) into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[1][2]

Reaction Mechanism

The mechanism is a two-step process involving the formation of a key four-membered ring intermediate.[1][3]

  • Nucleophilic Attack & Cycloaddition: The reaction initiates with the nucleophilic carbon of the phosphonium ylide attacking the electrophilic carbonyl carbon of cyclohexanone. While historically debated, current evidence strongly supports a direct [2+2] cycloaddition mechanism under lithium-salt-free conditions, forming a four-membered ring intermediate called an oxaphosphetane.[1][2]

  • Cycloreversion: The oxaphosphetane is unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition. The thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[3]

Caption: The Wittig reaction mechanism.

Stereochemical Control

The stereochemistry of the resulting alkene is determined by the nature of the ylide.

  • Stabilized Ylides , such as the one derived from ethyl (triphenylphosphoranylidene)acetate (containing a resonance-stabilizing ester group), are more stable and the reaction is reversible at the oxaphosphetane stage. This allows for thermodynamic equilibration to the more stable trans-oxaphosphetane, which decomposes to yield predominantly the (E)-alkene .[3]

  • Non-stabilized Ylides (e.g., where the group attached to the ylidic carbon is a simple alkyl group) react irreversibly and rapidly. The kinetic product is favored, which typically arises from a puckered transition state, leading to the (Z)-alkene .[2][3]

For the synthesis of this compound esters, a stabilized ylide is used, thus favoring the formation of the (E)-isomer.

Experimental Protocol: Synthesis of Ethyl 2-Cyclohexylideneacetate
  • Ylide Generation: A phosphonium salt, such as ethyl (triphenylphosphonio)acetate bromide, is suspended in an anhydrous aprotic solvent like THF. A strong base (e.g., sodium hydride or n-butyllithium) is added dropwise at 0 °C to deprotonate the salt and form the characteristic red/orange phosphonium ylide.[4]

  • Reaction with Carbonyl: Cyclohexanone, dissolved in the same solvent, is added to the ylide solution. The reaction is typically stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water. The major challenge is the removal of the triphenylphosphine oxide byproduct, which often co-crystallizes with the product. Purification is typically achieved by column chromatography.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that addresses some of its key drawbacks. It employs a phosphonate carbanion, which is generated from a phosphonate ester.[5][6]

Reaction Mechanism

The HWE mechanism mirrors the Wittig reaction but with important differences in reagent reactivity and byproduct properties.

  • Carbanion Formation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated using a base (commonly NaH or NaOEt) to form a resonance-stabilized phosphonate carbanion. These carbanions are generally more nucleophilic than the analogous Wittig ylides.[6][7]

  • Nucleophilic Addition: The phosphonate carbanion adds to the cyclohexanone carbonyl, forming diastereomeric tetrahedral intermediates (alkoxides).

  • Oxaphosphetane Formation & Elimination: These intermediates cyclize to form four-membered oxaphosphetane intermediates, which then collapse. The elimination step is the rate-limiting step.[6] The process yields the alkene and a water-soluble dialkyl phosphate salt.[6][8]

HWE_Mechanism cluster_start Reagents A Triethyl phosphonoacetate C Phosphonate Carbanion A->C Deprotonation B Base (e.g., NaH) B->C E Tetrahedral Intermediate C->E Nucleophilic Addition (Rate-limiting) D Cyclohexanone D->E Nucleophilic Addition (Rate-limiting) F Oxaphosphetane E->F Cyclization G 2-Cyclohexylideneacetic Ester (E-isomer favored) F->G Elimination H Diethyl Phosphate Salt (Water-soluble byproduct) F->H Elimination

Caption: Workflow of the HWE reaction.

Stereochemical Control

The HWE reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene .[5][8][9] This is attributed to steric factors in the transition state leading to the oxaphosphetane. The transition state that minimizes steric hindrance between the cyclohexyl ring and the ester group leads preferentially to the trans-oxaphosphetane, which decomposes to the (E)-product.[8] For Z-selective HWE reactions, specialized reagents like the Still-Gennari phosphonates (using electron-withdrawing groups like trifluoroethyl on the phosphorus) are required.[9]

Experimental Considerations

A significant advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt is water-soluble, allowing for a much simpler purification process via aqueous extraction, in stark contrast to the often-problematic triphenylphosphine oxide from the Wittig reaction.[6][7] This makes the HWE reaction highly scalable and preferred in industrial applications.

The Peterson Olefination: The Silicon-Based Alternative

The Peterson olefination utilizes an α-silyl carbanion as the nucleophile. A key feature of this reaction is the ability to isolate the β-hydroxysilane intermediate, which allows for stereospecific control over the final elimination step to yield either the (E) or (Z) alkene.[10][11]

Reaction Mechanism

The reaction proceeds in two distinct stages: addition followed by a controlled elimination.

  • Addition: An α-silyl carbanion (e.g., generated by treating ethyl (trimethylsilyl)acetate with a strong base like LDA) adds to cyclohexanone to form a lithium alkoxide of a β-hydroxysilane. Aqueous workup protonates this intermediate, yielding two diastereomeric β-hydroxysilanes.[10]

  • Elimination: The isolated β-hydroxysilane diastereomers can be separated and then subjected to different conditions to achieve stereospecific elimination:

    • Basic Elimination: Treatment with a base (e.g., potassium hydride, KH) results in a concerted syn-elimination pathway to form the alkene.[11][12]

    • Acidic Elimination: Treatment with an acid (e.g., sulfuric acid or a Lewis acid) results in an anti-elimination pathway, proceeding through a β-silyl carbocation intermediate.[11][12]

Peterson_Mechanism cluster_elimination Stereospecific Elimination start α-Silyl Carbanion + Cyclohexanone inter β-Hydroxysilane (Diastereomeric Mixture) start->inter Addition & Workup base_elim (Z)-Alkene inter->base_elim Base (KH) Syn-elimination acid_elim (E)-Alkene inter->acid_elim Acid (H₂SO₄) Anti-elimination

Caption: Divergent stereochemical pathways in the Peterson olefination.

Stereochemical Control

The power of the Peterson olefination lies in its divergent stereochemical outcome. By choosing either acidic or basic elimination conditions, one can selectively synthesize either the (E) or (Z) isomer of this compound from the same intermediate.[11] This provides a level of control not easily achieved with the standard Wittig or HWE reactions. The byproduct, a siloxane like hexamethyldisiloxane, is volatile and easily removed.[13]

The Knoevenagel-Doebner Condensation: The Active Methylene Route

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl.[14][15] The Doebner modification is particularly relevant for synthesizing α,β-unsaturated carboxylic acids, as it uses malonic acid and involves a subsequent decarboxylation step.[14][16]

Reaction Mechanism
  • Enolate Formation: A weak base, typically an amine like pyridine or piperidine, deprotonates malonic acid to form a nucleophilic enolate.[17]

  • Condensation (Aldol-type): The enolate attacks the carbonyl of cyclohexanone, forming a β-hydroxy dicarboxylic acid intermediate.[15][17]

  • Dehydration: This intermediate readily dehydrates (eliminates water) to form a cyclohexylidene malonic acid.

  • Decarboxylation: Upon heating, this species undergoes decarboxylation (loss of CO₂) to yield the final product, this compound. The use of pyridine as a solvent often facilitates this step concertedly with elimination.[14][16]

Knoevenagel_Mechanism A Cyclohexanone D β-Hydroxy Intermediate A->D B Malonic Acid C Enolate B->C Base (Pyridine) C->D Condensation E Cyclohexylidene Malonic Acid D->E - H₂O F 2-Cyclohexylideneacetic Acid E->F - CO₂ (Decarboxylation)

Sources

A Comparative Guide to the Efficacy of 2-Cyclohexylideneacetic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. Among the myriad of molecular scaffolds explored, 2-cyclohexylideneacetic acid derivatives have emerged as a promising class of compounds with the potential to modulate the activity of key enzymes implicated in various pathological processes. This guide provides a comprehensive comparison of the efficacy of these derivatives, grounded in experimental data and established scientific principles. We will delve into their mechanism of action, present a comparative analysis of their inhibitory potency, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug development endeavors.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound scaffold represents a versatile platform for the design of enzyme inhibitors. Its inherent structural features, including a lipophilic cyclohexyl ring and an acidic carboxylic acid moiety, provide a foundation for targeted interactions within the active sites of various enzymes. The exocyclic double bond introduces conformational rigidity, which can be exploited to enhance binding affinity and selectivity.

Our focus in this guide will be on the inhibition of enzymes central to the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and Hematopoietic Prostaglandin D2 Synthase (H-PGDS). COX-2 is a well-established target for anti-inflammatory drugs, responsible for the synthesis of pro-inflammatory prostaglandins[1]. H-PGDS catalyzes the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses[2]. The development of potent and selective inhibitors for these enzymes holds significant therapeutic promise.

Comparative Efficacy of this compound Derivatives

While extensive research has been conducted on various classes of enzyme inhibitors, publicly available data specifically detailing the inhibitory efficacy of a wide range of this compound derivatives is limited. However, by examining related structures and the principles of structure-activity relationships (SAR), we can infer the potential for potent inhibition within this class. For instance, the derivatization of the carboxylate moiety in arylacetic acid nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to generate potent and selective COX-2 inhibitors[3]. This suggests that modifications to the carboxylic acid group of this compound could similarly yield highly effective and selective inhibitors.

To illustrate the comparative potential, let's consider a hypothetical series of this compound derivatives and their expected inhibitory activities against COX-2, based on established SAR principles for COX-2 inhibitors[4][5].

Table 1: Hypothetical Efficacy Comparison of this compound Derivatives against COX-2

Compound IDR1-Substituent on Cyclohexyl RingR2-Modification of Carboxylic AcidPredicted IC50 (µM) for COX-2Predicted Selectivity Index (COX-1 IC50 / COX-2 IC50)
CHA-001 H-COOH5.0>10
CHA-002 4-Methyl-COOH2.5>20
CHA-003 4-Fluoro-COOH1.8>50
CHA-004 H-CONH20.5>100
CHA-005 4-Methyl-CONH20.2>200
CHA-006 4-Fluoro-CONH20.1>500
Celecoxib (Reference)0.04>30

Note: The IC50 values and selectivity indices presented in this table are hypothetical and for illustrative purposes to demonstrate expected SAR trends. Actual values would need to be determined experimentally.

The predicted trends in Table 1 are based on the understanding that:

  • Substitution on the cyclohexyl ring (R1) with small, lipophilic, or electron-withdrawing groups can enhance binding affinity to the hydrophobic pocket of the COX-2 active site.

  • Modification of the carboxylic acid group (R2) , such as conversion to an amide, can significantly increase selectivity for COX-2 over COX-1. This is because the amide group can form a crucial hydrogen bond with a key residue (His90) in the side pocket of the COX-2 active site, an interaction not as readily available in the narrower active site of COX-1[3].

Deciphering the Mechanism of Action: How They Inhibit

The primary mechanism by which this compound derivatives are expected to inhibit enzymes like COX-2 is through competitive binding at the active site. The carboxylic acid moiety, or its derivative, can mimic the substrate, arachidonic acid, and interact with key amino acid residues.

Below is a diagram illustrating the proposed mechanism of selective COX-2 inhibition.

COX-2 Inhibition Mechanism cluster_0 COX-2 Active Site cluster_1 Inhibition by this compound Derivative Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Binds to Active Site Prostaglandin H2 Prostaglandin H2 Pro-inflammatory\nProstaglandins Pro-inflammatory Prostaglandins Prostaglandin H2->Pro-inflammatory\nProstaglandins Further Metabolism COX-2->Prostaglandin H2 Catalyzes Conversion Inhibitor 2-Cyclohexylideneacetic Acid Derivative COX-2_inhibited COX-2 (Inhibited) Inhibitor->COX-2_inhibited Binds to Active Site (Competitive Inhibition) No Prostaglandin\nSynthesis No Prostaglandin Synthesis COX-2_inhibited->No Prostaglandin\nSynthesis

Caption: Proposed mechanism of competitive inhibition of COX-2 by a this compound derivative.

Experimental Protocols for Efficacy Evaluation

To empirically determine the inhibitory efficacy of this compound derivatives, robust and validated in vitro enzyme assays are essential. Below are detailed, step-by-step methodologies for assessing the inhibition of COX-2 and H-PGDS.

Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 results in a colored product that can be quantified spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant COX-2 enzyme in Tris-HCl buffer.

    • Prepare a stock solution of Hematin in a suitable solvent.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a fresh solution of TMPD in assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

    • Add 10 µL of Hematin solution to each well.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the blank.

    • Add 10 µL of the serially diluted test compounds or reference inhibitor to the respective wells. For the control wells (100% activity), add 10 µL of DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately follow with the addition of 10 µL of TMPD solution to all wells.

    • Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity[6].

COX-2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Buffers - Substrate (Arachidonic Acid) - Chromogen (TMPD) - Inhibitors Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add Enzyme, Buffer, and Hematin Plate->Add_Enzyme Add_Inhibitor Add Test Compounds/ Reference Inhibitor Add_Enzyme->Add_Inhibitor Incubate Pre-incubate (15 min) Add_Inhibitor->Incubate Initiate Initiate Reaction with Substrate and TMPD Incubate->Initiate Measure Measure Absorbance (590 nm) Kinetically Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Protocol 2: Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibition Assay

Due to the instability of the H-PGDS substrate, PGH2, a direct enzymatic assay can be challenging for high-throughput screening. A common approach is to use a surrogate assay that measures a downstream product or a competitive binding assay. Here, we outline a general procedure for an ELISA-based assay to measure PGD2 production.

Materials:

  • Human recombinant H-PGDS enzyme

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing glutathione)

  • Prostaglandin H2 (PGH2) (substrate)

  • Test compounds (this compound derivatives)

  • Reference inhibitor

  • Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to more stable products)

  • PGD2 ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of H-PGDS enzyme in the reaction buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent.

    • Prepare the PGH2 substrate solution immediately before use and keep it on ice.

  • Enzymatic Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compounds or reference inhibitor to the respective wells.

    • Add the H-PGDS enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the PGH2 substrate solution.

    • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes).

    • Stop the reaction by adding the stop solution.

  • Quantification of PGD2 using ELISA:

    • Follow the instructions provided with the commercial PGD2 ELISA kit to quantify the amount of PGD2 produced in each well. This typically involves transferring the reaction mixture to the ELISA plate, adding antibodies and detection reagents, and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve for PGD2 using the standards provided in the ELISA kit.

    • Calculate the concentration of PGD2 produced in each sample well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors, particularly targeting key players in the inflammatory pathway like COX-2 and H-PGDS. While a comprehensive, publicly available dataset for a wide range of these derivatives is currently lacking, the foundational principles of medicinal chemistry and the established structure-activity relationships for similar inhibitor classes provide a strong rationale for their potential.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of newly synthesized this compound derivatives. Future research efforts should focus on the synthesis and biological screening of a diverse library of these compounds. Such studies will be instrumental in elucidating detailed structure-activity relationships, optimizing potency and selectivity, and ultimately unlocking the full therapeutic potential of this promising class of enzyme inhibitors. By combining rational design, meticulous synthesis, and rigorous biological evaluation, the scientific community can pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Jule, E. et al. (2023). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 15(1), 1-8.
  • Kalgutkar, A. S. et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
  • Al-Sanea, M. M. et al. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules, 28(4), 1845.
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  • Kamal, A. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3637–3651.
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  • Hayashi, S. et al. (2014). Design, synthesis and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 548-560.
  • Dvořáková, M. et al. (2021). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR analysis. Pharmaceutical Education, 21, e1649.
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Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Cyclohexylideneacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as they apply to the analysis of 2-Cyclohexylideneacetic acid analogs. While direct QSAR studies on this specific chemical class are not extensively published, the principles outlined herein are derived from extensive research on structurally and functionally similar molecules, such as anti-inflammatory carboxylic acids and cyclooxygenase (COX) inhibitors.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational modeling to guide the rational design of novel therapeutic agents based on this scaffold.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound framework represents a promising starting point for the development of novel bioactive compounds. Its structural features—a cyclic hydrophobic core coupled with a carboxylic acid group—are common in molecules targeting enzymes like cyclooxygenase (COX), which are pivotal in inflammation.[2] Analogs of this scaffold could therefore possess significant anti-inflammatory, analgesic, or even anticancer properties.[3][4]

Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[5] By quantifying molecular features into numerical values known as "descriptors," QSAR allows us to build predictive models that can:

  • Identify the key structural attributes responsible for biological activity.

  • Predict the potency of novel, unsynthesized analogs.

  • Prioritize synthetic efforts, thereby saving significant time and resources.

  • Provide insights into the mechanism of action at the molecular level.

This guide will compare and contrast the critical components of a QSAR study—molecular descriptors, statistical models, and validation techniques—to provide a robust framework for investigating this compound analogs.

A Comparative Framework for QSAR Methodologies

A successful QSAR study is built upon a logical sequence of choices regarding data, descriptors, and statistical modeling. Here, we compare the primary approaches, explaining the rationale behind each selection.

The Foundation: Data Set Curation and Structural Preparation

The quality of a QSAR model is fundamentally dependent on the quality of the input data. The initial and most critical step is the assembly of a dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition).

Causality in Experimental Design: The dataset must be sufficiently large and structurally diverse, spanning a wide range of activity values. This variance is essential for the statistical algorithms to discern meaningful correlations between structural changes and biological outcomes. The dataset is typically partitioned into a training set (usually ~80% of the compounds) to build the model and a test set (~20%) to evaluate its predictive power on "unseen" data.[6]

Protocol: Structural Preparation

  • 2D Sketching: Draw the chemical structures of all analogs using a chemical drawing software.

  • 3D Conversion: Convert the 2D structures into three-dimensional models.

  • Energy Minimization: Optimize the geometry of each 3D structure using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step is critical for calculating 3D descriptors, as it ensures that the calculated properties correspond to a low-energy, conformationally plausible state.

The Language of Molecules: A Comparison of Descriptor Classes

Molecular descriptors are numerical representations of a molecule's properties. The choice of descriptors determines the type of QSAR study and the nature of the insights that can be gained.

  • 2D-QSAR Descriptors: These are calculated from the 2D representation of a molecule and are independent of its conformation. They are computationally inexpensive and often yield highly interpretable models. Key subtypes include:

    • Physicochemical: Such as LogP (hydrophobicity), molar refractivity (MR), and Polar Surface Area (TPSA). For carboxylic acids, these descriptors are often critical for membrane permeation and receptor binding.[2][7]

    • Topological: Indices that describe molecular size, shape, and branching (e.g., Kier & Hall connectivity indices).

    • Electronic: Descriptors related to the electron distribution, such as HOMO and LUMO energies, which can describe a molecule's reactivity and ability to participate in charge-transfer interactions.[8]

  • 3D-QSAR Descriptors: These descriptors depend on the 3D coordinates of the atoms and require proper molecular alignment. While computationally more demanding, they provide a more detailed and intuitive picture of the structure-activity relationship. The most common 3D-QSAR methods are:

    • Comparative Molecular Field Analysis (CoMFA): Calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom placed on a 3D grid.[9] The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): Extends CoMFA by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1] This often provides a more nuanced understanding of the intermolecular interactions driving biological activity.

Table 1: Comparison of 2D vs. 3D QSAR Descriptor Approaches

Feature2D-QSAR Descriptors3D-QSAR Descriptors (CoMFA/CoMSIA)
Input 2D chemical structureAligned 3D molecular structures
Nature Global molecular properties (e.g., hydrophobicity, size)3D interaction fields (steric, electrostatic, etc.)
Computational Cost LowHigh
Key Advantage High interpretability of individual descriptors; no alignment needed.Intuitive 3D contour maps that visually guide structural modifications.
Key Limitation Does not explicitly account for 3D shape and stereochemistry.Results are highly sensitive to the molecular alignment rule.
Typical Application Initial screening, understanding broad physicochemical requirements.Lead optimization, fine-tuning interactions within a binding pocket.
Building the Model: A Comparison of Statistical Methods

Once descriptors are calculated, a statistical method is used to generate the mathematical equation that links them to the biological activity.

  • Multiple Linear Regression (MLR): The simplest and most interpretable method. It generates a linear equation where the contribution of each descriptor is explicitly weighted by a coefficient.[4] It is best suited for 2D-QSAR when the number of descriptors is relatively small and they are not highly inter-correlated.

  • Partial Least Squares (PLS): The method of choice for 3D-QSAR.[10] PLS is a regression technique that can effectively handle datasets with a very large number of highly correlated variables (i.e., the thousands of grid points in CoMFA/CoMSIA fields) and relate them to the biological activity.

  • Machine Learning (ML) Methods: Non-linear approaches like Support Vector Machines (SVM), k-Nearest Neighbors (kNN), and Artificial Neural Networks (ANN) can capture more complex structure-activity relationships.[11] However, their "black box" nature can sometimes make the resulting models difficult to interpret from a medicinal chemistry perspective.

Table 2: Comparison of Common Statistical Methods in QSAR

MethodPrimary Use CaseStrengthsWeaknesses
Multiple Linear Regression (MLR) 2D-QSARSimple, highly interpretable equation.Prone to overfitting; sensitive to inter-correlated descriptors.
Partial Least Squares (PLS) 3D-QSAR (CoMFA/CoMSIA)Handles many correlated variables; robust against overfitting.Less directly interpretable than MLR coefficients.
Machine Learning (e.g., SVM, ANN) Complex, non-linear SARsCan model highly complex relationships; often high predictive power.Often act as "black boxes," making mechanistic interpretation difficult.
Ensuring Predictive Power: The Imperative of Rigorous Validation

A QSAR model is only useful if it can accurately predict the activity of new compounds. Validation is a critical process to assess a model's robustness and predictive performance.[6]

  • Internal Validation: Assesses the stability and robustness of the model using only the training set data.

    • Cross-Validation (Leave-One-Out, LOO): Systematically removes one compound at a time, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The resulting cross-validated correlation coefficient ( or ) is a measure of the model's internal predictability.[12]

    • Y-Randomization: The biological activity values in the training set are randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. A valid model should have very low correlation coefficients for the randomized data, proving that the original correlation was not due to chance.

  • External Validation: The most crucial test of a model's real-world utility. The model, built using only the training set, is used to predict the activities of the compounds in the independent test set. The predictive ability is measured by the predictive correlation coefficient (R²_pred ).[13]

Table 3: Key Validation Metrics and Criteria for a Reliable QSAR Model

MetricDescriptionAcceptable ValuePurpose
r² (R-squared) Coefficient of determination for the training set. Measures goodness of fit.> 0.6Indicates how well the model fits the training data.
q² (or Q²) Cross-validated r² from Leave-One-Out. Measures internal predictability.> 0.5Assesses the model's robustness and stability.
R²_pred Predictive r² for the external test set. Measures external predictability.> 0.6The "gold standard" test of a model's ability to predict new data.
RMSE Root Mean Square Error. The average magnitude of the prediction errors.As low as possibleIndicates the absolute error in the units of biological activity.

Visualizing the QSAR Process

Diagrams can clarify complex workflows and relationships within a QSAR study.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation Data Chemical Library & Biological Data Split Split into Training (80%) & Test (20%) Sets Data->Split Prep 3D Structure Generation & Energy Minimization Split->Prep Descriptors Calculate Molecular Descriptors (2D or 3D) Prep->Descriptors Stats Apply Statistical Method (e.g., MLR, PLS) Descriptors->Stats Model Generate QSAR Equation Stats->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set, R²_pred) Internal->External Final Final Predictive Model External->Final Predict Predict Final->Predict Predict New Analogs

Caption: A generalized workflow for a QSAR study.

G Molecule This compound Analog Descriptors Molecular Descriptors 2D Descriptors (LogP, TPSA, etc.) 3D Descriptors (Steric/Electrostatic Fields) Molecule:f0->Descriptors:f0 Model QSAR Model Biological Activity = f(Descriptor 1, Descriptor 2, ...) Descriptors:f0->Model:f0 Prediction Predicted Activity (e.g., IC₅₀) Model:f0->Prediction

Caption: Relationship between molecule, descriptors, and model.

Conclusion

The application of QSAR to this compound analogs offers a powerful, data-driven approach to accelerate drug discovery. The choice between 2D- and 3D-QSAR methodologies depends on the specific research question and available resources. 2D-QSAR provides highly interpretable models ideal for identifying key physicochemical properties, while 3D-QSAR offers unparalleled visual guidance for optimizing ligand-receptor interactions.

Regardless of the chosen method, a successful study hinges on a high-quality dataset and, most importantly, rigorous internal and external validation. A well-validated QSAR model is not merely a correlative exercise; it is a predictive engine that can rationally guide the design of the next generation of potent and selective therapeutic agents derived from the this compound scaffold.

References

  • Jain, S. V., & Agrawal, V. B. (2006). Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs.
  • Datar, P. A., & Kadam, V. J. (2011). Quantitative Structure-Activity Relationship (QSAR) Study of Cyclooxygenase-2 (COX-2) Inhibitors. Semantic Scholar.
  • Lee, I. S., et al. (2004). Computational Studies of COX-2 Inhibitors: 3D-QSAR and Docking. Journal of Medicinal Chemistry, 47(1), 11-20.
  • Bieruta, A., et al. (2011). 3D-QSAR and preliminary evaluation of anti-inflammatory activity of series of N-pyrrolylcarboxylic acids. Bioorganic & Medicinal Chemistry, 19(23), 7171-7179.
  • Suleyman, H., et al. (2003). Cyclooxygenase (COX) inhibitors: a comparative QSAR study. Chemical Reviews, 103(3), 703-732.
  • Sirois, S., et al. (2018). Studies of the Benzopyran Class of Selective COX-2 Inhibitors Using 3D-QSAR and Molecular Docking. Archives of Pharmacal Research, 41(12), 1178-1189.
  • Hrosh, M. A., et al. (2021). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][1][5][14]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Journal of Molecular Structure, 1227, 129367.
  • Tantak, M. P., & Kumar, D. (2019). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In Functional Group Chemistry in Drug Design. IntechOpen.
  • Estrada, E., & Uriarte, E. (2001). QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues. International Journal of Quantum Chemistry, 82(2), 105-112.
  • Kumar, A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
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  • Shafi, S., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Molecules, 27(9), 2686.
  • Al-Salahi, R., et al. (2020). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Molecules, 25(18), 4198.
  • Khan, F., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2275-2287.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 2-Cyclohexylideneacetic acid, is governed by a hierarchy of controls designed to protect laboratory personnel and the environment. The foundational principle is that hazardous chemical waste must never be disposed of down the drain or in regular trash.[1] All chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

This guide is predicated on the understanding that all waste generated will be managed by a licensed hazardous waste contractor. The procedures outlined below are for the safe collection, segregation, and temporary storage of this compound waste pending pickup by environmental health and safety (EHS) professionals or a certified disposal company.

Hazard Profile of this compound

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

A closely related compound, Cyclohexylidenecyanoacetic acid, is also classified as harmful if swallowed (H302).[2] Given these known and potential hazards, it is imperative to handle this compound with appropriate personal protective equipment and within a controlled environment.

Key Physical and Chemical Properties
PropertyValueSource
CAS Number 1552-91-6[3]
Molecular Formula C₈H₁₂O₂[3]
Molecular Weight 140.18 g/mol [3]
Appearance White to Off-White Solid[3]
Storage 2-8°C Refrigerator[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Disposal Protocol

This protocol details the systematic procedure for the safe collection and storage of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible wastes.[1]

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in a designated solid waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect this solution in a separate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Incompatible Materials: As a carboxylic acid, this compound is incompatible with bases, oxidizing agents, and reducing agents. Keep it segregated from these chemical classes.

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is critical to preventing leaks and ensuring safe handling.

  • Container Material: Use a container that is compatible with acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] For acidic waste, plastic is often preferred to avoid any potential reaction with metal ions that might be present in some glass formulations.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard warnings (e.g., "Corrosive," "Irritant")

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[7]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[1]

Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for an extended period (check your institution's specific guidelines, but generally no longer than one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill Cleanup: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a suitable waste container. For large spills, evacuate the area and contact your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Contaminated PPE, Solids) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions of the acid) segregate->liquid_waste Liquid labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) solid_waste->labeling liquid_waste->labeling saa Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa disposal_request Container Full or Time Limit Reached? saa->disposal_request disposal_request->saa No contact_ehs Contact EHS for Pickup disposal_request->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Sources

A Senior Application Scientist's Guide to Safely Handling 2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 2-Cyclohexylideneacetic acid requires more than just following a checklist; it demands a deep understanding of the material's properties and a proactive approach to risk mitigation. This guide moves beyond mere instruction to provide a framework for safe, efficient, and scientifically sound handling, grounded in the causality behind each procedural step.

Foundational Knowledge: Risk Profile of this compound

Before any container is opened, a thorough risk assessment is paramount. This compound (CAS No. 1552-91-6) is a carboxylic acid, and like many in its class, it presents specific hazards that must be respected.[1] The primary risks are not systemic toxicity but rather direct, localized contact hazards.

Key Hazards:

  • Skin Irritation (H315): Direct contact can cause redness, pain, and inflammation.[2][3]

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable; contact can lead to significant irritation and potential damage.[2][3]

  • Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[2][3]

Understanding these hazards is the foundation of our safety protocol. The primary goal is to establish effective barriers between the chemical and the handler.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1552-91-6 [4]
Molecular Formula C₈H₁₂O₂ [4]
Molecular Weight 140.18 g/mol [4]
Appearance White to Off-White Solid [4]

| Melting Point | 91-94 °C |[3][5] |

The Core Defense: Personal Protective Equipment (PPE) Protocol

Your PPE is your most immediate line of defense. Its selection should not be arbitrary but rather a calculated response to the specific risks identified. The following protocol is designed to provide comprehensive protection during the handling of this compound.

Eye and Face Protection
  • Required PPE: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Rationale: Standard safety glasses are insufficient. Because this compound is a serious eye irritant, goggles that form a seal around the eyes are essential to protect against airborne dust and accidental splashes.[2][3] When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[7]

Hand Protection
  • Required PPE: Chemical-resistant gloves.

  • Rationale: Nitrile rubber gloves are an excellent choice for protection against carboxylic acids.[8] They provide a robust barrier against the skin irritation caused by this compound.[2] Before each use, gloves must be inspected for any signs of degradation, pinholes, or tears. Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.

Body Protection
  • Required PPE: A long-sleeved laboratory coat.

  • Rationale: A lab coat protects the skin on your arms and body from accidental contact with chemical dust or spills.[9] For procedures with a higher risk of spills, such as transferring large amounts of the solid, a chemical-resistant apron provides an additional layer of protection.[7]

Respiratory Protection
  • Required PPE: A NIOSH-approved respirator may be necessary.

  • Rationale: The first line of defense against respiratory exposure is engineering controls (i.e., a chemical fume hood). However, if weighing or handling the solid outside of a certified fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator equipped with a particle filter is recommended to prevent respiratory tract irritation.[6][9]

PPE_Selection_Workflow start Start: Prepare to Handle This compound task_assessment Task Assessment start->task_assessment is_solid Weighing or Transferring Solid Compound? task_assessment->is_solid is_solution Working with a Solution? task_assessment->is_solution fume_hood Is work performed in a fume hood? is_solid->fume_hood Yes ppe_base Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_solution->ppe_base Yes ppe_solid_in_hood Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_solid_in_hood Yes ppe_solid_open_bench Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - NIOSH Respirator fume_hood->ppe_solid_open_bench No

Caption: PPE selection workflow for handling this compound.

Operational Plan for Safe Handling

A disciplined workflow minimizes risk. The following steps provide a self-validating system for handling this compound from receipt to disposal.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust should be performed within a certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure. Ensure the fume hood has a current certification and that the sash is lowered to the appropriate working height. The work area should also have immediate access to an eyewash station and a safety shower.[6]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within the fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before opening the chemical container.

    • Don all required PPE as determined by your task assessment (see diagram above).

  • Handling the Solid:

    • Gently open the container, avoiding any disturbance that could create airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into a vessel.

    • Minimize the generation of dust by avoiding rapid movements.[2][10]

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling & Decontamination:

    • Carefully clean the spatula and any non-disposable equipment used.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: A Plan for When Things Go Wrong

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Spill Response

The response to a spill is dictated by its scale. The immediate priority is to ensure personnel safety and contain the material.

Spill_Response_Decision_Tree spill Spill of 2-Cyclohexylideneacetic Acid Occurs assess Assess Hazard - Is anyone contaminated? - Is the spill contained? - Is it >50g or outside a hood? spill->assess major_spill MAJOR SPILL 1. Evacuate the immediate area. 2. Alert colleagues and supervisor. 3. Call emergency response. assess->major_spill Yes minor_spill MINOR SPILL (Small, contained, no personnel exposure) assess->minor_spill No minor_protocol Minor Spill Cleanup Protocol: 1. Ensure PPE is worn. 2. Cover spill with sodium bicarbonate to neutralize. 3. Sweep up neutralized mixture into a dustpan. 4. Place in a labeled hazardous waste container. 5. Decontaminate the area. minor_spill->minor_protocol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.